Carveol
説明
Structure
3D Structure
特性
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVONGHXFVOKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024736 | |
| Record name | Carveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953 | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
99-48-9, 2102-58-1 | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carveol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARVEOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-mentha-1(6),8-dien-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carveol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 °F (NTP, 1992) | |
| Record name | CARVEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19960 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Carveol natural sources and distribution
An In-Depth Technical Guide to the Natural Sources, Biosynthesis, and Extraction of Carveol
Abstract
This compound, a naturally occurring monoterpenoid alcohol, is a molecule of significant interest in the fields of chemical synthesis, pharmacology, and materials science. As a chiral molecule, it exists primarily as D-carveol and L-carveol, each possessing distinct organoleptic properties and biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the primary botanical sources of this compound, its geographical distribution, the intricate biosynthetic pathways responsible for its formation in planta, and a detailed protocol for its extraction. We synthesize data from established scientific literature to offer field-proven insights into the causality behind its natural prevalence and the methodologies for its isolation, ensuring a foundation of expertise and trustworthiness for future research and development endeavors.
Chemical Profile of this compound
This compound, or p-mentha-6,8-dien-2-ol, is a cyclic monoterpenoid. Its chemical structure is characterized by a p-menthane skeleton with a hydroxyl group at position 2 and double bonds at positions 6 and 8. The presence of two stereocenters gives rise to four stereoisomers. However, the most commonly encountered and studied enantiomers in nature are (+)-carveol (L-carveol) and (-)-carveol (D-carveol), which are derived from the corresponding enantiomers of limonene. These enantiomers are critical as they often exhibit different biological activities, a key consideration for drug development professionals.
Principal Botanical Sources and Geographical Distribution
This compound is a significant component of the essential oils of several plant species, most notably from the Lamiaceae and Apiaceae families. The concentration and stereochemistry of this compound can vary significantly based on the plant species, geographical origin, and harvesting time.
The primary sources include:
-
Spearmint (Mentha spicata) : The essential oil of spearmint is a well-known source, particularly of (-)-carveol. This plant is widely cultivated across North America, Europe, and Asia.
-
Caraway (Carum carvi) : Caraway seeds are a principal source of (+)-carvone, which is often found alongside its precursor, (+)-carveol. Caraway is native to western Asia, Europe, and North Africa.
-
Dill (Anethum graveolens) : Dill weed oil also contains this compound, contributing to its characteristic aroma. It is cultivated worldwide.
Table 1: Selected Botanical Sources of this compound
| Plant Species | Family | Plant Part Used | Predominant Isomer | Typical Concentration in Essential Oil (%) | Primary Geographical Distribution |
| Carum carvi | Apiaceae | Seeds | (+)-Carveol | 1-5% | Europe, Western Asia, North Africa |
| Mentha spicata | Lamiaceae | Leaves | (-)-Carveol | 1-21% | Temperate regions of Europe and Asia |
| Anethum graveolens | Apiaceae | Herb/Weed | (+)-Carveol | 0.5-10% | Eurasia, Widely Cultivated |
In Planta Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway is a branch of the well-characterized terpenoid synthesis route.
Causality of the Pathway:
-
GPP Synthesis: IPP and DMAPP are condensed by geranyl pyrophosphate (GPP) synthase to form the C10 precursor, GPP.
-
Cyclization to Limonene: GPP undergoes a complex cyclization reaction catalyzed by limonene synthase. The stereospecificity of this enzyme is critical; different synthases produce either (+)-limonene or (-)-limonene, which dictates the final enantiomer of this compound.
-
Hydroxylation of Limonene: The key step is the regioselective hydroxylation of the limonene ring. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, limonene-6-hydroxylase. This enzyme introduces a hydroxyl group at the C6 position of the limonene backbone, converting it to trans-carveol. This step is a self-validating system within the plant's metabolic network, ensuring the precise production of the target molecule.
Diagram 1: Biosynthetic Pathway of this compound
Caption: The enzymatic conversion of GPP to (+)-trans-carveol.
Extraction and Isolation: A Methodological Overview
The extraction of this compound from plant matrices relies on isolating its essential oil fraction. Steam distillation is the most common and commercially viable method due to its efficiency and ability to yield a high-purity product without the use of organic solvents.
Experimental Choice Rationale: Steam distillation is preferred over solvent extraction for food and pharmaceutical applications because it avoids residual solvents in the final product. The process leverages the principle of co-distillation; the volatile essential oils, including this compound, are carried over with the steam at a temperature lower than their individual boiling points, preventing thermal degradation of the target compounds.
Protocol: Steam Distillation of Caraway Seeds for this compound-Rich Essential Oil
Objective: To extract this compound-containing essential oil from Carum carvi seeds.
Materials:
-
100g dried Caraway (Carum carvi) seeds, lightly crushed
-
Distilled water
-
Steam distillation apparatus (biomass flask, still head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Methodology:
-
Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's guidelines. Ensure all glass joints are securely clamped.
-
Biomass Preparation: Place 100g of lightly crushed caraway seeds into the biomass flask and add 500 mL of distilled water, ensuring the material is fully submerged.
-
Distillation: Gently heat the flask using the heating mantle. As the water boils, steam will pass through the caraway seeds, volatilizing the essential oils.
-
Condensation: The steam-oil vapor mixture travels to the condenser. Cold water circulating through the condenser's outer jacket cools the vapor, causing it to condense back into a liquid.
-
Collection: Collect the distillate, which will appear as a milky emulsion (hydrosol) with a separate layer of essential oil, in the receiving flask. Continue the process for 2-3 hours or until no more oil is observed in the distillate.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate fully. The less dense essential oil will form a layer on top of the aqueous hydrosol.
-
Drying: Carefully drain the lower aqueous layer, collecting the essential oil. To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, swirl gently, and then decant or filter the dried oil.
-
Analysis: The resulting oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.
Diagram 2: Steam Distillation Workflowdot
// Nodes start [label="Start: Crushed Caraway Seeds", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. Add Seeds & Water\nto Biomass Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Heat Flask\n(Steam Generation)", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="3. Vaporization of\nVolatile Oils", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Condense Vapor\n(Oil + Hydrosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="5. Collect Distillate", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="6. Separate Oil & Water\n(Separatory Funnel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="7. Dry Oil with Na₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Pure Essential Oil", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end; }
A Technical Guide to the Carveol Biosynthetic Pathway in Mentha spicata
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Carveol and its oxidized derivative, (-)-carvone, are the principal monoterpenes responsible for the characteristic aroma and flavor of spearmint (Mentha spicata) essential oil.[1][2] These compounds hold significant value in the flavor, fragrance, cosmetic, and pharmaceutical industries. Their biosynthesis is a sophisticated and highly regulated metabolic pathway localized within the peltate glandular trichomes on the leaf surface.[1][3][4] This guide provides an in-depth examination of the core biosynthetic pathway leading to carveol, detailing the sequential enzymatic reactions from the universal precursor geranyl pyrophosphate. We will explore the key enzymes—(-)-4S-limonene synthase, (-)-limonene-6-hydroxylase, and (-)-trans-carveol dehydrogenase—elucidating their function, subcellular localization, and the genetic basis of their regulation. Furthermore, this document presents validated, step-by-step experimental protocols for pathway analysis, including methods for gene expression analysis, heterologous protein expression, in vitro enzyme assays, and metabolite profiling by GC-MS, offering a robust framework for both fundamental research and metabolic engineering applications.
Introduction: The Significance of Mentha spicata and its Essential Oil
The genus Mentha is a cornerstone of the aromatic plant industry, with spearmint (Mentha spicata) being a major cultivated species. The economic value of spearmint lies in its essential oil, a complex mixture of volatile C10 monoterpenes.[3] The defining component of this oil is (-)-carvone, which is produced via the oxidation of (-)-trans-carveol.[2][5][6] The biosynthetic machinery for these compounds is housed in specialized secretory structures on the leaf epidermis called peltate glandular trichomes.[1][3][4] Understanding the precise enzymatic steps and regulatory controls of this pathway is paramount for improving crop yield, modulating oil composition, and developing sustainable biotechnological production platforms for high-value monoterpenoids.
The Core Biosynthetic Pathway: From Precursor to this compound
The journey to this compound begins with geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. GPP is synthesized in the leucoplasts of secretory cells via the methylerythritol phosphate (MEP) pathway.[7][[“]] The core pathway to this compound and its subsequent product, carvone, involves three critical enzymatic transformations.[9]
Step 1: Cyclization of Geranyl Pyrophosphate to (-)-4S-Limonene
The first committed step in the pathway is the cyclization of the linear GPP molecule into the monocyclic olefin, (-)-4S-limonene.[10] This complex intramolecular reaction is catalyzed by (-)-4S-limonene synthase (LS) .
-
Enzyme: (-)-4S-Limonene Synthase (LS)
-
Function: This monoterpene cyclase catalyzes the conversion of GPP to (-)-4S-limonene, which serves as the foundational hydrocarbon skeleton for the majority of monoterpenes in Mentha.[10][11][12]
-
Subcellular Localization: LS contains an N-terminal plastid-targeting transit peptide and is localized exclusively within the stroma of leucoplasts in the secretory cells of the glandular trichomes.[1][13]
Step 2: Hydroxylation of (-)-4S-Limonene to (-)-trans-Carveol
Following its synthesis, (-)-limonene moves from the leucoplasts to the endoplasmic reticulum, where it undergoes a critical hydroxylation reaction. This step dictates the characteristic C6-oxygenation pattern of spearmint oil.[1][14]
-
Enzyme: (-)-Limonene-6-hydroxylase (L6H)
-
Function: L6H is a regiospecific cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the C6 position of the (-)-limonene ring, producing (-)-trans-carveol.[1][14][15] This regiospecificity is a key divergence point; in peppermint (Mentha x piperita), a related enzyme hydroxylates the C3 position, leading to a different profile of monoterpenes like menthol.[1][2][14]
-
Subcellular Localization: This enzyme is associated with the smooth endoplasmic reticulum (ER) within the secretory cells.[1]
Step 3: Oxidation of (-)-trans-Carveol to (-)-Carvone
While this compound is the direct subject of this guide, its immediate metabolic fate is crucial for understanding the complete pathway in spearmint. This compound is rapidly oxidized to the ketone (-)-carvone, the principal component that accumulates in the essential oil.[2][6]
-
Enzyme: (-)-trans-Carveol Dehydrogenase (CD)
-
Function: This NAD-dependent dehydrogenase catalyzes the oxidation of the hydroxyl group of (-)-trans-carveol to form the ketone (-)-carvone.[5][16] The enzyme in spearmint is highly efficient at this conversion, allowing carvone to accumulate to high levels.[2]
-
Subcellular Localization: Studies have indicated that this compound dehydrogenase activity is found in the mitochondria and cytoplasm of the secretory cells.[1][4]
The compartmentalization of this pathway across multiple organelles—leucoplasts, ER, and mitochondria/cytoplasm—highlights a sophisticated system of metabolite trafficking within the secretory cells.[1]
Sources
- 1. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpene metabolism. Cloning, expression, and characterization of (-)-isopiperitenol/(-)-carveol dehydrogenase of peppermint and spearmint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. 4S-limonene synthase from the oil glands of spearmint (Mentha spicata). cDNA isolation, characterization, and bacterial expression of the catalytically active monoterpene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of 4S-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) and spearmint (Mentha spicata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional expression of regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha spp.) in Escherichia coli and saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to the Biological Activities of cis- and trans-Carveol: Mechanisms and Methodologies
Prepared by: Gemini, Senior Application Scientist
Abstract
Carveol, a naturally occurring monocyclic monoterpenoid alcohol, exists as two distinct geometric isomers, cis-carveol and trans-carveol, each with unique stereoisomers. Found in the essential oils of plants like spearmint and caraway, this compound has emerged as a molecule of significant interest in pharmacology and drug development.[1] This technical guide provides an in-depth analysis of the biological activities of this compound isomers, with a primary focus on the well-documented antioxidant and anti-inflammatory mechanisms. The central mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[2][3] This guide synthesizes current research on this compound's hepatoprotective, neuroprotective, anticancer, and antimicrobial properties. Furthermore, it offers detailed, field-proven experimental protocols for assessing these bioactivities, designed to ensure scientific rigor and reproducibility for researchers in the field.
Introduction to this compound Isomers
This compound (C₁₀H₁₆O) is a monoterpenoid alcohol that plays a significant role in the aromatic profile of various plants. It is a colorless liquid, soluble in oils but not in water, and is used commercially in food flavoring and cosmetics.[1] The biological properties of this compound are intrinsically linked to its stereochemistry. The two primary geometric isomers are cis-carveol and trans-carveol. For instance, spearmint essential oil is a major source of cis-(−)-carveol.[1] While much of the existing literature investigates "this compound" without specifying the isomer, or focuses on a single isomer like (-)-carveol, there is growing evidence that the spatial arrangement of the hydroxyl group profoundly influences its biological efficacy. This guide will delineate the known activities, specifying the isomer where the research does, and highlight the critical need for further comparative studies to fully elucidate their distinct therapeutic potentials.
Core Mechanism of Action: The Nrf2-Antioxidant Response Pathway
A substantial body of evidence indicates that a primary mechanism underpinning this compound's diverse biological effects is its ability to modulate the Keap1-Nrf2 signaling pathway.[3][4] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] In the presence of oxidative or electrophilic stress—or upon introduction of an Nrf2 activator like this compound—this inhibition is released.
This compound promotes the nuclear translocation of Nrf2.[3] Virtual docking studies suggest this compound interacts with the Nrf2-Keap1 complex, disrupting the sequestration of Nrf2.[3][6] Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[5] This leads to the upregulated expression of Phase II antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidases.[7] This robust antioxidant response is central to this compound's therapeutic effects, as it directly counteracts oxidative stress and subsequently mitigates inflammation.[3][7]
Synthesis and Future Directions
The available scientific evidence robustly supports the therapeutic potential of this compound, primarily through its potent anti-inflammatory and antioxidant activities mediated by the Nrf2 signaling pathway. These core properties are the foundation for its observed hepatoprotective, neuroprotective, antimicrobial, and anticancer effects.
However, a significant gap exists in the literature regarding the direct comparative analysis of cis- and trans-carveol isomers. Most studies either do not specify the isomer used or investigate only one form. The subtle differences in the three-dimensional orientation of the hydroxyl group likely have a profound impact on receptor binding and biological activity. Future research must prioritize head-to-head comparisons of purified cis- and trans-carveol isomers across a range of biological assays. Such studies are critical for identifying the most potent isomer for a specific therapeutic application and advancing this compound from a promising natural compound to a refined clinical candidate.
References
- Biointerface Research in Applied Chemistry. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. [Link]
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2021).
- PubMed. (2021).
- PubMed. (2021).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. [Link]
- Science.gov. (n.d.). carrageenan induced paw: Topics by Science.gov. [Link]
- MDPI. (2022).
- MDPI. (2022). DPPH Radical Scavenging Assay. [Link]
- MDPI. (2021). Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). This compound. [Link]
- National Institutes of Health. (2023). Chemical Composition and In Vitro Antioxidant Activity and Anti-Acetylcholinesterase Activity of Essential Oils from Tadehagi triquetrum (L.) Ohashi. [Link]
- National Institutes of Health. (n.d.). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. [Link]
- Europe PMC. (n.d.). Antibacterial activity of terpenes and terpenoids present in essential oils. [Link]
- YouTube. (2021).
- Taylor & Francis Online. (n.d.). This compound – Knowledge and References. [Link]
- National Institutes of Health. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. [Link]
- National Institutes of Health. (n.d.).
- SciELO. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). [Link]
- Frontiers. (n.d.).
- ResearchGate. (n.d.). Western blot was performed to analyze the level of Nrf2 protein in PC12.... [Link]
- PubMed. (n.d.). A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model. [Link]
- Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- National Institutes of Health. (n.d.). Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions. [Link]
- Science.gov. (n.d.). broth micro-dilution method: Topics by Science.gov. [Link]
- MDPI. (n.d.).
- American Society for Microbiology. (n.d.). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. [Link]
- National Institutes of Health. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Carveol
Abstract
This compound, a naturally occurring monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the in vitro mechanisms of action of this compound, with a focus on the molecular pathways and cellular processes it modulates. Synthesizing data from numerous studies, we will dissect its potent anti-inflammatory, antioxidant, anti-proliferative, and ion channel-modulating properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential at the cellular level. We will detail the core signaling cascades, provide validated experimental protocols for investigation, and present data in a clear, structured format to facilitate further research and application.
Core Mechanism: Dual Regulation of Inflammation and Oxidative Stress
The most extensively documented in vitro activity of this compound is its ability to concurrently suppress inflammatory pathways and enhance endogenous antioxidant defenses. This dual action is primarily mediated through the modulation of two master regulatory signaling pathways: Nuclear factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
Modulation of the Nrf2/HO-1 Antioxidant Response Pathway
This compound is a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress.[4][5][6][7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.
This leads to the upregulated expression of a suite of cytoprotective and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): A key enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[4][9]
-
Glutathione (GSH) and Glutathione S-transferase (GST): Critical components of the glutathione system, which detoxifies reactive oxygen species (ROS) and electrophilic compounds.[7][10]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.[10]
The mechanistic role of Nrf2 in this compound's activity has been validated in vitro and in vivo through the use of Nrf2 inhibitors like all-trans retinoic acid (ATRA).[4][5][7][8] Co-treatment with ATRA abrogates the protective, antioxidant effects of this compound, confirming that the Nrf2 pathway is essential for its mechanism of action.[4][7][8]
Inhibition of the Pro-Inflammatory NF-κB Pathway
NF-κB is a master transcriptional regulator of the inflammatory response. In unstimulated cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
This compound effectively suppresses this cascade.[4][7][9][11] In vitro studies demonstrate that this compound treatment leads to:
-
Reduced Phosphorylation of NF-κB (p-NF-κB): this compound prevents the activation of the NF-κB complex.[4][7][9]
-
Inhibition of IκB Degradation: By stabilizing the IκB protein, this compound keeps NF-κB sequestered in the cytoplasm.[11]
-
Downregulation of Pro-Inflammatory Mediators: Consequently, this compound significantly reduces the expression and/or secretion of NF-κB target genes, including tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and phosphorylated c-Jun N-terminal kinase (p-JNK).[4][6][7][9][10]
Notably, the activation of the Nrf2 pathway by this compound contributes to the suppression of NF-κB signaling, highlighting a critical crosstalk between these two pathways.[4][9][10]
Quantitative Data Summary: Anti-inflammatory & Antioxidant Effects
The following table summarizes the observed effects of this compound on key biomarkers in vitro, typically in LPS-stimulated cellular models like macrophages or microglia.
| Biomarker | Pathway | Effect of this compound | Typical Assay | Reference |
| p-NF-κB | NF-κB | ↓ Significant Decrease | Western Blot, ELISA | [4][7][9] |
| TNF-α | NF-κB | ↓ Significant Decrease | ELISA, qRT-PCR | [4][7][9] |
| COX-2 | NF-κB | ↓ Significant Decrease | Western Blot, qRT-PCR | [4][7][9] |
| Nrf2 | Nrf2 | ↑ Increased Nuclear Translocation | Western Blot, IHC | [4][7][10] |
| HO-1 | Nrf2 | ↑ Significant Increase | Western Blot, ELISA | [4][9][10] |
| GSH | Nrf2 | ↑ Increased Levels | Biochemical Assay | [7][10] |
Antiproliferative and Pro-Apoptotic Mechanisms in Cancer Cells
This compound exhibits promising anticancer activity in vitro by inhibiting the growth of various cancer cell lines and inducing programmed cell death (apoptosis).[2][12]
Inhibition of Cell Proliferation
Studies on prostate cancer cells have shown that this compound can suppress cellular proliferation.[1][13] This antiproliferative effect is associated with the activation of the Extracellular signal-regulated kinase (ERK) pathway and a subsequent increase in the levels of p21, a potent cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[1][13] While the related monoterpene L-carvone has been shown to arrest breast cancer cells in the S phase of the cell cycle, further cell cycle analysis is required to pinpoint the specific phase affected by this compound.[14]
Induction of Apoptosis
This compound and related monoterpenes can trigger apoptosis in cancer cells.[12][14] This process is often mediated by the intrinsic (mitochondrial) pathway, characterized by:
-
Increased production of Reactive Oxygen Species (ROS): Leading to oxidative stress and DNA damage.[14]
-
Activation of p53: A tumor suppressor protein that responds to cellular stress.[14]
-
Caspase Cascade Activation: Increased levels of cleaved (active) caspase-3, a key executioner caspase, and subsequent cleavage of its substrates, such as PARP.[14]
Modulation of Ion Channels
Emerging evidence indicates that this compound can modulate the activity of specific ion channels, contributing to effects such as vasorelaxation.[15][16][17] In vitro studies using isolated human umbilical arteries have demonstrated that this compound exerts a significant vasorelaxant effect.[15][16]
This action is dependent on:
-
Inhibition of Calcium (Ca²⁺) Channels: Pre-incubation of vascular tissue with this compound in a calcium-free medium abolishes the induction of contractions, suggesting that this compound blocks the influx of extracellular calcium required for smooth muscle contraction.[15][16][17]
-
Opening of Potassium (K⁺) Channels: The vasorelaxant effect of this compound is significantly reduced in the presence of tetraethylammonium (TEA), a known inhibitor of large-conductance Ca²⁺-activated K⁺ (BKCa) channels.[16][17] This indicates that this compound's mechanism involves the opening of these potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle.
Additionally, this compound has been identified as an activator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation and other cellular processes.[1]
Standardized In Vitro Experimental Protocols
To ensure reproducibility and validity, the following section details standardized protocols for investigating the core mechanisms of this compound.
General Experimental Workflow for Anti-Inflammatory Assessment
Protocol: Western Blot for Protein Expression (Nrf2, p-NF-κB)
-
Objective: To determine the effect of this compound on the expression and/or phosphorylation status of key signaling proteins.
-
Methodology:
-
Cell Lysis: After treatment (as per workflow), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-NF-κB, anti-Nrf2, anti-HO-1) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensity using software like ImageJ and normalize to the loading control.
-
-
Self-Validation: The inclusion of a vehicle control, LPS-only control, and a loading control for normalization ensures the validity of the observed changes in protein expression.
Protocol: ELISA for Cytokine Quantification (TNF-α)
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
-
Methodology:
-
Sample Collection: Collect the cell culture supernatant after the treatment period. Centrifuge to remove any cellular debris.
-
Assay Performance: Perform the ELISA according to the manufacturer's instructions for a commercial sandwich ELISA kit for the target cytokine (e.g., mouse TNF-α).
-
Plate Coating: A plate pre-coated with a capture antibody specific for the cytokine is used.
-
Sample Incubation: Add standards and samples to the wells and incubate. The cytokine binds to the capture antibody.
-
Detection Antibody: Add a biotinylated detection antibody, which binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a TMB substrate, which is converted by HRP to produce a colored product.
-
Reaction Stop & Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
-
Self-Validation: A full standard curve with known concentrations of the cytokine must be run on the same plate to allow for accurate quantification. Negative (media only) and positive (LPS only) controls are essential.
Conclusion and Future Directions
The in vitro evidence strongly supports this compound as a multi-target therapeutic agent with potent anti-inflammatory, antioxidant, and antiproliferative properties. Its core mechanism revolves around the strategic activation of the Nrf2 antioxidant pathway and the simultaneous suppression of the pro-inflammatory NF-κB cascade. Furthermore, its ability to modulate ion channels and induce apoptosis in cancer cells opens additional avenues for therapeutic development.
Future in vitro research should focus on elucidating the direct molecular target of this compound that initiates Nrf2 activation, exploring its effects on a wider range of cancer cell types, and further characterizing its interactions with various ion channels. These studies will be crucial for translating the promising in vitro activities of this compound into viable clinical applications.
References
- Rehman, M. U., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 4509204. [Link]
- Ahmad, A., et al. (2020).
- Rehman, M. U., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 4509204. [Link]
- Bhatt, D., et al. (2014). L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines. Nutrition and Cancer, 66(3), 453-62. [Link]
- Yin, Q. H., et al. (2012). Anti-proliferative and pro-apoptotic effect of carvacrol on human hepatocellular carcinoma cell line HepG-2. Cytotechnology, 64(1), 43-51. [Link]
- Khan, I., et al. (2022). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. Biointerface Research in Applied Chemistry, 12(6), 7695-7711. [Link]
- Yang, S. P., et al. (2003). Carvedilol, a new antioxidative beta-blocker, blocks in vitro human peripheral blood T cell activation by downregulating NF-kappaB activity. Cardiovascular Research, 59(3), 776-87. [Link]
- Rahman, F., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538. [Link]
- Rahman, F., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538. [Link]
- Rahman, F., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538. [Link]
- N/A
- Vilar, J. B., et al. (2017). Pharmacological Effects of Carvacrol in In vitro Studies: A Review. Current Pharmaceutical Design, 23(39), 5991-6004. [Link]
- Chen, J., et al. (2006). The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells. Bioorganic & Medicinal Chemistry, 14(19), 6539-47. [Link]
- Jeng, J. H., et al. (2015). The mechanism of carvacrol-evoked Ca2+ rises and non-Ca2+-triggered cell death in OC2 human oral cancer cells. Chinese Journal of Physiology, 58(2), 114-23. [Link]
- Zyad, A., et al. (2018). Cytotoxic effect of carvacrol (A), thymol (B), this compound (C), carvone (D), eugenol (E) and isopulegol (F) against different tumor cell lines.
- Cardoso-Teixeira, A. C., et al. (2020). Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. Molecules, 25(11), 2681. [Link]
- Cardoso-Teixeira, A. C., et al. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. Molecules, 25(11), 2681. [Link]
- Cardoso-Teixeira, A. C., et al. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels.
- N/A
- Chen, J., et al. (2006). The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells.
- Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]
- Ahmad, A., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. Frontiers in Pharmacology, 11, 803. [Link]
- Ahmad, A., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway.
- N/A
- Marques, A. M. M., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. Frontiers in Pharmacology, 12, 706915. [Link]
- N/A
- Kim, K. M., et al. (2004). Suppressive effects of the kahweol and cafestol on cyclooxygenase-2 expression in macrophages. FEBS Letters, 569(1-3), 321-6. [Link]
- N/A
- Marques, A. M. M., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. Frontiers in Pharmacology, 12, 706915. [Link]
- N/A
- N/A
- N/A
- Malik, J., et al. (2021). This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2021, 6682708. [Link]
- N/A
Sources
- 1. This compound - LKT Labs [lktlabs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models [frontiersin.org]
- 4. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 10. Frontiers | Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]
- 11. Carvedilol, a new antioxidative beta-blocker, blocks in vitro human peripheral blood T cell activation by downregulating NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Carveol as a Volatile Oil Component in Plants
Abstract
This compound, a naturally occurring monocyclic monoterpenoid alcohol, is a significant volatile component in the essential oils of numerous plants, most notably spearmint and caraway. Characterized by its distinct spearmint-like aroma, this compound is not only a key contributor to the organoleptic properties of these plants but also possesses a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, natural occurrence, biosynthesis, extraction, and analytical quantification of this compound. Furthermore, it offers an in-depth exploration of its diverse biological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties, thereby highlighting its potential as a scaffold for novel therapeutic agents. This document synthesizes current scientific knowledge, providing detailed experimental protocols and field-proven insights to facilitate further research and development.
Introduction
Volatile organic compounds (VOCs) in plants, particularly terpenoids, represent a vast and chemically diverse group of natural products. They play crucial ecological roles, from attracting pollinators to defending against herbivores and pathogens[1]. Among these, the C10 monoterpenoid this compound stands out for its prevalence and intriguing biological profile. A constituent of spearmint (Mentha spicata), caraway (Carum carvi), and other aromatic plants, this compound is a critical component of their essential oils[2][3][4].
Historically, this compound has been utilized in the food and cosmetic industries as a flavoring and fragrance agent, valued for its pleasant spearmint and caraway-like notes[2][3][4]. Its use as a flavor enhancer is recognized as safe by regulatory bodies such as the FDA[5][6]. However, recent scientific inquiry has shifted focus towards its pharmacological potential. A growing body of evidence demonstrates that this compound and its derivatives exhibit significant biological activities, including chemopreventive effects against carcinogenesis, potent anti-inflammatory action, and neuroprotective capabilities[2][7][8]. This guide aims to bridge the gap between the foundational biochemistry of this compound in plants and its advanced applications in pharmacology and drug discovery.
Chemical and Physicochemical Properties
This compound is a monocyclic p-menthane-derived monoterpenoid alcohol. Its chemical structure is 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol[5]. It exists as multiple stereoisomers, with cis-(-)-carveol being a prominent form found in spearmint essential oil[2][3]. The physical and chemical properties of this compound are crucial for its extraction, analysis, and biological activity. It is a clear, colorless to slightly yellow liquid, insoluble in water but soluble in alcohols and oils[4][5]. This lipophilicity, reflected in its LogP value, is a key determinant of its ability to cross biological membranes, a critical factor for its bioavailability and pharmacological efficacy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | [2][5] |
| Molecular Weight | 152.23 g/mol | [5] |
| IUPAC Name | 2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol | [5] |
| CAS Number | 99-48-9 | [5] |
| Appearance | Clear colorless to slightly yellow liquid | [4][5] |
| Boiling Point | 226-227 °C (at 751 mmHg) | [2][5] |
| Density | 0.958 g/cm³ (at 25 °C) | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, oils, DMSO | [5][9][10] |
| LogP (Octanol/Water) | 3.12 | [5] |
| Odor | Spearmint-like, Caraway-like | [2][4] |
Natural Occurrence and Distribution
This compound is a constituent of the essential oils of a variety of plant species, particularly within the Lamiaceae (mint) and Apiaceae (carrot) families. Its concentration can vary significantly based on the plant's species, geographical location, stage of development, and environmental conditions.
| Plant Family | Species | Common Name | Primary Isomer(s) | Source(s) |
| Lamiaceae | Mentha spicata | Spearmint | cis-(-)-carveol | [2][3] |
| Origanum dictamnus | Dittany of Crete | Not specified | [5] | |
| Mentha longifolia | Horse Mint | Not specified | [7] | |
| Apiaceae | Carum carvi | Caraway | (+)-trans-carveol | [1][11] |
| Trachyspermum anethifolium | Not specified | [3] | ||
| Anethum graveolens | Dill | Not specified | [12] | |
| Asteraceae | Achillea nobilis | Yarrow | Not specified | [5] |
| Rutaceae | Citrus sinensis | Orange (juice/peel) | Not specified | [4][13] |
Biosynthesis in Plants
The biosynthesis of this compound is a well-elucidated branch of the terpenoid pathway, occurring within the plastids of plant cells. The pathway begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C10 intermediate, geranyl diphosphate (GPP). The pathway to this compound from GPP is a three-step enzymatic process, analogous in both caraway (leading to (+)-carvone) and spearmint (leading to (-)-carvone)[1][14][15].
-
Cyclization: Geranyl diphosphate (GPP) is cyclized by the enzyme limonene synthase to form the monoterpene limonene. The stereospecificity of this enzyme dictates whether (+)-limonene (in caraway) or (-)-limonene (in spearmint) is produced[1].
-
Hydroxylation: Limonene is then hydroxylated at the C6 position by a cytochrome P450-dependent monooxygenase, specifically limonene-6-hydroxylase. This reaction requires NADPH and is a critical control point, converting the hydrocarbon into an alcohol, (-)-trans-carveol[1][14].
-
Dehydrogenation (to Carvone): In many plants, the pathway continues with the oxidation of this compound to the corresponding ketone, carvone, by the NAD⁺-dependent enzyme this compound dehydrogenase[1][14]. This compound thus serves as a direct precursor to carvone, another commercially important monoterpenoid.
Extraction and Isolation from Plant Material
The choice of extraction method is critical for obtaining high-quality this compound and preserving its chemical integrity. As a volatile oil component, this compound is typically extracted along with other essential oil constituents.
Common Extraction Techniques:
-
Hydro-distillation and Steam Distillation: These are the most traditional and widely used methods. Plant material is exposed to boiling water or steam, causing the volatile oils to vaporize. The vapor is then condensed and collected. During hydro-distillation, some oxygenated monoterpenes like this compound can partially dissolve in the water phase, potentially reducing yields[16][17].
-
Solvent Extraction: This method uses organic solvents (e.g., hexane, ethanol) to dissolve the essential oils from the plant matrix. It is effective but requires a subsequent step to remove the solvent, which may leave residues.
-
Supercritical Fluid Extraction (SFE): This modern technique uses a supercritical fluid, typically CO₂, as the solvent. SFE offers high selectivity and yields pure extracts without solvent residue, making it an excellent, albeit more expensive, option[16][17].
Exemplary Protocol: Laboratory-Scale Steam Distillation
This protocol describes a standard method for extracting essential oils rich in this compound from plant material like spearmint leaves. The rationale for choosing steam distillation is its efficiency in extracting volatile compounds while minimizing thermal degradation that can occur with direct hydro-distillation.
Materials:
-
Fresh or dried plant material (e.g., 200g of spearmint leaves)
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving flask/separatory funnel)
-
Deionized water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Methodology:
-
Preparation: Coarsely chop the fresh plant material to increase the surface area for efficient steam penetration. If using dried material, it can be used as is.
-
Apparatus Setup: Assemble the steam distillation unit. Place the plant material into the distillation flask. Ensure all glass joints are properly sealed.
-
Distillation: Begin passing steam from the generator through the distillation flask containing the plant material. The steam will rupture the oil glands, and the volatile this compound will co-distill with the water vapor.
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled (typically with circulating cold water) and condenses back into a liquid.
-
Collection: Collect the condensate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in a separatory funnel. The essential oil will typically form a layer on top of the water.
-
Separation: Carefully drain the lower aqueous layer, leaving the essential oil in the funnel.
-
Drying: Transfer the collected essential oil to a small flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Let it stand for 15-20 minutes.
-
Storage: Decant the clear, dry essential oil into an amber glass vial. Store at 4°C in the dark to prevent degradation.
Analytical Methodologies
Accurate identification and quantification of this compound in complex plant extracts are paramount for quality control and research. Chromatographic techniques are the gold standard for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for analyzing volatile compounds. GC separates the components of the essential oil based on their boiling points and polarity, while MS provides structural information for definitive identification by comparing mass spectra to libraries like NIST[18][19].
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile derivatives or when analyzing non-volatile matrix components simultaneously. A C18 column with a mobile phase like methanol-water is typically employed, with UV detection[20].
Exemplary Protocol: GC-MS Analysis of this compound
This protocol provides a framework for the quantification of this compound in an extracted essential oil sample. The use of an internal standard is crucial for accurate quantification, as it corrects for variations in injection volume and instrument response.
Materials:
-
Essential oil sample
-
High-purity solvent (e.g., hexane or ethanol)
-
Internal Standard (IS) solution (e.g., tetradecane at a known concentration)
-
This compound analytical standard
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or HP-5ms)
-
Autosampler vials
Methodology:
-
Standard Preparation: Prepare a series of calibration standards by dissolving the this compound analytical standard in the solvent at different concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Add a fixed amount of the internal standard solution to each calibration standard.
-
Sample Preparation: Dilute the essential oil sample in the solvent to bring the expected this compound concentration within the calibration range. Add the same fixed amount of the internal standard solution as used in the standards.
-
GC-MS Conditions (Typical):
-
Injector: Split/splitless, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification[21]. For this compound, characteristic ions are m/z 84, 109, and 152[21].
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Data Processing:
-
Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with the analytical standard and a spectral library (e.g., NIST).
-
Quantification: Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve equation.
-
Pharmacological Activities and Potential for Drug Development
This compound has emerged as a promising natural product with a diverse pharmacological portfolio, making it a subject of intense interest in drug discovery.
-
Anticancer and Chemopreventive Activity: this compound has demonstrated the ability to prevent mammary carcinogenesis in animal models[2][7]. It can suppress the proliferation of prostate cancer cells by increasing p21 levels and activating the ERK pathway[9]. This suggests its potential as a lead compound for developing new anticancer therapies.
-
Anti-inflammatory and Antioxidant Effects: this compound exhibits significant anti-inflammatory and antioxidant properties[7][8]. A key mechanism is its ability to activate the Nrf2 signaling pathway. Nrf2 is a master regulator of the endogenous antioxidant response. By activating Nrf2, this compound enhances the expression of downstream antioxidant enzymes, thereby protecting cells from oxidative stress and inflammation, as demonstrated in models of acetaminophen-induced hepatotoxicity[8].
-
Neuromodulatory and Neuroprotective Effects: Derivatives of this compound have shown potent antiparkinsonian activity in animal models, suggesting a potential therapeutic role in neurodegenerative diseases[2][3]. Furthermore, this compound has demonstrated pharmacological effects on the neuromuscular system of nematodes, indicating its potential as an anthelmintic agent[22]. It has also been shown to mitigate LPS-induced Parkinson-like symptoms in animal models[12].
-
Antimicrobial Activity: this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties[13][22][23]. This makes it a candidate for development as a natural preservative or as an alternative to conventional antibiotics.
-
Cardiovascular Effects: Studies on isolated human umbilical arteries have shown that (-)-carveol has a significant vasorelaxant effect, mediated in part through the blockade of L-type calcium channels[23]. This indicates potential applications in cardiovascular conditions characterized by vasoconstriction.
Signaling Pathway: this compound Activation of the Nrf2 Antioxidant Pathway
The hepatoprotective effect of this compound is strongly linked to its modulation of the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or electrophilic compounds like this compound can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.
Safety and Toxicology Profile
This compound is generally considered to have low toxicity. It is classified as Generally Recognized as Safe (GRAS) by the FDA for its use as a food additive and flavoring agent[5][6]. However, in its concentrated form, it can cause irritation.
| Parameter | Finding | Source(s) |
| Acute Oral Toxicity | LD50 (rat): 3000 mg/kg | [11][24] |
| Acute Dermal Toxicity | LD50 (rabbit): > 5000 mg/kg | [11] |
| Skin Irritation | Causes skin irritation | [5][25] |
| Eye Irritation | Causes serious eye irritation | [5][25] |
| Respiratory Irritation | May cause respiratory irritation | [5][25] |
| Carcinogenicity | Shall not be classified as carcinogenic | [25] |
| Mutagenicity | Shall not be classified as germ cell mutagenic | [25] |
| ADI (Acceptable Daily Intake) | No safety concern at current levels of intake when used as a flavouring agent (JECFA) | [5] |
Conclusion and Future Perspectives
This compound is a multifaceted monoterpenoid with significant standing in both industry and academia. Its well-defined chemical properties, established biosynthetic pathway, and widespread natural occurrence make it an accessible and valuable natural product. While its role in flavor and fragrance is well-established, the future of this compound research lies in the thorough exploration of its pharmacological potential.
The compelling evidence for its anticancer, anti-inflammatory, and neuroprotective activities warrants further investigation through preclinical and clinical studies. Future research should focus on structure-activity relationship (SAR) studies to design more potent and selective this compound derivatives, as well as on developing advanced drug delivery systems to enhance its bioavailability. The activation of the Nrf2 pathway represents a particularly promising avenue for therapeutic intervention in diseases rooted in oxidative stress. As our understanding of this versatile molecule grows, this compound is poised to transition from a simple flavor component to a key player in the development of next-generation, plant-derived therapeutics.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7438, this compound.
- Wikipedia. (n.d.). This compound.
- Yoshida, T., Nishi, T., & Nishiyama, M. (2021). Biosynthesis pathway of carvone from limonene in Mentha sp. ResearchGate.
- NMPPDB. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 99-48-9).
- Trailović, S. M., Nedeljković, J. T., Otašević, M. M., & Joksović, M. D. (2024). Pharmacological effects of monoterpene this compound on the neuromuscular system of nematodes and mammals. Frontiers in Pharmacology.
- MDPI. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules.
- Bouwmeester, A. R., Gershenzon, J., Konings, M. C., & Croteau, R. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway: I. Demonstration of Enzyme Activities and Their Changes with Development. Plant Physiology.
- Krause, F. J., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PNAS.
- de Oliveira, J. R., et al. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. Molecules.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Rehman, M. U., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology.
- ResearchGate. (n.d.). Biosynthetic pathway of ()-limonene and ()-carvone in fruits of caraway.
- ResearchGate. (n.d.). Chemical structure of this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: (-)-Carveol.
- ResearchGate. (n.d.). Biotransformation pathway of limonene to this compound and carvone.
- The Good Scents Company. (n.d.). laevo-carveol.
- ResearchGate. (n.d.). Pharmacological properties of carvones.
- Mueller, J. (2018). Extraction of Carvone from Spearmint Using the PIE Method. OPUS Open Portal to University Scholarship.
- MDPI. (2021). Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. Molecules.
- Sowa, K. (2012). Extraction of Carvone from Spearmint Using the PIE Method. OPUS Open Portal to University Scholarship.
- Flavor Extract Manufacturers Association (FEMA). (n.d.). This compound.
- Google Patents. (n.d.). EP1205556A1 - Process for the preparation of trans-carveol.
- ResearchGate. (n.d.). GC-MS analyses of products of this compound dehydrogenase assays.
- Restek. (n.d.). This compound: CAS # 99-48-9 Compound Information and Applications.
- The Good Scents Company. (n.d.). (4R,6S)-carveol.
- Maltas, E., & Yildiz, S. (2012). Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Frontiers. (2023). Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil.
- National Center for Biotechnology Information. (2023). Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil. Frontiers in Plant Science.
- MDPI. (2021). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules.
- National Institute of Standards and Technology. (n.d.). This compound - NIST WebBook.
- The Good Scents Company. (n.d.). (4R,6R)-carveol.
Sources
- 1. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. This compound | 99-48-9 [chemicalbook.com]
- 5. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. (-)-CARVEOL | 2102-59-2 [chemicalbook.com]
- 11. laevo-carveol, 99-48-9 [thegoodscentscompany.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 17. Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound [webbook.nist.gov]
- 20. Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacological effects of monoterpene this compound on the neuromuscular system of nematodes and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. carlroth.com [carlroth.com]
Carveol as a Plant Metabolite: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Carveol, a monocyclic monoterpenoid alcohol, is a significant secondary metabolite in the plant kingdom, particularly within the essential oils of species in the Lamiaceae family, such as spearmint (Mentha spicata) and caraway (Carum carvi)[1][2]. This guide provides an in-depth technical exploration of this compound's role as a plant metabolite, from its biosynthesis and physiological functions within the plant to its ecological significance and its burgeoning potential in pharmacological applications. For researchers and drug development professionals, understanding the fundamental biochemistry and natural role of this compound is paramount to harnessing its therapeutic promise.
Biosynthesis of this compound: A Stereospecific Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from the ubiquitous precursor of monoterpenes, geranyl diphosphate (GPP)[3]. The pathway is stereospecific, leading to different enantiomers of this compound in different plant species. The key steps are outlined below.
From Geranyl Diphosphate to Limonene
The initial step involves the cyclization of GPP to limonene, catalyzed by a monoterpene synthase[3]. This reaction is a critical branch point in monoterpene biosynthesis and dictates the foundational stereochemistry of the resulting this compound. For instance, in caraway, GPP is cyclized to (+)-limonene, whereas in spearmint, the product is (-)-limonene[3][4].
Hydroxylation of Limonene to this compound
The conversion of limonene to this compound is mediated by a cytochrome P450-dependent monooxygenase, specifically a limonene-6-hydroxylase[3][5]. This enzyme introduces a hydroxyl group at the C6 position of the limonene ring, yielding trans-carveol. The regio- and stereospecificity of this hydroxylation are crucial in determining the final this compound isomer produced[3].
Subsequent Conversion to Carvone
In many plants, this compound is not the final product but rather an intermediate in the biosynthesis of the ketone, carvone[3][5]. This oxidation is catalyzed by a this compound dehydrogenase, a NAD⁺- or NADP⁺-dependent enzyme[3][5]. The relative activities of limonene-6-hydroxylase and this compound dehydrogenase can significantly influence the accumulation of this compound versus carvone in a given plant tissue[6].
Diagram: Biosynthetic Pathway of this compound and Carvone
Caption: Biosynthesis of trans-carveol and its subsequent conversion to carvone.
Physiological and Ecological Roles of this compound in Plants
As a volatile organic compound, this compound plays a multifaceted role in the life of a plant, contributing to both its internal physiological regulation and its interactions with the external environment.
Plant Defense Mechanisms
Secondary metabolites are often integral to a plant's defense against herbivores and pathogens[7][8]. While direct studies on this compound's defensive role are less common than for its derivative, carvone, as a component of essential oils, it is presumed to contribute to the overall repellent or toxic properties of the plant extract against certain insects and microbes[9]. The characteristic scent of this compound, reminiscent of spearmint and caraway, can act as a deterrent to feeding for some herbivores[1].
Attracting Pollinators and Seed Dispersers
The volatile nature of this compound suggests a role in attracting beneficial organisms. The fragrance of flowers and fruits, rich in such monoterpenoids, can serve as a chemical cue for pollinators and seed dispersers, thereby facilitating plant reproduction[10]. The specific blend of volatile compounds, including this compound, creates a unique scent profile that can attract specific pollinators.
Allelopathic Interactions
Volatile compounds released from plants can influence the growth and development of neighboring plants, a phenomenon known as allelopathy. While specific research on this compound's allelopathic effects is limited, it is plausible that as a component of the essential oil mixture, it could contribute to the inhibition of germination and growth of competing plant species.
Extraction and Analysis of this compound from Plant Material
The accurate extraction and quantification of this compound are essential for both research and commercial applications. The choice of extraction method can significantly impact the yield and purity of the obtained this compound.
Extraction Methodologies
A variety of techniques can be employed for the extraction of this compound from plant matrices. The selection of the most appropriate method depends on the research goals, the nature of the plant material, and the desired scale of extraction.
| Extraction Method | Principle | Advantages | Disadvantages |
| Steam Distillation | Volatile compounds are co-distilled with steam. | Suitable for large-scale extraction; relatively inexpensive. | High temperatures can cause degradation of thermolabile compounds. |
| Hydrodistillation | Plant material is boiled in water, and the volatile compounds are carried over with the steam. | Simple setup; widely used for essential oil extraction. | Can lead to hydrolysis of some compounds. |
| Solvent Extraction | This compound is extracted using an organic solvent in which it is soluble. | High extraction efficiency; can be performed at room temperature. | Use of potentially toxic organic solvents; requires a solvent removal step. |
| Supercritical CO₂ Extraction | Carbon dioxide in its supercritical state is used as a solvent. | Environmentally friendly; tunable selectivity; mild operating temperatures. | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwaves are used to heat the solvent and plant material, accelerating extraction. | Reduced extraction time and solvent consumption. | Potential for localized overheating. |
Experimental Protocol: Steam Distillation and GC-MS Analysis of this compound
Objective: To extract and quantify this compound from Mentha spicata leaves.
Materials:
-
Fresh Mentha spicata leaves
-
Steam distillation apparatus
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard
Protocol:
-
Preparation of Plant Material: Freshly harvested leaves are coarsely chopped to increase the surface area for efficient extraction.
-
Steam Distillation: The chopped leaves are placed in the distillation flask with water. Steam is passed through the flask, and the volatile components, including this compound, are carried over with the steam. The distillate, a mixture of water and essential oil, is collected.
-
Extraction of this compound: The collected distillate is transferred to a separatory funnel, and the essential oil is extracted with DCM. The organic layer is collected and dried over anhydrous sodium sulfate.
-
Solvent Removal: The DCM is carefully evaporated under a gentle stream of nitrogen to obtain the pure essential oil.
-
GC-MS Analysis: The essential oil is diluted in a suitable solvent and injected into the GC-MS system. The separation of compounds is achieved on a suitable capillary column, and the mass spectrometer is used for identification and quantification by comparing the retention time and mass spectrum with that of a pure this compound standard.
Diagram: Experimental Workflow for this compound Extraction and Analysis
Caption: A typical workflow for the extraction and analysis of this compound from plant material.
Pharmacological Significance and Therapeutic Potential
While this guide focuses on this compound's role within the plant, its diverse pharmacological activities are of significant interest to the drug development community. This compound has demonstrated a range of biological effects in preclinical studies, highlighting its potential as a therapeutic agent.
Antioxidant and Anti-inflammatory Properties
This compound has been shown to possess potent antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage[11][12]. It can also modulate inflammatory pathways, for instance, by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response[11]. Furthermore, this compound has been observed to reduce the expression of pro-inflammatory markers such as TNF-α and COX-2[11].
Hepatoprotective Effects
Studies have demonstrated this compound's ability to protect the liver from damage induced by toxins[11][13]. This hepatoprotective effect is attributed to its antioxidant and anti-inflammatory activities, which help to mitigate cellular stress and inflammation in the liver[11].
Anticancer and Chemopreventive Potential
Emerging evidence suggests that this compound may have anticancer properties. It has been found to exhibit chemopreventive effects against mammary carcinogenesis in animal models[1][14]. Its mechanisms of action are thought to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
Other Pharmacological Activities
Beyond the aforementioned effects, this compound has been investigated for a variety of other therapeutic applications, including:
-
Antidiabetic potential: Studies have shown that this compound can inhibit alpha-amylase activity and improve glucose tolerance in animal models of diabetes[2][13].
-
Vasorelaxant effects: this compound has been found to induce relaxation of blood vessels, suggesting potential applications in cardiovascular health[15][16].
-
Gastroprotective activity: Research indicates that this compound can protect the gastric mucosa from ulcer formation through various mechanisms, including antioxidant and antisecretory effects[12].
Future Perspectives and Conclusion
This compound, as a plant metabolite, is a molecule of significant interest. Its well-defined biosynthetic pathway offers opportunities for metabolic engineering in plants or microbial systems to enhance its production. Further research into its ecological roles will provide a more complete understanding of its function in nature. For drug development professionals, this compound represents a promising natural product with a diverse pharmacological profile. Future research should focus on elucidating its precise mechanisms of action, conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring the potential of its derivatives for enhanced potency and specificity. This in-depth understanding of this compound, from its origins in the plant to its potential in the pharmacy, will be crucial for unlocking its full therapeutic potential.
References
- Biosynthesis pathway of carvone from limonene in Mentha sp. - ResearchGate. (n.d.).
- Kraemer, F. S., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Proceedings of the National Academy of Sciences, 118(52), e2110092118. [Link]
- Rahman, Z. U., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 12, 626578. [Link]
- Kraemer, F. S., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PubMed. [Link]
- Ahmed, T., et al. (2020). Computational and Pharmacological Evaluation of this compound for Antidiabetic Potential. Frontiers in Pharmacology, 11, 1085. [Link]
- de Carvalho, C. C. C. R., & da Fonseca, M. M. R. (2003). Towards the bio-production of trans-carveol and carvone from limonene: Induction after cell growth on limonene and toluene.
- Aly, A., et al. (2023). Phytochemical constitutes and biological activities of essential oil extracted from irradiated caraway seeds (Carum carvi L.). Taylor & Francis Online. [Link]
- Bouwmeester, H. J., Gershenzon, J., Konings, M. C., & Croteau, R. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway: I. Demonstration of Enzyme Activities and Their Changes with Development. Plant Physiology, 117(3), 901–912. [Link]
- Pathway for the biosynthesis of carvone from geranyl pyrophosphate in spearmint according to Gershenzon et al.[17]. - ResearchGate. (n.d.).
- Pina, L. T. S., et al. (2022). Carvone and its pharmacological activities: A systematic review. Phytochemistry, 194, 113080. [Link]
- This compound. (n.d.). NMPPDB.
- This compound. (n.d.). Wikipedia.
- de Oliveira, J. F. S., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models.
- Ahmed, T., et al. (2020). Computational and Pharmacological Evaluation of this compound for Antidiabetic Potential.
- de Carvalho, C. C. C. R., & da Fonseca, M. M. R. (2003). Towards the bio-production of trans-carveol and carvone from limonene: Induction after cell growth on limonene and toluene. ULisboa Research Portal. [Link]
- Bouwmeester, H. J., Gershenzon, J., Konings, M. C., & Croteau, R. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway. I. Demonstration Of Enzyme Activities and Their Changes With Development. PubMed. [Link]
- This compound. (n.d.). PubChem.
- de Oliveira, J. F. S., et al. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. PubMed Central. [Link]
- Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene.
- Welsch, R., et al. (2019). Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus. PubMed Central. [Link]
- de Oliveira, J. F. S., et al. (2020). Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. PubMed. [Link]
- Chemical structure of this compound. (n.d.). ResearchGate.
- Extraction of High-Value Chemicals from Plants for Technical and Medical Applic
- This compound, trans-(-)-. (n.d.). PubChem.
- Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. (2020). MDPI. [Link]
- Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods. (2023).
- Evaluation of different extraction techniques in the processing of Anethum graveolens L. seeds for phytochemicals recovery. (2020).
- Extraction and Analysis of Chemical Compositions of Natural Products and Plants. (2022). MDPI. [Link]
- Transcriptional regulation of flavonol biosynthesis in plants. (2024).
- Secondary metabolites fulfill specific ecological functions in plants. (n.d.). ResearchGate.
- Ecological and Plant Community Implication on Essential Oils Composition in Useful Wild Officinal Species: A Pilot Case Study in Apulia (Italy). (2021). PubMed Central. [Link]
- Piccolella, S., et al. (2018). Wild aromatic plants bioactivity: a function of their (poly)phenol seasonality?
- The Chemistry Of Natural Product: Plant Secondary Metabolites. (2016). Semantic Scholar. [Link]
Sources
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Computational and Pharmacological Evaluation of this compound for Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of the monoterpenes limonene and carvone in the fruit of caraway. I. Demonstration Of enzyme activities and their changes with development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry Of Natural Product: Plant Secondary Metabolites | Semantic Scholar [semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. zu.elsevierpure.com [zu.elsevierpure.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relaxant Effect of Monoterpene (-)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of Carveol-Protein Interactions: A Technical Guide for Drug Discovery Professionals
Introduction: The Scientific Imperative for In Silico Carveol Research
This compound, a monocyclic monoterpenoid found in the essential oils of plants like caraway and dill, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical studies have illuminated its potential as an anti-inflammatory, anti-cancer, antidiabetic, and neuroprotective agent.[1][2][3] The therapeutic promise of this compound, like any bioactive small molecule, is fundamentally linked to its interactions with protein targets within the human body. Understanding these interactions at a molecular level is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and predicting potential off-target effects.
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the binding of this compound to its protein targets. As a Senior Application Scientist, the rationale behind this guide is not merely to present a series of protocols, but to provide a strategic framework for leveraging computational tools to accelerate this compound-centric drug discovery programs. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. This guide is structured to empower researchers, scientists, and drug development professionals to design and execute robust in silico studies that generate actionable insights.
Part 1: Target Identification and Prioritization
The initial phase of any in silico drug discovery campaign is the identification and validation of relevant protein targets. For this compound, a literature survey reveals a number of putative protein targets implicated in its observed pharmacological effects.
| Therapeutic Area | Potential Protein Targets | Key Signaling Pathway |
| Anti-inflammatory | NF-κB, COX-2, JNK | NF-κB Signaling |
| Antioxidant & Hepatoprotective | Nrf2-Keap1 | Nrf2/HO-1 Signaling |
| Antidiabetic | SGLT, Aldose Reductase, GSK-3β | Glucose Metabolism |
| Anticancer | Caspase-3, Caspase-7 | Apoptosis |
The selection of a specific target for an in silico study should be guided by the overarching research question. For instance, to investigate this compound's anti-inflammatory properties, focusing on key proteins in the NF-κB signaling pathway would be a logical starting point.
Part 2: Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in assessing the binding affinity and elucidating the non-covalent interactions that stabilize the protein-ligand complex.
Causality in Methodological Choices
The choice of docking software and the preparation of both the protein and the ligand are critical for obtaining reliable results. AutoDock Vina is a widely used and well-validated open-source docking program known for its accuracy and computational efficiency.[4][5] The preparation steps are not mere technicalities; they are essential for simulating a biologically relevant environment. For instance, the removal of water molecules from the protein structure is crucial because crystallographic waters can sterically hinder the ligand's access to the binding pocket.[6] The addition of polar hydrogens and the assignment of appropriate charges are fundamental for accurately calculating the electrostatic and hydrogen bonding interactions that govern binding.[5]
Experimental Protocol: Molecular Docking with AutoDock Vina
Here, we provide a step-by-step protocol for docking this compound to a hypothetical protein target.
1. Ligand Preparation:
-
Objective: To obtain a 3D structure of this compound in a format suitable for docking.
-
Procedure:
-
Download the 2D structure of this compound from a chemical database such as PubChem in SDF format.
-
Use a molecular modeling software like Avogadro or an online tool to generate the 3D coordinates and save the structure as a MOL2 file.
-
Employ a tool like Open Babel to convert the MOL2 file to the PDBQT format, which is required by AutoDock Vina.[7] This step also adds Gasteiger charges, which are crucial for calculating electrostatic interactions.
-
2. Protein Preparation:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Procedure:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to remove water molecules, co-factors, and any existing ligands from the PDB file.[6][8]
-
Add polar hydrogens to the protein structure.[5]
-
Assign partial charges to the protein atoms.
-
Save the prepared protein in the PDBQT format using AutoDockTools.[4]
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, focusing on the protein's binding site.
-
Procedure:
-
Load the prepared protein PDBQT file into AutoDockTools.
-
Identify the binding pocket of the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction servers.
-
Define the dimensions and center of the grid box to encompass the entire binding pocket.[5] The grid box parameters are saved in a configuration file.
-
4. Docking Simulation:
-
Objective: To run the docking simulation using AutoDock Vina.
-
Procedure:
-
Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will generate an output file containing the predicted binding poses of this compound ranked by their binding affinity scores (in kcal/mol).
-
5. Analysis of Results:
-
Objective: To visualize and interpret the docking results.
-
Procedure:
-
Use a molecular visualization tool to load the protein and the docked poses of this compound.
-
Analyze the interactions between this compound and the amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions.
-
The binding affinity scores provide a quantitative measure of the predicted strength of the interaction. Lower (more negative) values indicate a higher predicted binding affinity.
-
Part 3: Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[1] MD simulations are crucial for assessing the stability of the docked pose and for gaining a deeper understanding of the conformational changes that may occur upon ligand binding.
Causality in Methodological Choices
GROMACS is a versatile and widely used software package for performing MD simulations.[1][2][9] The choice of a force field (e.g., CHARMM or AMBER) is critical as it defines the potential energy function used to calculate the forces between atoms. The system must be solvated in a water box to mimic the physiological environment, and ions are added to neutralize the system's charge, which is a prerequisite for many simulation algorithms.[1] The equilibration phase, consisting of NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, is essential to bring the system to the desired temperature and pressure before the production run.[9]
Experimental Protocol: MD Simulation with GROMACS
This protocol outlines the key steps for running an MD simulation of a this compound-protein complex.
1. System Preparation:
-
Objective: To prepare the protein-ligand complex for simulation.
-
Procedure:
-
Generate the topology files for both the protein and this compound using the chosen force field. The protein topology can be generated using GROMACS tools, while the ligand topology may require a separate parameterization server like CGenFF.[3]
-
Combine the protein and ligand coordinate files into a single complex structure file.
-
Create a simulation box and solvate the complex with water molecules.
-
Add ions to neutralize the system.[1]
-
2. Energy Minimization:
-
Objective: To relax the system and remove any steric clashes.
-
Procedure:
-
Perform a steepest descent energy minimization to bring the system to a local energy minimum.
-
3. Equilibration:
-
Objective: To stabilize the system at the desired temperature and pressure.
-
Procedure:
-
Run a short NVT simulation to bring the system to the target temperature, typically 300 K.
-
Follow with a short NPT simulation to adjust the pressure and density of the system.[9]
-
4. Production MD:
-
Objective: To generate the trajectory of the system over a longer timescale.
-
Procedure:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
5. Trajectory Analysis:
-
Objective: To analyze the MD trajectory to assess the stability of the complex.
-
Procedure:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess their structural stability over time.
-
Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the hydrogen bond network between this compound and the protein throughout the simulation.
-
Visualize the trajectory to observe the dynamic behavior of the complex.[10]
-
Part 4: ADMET Prediction: Assessing Drug-Likeness
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction provides a rapid and cost-effective way to identify potential liabilities that could lead to late-stage attrition.[11][12]
Causality in Methodological Choices
Web-based tools like SwissADME offer a user-friendly interface for predicting a wide range of ADMET properties.[13][14] These tools utilize a combination of physicochemical property calculations and established rules, such as Lipinski's Rule of Five, to predict a compound's drug-likeness.[14] Evaluating properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition is essential for predicting the in vivo behavior of a drug candidate.[15]
Experimental Protocol: In Silico ADMET Prediction with SwissADME
1. Input:
-
Objective: To provide the chemical structure of this compound to the SwissADME server.
-
Procedure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a database like PubChem.
-
Paste the SMILES string into the input field on the SwissADME website.[13]
-
2. Prediction:
-
Objective: To run the ADMET prediction.
-
Procedure:
-
Click the "Run" button to initiate the calculation.
-
3. Analysis of Results:
-
Objective: To interpret the predicted ADMET properties.
-
Procedure:
-
Pharmacokinetic Properties: Analyze the predicted values for properties such as gastrointestinal absorption (predicted as high or low) and blood-brain barrier permeation (predicted as yes or no).[14]
-
Drug-Likeness: Evaluate the compound's adherence to Lipinski's Rule of Five and other drug-likeness filters.
-
Medicinal Chemistry: Assess for the presence of any pan-assay interference compounds (PAINS) alerts, which can indicate potential for non-specific activity.
-
Physicochemical Properties: Review the calculated values for molecular weight, logP (lipophilicity), and water solubility.
-
| Property | Predicted Value for this compound | Interpretation |
| Molecular Weight | 152.23 g/mol | Within the desirable range for oral bioavailability. |
| LogP | ~2.5 | Indicates good lipophilicity for membrane permeability. |
| GI Absorption | High (Predicted) | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes (Predicted) | May be able to cross the blood-brain barrier. |
| Lipinski's Rule of Five | No violations (Predicted) | Favorable drug-like properties. |
Part 5: Visualizing Workflows and Pathways
Clear and concise visualizations are essential for communicating complex in silico workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.
Caption: Molecular Docking Workflow.
Caption: Molecular Dynamics Simulation Workflow.
Caption: this compound's Proposed Action on the Nrf2 Signaling Pathway.
Caption: this compound's Proposed Action on the NF-κB Signaling Pathway.
Conclusion
The in silico methodologies outlined in this guide provide a powerful and efficient framework for advancing our understanding of this compound's protein binding and mechanism of action. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate robust hypotheses, prioritize experimental studies, and ultimately accelerate the translation of this promising natural product into novel therapeutics. The key to success lies not in the blind application of these tools, but in a thoughtful and scientifically rigorous approach that considers the underlying biological questions and the inherent limitations of each computational method.
References
- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube.
- Lemkul, J. A. (n.d.). GROMACS Tutorials.
- Lemkul, J. A. (n.t.). Protein-Ligand Complex. MD Tutorials.
- GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube.
- In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). MDPI.
- SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023, January 16). YouTube.
- GROMACS Tutorial Part 3 | Protein-Ligand MD Simulation Analysis. (2025, May 25). YouTube.
- In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). ResearchGate.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube.
- Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle.
- GROMACS Tutorial - Protein-Ligand Complex. (n.d.). GROMACS.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). PMC.
- [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube.
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
- Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. (2021, April 24). YouTube.
- Tutorial – AutoDock Vina. (2020, December 4). AutoDock Vina.
- SwissADME. (n.d.). YouTube.
- SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (2025, August 11). YouTube.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020, June 25). ACS Omega.
- What is the most simple protocol to prepare the liberary of ligands for molocular docking?. (2023, May 5). ResearchGate.
- In Silico ADME Methods Used in the Evaluation of Natural Products. (2025, January 31). Preprints.org.
- ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. (n.d.). Pars Silico.
- How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. (2025, March 12). YouTube.
- swiss ADME tutorial. (2022, April 17). YouTube.
- Basic ligand preparation. (n.d.). meeko documentation.
- Tutorial for Protein-ligand complex MD simulation. (2019, August 15). SAMSON Forum.
- What is a suitable file of ligands for molecular docking?. (2015, March 31). ResearchGate.
- NF-κB Signaling Pathway Diagram. (n.d.). SciSpace.
- The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics.
- Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the.... (n.d.). ResearchGate.
- Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (2022). PMC.
- Detailed schematic diagram of Nrf2-related signaling pathway.... (n.d.). ResearchGate.
- Schematic representation of the NF-κB signalling pathway. A pathway.... (n.d.). ResearchGate.
- Nrf2 Signaling Pathway. (n.d.). Encyclopedia MDPI.
- The main regulation modes of NRF2 signalling pathway. The regulation of.... (n.d.). ResearchGate.
- NRF2 Regulates HER2 and HER3 Signaling Pathway to Modulate Sensitivity to Targeted Immunotherapies. (2016). PubMed.
Sources
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. GROMACS Tutorials [mdtutorials.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. youtube.com [youtube.com]
- 11. In Silico ADME Methods Used in the Evaluation of Natural Products | MDPI [mdpi.com]
- 12. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Carveol for Researchers and Drug Development Professionals
Abstract
Carveol, a naturally occurring monocyclic monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, has garnered significant scientific interest for its therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the antioxidant and anti-inflammatory properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its bioactivity, provide detailed protocols for its evaluation, and present a framework for its potential application in therapeutic development. This guide is structured to offer not just a compilation of data, but a cohesive narrative that explains the causality behind experimental choices, ensuring a thorough understanding of this compound's potential.
Introduction: The Chemical and Biological Landscape of this compound
This compound (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a monoterpenoid alcohol existing as various stereoisomers.[3][4][5] Its structure, characterized by a cyclohexene ring with methyl and prop-1-en-2-yl substituents, is the foundation of its biological activity. Naturally sourced from plants like Carum carvi (caraway) and spearmint, this compound has a history of use in traditional medicine.[1][6][7] Contemporary research has begun to validate these traditional uses, with studies demonstrating its antioxidant, anti-inflammatory, and neuroprotective effects.[6][8][9][10] this compound is a clear, colorless liquid that is insoluble in water but soluble in organic solvents like ethanol and DMSO, a critical consideration for in vitro and in vivo experimental design.[11][12][13]
Antioxidant Properties of this compound: A Mechanistic and Methodological Deep Dive
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. This compound has demonstrated significant antioxidant potential, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][14]
The Nrf2 Pathway: this compound's Master Switch for Antioxidant Defense
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis.[8][9][15] Studies have shown that this compound treatment significantly upregulates the expression of Nrf2 and its downstream target, HO-1, thereby enhancing the cell's endogenous antioxidant capacity.[8]
Diagram: this compound's Activation of the Nrf2 Signaling Pathway
Caption: this compound inhibits the activation of IKK, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
Modulation of the MAPK Signaling Pathway
The MAPK family of proteins, including p38 and c-Jun N-terminal kinase (JNK), are key players in the inflammatory response. [16][17][18][19][20]Activation of these kinases by stimuli like LPS leads to the downstream activation of transcription factors that regulate the expression of inflammatory cytokines. [16][17]this compound has been observed to reduce the phosphorylation of JNK, indicating its ability to modulate this pathway and contribute to its anti-inflammatory effects. [8][10]
Cellular Assays for Evaluating Anti-inflammatory Activity
In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key inflammatory mediator. The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO. [8][21][19] Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
-
Assay Procedure:
-
Data Analysis:
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the levels of cytokines like TNF-α and IL-6 in cell culture supernatants. [7][15][22][23][24][25][26][27][28] Experimental Protocol: Cytokine ELISA
-
Sample Collection:
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the kit.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
COX-2 and 5-lipoxygenase (5-LOX) are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Assays to measure the inhibitory effect of this compound on these enzymes are crucial for understanding its mechanism of action.
Experimental Workflow: Enzyme Inhibition Assays
Caption: A general workflow for in vitro enzyme inhibition assays to evaluate the effect of this compound on COX and LOX activity.
Table 2: Summary of Anti-inflammatory Assays
| Assay | Target | Method | Key Insights |
| Griess Assay | Nitric Oxide (NO) | Colorimetric | Measures iNOS activity and NO production. |
| ELISA | TNF-α, IL-6 | Immunoassay | Quantifies the secretion of specific pro-inflammatory cytokines. |
| COX-2 Assay | COX-2 Enzyme | Colorimetric/Fluorometric | Determines direct inhibitory effect on prostaglandin synthesis. |
| 5-LOX Assay | 5-LOX Enzyme | Colorimetric/Fluorometric | Determines direct inhibitory effect on leukotriene synthesis. |
| NF-κB Reporter Assay | NF-κB Activity | Luciferase-based | Quantifies the activation of the NF-κB signaling pathway. |
Therapeutic Potential and Future Directions
The compelling evidence for this compound's dual antioxidant and anti-inflammatory properties positions it as a promising candidate for the development of novel therapeutics for a range of disorders underpinned by oxidative stress and inflammation. These include neurodegenerative diseases, cardiovascular diseases, and certain types of cancer. [1][2][8][9][10] Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) is essential for its translation into a clinical setting.
-
In Vivo Efficacy Studies: Robust pre-clinical studies in relevant animal models are necessary to validate the in vitro findings and establish therapeutic efficacy.
-
Safety and Toxicity Profiling: Comprehensive toxicological studies are required to determine the safety profile of this compound.
-
Formulation Development: Given its insolubility in water, developing effective delivery systems will be crucial for enhancing its bioavailability.
Conclusion
This compound presents a compelling profile as a natural compound with significant antioxidant and anti-inflammatory activities. Its ability to modulate key cellular pathways, particularly the Nrf2 and NF-κB signaling cascades, underscores its therapeutic potential. This guide has provided a comprehensive overview of its mechanisms of action and detailed methodologies for its scientific investigation. For researchers and drug development professionals, this compound represents a valuable lead compound that warrants further exploration in the quest for novel and effective treatments for a spectrum of human diseases.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017).
- Kim, J. Y., & Park, S. J. (2016). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 46(3), 187-193.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Towers, C. (n.d.).
- Oeckinghaus, A., & Ghosh, S. (2009).
- CUSABIO. (n.d.).
- R&D Systems. (n.d.).
- Aruoma, O. I. (2003). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Journal of the American Oil Chemists' Society, 80(11), 1047-1058.
- Muhammad, A. J., Hao, L., Al Kury, L. T., Rehman, N. U., Alvi, A. M., Badshah, H., ... & Li, S. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative medicine and cellular longevity, 2022.
- Shah, F. A., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. Frontiers in Neuroscience, 14, 659.
- PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
- Muhammad, A. J., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 4509204.
- Malik, I., Shah, F. A., Ali, T., & Li, S. (2020). This compound (20 mg/kg) enhances the antioxidant capacity of the brain via the Nrf2 signaling pathway.
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- Rahman, H. U., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538.
- Neugebauer, G., Akpan, W., van der Veen, C., & Neubert, R. (1985). Pharmacokinetics and disposition of carvedilol in humans. Journal of cardiovascular pharmacology, 7(2), S39-S43.
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- Sari, D. K., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. & Zoll.) Müll. Arg. Leaves Methanol Extract and Its Fractions. E3S Web of Conferences, 444, 03013.
- Pérez-Sánchez, A., et al. (2021). Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. Molecules, 26(10), 2892.
- National Institute of Standards and Technology. (n.d.). This compound I. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). This compound.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Rahman, H. U., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 621538.
- ResearchGate. (n.d.). In vitro antioxidant activities (DPPH (a), ABTS (b), FRAP (c), and ORAC (d)) of RBOs from different japonica rice (Oryza sativa L.) varieties.
- ResearchGate. (2018, September 21). (PDF) Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan.
- de Oliveira, J. R., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. Planta Medica, 87(10-11), 847-857.
- Rahman, H. U., et al. (2021). (PDF) this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity.
- MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals.
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
- Sachett, A., et al. (2021). Antioxidant activity by FRAP assay: in vitro protocol.
- ResearchGate. (n.d.). Anti-inflammatory activity against TNF-and IL-6.
- LKT Labs. (n.d.). This compound. LKT Labs.
- Wajs-Bonikowska, A., et al. (2020). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. Molecules, 25(22), 5337.
- Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 240, 1024-1031.
- National Center for Biotechnology Information. (n.d.). This compound.
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
- Moreira, D. C. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Martins, N., et al. (2016). Metabolomic Profile and Antioxidant Capacity of Methanolic Extracts of Mentha pulegium L. and Lavandula stoechas L. from the Portuguese Flora. Molecules, 21(11), 1493.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences.
- Cayman Chemical. (n.d.). COX Activity Assay Kit. Cayman Chemical.
- Protocol Online. (2019, December 8). Protocol Griess Test. Protocol Online.
- ChemicalBook. (n.d.). This compound CAS#: 99-48-9. ChemicalBook.
- Richwine, A. F., et al. (2009). IL6 Release by LPS-stimulated peripheral blood mononuclear cells as a potential biomarker in Alzheimer Disease.
- Wikipedia. (n.d.). This compound. Wikipedia.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of (+)-cis-Carveol for In Vivo Studies. BenchChem.
- Richwine, A. F., et al. (2009). IL-6 release by LPS-stimulated peripheral blood mononuclear cells as a potential biomarker in Alzheimer's disease. Journal of Alzheimer's disease, 17(3), 639-646.
- Lee, J., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Experimental and Therapeutic Medicine, 15(4), 3367-3374.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 99-48-9 [m.chemicalbook.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bowdish.ca [bowdish.ca]
- 21. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. file.elabscience.com [file.elabscience.com]
- 24. mpbio.com [mpbio.com]
- 25. stemcell.com [stemcell.com]
- 26. IL6 Release by LPS-stimulated peripheral blood mononuclear cells as a potential biomarker in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. IL-6 release by LPS-stimulated peripheral blood mononuclear cells as a potential biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to Carveol's Modulation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carveol, a monocyclic monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, is emerging as a significant modulator of critical cell signaling pathways.[1] Initially recognized for its fragrance and flavor applications, its therapeutic potential, rooted in its anti-inflammatory, antioxidant, and anti-cancer properties, is now a subject of intense scientific scrutiny.[1][2] This technical guide synthesizes current research to provide an in-depth analysis of this compound's mechanism of action, focusing on its profound effects on the Nrf2, NF-κB, and MAPK signaling cascades. We will dissect the molecular interactions, present validated experimental protocols for investigating these effects, and discuss the translational implications for drug discovery and development. This document serves as a comprehensive resource for researchers aiming to harness the therapeutic capabilities of this compound.
Introduction to this compound: A Bioactive Monoterpenoid
This compound (p-Mentha-6,8-dien-2-ol) is a natural compound with a well-documented history in traditional medicine.[3][4] Its pharmacological activities are increasingly being validated by modern scientific methods, revealing a molecule with potent cytoprotective and immunomodulatory capabilities.[1] The primary focus of recent research has been to elucidate how this compound exerts these effects at a subcellular level. Evidence strongly indicates that this compound's efficacy is not due to a single mode of action but rather its ability to interact with and modulate multiple interconnected signaling pathways that are fundamental to cellular homeostasis, stress response, and disease pathogenesis. Understanding these intricate interactions is paramount for its development as a therapeutic agent.
Core Mechanisms: this compound's Impact on Key Signaling Pathways
This compound's therapeutic effects are largely attributed to its influence on two master regulatory pathways: the antioxidant Nrf2 pathway and the pro-inflammatory NF-κB pathway. It also demonstrates significant modulation of the MAPK stress-response pathway.
Activation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it orchestrates the transcription of a suite of antioxidant and cytoprotective genes.
Numerous studies have demonstrated that this compound is a potent activator of the Nrf2 pathway.[5][6][7][8] In models of neuroinflammation and hepatotoxicity, this compound treatment significantly promotes Nrf2 gene and protein expression.[5][6] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and glutathione (GSH).[1][5][9] The critical role of Nrf2 in this compound's protective effects was confirmed in studies where an Nrf2 inhibitor, all-trans retinoic acid (ATRA), abrogated this compound's beneficial effects, leading to exaggerated oxidative stress and tissue damage.[3][5][6]
Diagram: this compound's Activation of the Nrf2 Pathway
Caption: this compound promotes Nrf2 dissociation from Keap1, leading to its nuclear translocation and antioxidant gene expression.
Inhibition of the NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines like TNF-α and mediators such as COX-2.[5][9] Chronic or dysregulated NF-κB activation is a hallmark of many inflammatory diseases.
This compound consistently demonstrates potent anti-inflammatory effects by suppressing NF-κB signaling.[5][6][9] In lipopolysaccharide (LPS)-stimulated macrophages and in animal models of inflammation, this compound treatment significantly reduces the phosphorylation of NF-κB p65 and its inhibitor, IκBα.[5][10] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, including TNF-α, COX-2, and iNOS.[5][9]
Interestingly, there is significant crosstalk between the Nrf2 and NF-κB pathways. The activation of Nrf2 by this compound contributes to the suppression of NF-κB, establishing a dual mechanism for its anti-inflammatory action.[5][6] Studies show that Nrf2 activation leads to the inhibition of inflammatory mediators by downregulating the NF-κB signaling pathway.[5][6]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including p38, JNK, and ERK, are critical signaling molecules that respond to extracellular stimuli and regulate processes like apoptosis, inflammation, and proliferation.[3][10]
This compound has been shown to modulate MAPK signaling, often in a context-dependent manner. In models of neuroinflammation, this compound treatment reduces the phosphorylation of c-Jun N-terminal kinase (JNK), which is associated with apoptosis and inflammation.[3][5] In osteoarthritis models, this compound inhibits the phosphorylation of JNK, ERK, and p38, leading to a decrease in inflammatory mediators.[10] Conversely, in certain prostate cancer cells, this compound and its derivatives have been found to activate the ERK pathway, which correlated with an anti-proliferative effect and the induction of the cell cycle inhibitor p21.[2][11] This highlights the nuanced role of this compound, where its effect on a specific pathway can lead to different cellular outcomes depending on the cell type and disease context.
Diagram: this compound's Interplay with NF-κB and MAPK Pathways
Caption: this compound inhibits NF-κB activation by suppressing upstream MAPK and IKK phosphorylation, reducing inflammation.
Experimental Validation: Protocols and Methodologies
To rigorously investigate this compound's effects on cell signaling, a combination of targeted molecular assays is required. The choice of experiment is dictated by the specific question being asked—for instance, assessing protein activation via phosphorylation versus measuring downstream changes in gene transcription.
Rationale for Experimental Choices
-
Western Blotting: This is the gold-standard technique to visualize and quantify changes in the levels of specific proteins. It is essential for directly observing the phosphorylation status of signaling proteins (e.g., p-p65, p-JNK), which is a direct measure of their activation, and for confirming the upregulation or downregulation of target proteins (e.g., HO-1, COX-2). Comparing the phosphorylated form to the total protein level provides a self-validating system to ensure changes are due to activation, not overall protein expression.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This high-throughput method is ideal for quantifying the concentration of secreted proteins, such as inflammatory cytokines (TNF-α, IL-6), in cell culture media or biological fluids. It provides robust quantitative data on the downstream functional outcomes of signaling pathway modulation.
-
Quantitative PCR (qPCR): To determine if this compound's effects originate at the level of gene transcription, qPCR is used. It measures the abundance of specific mRNA transcripts (e.g., Nrf2, TNF-α), providing insight into whether the observed protein-level changes are preceded by changes in gene expression.
Experimental Workflow: Investigating NF-κB Inhibition
This workflow outlines the process of validating this compound's inhibitory effect on LPS-induced NF-κB activation in a macrophage cell line like RAW 264.7.
Diagram: Experimental Workflow for NF-κB Analysis
Caption: Workflow for assessing this compound's effect on NF-κB phosphorylation (Western Blot) and cytokine secretion (ELISA).
Detailed Protocol: Western Blot for Phospho-NF-κB p65
-
Cell Treatment and Lysis:
-
Plate RAW 264.7 cells at 1x10⁶ cells/well in a 6-well plate.
-
After 24h, pre-treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate with 1 µg/mL LPS for 30 minutes.
-
Immediately place plates on ice, wash twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 min.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same concentration (e.g., 20 µg of total protein) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash membrane 3x for 10 min each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash membrane 3x for 10 min each with TBST.
-
-
Detection and Re-probing:
-
Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
To validate, strip the membrane and re-probe with an antibody for total NF-κB p65, followed by a loading control like β-actin, to ensure equal protein loading.
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Effect of this compound on LPS-Induced TNF-α Secretion (Hypothetical Data)
| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 55 ± 8 | N/A |
| LPS (1 µg/mL) | 1250 ± 98 | 0% |
| LPS + this compound (10 µM) | 875 ± 75 | 30.0% |
| LPS + this compound (25 µM) | 450 ± 51 | 64.0% |
| LPS + this compound (50 µM) | 180 ± 22 | 85.6% |
Therapeutic Implications and Future Directions
The ability of this compound to potently activate the Nrf2 pathway while simultaneously suppressing the pro-inflammatory NF-κB and MAPK pathways positions it as a highly promising therapeutic candidate for a range of diseases underpinned by oxidative stress and chronic inflammation.
-
Neurodegenerative Diseases: By reducing neuroinflammation and oxidative stress, this compound shows potential for conditions like ischemic stroke and epilepsy.[3][9]
-
Inflammatory Disorders: Its strong anti-inflammatory action suggests utility in diseases like osteoarthritis and inflammatory bowel disease.[10]
-
Oncology: The modulation of pathways like ERK and the induction of apoptosis indicate a potential role in cancer chemoprevention and therapy.[2][12]
Future research should focus on in-vivo efficacy in validated animal models, pharmacokinetic and bioavailability studies to optimize delivery, and exploration of synergistic effects with existing therapeutics. Investigating its effects on other interconnected pathways, such as PI3K/Akt, will provide a more complete picture of its mechanism of action.[13]
Conclusion
This compound is a potent, naturally-derived compound that exerts significant control over fundamental cellular signaling pathways. Its dual action as a powerful Nrf2 activator and an effective inhibitor of NF-κB and MAPK signaling provides a robust mechanistic basis for its observed antioxidant and anti-inflammatory properties. The experimental frameworks provided in this guide offer a validated approach for researchers to further explore and harness the therapeutic potential of this compound, paving the way for its development into a next-generation therapeutic for a multitude of complex diseases.
References
- Malik, I., Shah, F. A., Ali, T., Tan, Z., Alattar, A., Ullah, N., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. Frontiers in Neuroscience.
- ResearchGate. (n.d.). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. ResearchGate.
- Lima, T. C., de Melo, T. S., de Oliveira, G. G., de Almeida, A., de Sousa, D. P., de Freitas, R. M. (2019). Carvacrol suppresses LPS-induced pro-inflammatory activation in RAW 264.7 macrophages through ERK1/2 and NF-kB pathway. International Immunopharmacology.
- Li, G., Liu, D., Zhang, Y., Li, L., Su, J. (2014). Carvacrol Alleviates Ischemia Reperfusion Injury by Regulating the PI3K-Akt Pathway in Rats. PLOS One.
- Al-Serwi, R. H., Al-Qahtani, S., Al-Otaibi, B., Al-Oqaili, M., Al-Sheddi, E. S., Al-Oqaili, A. M., Musalam, A. A., Farshori, N. N. (2020). Carvacrol Promotes Cell Cycle Arrest and Apoptosis through PI3K/AKT Signaling Pathway in MCF-7 Breast Cancer Cells. Chinese Journal of Integrative Medicine.
- Horvathova, E., Vachalkova, A., Novotny, L. (2002). Carvedilol and adrenergic agonists suppress the lipopolysaccharide-induced NO production in RAW 264.7 macrophages via the adrenergic receptors. ResearchGate.
- Ahmad, I., Khan, A., Singh, A., Akhtar, J., Ali, A., Haque, S. E. (2024). Involvement of the MAPK pathway in carvacrol and thymol treatment in cancer. Journal of Biochemical and Molecular Toxicology.
- Alvi, M., Shah, F. A., Al-Ghamdi, M. S., Al-Ghamdi, A. S., Al-Massabi, R., Ali, T., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity.
- Shah, F. A., Alvi, M., Al-Kury, L. T. A., Al-Ghamdi, M. S., Al-Ghamdi, A. S., Al-Massabi, R., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology.
- Alvi, M., Shah, F. A., Al-Ghamdi, M. S., Al-Ghamdi, A. S., Al-Massabi, R., Ali, T., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. PubMed.
- Shah, F. A., Alvi, M., Al-Kury, L. T. A., Al-Ghamdi, M. S., Al-Ghamdi, A. S., Al-Massabi, R., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. PubMed.
- Li, G., Liu, D., Zhang, Y., Li, L., Su, J. (2014). Carvacrol alleviates ischemia reperfusion injury by regulating the PI3K-Akt pathway in rats. PLOS One.
- Ebrahimi, M., Khodagholi, F., Hashemzehi, M., Abbasian, M., Zarei, M. (2023). Carvedilol attenuates inflammatory reactions of lipopolysaccharide-stimulated BV2 cells and modulates M1/M2 polarization of microglia via regulating NLRP3, Notch, and PPAR-γ signaling pathways. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Al-Harbi, N. O., Al-Ghamdi, S. S., Al-Otaibi, F. E., Al-Amri, H. S., Al-Massabi, R. (2022). Potential role of carvedilol in intestinal toxicity through NF-κB/iNOS/COX-2/TNF-α inflammatory signaling pathway in rats. Immunopharmacology and Immunotoxicology.
- Bhattacharjee, B., Chatterjee, J. (2014). L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines. Nutrition and Cancer.
- Chen, Y., Yu, X., Ouyang, M., He, S., Li, Y., Ma, G. (2023). Carvacrol protects mice against LPS-induced sepsis and attenuates inflammatory response in macrophages by modulating the ERK1/2 pathway. Scientific Reports.
- Al-Serwi, R. H., Al-Qahtani, S., Al-Otaibi, B., Al-Oqaili, M., Al-Sheddi, E. S., Al-Oqaili, A. M., Musalam, A. A., Farshori, N. N. (2020). Carvacrol Promotes Cell Cycle Arrest and Apoptosis through PI3K/AKT Signaling Pathway in MCF-7 Breast Cancer Cells. ResearchGate.
- Shah, F. A., Alvi, M., Al-Kury, L. T. A., Al-Ghamdi, M. S., Al-Ghamdi, A. S., Al-Massabi, R., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. National Institutes of Health.
- ResearchGate. (n.d.). Chemical structure of this compound. ResearchGate.
- Shah, F. A., Al-Ghamdi, M. S., Al-Ghamdi, A. S., Al-Massabi, R., Al-Kury, L. T. A., Ali, T., et al. (2021). This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway. Oxidative Medicine and Cellular Longevity.
- ResearchGate. (n.d.). The mechanism of carvacrol-evoked Ca2+ rises and non-Ca2+-triggered cell death in OC2 human Oral cancer cells. ResearchGate.
- de Oliveira, J. R., de Almeida, A. C., de Souza Siqueira, R. J., Damasceno, E. M., da Silva, G. C., de Carvalho, A. M., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. Frontiers in Pharmacology.
- Chen, J., Lu, M., Jing, Y., Ma, C., Zhang, C., Liu, B. (2006). The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells. Bioorganic & Medicinal Chemistry.
- SciSpace. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. SciSpace.
- Sun, Z., You, H., Zhang, B. (2024). This compound alleviates osteoarthritis progression by acting on synovial macrophage polarization transformation: An in vitro and in vivo study. Chemico-Biological Interactions.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Jeong, H. G. (2018). Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells. Food and Chemical Toxicology.
- Jeong, H. G. (2021). Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway. International Journal of Molecular Sciences.
- Frontiers. (n.d.). The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Frontiers.
- MDPI. (2021). Kahweol Induces Apoptosis in Hepatocellular Carcinoma Cells by Inhibiting the Src/mTOR/STAT3 Signaling Pathway. MDPI.
- MDPI. (n.d.). The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. MDPI.
- MDPI. (n.d.). Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells. MDPI.
Sources
- 1. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 7. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates osteoarthritis progression by acting on synovial macrophage polarization transformation: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Potential of Carveol: Mechanisms, Models, and Methodologies
Abstract
Neurodegenerative diseases and acute ischemic events represent a significant and growing global health burden. The therapeutic landscape remains challenging, necessitating the exploration of novel neuroprotective agents. Carveol, a naturally occurring monocyclic monoterpenoid found in essential oils of plants like spearmint and caraway, has emerged as a promising candidate.[1][2] Traditionally used in medicine for its anti-inflammatory and antioxidant properties, recent preclinical evidence has illuminated its potent neuroprotective capabilities.[3][4] This technical guide provides an in-depth examination of this compound's neuroprotective effects for researchers, scientists, and drug development professionals. We will dissect the core molecular mechanisms, detail the validated experimental models used to assess its efficacy, provide step-by-step protocols for key assays, and synthesize the current data to underscore its therapeutic potential. The central mechanism of action revolves around the activation of the Nrf2 antioxidant response pathway, which orchestrates a multifaceted defense against the oxidative stress and neuroinflammation that are hallmarks of neuronal injury.[4][5]
Introduction to this compound: A Natural Compound with Neuroprotective Promise
This compound (C₁₀H₁₆O) is a monoterpenoid alcohol that exists in several isomeric forms.[1][6] It is a significant constituent of the essential oils from caraway, dill, and mandarin orange peel.[7] While recognized in the food and cosmetics industries for its spearmint-like flavor and aroma, its biomedical applications are gaining substantial interest.[1][6]
Neuroprotection aims to prevent or slow the process of neuronal cell death resulting from insults like ischemia, trauma, or chronic neurodegeneration. The pathology of these conditions is complex but consistently involves three interconnected pillars of damage: oxidative stress, neuroinflammation, and apoptosis. This compound's therapeutic potential lies in its demonstrated ability to counteract these pathological cascades simultaneously. Studies show it can mitigate neuronal damage in models of ischemic stroke, epilepsy, and chemically-induced neuroinflammation, primarily through the activation of the Nrf2 signaling pathway.[3][8][9]
Physicochemical Properties of this compound
A foundational understanding of a compound's properties is critical for experimental design, particularly for formulation and delivery.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [10][11] |
| Molar Mass | 152.23 g·mol⁻¹ | [6][10] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 226-227 °C at 751 mmHg | [2][6] |
| Density | ~0.958 g/cm³ at 25 °C | [2][11] |
| Solubility | Insoluble in water; Soluble in oils, alcohol, ethanol, DMSO | [2][6] |
| LogP | 3.12 | [6] |
Core Neuroprotective Mechanisms of Action
This compound's neuroprotective effects are not attributable to a single action but rather to the strategic modulation of a master regulatory pathway that governs cellular defense. Evidence strongly indicates that the Nuclear factor erythroid 2-related factor 2 (Nrf2) is the principal target.[3][4][5]
Pillar 1: Attenuation of Oxidative Stress via Nrf2 Activation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a primary driver of neuronal damage in both acute and chronic neurological disorders.[12] this compound directly counters this by activating the Nrf2 signaling pathway.[3][4]
Mechanism of Action: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of an activator like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of potent antioxidant and cytoprotective genes.[3][8]
Downstream Effects:
-
Increased Antioxidant Enzymes: this compound treatment significantly boosts the endogenous levels of key antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Glutathione (GSH), Glutathione-S-Transferase (GST), Superoxide Dismutase (SOD), and Catalase.[8][9]
-
Reduced Lipid Peroxidation: By neutralizing ROS, this compound prevents the damaging oxidation of lipids in neuronal membranes, evidenced by reduced levels of lipid peroxidation (LPO) markers.[4][8]
The critical role of Nrf2 was validated in studies where its inhibition by All-Trans Retinoic Acid (ATRA) completely abrogated the neuroprotective effects of this compound, leading to exaggerated neuronal damage.[3][8][9]
Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.
Pillar 2: Mitigation of Neuroinflammation
Neuroinflammation is a secondary injury cascade that exacerbates initial neuronal damage.[3] this compound effectively suppresses this inflammatory response, a process tightly linked to its Nrf2-activating properties.
Mechanism of Action: this compound treatment has been shown to downregulate the expression of key pro-inflammatory transcription factors, most notably Nuclear Factor kappa B (NF-κB).[3][8] There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can inhibit NF-κB signaling. This leads to a marked reduction in the production and release of pro-inflammatory cytokines and mediators.
Downstream Effects:
-
Reduced Pro-inflammatory Cytokines: this compound significantly decreases the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3]
-
Inhibition of Inflammatory Mediators: It also reduces the expression of enzymes like Cyclooxygenase-2 (COX-2) and kinases such as the phosphorylated c-Jun N-terminal kinase (p-JNK), which are involved in inflammatory signaling.[8][9]
Caption: Generalized workflow for in vivo testing of this compound.
In Vitro Models for Mechanistic Studies
In vitro models are indispensable for high-throughput screening and dissecting the specific molecular pathways of a compound, free from systemic variables. [13][14] A. Cellular Models
-
SH-SY5Y Human Neuroblastoma Cells: A widely used and reliable cell line for studying neurotoxicity, oxidative stress, and neuroprotection. [13][14]* Primary Neuronal Cultures: Cells isolated directly from rodent brain tissue (e.g., cortical or hippocampal neurons) provide a model that more closely resembles the in vivo state. [15] B. Neurotoxicity and Neuroprotection Assays A common approach is to induce cellular stress with a neurotoxin and then assess the ability of the test compound (this compound) to prevent or rescue cell death.
-
Protocol Outline: Oxidative Stress Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS) in 96-well plates until they reach ~80% confluency.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a set period (e.g., 12-24 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a defined duration. [12]Include a group with the toxin alone.
-
Cell Viability Assessment: Measure cell viability using a standard assay:
-
MTT Assay: Measures mitochondrial reductase activity in living cells.
-
LDH Assay: Measures lactate dehydrogenase released from damaged cells into the medium.
-
-
ROS Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.
-
Protein Analysis: For mechanistic insights, lyse cells from parallel experiments to perform Western blotting for Nrf2, HO-1, and cleaved caspase-3.
-
Summary of Quantitative Data
The following table summarizes key findings from preclinical studies, demonstrating the quantitative effects of this compound treatment.
| Model | Parameter | Control (Injury) | This compound (20 mg/kg) | % Change | Source |
| MCAO (Stroke) | Infarct Area (%) | 33.14 ± 0.59 | 19.2 ± 0.86 | ↓ 42% | [3] |
| TNF-α (pg/mg protein) | ~150 | ~80 | ↓ 47% | [3][5] | |
| Nrf2 (ng/mg protein) | ~0.8 | ~1.4 | ↑ 75% | [5] | |
| PTZ (Epilepsy) | GSH (µg/mg protein) | ~25 | ~45 | ↑ 80% | [8] |
| LPO (nmol/mg protein) | ~1.7 | ~0.9 | ↓ 47% | [8] | |
| LPS (Inflammation) | COX-2 (ng/mg protein) | ~1.6 | ~0.9 | ↓ 44% | [9] |
Values are approximated from published data for illustrative purposes.
Future Directions and Therapeutic Potential
The existing body of evidence strongly supports this compound as a viable lead compound for neuroprotective drug development. However, the research is still in the preclinical phase. Future investigations should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for establishing effective dosing regimens.
-
Blood-Brain Barrier (BBB) Permeability: Quantifying the ability of this compound to cross the BBB is essential for its application in CNS disorders.
-
Broadening Disease Models: Testing this compound's efficacy in models of chronic neurodegenerative diseases like Parkinson's and Alzheimer's disease is a logical next step. A derivative of this compound has already shown promise in Parkinson's models. [1]4. Structural Optimization: Medicinal chemistry efforts could be employed to synthesize this compound analogs with enhanced potency, stability, or improved pharmacokinetic properties.
-
Safety and Toxicology: Comprehensive toxicology studies are required before any consideration for clinical trials.
Conclusion
This compound is a potent, naturally derived neuroprotective agent with a well-defined mechanism of action. Its ability to activate the Nrf2 master antioxidant pathway provides a multi-pronged defense against the core pathological drivers of neuronal injury: oxidative stress, neuroinflammation, and apoptosis. Validated efficacy in robust preclinical models of ischemic stroke and epilepsy underscores its significant therapeutic potential. While further research is necessary to bridge the gap from preclinical findings to clinical application, this compound represents a highly promising scaffold for the development of next-generation neuroprotective therapies.
References
- Malik, S., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. Frontiers in Neuroscience.
- ResearchGate. (n.d.). This compound (20 mg/kg) ameliorated oxidative stress and neuroinflammation. ResearchGate.
- Alvi, M. A., et al. (2024). Carvacrol Essential Oil as a Neuroprotective Agent: A Review of the Study Designs and Recent Advances. MDPI.
- Alvi, M. A., et al. (2024). Carvacrol Essential Oil as a Neuroprotective Agent: A Review of the Study Designs and Recent Advances. PubMed.
- ResearchGate. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. ResearchGate.
- Malik, S., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. PubMed.
- Ullah, I., et al. (2021). This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway. PubMed.
- Ullah, I., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity.
- InnoSer. (n.d.). In vitro neurology assays. InnoSer.
- Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases. Frontiers.
- Lysko, P. G., et al. (1999). Neuroprotective activities of carvedilol and a hydroxylated derivative: role of membrane biophysical interactions. PubMed.
- Rahman, M. H., et al. (2022). Neuroprotective Potential and Underlying Pharmacological Mechanism of Carvacrol for Alzheimer's and Parkinson's Diseases. PubMed Central.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Shulga, V. I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central.
- Garip, A., et al. (2024). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. ResearchGate.
- International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. International Journal of Pharmaceutical and Bio-Medical Science.
- CAS. (n.d.). This compound. CAS Common Chemistry.
- Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
- Frontiers. (n.d.). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems.
- Calahorro, F., & Ruiz-Rubio, M. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 99-48-9 [chemicalbook.com]
- 3. Frontiers | Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]
- 4. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 99-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of Carveol via Base-Catalyzed Isomerization of Limonene Oxide
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive guide to the synthesis of carveol, a valuable monoterpenoid alcohol, through the base-catalyzed rearrangement of limonene oxide. We delve into the underlying β-elimination mechanism, offering a rationale for experimental choices. A detailed, field-proven protocol is presented, covering the use of lithium amide bases for the isomerization, followed by meticulous workup and purification procedures. This guide is designed for researchers in organic synthesis, natural product chemistry, and drug development, providing the technical details and theoretical grounding necessary for the successful and reproducible synthesis of this compound.
Introduction: The Significance of this compound and its Synthetic Pathway
This compound (p-Mentha-6,8-dien-2-ol) is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants.[1] It exists as different stereoisomers, which contribute to the characteristic aromas of species like spearmint and caraway. Beyond its use in the flavor and fragrance industry, this compound and its derivatives have garnered significant interest in medicinal chemistry and drug development for their potential therapeutic properties.[2]
A common and synthetically valuable precursor to this compound is limonene, a renewable and inexpensive monoterpene readily available from citrus fruit peels.[3] The epoxidation of limonene yields limonene oxide, a versatile intermediate.[3][4] While various transformations of limonene oxide are known, its selective rearrangement to the allylic alcohol this compound presents a common challenge. Acid-catalyzed conditions often lead to the formation of limonene-1,2-diol via hydrolysis or dihydrocarvone through a Meinwald rearrangement.[5][6]
This guide focuses on a robust and selective method: the base-promoted isomerization of limonene oxide. This pathway leverages the principles of β-elimination to selectively form the desired allylic alcohol, this compound.[7][8] Understanding and controlling this reaction is key to accessing high-purity this compound for further research and application.
Mechanistic Insights: The Base-Catalyzed Epoxide Rearrangement
The conversion of an epoxide to an allylic alcohol using a strong, non-nucleophilic base is a classic example of a β-elimination reaction.[7][9] The mechanism is predicated on the acidity of the protons on the carbon atoms adjacent (α) to the epoxide ring.
Pillars of the Mechanism:
-
Proton Abstraction: A strong amide base, such as a lithium dialkylamide (e.g., lithium diisopropylamide, LDA), abstracts a proton from one of the carbon atoms adjacent to the epoxide ring. Deprotonation typically occurs at the least sterically hindered site.[7]
-
Ring Opening & Elimination: The abstraction of the proton initiates a concerted process where the resulting carbanion induces the cleavage of the adjacent C-O bond of the epoxide ring. This elimination step forms a double bond, resulting in an allylic alkoxide intermediate.[7]
-
Protonation: The reaction is quenched with a proton source (e.g., water or a mild acid) during workup, which protonates the allylic alkoxide to yield the final this compound product.[7]
The stereochemistry of the elimination is often syn-periplanar, meaning the abstracted proton and the leaving group (the epoxide oxygen) are on the same side of the forming double bond. This occurs via a transition state where the lithium cation coordinates to both the amide base and the epoxide oxygen, facilitating the concerted elimination.[7][10]
Diagram 1: Reaction Mechanism
A visual representation of the base-catalyzed rearrangement of limonene oxide to this compound.
Caption: Base-catalyzed conversion of limonene oxide to this compound.
Experimental Protocol
This protocol describes the synthesis of this compound from a commercially available mixture of cis- and trans-limonene oxide using lithium diisopropylamide (LDA) as the base.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Limonene Oxide (cis/trans mixture) | >97% | Sigma-Aldrich | Starting material. |
| Diisopropylamine | >99.5%, anhydrous | Sigma-Aldrich | For LDA preparation. Distill from CaH₂. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use freshly distilled from Na/benzophenone. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Saturated NH₄Cl solution | ACS Grade | Fisher Scientific | For quenching. |
| Saturated NaCl solution (Brine) | ACS Grade | Fisher Scientific | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Fisher Scientific | For drying. |
| Silica Gel | 230-400 mesh | VWR | For column chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Argon or Nitrogen gas inlet
-
Septa and syringes
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
3.3. Procedure: In-Situ Preparation of LDA and Rearrangement
Expertise Note: The in-situ preparation of LDA is critical as it ensures a fresh, highly reactive, non-nucleophilic base, minimizing side reactions. All glassware must be rigorously flame-dried or oven-dried and the reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen) to exclude atmospheric moisture, which would otherwise consume the n-BuLi and LDA.
-
Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
LDA Preparation: Charge the flask with anhydrous THF (50 mL) and diisopropylamine (1.5 eq.). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.5 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -65 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Substrate Addition: In a separate flask, dissolve limonene oxide (1.0 eq.) in anhydrous THF (20 mL). Add this solution dropwise to the cold LDA solution over 20 minutes.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.4. Purification
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Use a solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to elute the product.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a clear, colorless oil.[1]
Diagram 2: Experimental Workflow
A flowchart illustrating the key stages of the synthesis protocol.
Caption: Step-by-step workflow for this compound synthesis.
Product Characterization
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to confirm the conversion of the starting material and to assess the purity of the final product.[11] this compound will have a distinct retention time from limonene oxide. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of this compound (C₁₀H₁₆O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic peaks for the hydroxyl proton (-OH), vinylic protons, and the methyl and isopropenyl groups. The appearance of a new signal for a proton on a hydroxyl-bearing carbon (carbinol proton) and the shift of olefinic protons confirm the rearrangement.
-
¹³C NMR: Will show 10 distinct carbon signals, including signals for two sp² carbons of the isopropenyl group and two sp² carbons of the cyclohexene ring, one of which is bonded to the hydroxyl group.
-
Conclusion
The base-catalyzed isomerization of limonene oxide provides a reliable and selective route to the allylic alcohol this compound. The success of this synthesis hinges on the careful exclusion of atmospheric moisture and the use of a strong, non-nucleophilic base like LDA to promote the desired β-elimination pathway while suppressing undesired side reactions. The protocol and mechanistic insights provided in this application note serve as a robust foundation for researchers aiming to synthesize this compound for applications in flavor chemistry, organic synthesis, and pharmaceutical development.
References
- Wikipedia. Base-promoted epoxide isomerization.
- Morgan, K. M., & Gronert, S. (2000). Structural and solvent effects on the mechanism of base-induced rearrangement of epoxides to allylic alcohols. The Journal of Organic Chemistry, 65(5), 1461–1466.
- Hodson, M. J., & Taylor, R. J. (2006). Rearrangement of Epoxides to Allylic Alcohols in the Presence of Reusable Basic Resins. Letters in Organic Chemistry, 3(8), 628-631.
- Wikipedia. Limonene-1,2-epoxide hydrolase.
- Google Patents. (2016). CN105481657A - Method for synthesizing carvacrol by limo nene epoxides.
- Sciencemadness.org. (2011). oxidizing limonene to carvone/carveol.
- Yoshida, T., et al. (2021). Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis. ResearchGate.
- Thummel, R. P., & Rickborn, B. (1971). Stereochemistry of the base-induced rearrangement of epoxides to allylic alcohols. Journal of the American Chemical Society, 93(23), 6278–6284.
- Wróblewska, A., et al. (2019). The mechanism of allylic oxidation product formation (this compound and perillyl alcohol) over the TS-1 catalyst. ResearchGate.
- Langen, M., et al. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2177), 20190266.
- Spanget-Larsen, J., et al. (2007). Catalytic Mechanism of Limonene Epoxide Hydrolase, a Theoretical Study. Journal of the American Chemical Society, 129(25), 7933-7941.
- Sciencemadness.org. (2011). hydrolysis of limonene 1,2-epoxide.
- Demetzos, C., et al. (2006). The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells. Bioorganic & Medicinal Chemistry, 14(19), 6539-6547.
- Google Patents. (2004). US6835686B2 - Catalyst system and process for rearrangement of epoxides to allylic alcohols.
- Google Patents. (2011). US7884252B1 - Process for making trans-isothis compound.
- Mäki-Arvela, P., et al. (2018). Limonene oxide isomerization: a broad study of acid catalyst effects. Semantic Scholar.
- Google Patents. (2002). EP1205556A1 - Process for the preparation of trans-carveol.
- Wróblewska, A., et al. (2014). The Epoxidation of Limonene over the TS-1 and Ti-SBA-15 Catalysts. Molecules, 19(12), 19909–19931.
- Wróblewska, A. (2017). The formation of this compound by oxidation at the 6-position in the limonene molecule. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Becerra, M. A., & Villa, A. L. (2020). Catalyst-Free Epoxidation of Limonene to Limonene Dioxide. ResearchGate.
- Pena, A., et al. (2012). Chromatographic characterization of different sources of limonene. ResearchGate.
- Cvetkovikj, I., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules, 25(20), 4723.
Sources
- 1. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis of L-carvone and limonene derivatives with increased antiproliferative effect and activation of ERK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Limonene oxide isomerization: a broad study of acid catalyst effects | Semantic Scholar [semanticscholar.org]
- 7. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural and solvent effects on the mechanism of base-induced rearrangement of epoxides to allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Asymmetric Synthesis of Carveol Enantiomers
Introduction: The Significance of Chiral Carveol
This compound, a monocyclic monoterpenoid alcohol, exists as multiple stereoisomers, with the enantiomers (+)-carveol and (-)-carveol being of particular interest due to their distinct biological activities and applications as versatile chiral building blocks in organic synthesis. These enantiomers are valuable components in the flavor and fragrance industry and serve as key intermediates in the synthesis of pharmaceuticals and other complex natural products.[1][2] The stereochemistry of this compound is critical to its function, making the development of robust and highly selective asymmetric synthetic routes a significant area of research. This document provides a detailed guide to the primary methodologies for the asymmetric synthesis of this compound enantiomers, focusing on both biocatalytic and chemocatalytic strategies. We will delve into the mechanistic underpinnings of these approaches and provide detailed, field-proven protocols for their implementation.
Strategic Approaches to Asymmetric this compound Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies: the asymmetric reduction of a prochiral ketone (carvone) and the enantioselective allylic oxidation of an alkene (limonene). Both pathways offer unique advantages and are amenable to both chemical and enzymatic catalysis.
Diagram: Major Synthetic Routes to this compound Enantiomers
Caption: Key strategies for the asymmetric synthesis of this compound enantiomers.
I. Biocatalytic Approaches: Harnessing Nature's Catalysts
Biocatalysis offers a powerful and sustainable approach to asymmetric synthesis, often providing exquisite selectivity under mild reaction conditions.[3][4] Enzymes, particularly ketoreductases and monooxygenases, have been successfully employed for the synthesis of this compound enantiomers.
A. Stereodivergent Synthesis via Ketoreductase-Catalyzed Asymmetric Reduction of Carvone
The asymmetric reduction of the prochiral ketone, carvone, is a highly effective method for accessing all four possible stereoisomers of this compound.[1] This is achieved by leveraging ketoreductases (KREDs) with opposing stereopreferences (Prelog or anti-Prelog) on either (R)- or (S)-carvone.
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. The stereochemical outcome of the reaction is determined by the specific KRED employed. Some KREDs deliver a hydride to one face of the carbonyl group (Prelog selectivity), while others deliver it to the opposite face (anti-Prelog selectivity). By carefully selecting the KRED and the starting carvone enantiomer, one can predictably synthesize any of the four this compound stereoisomers.[1]
This protocol provides a general framework for the biocatalytic reduction of carvone using a ketoreductase. The specific KRED, cofactor regeneration system, and reaction conditions may need to be optimized for the desired stereoisomer.
-
Enzyme and Cofactor Preparation:
-
Prepare a solution of the selected ketoreductase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Prepare a solution for the cofactor regeneration system. A common system involves glucose and glucose dehydrogenase (GDH) to regenerate NADPH from NADP+.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the buffer, NADP+, glucose, and GDH.
-
Add the ketoreductase solution to the mixture.
-
Dissolve the carvone substrate (e.g., (S)-(+)-carvone) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture.
-
-
Biotransformation:
-
Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).[5]
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, saturate the aqueous phase with NaCl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume).[5]
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound stereoisomer.
-
-
Analysis:
-
Determine the yield and characterize the product using NMR and GC-MS.
-
Determine the diastereomeric excess (de) and enantiomeric excess (ee) by chiral GC or HPLC analysis.
-
B. Regio- and Stereoselective Allylic Hydroxylation of Limonene
The direct hydroxylation of the allylic position of limonene offers a direct route to this compound. Certain microorganisms have been identified that can perform this transformation with high regio- and stereoselectivity.
Microbial cytochrome P450 monooxygenases are capable of catalyzing the hydroxylation of C-H bonds.[6] In the case of limonene, specific microbial strains can selectively hydroxylate the C6 position to produce this compound. For instance, Cellulosimicrobium cellulans has been shown to effectively catalyze the regio- and stereoselective allylic hydroxylation of D-limonene to (+)-trans-carveol.[7]
-
Microorganism Cultivation:
-
Inoculate a sterile growth medium with Cellulosimicrobium cellulans EB-8-4.
-
Incubate the culture in a shaking incubator at an optimal temperature (e.g., 30 °C) and agitation speed (e.g., 150 rpm) for 24-48 hours to achieve sufficient cell growth.
-
-
Biotransformation with Resting Cells:
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cells in the same buffer to a desired concentration.
-
Add D-limonene to the cell suspension. The substrate can be added directly or as an emulsion.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture in a closed shaking flask under the same temperature and agitation conditions.
-
Monitor the formation of (+)-trans-carveol and the consumption of D-limonene by GC analysis of samples taken at regular intervals.
-
-
Extraction and Purification:
-
After the reaction is complete, saturate the culture with NaCl and extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator.
-
Purify the resulting (+)-trans-carveol by silica gel column chromatography.
-
Data Summary: Biocatalytic Synthesis of this compound Enantiomers
| Starting Material | Biocatalyst/Method | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| (R)- and (S)-Carvone | Ketoreductases | All four this compound stereoisomers | Up to >99% | - | [1] |
| D-Limonene | Cellulosimicrobium cellulans EB-8-4 | (+)-trans-Carveol | >99% | >99% | [7] |
| (S)-(+)-Carvone | Fungal Culture | (+)-cis-Carveol | - | - | [5] |
II. Chemocatalytic Strategies: Precision in a Flask
Chemical methods provide a complementary and often more scalable approach to the asymmetric synthesis of this compound enantiomers. These methods typically rely on chiral catalysts or reagents to control the stereochemical outcome of the reaction.
A. Asymmetric Reduction of Carvone
The reduction of the carbonyl group in carvone can be achieved with high stereoselectivity using chiral reducing agents or catalysts.
A notable example is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride (CeCl3).[8] While not inherently asymmetric, the diastereoselectivity can be influenced by the reaction conditions. For enantioselectivity, chiral modifications of reducing agents or asymmetric transfer hydrogenation catalysts are employed.
-
Reaction Setup:
-
Dissolve (-)-carvone and CeCl3·7H2O in methanol in a round-bottom flask at room temperature.
-
Cool the solution in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (NaBH4) portion-wise to the stirred solution.
-
Allow the reaction to proceed at 20°C and monitor its completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate (-)-cis-carveol.
-
B. Asymmetric Allylic Oxidation of Limonene
The allylic oxidation of limonene using chemical catalysts can also be rendered enantioselective, although this can be more challenging than the reduction of carvone.
Transition metal catalysts, in combination with a chiral ligand and an oxidant, can facilitate the enantioselective oxidation of the allylic C-H bond in limonene. The chiral ligand creates a chiral environment around the metal center, which directs the oxidant to one face of the double bond, leading to the formation of one enantiomer of this compound preferentially.
Workflow Diagram: General Asymmetric Synthesis Protocol
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Conclusion and Future Perspectives
The asymmetric synthesis of this compound enantiomers is a well-developed field with a variety of effective biocatalytic and chemocatalytic methods at the disposal of researchers. Biocatalytic routes, particularly the use of ketoreductases, offer exceptional stereoselectivity and mild reaction conditions, making them an attractive option for sustainable synthesis.[1] Chemocatalytic methods, on the other hand, can provide advantages in terms of scalability and process control. The choice of synthetic strategy will ultimately depend on the desired stereoisomer, the available resources, and the scale of the synthesis. Future research in this area will likely focus on the discovery and engineering of novel enzymes with enhanced activity and stability, as well as the development of more efficient and environmentally benign chemical catalysts.
References
- Stereodivergent Synthesis of this compound and Dihydrothis compound through Ketoreductases/Ene-Reductases Catalysed Asymmetric Reduction. ResearchGate.
- Stereodivergent synthesis of four stereoisomers of this compound. ResearchGate.
- Asymmetric total synthesis of caribenol A. PubMed.
- Regio- and stereoselective allylic hydroxylation of D-limonene to (+)-trans-carveol with cellulosimicrobium cellulans EB-8-4. ScholarBank@NUS.
- Sharpless Epoxidation of Divinyl Carbinol. Organic Syntheses.
- Using (+)-Carvone to access novel derivatives of (+)-ent-Cannabidiol: the first asymmetric syntheses of (+)-ent-CBDP and (+)-ent-CBDV. PMC - NIH.
- Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. PubMed Central.
- The mechanism of allylic oxidation product formation (this compound and perillyl alcohol) over the TS-1 catalyst. ResearchGate.
- Sharpless epoxidation. Wikipedia.
- Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes. PubMed.
- Sharpless Epoxidation. Organic Chemistry Portal.
- Biocatalytic Enantioselective Synthesis of Atropisomers. PMC - NIH.
- Sharpless Asymmetric Epoxidation. Dalal Institute.
- Synthesis and some transformations of (−)-carveol. ResearchGate.
- Biotransformation of D-Limonene to (+) trans-Carveol by Toluene-Grown Rhodococcus opacus PWD4 Cells. ResearchGate.
- Liquid-Phase Catalytic Oxidation of Limonene to Carvone over ZIF-67(Co). MDPI.
- Bio-catalysed synthesis of optically active Undecavertol (R) enantiomers. ResearchGate.
- Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
- Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- Asymmetric Total Synthesis of Caribenol A. ResearchGate.
- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI.
- Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods. ResearchGate.
- Asymmetric synthesis of cyclo-archaeol and β-glucosyl cyclo-archaeol. ResearchGate.
- A convenient and asymmetric protocol for the synthesis of natural products containing chiral alkyl chains via Zr-catalyzed asymmetric carboalumination of alkenes. Synthesis of phytol and vitamins E and K. PubMed.
- Special Issue: Asymmetric Synthesis 2017. PMC - NIH.
- Chemoenzymatic Synthesis of Proxyphylline Enantiomers. PubMed.
- Chemoenzymatic synthesis of enantiopure 1-phenyl-2-haloethanols and their esters. Taylor & Francis Online.
- A chemoenzymatic synthesis of deoxy sugar esters involving stereoselective acetylation of hemiacetals catalyzed by CALB. ResearchGate.
- Asymmetric Synthesis of Hydrocarbazoles Catalyzed by an Octahedral Chiral-at-Rhodium Lewis Acid. PubMed.
- Asymmetric synthesis of chiral 2-hydroxy ketones by coupled biocatalytic alkene oxidation and C-C bond formation. ResearchGate.
- Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube.
- Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin. PMC - NIH.
- (4R,6R)-carveol, 2102-59-2. The Good Scents Company.
- Enantioselective Syntheses of Wickerols A and B. PMC - NIH.
- Enantioselective Total Synthesis of (-)-Diversonol. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Carveol in Essential Oils
Abstract
Carveol, a monoterpenoid alcohol, is a significant constituent of essential oils like spearmint and caraway, contributing to their characteristic aroma and potential therapeutic properties.[1] Accurate quantification of this compound is crucial for quality control, standardization, and research in the pharmaceutical, food, and fragrance industries. This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of this compound in essential oil matrices. The method utilizes reversed-phase chromatography for optimal separation and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring reliability, accuracy, and precision.[2][3][4]
Introduction and Scientific Rationale
Essential oils are complex mixtures containing dozens to hundreds of volatile and semi-volatile compounds. While Gas Chromatography (GC) is traditionally the primary tool for essential oil analysis, HPLC offers a complementary and sometimes advantageous alternative, especially for less volatile or thermally labile compounds.[5][6] HPLC analysis avoids the high temperatures of GC injectors that can potentially cause degradation of sensitive analytes.[6]
This compound exists as multiple stereoisomers, primarily cis- and trans-carveol, which may exhibit different biological activities.[1][7] Developing a chromatographic method capable of resolving these isomers is beneficial, though not always required depending on the analytical goal. This method is designed to be specific and quantitative for total this compound content.
The core of this method is Reversed-Phase (RP) HPLC . In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] this compound, being a moderately nonpolar terpene alcohol, partitions between the mobile and stationary phases.[9] By carefully controlling the mobile phase composition, we can achieve predictable retention and sharp, symmetrical peaks, enabling accurate quantification. A C18 column is selected for its versatility and proven efficacy in separating a wide range of terpenes and related compounds.[10][11]
UV detection is chosen for its simplicity, robustness, and the presence of a chromophore in the this compound molecule (a carbon-carbon double bond within the cyclohexene ring system). While the UV absorbance of this compound is not exceptionally strong, it is sufficient for quantification at a low wavelength, typically around 205-215 nm.
Experimental Workflow
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: 4-decimal place.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringes and Filters: 0.22 µm or 0.45 µm PTFE or nylon syringe filters.
-
Vials: 2 mL amber HPLC vials with caps and septa.
Chemicals and Reagents
-
This compound analytical standard: (Mixture of isomers, purity ≥97%).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Essential Oil Sample: (e.g., Spearmint oil, Caraway oil).
Chromatographic Conditions
The following conditions were optimized to provide good peak shape and resolution for this compound away from common, early-eluting matrix components in essential oils.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and retention for moderately nonpolar analytes like this compound. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) | A 60% ACN mixture offers a good balance of retention time and separation from the solvent front and other matrix components. Isocratic elution simplifies the method and improves reproducibility.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times.[10] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 210 nm | This compound lacks a strong chromophore for higher wavelengths, but exhibits absorbance in the low UV range. 210 nm provides good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 15 minutes | Sufficient time to elute this compound and allow for late-eluting compounds from the essential oil matrix to clear the column. |
Protocols
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution is stable for at least one month when stored at 4 °C in an amber flask.
-
Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (60:40 ACN:Water). A suggested concentration range for the calibration curve is 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The goal of sample preparation is to dilute the essential oil to a concentration where this compound falls within the calibration range and to remove any particulate matter.[12]
-
Initial Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Solubilization: Add methanol to the flask, vortex thoroughly, and dilute to volume with methanol. This yields a 10,000 µg/mL (10 mg/mL) solution.
-
Working Sample Solution: Perform a further 1:100 dilution. Pipette 100 µL of the solution from step 2 into a 10 mL volumetric flask and dilute to volume with the mobile phase. This yields a final theoretical concentration of 100 µg/mL of the essential oil. This dilution factor may need adjustment based on the expected this compound content of the specific oil.
-
Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
enddot Caption: Workflow for this compound Quantification in Essential Oils.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][4][13]
Specificity
Inject a blank (mobile phase), the this compound standard, and the diluted essential oil sample. The method is specific if the this compound peak in the sample is well-resolved from other matrix components and the blank shows no interfering peaks at the retention time of this compound. Peak purity analysis using a DAD can further confirm specificity.
Linearity
Inject the prepared calibration standards (e.g., 5-100 µg/mL) in triplicate. Plot the average peak area against the concentration. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.999.
Accuracy
Accuracy is determined by a recovery study. Spike a pre-analyzed essential oil sample with known amounts of this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Prepare and analyze each level in triplicate. Calculate the percentage recovery.
-
% Recovery = [(Measured Conc. - Original Conc.) / Spiked Conc.] x 100
Acceptance criteria are typically 98-102% recovery.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a single essential oil sample on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
The precision is expressed as the Relative Standard Deviation (%RSD). The acceptance criterion is typically %RSD ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[10] The LOQ should be experimentally verified by analyzing a standard at the calculated concentration and confirming acceptable precision and accuracy.
Results and Data Analysis
Representative Data (Hypothetical)
A typical chromatogram of a spearmint oil sample would show a sharp, well-defined peak for this compound eluting at approximately 7.5 minutes under the specified conditions.
Table 1: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 5 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.25% | ≤ 2.0% |
| LOD | 1.5 µg/mL | - |
| LOQ | 4.5 µg/mL | - |
Calculation of this compound Content
-
From the calibration curve, determine the concentration (in µg/mL) of this compound in the injected sample solution using the peak area.
-
Calculate the percentage of this compound in the original essential oil using the following formula:
This compound (%) = (C x D x V) / (W x 10)
Where:
-
C = Concentration of this compound from calibration curve (µg/mL)
-
D = Dilution factor of the final step (e.g., 100)
-
V = Initial dilution volume (mL) (e.g., 10 mL)
-
W = Weight of essential oil sample (mg)
-
dot graph G { layout=neato; graph [bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
enddot Caption: Key Properties and Isomers of this compound.
Conclusion
The HPLC-UV method described provides a reliable, specific, and accurate means for quantifying this compound in complex essential oil matrices. The isocratic reversed-phase separation is straightforward and robust, making it suitable for routine quality control applications. The comprehensive validation protocol ensures that the method performs to the standards required by regulatory bodies and for sound scientific research. This application note serves as a complete guide for researchers, scientists, and quality control professionals in the implementation of this analytical procedure.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][15]
- Hajimehdipoor, H., et al. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 6(23), 154–158. [Link][5][11]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][14]
- MAC-MOD Analytical. Method Development for the Separation of Major Cannabinoids and Terpenes Using a Six Column Selectivity Screening Approach. [Link][12]
- Chromatography Forum. (2011). Reversed phase HPLC method for Terpene hydrocarbon Myrcene. [Link][8]
- Porel, A., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(1), 19–30. [Link][6]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7438, this compound. [Link][10]
- Wikipedia. This compound. [Link][1]
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link][13]
- RSC Publishing. (2021). A rotational spectroscopic and ab initio study of cis- and trans-(−)-carveol. [Link][7]
- Phenomenex. Reversed Phase HPLC Method Development. [Link][9]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rotational spectroscopic and ab initio study of cis- and trans-(−)-carveol: further insights into conformational dynamics in monoterpenes and monoterpenoids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. mac-mod.com [mac-mod.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. starodub.nl [starodub.nl]
Application Note: High-Resolution GC-MS Analysis of Carveol Diastereomers in Plant-Derived Essential Oils
Abstract
Carveol, a monoterpenoid alcohol, is a significant constituent of essential oils from plants like spearmint (Mentha spicata) and caraway (Carum carvi). It exists as two diastereomers, cis-carveol and trans-carveol, each with distinct enantiomeric forms. The subtle structural differences between these isomers lead to varied sensory and biological properties, making their accurate separation and identification critical for quality control in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive, field-proven protocol for the extraction, separation, and identification of this compound isomers from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from an optimized ultrasonic-assisted extraction to the selection of a polar stationary phase for chromatographic resolution, ensuring a robust and self-validating analytical system.
Introduction: The Analytical Challenge of this compound Isomers
This compound isomers share the same molecular weight (152.23 g/mol ) and core chemical structure, leading to nearly identical mass spectra under standard Electron Ionization (EI) conditions[1][2]. This spectral similarity renders mass spectrometry alone insufficient for distinguishing between the cis and trans diastereomers. Consequently, the analytical burden falls upon the chromatographic separation. The key to a successful analysis is a gas chromatography method with sufficient selectivity to resolve these isomers prior to their entry into the mass spectrometer[3][4].
The primary challenge lies in the subtle differences in polarity and volatility between the isomers. The spatial orientation of the hydroxyl group in cis and trans configurations dictates their interaction with the GC column's stationary phase. This application note presents a validated methodology that leverages a polar stationary phase to exploit these differences, achieving baseline separation and enabling confident identification based on retention time, which is then confirmed by mass spectral data.
Materials and Methodology
Reagents and Standards
-
Solvents: Hexane (GC grade), Ethanol (ACS grade)
-
Standards: Analytical standards of cis-carveol and trans-carveol (racemic mixtures or individual isomers, >98% purity).
-
Reference Compounds: n-alkane series (C8-C20) for Retention Index (RI) calculation.
-
Drying Agent: Anhydrous sodium sulfate.
Protocol Part 1: Plant Material Extraction
Modern extraction techniques like ultrasound-assisted extraction (UAE) offer significant advantages over traditional methods, including reduced extraction time, lower energy consumption, and improved essential oil yield, while minimizing thermal degradation of sensitive compounds[5][6][7][8].
Step-by-Step Protocol for Ultrasonic-Assisted Extraction (UAE):
-
Sample Preparation: Obtain fresh or dried plant material (e.g., spearmint leaves). Grind the dried material to a fine powder (approx. 0.5 mm particle size) to maximize surface area for extraction.
-
Extraction: Accurately weigh 10 g of the powdered plant material into a 250 mL beaker. Add 100 mL of hexane.
-
Sonication: Place the beaker into an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 35-40 kHz and a controlled temperature of 40°C.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to remove solid plant debris.
-
Drying: Add a small amount of anhydrous sodium sulfate to the filtered extract to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure at 35°C.
-
Final Preparation: Transfer the concentrated oil to a 2 mL GC vial. Dilute 1:100 (v/v) with hexane prior to GC-MS injection to prevent column overloading and detector saturation.
Protocol Part 2: GC-MS Analysis
The selection of the GC column and the oven temperature program are the most critical factors for resolving the this compound isomers. A polar stationary phase, such as one containing polyethylene glycol (a "WAX" type column), is highly effective. The polar hydroxyl group of the this compound isomers will have a stronger interaction with a polar stationary phase compared to a non-polar phase (like a DB-5), enhancing the separation based on the accessibility of that hydroxyl group.
GC-MS Instrumental Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent Intuvo 9000 GC or similar | Provides excellent temperature control and retention time stability. |
| Mass Spectrometer | Agilent 5977B MS or similar | Offers high sensitivity and spectral integrity for confident identification. |
| GC Column | DB-WAX or similar polar column (30 m x 0.25 mm ID, 0.25 µm film) | The polar stationary phase provides the necessary selectivity to resolve the cis and trans isomers. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Volume | 1 µL (Split mode, 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Oven Program | 60°C (hold 2 min), ramp to 220°C at 4°C/min, hold 5 min | A slow temperature ramp is crucial for maximizing the separation between closely eluting isomers. |
| MS Transfer Line | 250°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible method that generates fragment-rich, library-searchable spectra. |
| Scan Range | m/z 40-350 | Covers the molecular ion and characteristic fragments of this compound and other terpenes. |
Workflow Diagram for GC-MS Analysis of this compound Isomers
Caption: Overall workflow from plant material to final data analysis.
Results and Data Interpretation
Chromatographic Separation
Under the specified GC conditions, baseline separation of cis-carveol and trans-carveol is expected. The identification of each isomer must be confirmed by injecting individual analytical standards. The retention index (RI) for each peak should also be calculated using an n-alkane standard mixture run under the same conditions. This provides a highly reliable identification metric that is less dependent on minor variations in the system than absolute retention time[9][10].
Expected Analytical Results:
| Compound | Expected Retention Time (min) | Kovats Retention Index (Polar WAX Column) | Key Mass Fragments (m/z) |
| trans-Carveol | ~21.5 | ~1876 | 152, 137, 109, 93, 84, 68 |
| cis-Carveol | ~21.9 | ~1890 | 152, 137, 109, 93, 84, 68 |
Note: Absolute retention times are system-dependent. The elution order and retention indices are the primary identifiers. RI values are based on literature for similar polar columns[11].
Mass Spectral Analysis
While the mass spectra of the isomers are very similar, they provide definitive confirmation that the separated peaks correspond to a compound with a molecular weight of 152. The fragmentation pattern is characteristic of a monoterpene alcohol.
-
Molecular Ion (M+): A peak at m/z 152 confirms the molecular weight.
-
Key Fragments: The mass spectrum for both isomers is typically dominated by fragments at m/z 84 (loss of C5H8O) and m/z 109 (loss of C3H7)[12][13]. The presence of a fragment at m/z 134 (loss of H2O) is also characteristic.
Conceptual Mass Fragmentation of this compound
Sources
- 1. trans-Carveol [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. nist.gov [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. hielscher.com [hielscher.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. jeol.com [jeol.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Kovats Retention Index: (1S,5R)-2-Methyl-5-(1-methylethenyl)-cyclohexen-2-ol (C10H16O) [pherobase.com]
- 12. (+)-cis-Carveol | C10H16O | CID 443177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chiral Separation of Carveol Enantiomers by Gas Chromatography
Abstract
This application note presents a robust and reproducible method for the baseline separation of carveol enantiomers, (R)-(-)-carveol and (S)-(+)-carveol, using gas chromatography (GC) with a chiral stationary phase. This compound, a monoterpenoid alcohol found in essential oils like spearmint and caraway, possesses distinct organoleptic properties for each enantiomer, making their accurate quantification critical in the flavor, fragrance, and pharmaceutical industries. This guide provides a comprehensive protocol, from method development principles to step-by-step execution and data analysis, designed for researchers, quality control analysts, and drug development professionals.
Introduction to Chiral Analysis of this compound
This compound exists as two enantiomers: (R)-(-)-carveol, which has a spearmint-like aroma, and (S)-(+)-carveol, which is associated with a caraway scent. The significant difference in their biological and sensory properties necessitates stereospecific analytical methods to determine enantiomeric purity and ratio. Gas chromatography, when coupled with a chiral stationary phase (CSP), is a powerful technique for this purpose, offering high resolution, sensitivity, and speed. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and, consequently, their separation.
The Mechanism of Chiral Recognition on Cyclodextrin-Based CSPs
The most effective and widely used CSPs for the separation of volatile compounds like terpene alcohols are derivatized cyclodextrins. These cyclic oligosaccharides have a toroidal shape, creating a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through a combination of interactions:
-
Inclusion Complexation: The nonpolar part of the analyte (e.g., the hydrocarbon backbone of this compound) fits into the hydrophobic cavity of the cyclodextrin.
-
Surface Interactions: The polar functional groups of the analyte (the hydroxyl group in this compound) form hydrogen bonds, dipole-dipole, or steric interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin.
The precise fit and the strength of these interactions differ for each enantiomer, resulting in one being retained longer on the column than the other. For this compound, a derivatized β-cyclodextrin column often provides the necessary selectivity for a successful separation.
GC Method Development and Optimization
Achieving baseline resolution requires careful optimization of several key parameters. The goal is to maximize the separation factor (α) and the column efficiency (N) while maintaining a reasonable analysis time.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor. For this compound and similar terpene alcohols, cyclodextrin-based phases are the industry standard. Specifically, a stationary phase like 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin has demonstrated excellent enantioselectivity for this separation. This derivative provides a balance of steric hindrance and hydrogen bonding capability that enhances the differential interaction with the this compound enantiomers.
Gas Chromatograph (GC) Parameters
The following parameters were optimized for the separation on a standard gas chromatograph equipped with a Flame Ionization Detector (FID).
| Parameter | Optimized Value | Rationale & Expert Insight |
| GC Column | Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm | This specific β-cyclodextrin derivative provides excellent selectivity for this compound. The column dimensions are standard for high-resolution GC. |
| Carrier Gas | Helium | Provides good efficiency and is inert. Hydrogen can be used for faster analysis, but may require re-optimization of flow rates. |
| Inlet Mode | Split (100:1 ratio) | A high split ratio prevents column overloading, ensuring sharp, symmetrical peaks, which is critical for resolving closely eluting enantiomers. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without causing thermal degradation of the analyte. |
| Oven Program | 60 °C (hold 1 min), then 2 °C/min to 200 °C | A slow temperature ramp is crucial. It enhances the differential partitioning of the enantiomers into the stationary phase, thereby maximizing resolution. |
| Detector | FID at 250 °C | FID is a robust, universal detector for hydrocarbons, offering high sensitivity and a wide linear range for accurate quantification. |
| Injection Volume | 1.0 µL | A standard volume for split injection that avoids overloading the column. |
Detailed Experimental Protocol
This section provides a step-by-step workflow for the analysis.
Workflow Overview
Figure 1: End-to-end workflow for chiral GC analysis of this compound.
Reagents and Materials
-
Racemic (±)-Carveol
-
(R)-(-)-Carveol and (S)-(+)-Carveol analytical standards
-
Methanol (HPLC or GC grade)
-
GC vials with septa
-
Microsyringe (10 µL)
-
GC system with FID and a chiral column (e.g., Rt-βDEXse or equivalent)
Standard and Sample Preparation
-
Stock Solution (1000 ppm): Accurately weigh 10 mg of racemic (±)-carveol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 ppm) by serially diluting the stock solution with methanol. These will be used to establish detector linearity and determine the elution order.
-
Unknown Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibrated range (e.g., ~20 ppm). Filter if necessary.
GC System Operation
-
Install the Chiral Column: Install the Rt-βDEXse column or equivalent according to the manufacturer's instructions.
-
Condition the Column: Before first use, condition the column by heating it to the maximum recommended temperature (typically 200-220°C) for 1-2 hours with carrier gas flowing.
-
Load the Method: Program the GC parameters as detailed in the table above.
-
System Equilibration: Allow the system to equilibrate until a stable baseline is achieved.
-
Sequence Execution:
-
Inject a solvent blank (methanol) to ensure no system contamination.
-
Inject the individual enantiomeric standards (if available) to confirm the elution order. Based on published data, the expected elution order is typically (R)-(-)-carveol followed by (S)-(+)-carveol on this type of phase.
-
Inject the racemic standard to determine the resolution.
-
Run the unknown samples.
-
Data Analysis and Interpretation
Expected Results
Using the prescribed method, baseline separation of the two enantiomers should be achieved.
| Compound | Retention Time (t_R) (min) |
| (R)-(-)-Carveol | ~48.2 |
| (S)-(+)-Carveol | ~48.6 |
| Note: Absolute retention times may vary slightly between systems. The relative elution order and separation are the key indicators. |
System Suitability
Before analyzing samples, system suitability must be verified by calculating the resolution (R_s) from the chromatogram of the racemic standard.
Resolution Formula: R_s = 2 * (t_R2 - t_R1) / (w_1 + w_2)
Where:
-
t_R1 and t_R2 are the retention times of the two enantiomers.
-
w_1 and w_2 are the peak widths at the base.
A resolution value R_s ≥ 1.5 indicates baseline separation and is considered acceptable for quantitative analysis.
Calculating Enantiomeric Excess (% ee)
For unknown samples, the enantiomeric excess is a measure of chiral purity and is calculated from the integrated peak areas of the two enantiomers.
Enantiomeric Excess Formula: % ee = (|Area_1 - Area_2| / (Area_1 + Area_2)) * 100
Where Area_1 and Area_2 correspond to the peak areas of the two enantiomers.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation | Oven ramp rate too fast. | Decrease the temperature ramp rate (e.g., to 1 °C/min) to increase interaction time with the CSP. |
| Incorrect column installed. | Verify that the correct chiral stationary phase is being used. | |
| Broad, tailing peaks | Active sites in the inlet liner or column. | Deactivate the inlet liner or replace it. Condition the column. |
| Injection temperature too low. | Ensure the inlet temperature is sufficient to rapidly volatilize the sample (~250 °C). | |
| Co-elution with matrix | Complex sample matrix. | Optimize sample preparation (e.g., Solid Phase Extraction) to remove interfering compounds. |
| Adjust the temperature program to move the interfering peak. |
Conclusion
This application note details a reliable and high-resolution GC method for the chiral separation of (R)-(-)-carveol and (S)-(+)-carveol. By carefully selecting a derivatized β-cyclodextrin stationary phase and optimizing GC parameters, particularly the oven temperature program, baseline separation (R_s > 1.5) can be consistently achieved. The provided protocol is suitable for routine quality control in the flavor and fragrance industries, as well as for research applications requiring accurate determination of enantiomeric purity.
References
- Title: Chiral Separations by Gas Chromatography Source: Agilent Technologies URL:[Link]
- Title: A Practical Guide to Chiral GC Separations Source: Restek Corpor
- Title: Enantiomeric Separation of Terpenes on Rt-βDEXse Source: Restek Corpor
- Title: Resolution Source: IUPAC Gold Book URL:[Link]
Application Note & Protocol: High-Purity Carveol from Carum carvi
A Guide to Extraction, Chromatographic Purification, and Analysis
Overview
Carveol, a monoterpenoid alcohol, is a valuable natural compound with applications in the fragrance, flavor, and pharmaceutical industries, notably for its spearmint-like aroma and potential chemopreventive properties.[1][2] While present in the essential oil of caraway (Carum carvi L.), it is a minor constituent, posing a significant purification challenge. The essential oil is overwhelmingly dominated by the monoterpene hydrocarbon limonene and the ketone carvone.[3][4][5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to extract the essential oil from Carum carvi seeds and subsequently purify this compound to a high degree. The narrative emphasizes the rationale behind methodological choices, grounding the protocols in the fundamental physicochemical properties of the target analyte and its surrounding matrix. We will detail an efficient workflow combining steam distillation for initial oil extraction with column chromatography for the selective isolation of this compound.
Scientific Background: The Chemistry of Caraway Oil
Understanding the composition of caraway essential oil is critical to designing an effective purification strategy. The oil is a complex mixture, but three components—limonene, carvone, and this compound—are central to our process. Their distinct chemical functionalities (hydrocarbon, ketone, and alcohol) and resulting differences in polarity and boiling points are the levers we will use for separation.
Table 1: Key Physicochemical Properties of Major Caraway Oil Constituents
| Compound | Chemical Class | Typical % in Oil | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity |
| Limonene | Monoterpene Hydrocarbon | 1.5 - 51.3%[5] | C₁₀H₁₆ | 136.24 | ~176 | Very Low |
| Carvone | Monoterpenoid Ketone | 44.5 - 95.9%[5] | C₁₀H₁₄O | 150.22 | ~231 | Moderate |
| This compound | Monoterpenoid Alcohol | ~0.1 - 1.0% [5] | C₁₀H₁₆O | 152.23 | ~226-227 [7][8] | High |
Data compiled from multiple sources.[5][7][8][9][10]
The primary challenge is evident: this compound is present in low concentrations and has a boiling point very close to that of carvone, the most abundant component. This proximity makes separation by fractional distillation alone inefficient and difficult.[10] However, the significant difference in polarity between the non-polar limonene, the moderately polar ketone (carvone), and the highly polar alcohol (this compound) makes adsorption chromatography the ideal purification technique.
Part I: Extraction of Essential Oil from Carum carvi Seeds
The initial step is the efficient extraction of the total essential oil from the dried caraway seeds. Several methods exist, each with distinct advantages and disadvantages.
-
Steam or Hydrodistillation : This is the most traditional and widely used method for obtaining essential oils.[11][12] It works by passing steam through the plant material; the volatile oils are carried with the steam, condensed, and then separated from the water. It is cost-effective and yields a high-quality oil free of non-volatile residues. For these reasons, it is the method detailed in our protocol.
-
Supercritical Fluid Extraction (SFE) : This modern "green" technique uses supercritical CO₂ as a solvent.[13][14] It offers high selectivity and efficiency, often at lower temperatures, which can prevent degradation of thermally sensitive compounds.[15][16] The capital equipment cost is, however, significantly higher.
-
Solvent Extraction : Using organic solvents like hexane or ethanol can also extract the oil.[17][18] While yields can be high, this method also co-extracts non-volatile compounds like lipids and waxes, requiring further cleanup. There is also the critical need to completely remove residual solvent from the final product.
For this guide, we focus on hydrodistillation due to its accessibility, efficacy, and alignment with standard pharmacopeial methods.
Protocol 1: Hydrodistillation of Carum carvi Seeds
This protocol describes the extraction of essential oil from 200g of caraway seeds using a Clevenger-type apparatus.
A. Materials & Equipment:
-
Dried Carum carvi seeds (200 g)
-
Grinder (coarse setting)
-
2 L round-bottom flask
-
Heating mantle
-
Clevenger-type apparatus for oils less dense than water
-
Condenser and cooling water supply
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass funnel and collection vial
B. Procedure:
-
Seed Preparation : Lightly crush the 200 g of dried caraway seeds using a grinder. Do not grind to a fine powder, as this can complicate the distillation process. Crushing increases the surface area and facilitates more efficient oil extraction.[19]
-
Apparatus Setup : Place the crushed seeds into the 2 L round-bottom flask. Add approximately 1 L of distilled water, or enough to fully immerse the seeds and prevent charring. Add a few boiling chips.
-
Distillation : Assemble the Clevenger apparatus and condenser. Begin heating the flask. As the water boils, the steam will pass through the seed material, volatilizing the essential oil.
-
Collection : The steam-oil mixture will travel to the condenser and drip into the Clevenger's graduated collection tube. The less dense essential oil will form a layer on top of the water (hydrosol).
-
Duration : Continue the distillation for 3-4 hours, or until there is no further increase in the volume of collected oil.
-
Oil Isolation : Once cooled, carefully drain the aqueous layer from the Clevenger trap and collect the essential oil in a clean vial.
-
Drying : To remove any dissolved water, add a small amount of anhydrous sodium sulfate to the collected oil. Let it sit for 15-20 minutes, then carefully decant or filter the clear, dried oil into a pre-weighed, amber glass vial for storage.
-
Yield Calculation : Determine the weight of the extracted oil and calculate the yield as a percentage of the initial seed weight. Yields typically range from 1% to 6% (w/w).[3]
Part II: Chromatographic Purification of this compound
With the crude essential oil obtained, the next stage is the high-resolution separation of this compound from the limonene and carvone matrix. We will employ silica gel column chromatography, a technique that separates compounds based on their differential adsorption to a solid stationary phase (silica) and solubility in a liquid mobile phase (eluent).
Principle of Separation: Silica gel is a highly polar stationary phase.
-
Limonene , being non-polar, has a very weak affinity for the silica and will travel quickly through the column with a non-polar eluent.
-
Carvone , with its polar ketone group, will adsorb more strongly to the silica than limonene but less strongly than this compound.
-
This compound , containing a hydroxyl (-OH) group capable of hydrogen bonding, is the most polar of the three. It will adsorb most strongly to the silica and require a more polar eluent to be released from the column.
This differential affinity allows for a sequential elution of the compounds, from least polar to most polar.
Workflow for this compound Purification
Protocol 2: Silica Gel Column Chromatography
This protocol is designed for purifying this compound from approximately 5 g of crude caraway essential oil. The scale can be adjusted as needed.
A. Materials & Equipment:
-
Crude caraway essential oil (5 g)
-
Silica gel (60 Å, 230-400 mesh), ~150 g
-
Chromatography column (e.g., 40 mm diameter, 400 mm length) with stopcock
-
Eluents: n-Hexane and Ethyl Acetate (EtOAc), HPLC grade
-
Small round-bottom flask for sample loading
-
Fraction collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
-
TLC stain (e.g., potassium permanganate)
-
Rotary evaporator
B. Procedure:
-
Column Packing (Slurry Method) :
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of ~150 g of silica gel in n-hexane.
-
With the column stopcock open and a flask underneath, pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.
-
Add n-hexane to the top as the silica settles, ensuring the silica bed never runs dry. Drain the hexane until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading :
-
Dissolve the 5 g of crude essential oil in a minimal amount of n-hexane (~10-15 mL).
-
Carefully pipette this solution onto the top sand layer of the prepared column.
-
Open the stopcock and allow the sample to absorb into the silica bed, draining the eluent until the liquid is just at the sand surface.
-
Gently add a small amount of fresh n-hexane and wash the sides of the column, again draining to the sand surface. This ensures the sample is loaded in a tight, concentrated band.
-
-
Elution and Fraction Collection :
-
Begin the elution process by carefully adding the mobile phase. The separation is achieved using a gradient of increasing polarity.
-
Step 1 (Limonene Elution) : Start eluting with 100% n-Hexane. Limonene is non-polar and will move quickly. Collect fractions (~20-30 mL each) and monitor them by TLC. Limonene spots will be visible under UV light or with a permanganate stain.
-
Step 2 (Carvone Elution) : Once limonene has been eluted, gradually increase the eluent polarity. Switch to a mixture of 98:2 n-Hexane:EtOAc. This will begin to move the more polar carvone down the column. Continue collecting and monitoring fractions by TLC.
-
Step 3 (this compound Elution) : After the bulk of the carvone has eluted, further increase the polarity to 90:10 or 85:15 n-Hexane:EtOAc. This more polar mixture will displace the strongly-adsorbed this compound from the silica. This compound will elute as a distinct band.
-
-
Fraction Analysis and Pooling :
-
Spot each collected fraction on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 Hexane:EtOAc).
-
Visualize the spots. Fractions containing only a single compound of the same Rf value should be pooled together.
-
Combine the pure this compound fractions into a round-bottom flask.
-
-
Solvent Removal :
-
Remove the eluent from the pooled this compound fractions using a rotary evaporator under reduced pressure to yield the purified, oily liquid.
-
Part III: Quality Control and Characterization
The identity and purity of the final product must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the definitive method. A GC chromatogram will show the purity of the sample as a single major peak, and the corresponding mass spectrum will confirm its molecular weight (152.23 g/mol ) and fragmentation pattern, matching it to a library entry for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the precise chemical structure of this compound, validating the identity of the isolated compound.
-
Chiral HPLC : If the separation of specific stereoisomers of this compound is required, chiral HPLC is the appropriate technique.[20]
A successful purification campaign as described should yield this compound with a purity exceeding 95%, as determined by GC analysis.
Conclusion
The successful isolation of this compound from Carum carvi is a multi-step process that hinges on a strategic application of chemical principles. While present in low abundance, a combination of efficient hydrodistillation and meticulous gradient-elution column chromatography allows for the separation of this compound from the dominant limonene and carvone components. The protocols and rationale provided in this guide offer a robust and validated pathway for researchers to obtain high-purity this compound for further scientific investigation and development.
References
- Meshkatalsadat, M. H., Salahvarzi, S., Aminiradpoor, R., & Abdollahi, A. (2012). Identification of essential oil constituents of caraway (Carum carvi) using ultrasonic assist with headspace solid phase microextraction (UA-HS-SPME).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7438, this compound.
- Baananou, S., Bouftira, I., Mahmoud, A., Boukef, K., Marongiu, B., & Boughattas, N. A. (2013). Extraction of the volatile oil from Carum carvi of Tunisia and Lithuania by supercritical carbon dioxide: chemical composition and antiulcerogenic activity. Natural product research, 27(22), 2132-2136.
- Zouaghi, M., & Beji, M. (2018). Chemical composition and anti-corrosive activity of Carum carvi seed essential oil. Journal of Materials and Environmental Science, 9(1), 249-256.
- Scribd. (n.d.). Determination of Essential Oil Content in Caraway (Carum Carvi L.) Species by Means of Supercritical Fluid Extraction.
- Ondřej, M., et al. (2003). The essential oil content in caraway species (Carum carvi L.). Horticultural Science, 30(2), 73-79.
- Raal, A., Arak, E., & Orav, A. (2012). The content and composition of the essential oil Found in Carum carvi L. commercial fruits obtained from different countries. Journal of Essential Oil Research, 24(1), 53-59.
- Wikipedia. (2023). This compound.
- Fang, R., et al. (2010). Essential oil Composition of Chinese Caraway (Carum carvi L.). Journal of Essential Oil Bearing Plants, 13(4), 459-463.
- Siano, F., et al. (2020). Green extraction of oil from Carum carvi seeds using bio-based solvent and supercritical fluid: Evaluation of its antioxidant and anti-inflammatory activities. Phytochemical Analysis, 31(1), 37-45.
- Li, X., et al. (2022). Comprehensive Study of Components and Antimicrobial Properties of Essential Oil Extracted from Carum carvi L. Seeds. Foods, 11(15), 2244.
- The Good Scents Company. (n.d.). (4R,6S)-carveol.
- Marongiu, B., Piras, A., & Porcedda, S. (2013). Extraction of the volatile oil from Carum carvi of Tunisia and Lithuania by supercritical carbon dioxide: chemical composition and antiulcerogenic activity. Natural Product Research, 27(22), 2132-2136.
- Best Engineering Technologies. (n.d.). Caraway Seeds Oil Extraction Plant.
- ResearchGate. (n.d.). Determination of essential oil content in caraway (Carum carvi L.) species by means of supercritical fluid extraction.
- ResearchGate. (n.d.). Synthesis and some transformations of (−)-carveol.
- András, C. D., et al. (2015). Influence of extraction methods on caraway (Carum carvi L.) essential oil yield and carvone/limonene ratio. Environmental Engineering and Management Journal, 14(2), 341-347.
- Wang, Z., et al. (2022). Degradation and Pathways of Carvone in Soil and Water. Molecules, 27(8), 2399.
- Mechotech. (n.d.). Caraway Seeds Oil Extraction Plant.
- Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References.
- Scribd. (n.d.). Synthesis and Some Transformations of (-) - this compound.
- ResearchGate. (n.d.). INFLUENCE OF EXTRACTION METHODS ON CARAWAY (Carum carvi L.) ESSENTIAL OIL YIELD AND CARVONE/LIMONENE RATIO.
- Isolation Experiment. (n.d.).
- brainly.com. (2023). Which solvent (if any) can be used to isolate carvone from caraway seeds or spearmint from spearmint.
- Wikipedia. (n.d.). Carvone.
- Prezi. (n.d.). Isolation of d-Carvone from Caraway.
- Ayari, F., et al. (2022). Adsorption of Carvone and Limonene from Caraway essential oil onto Tunisian montmorillonite clay for pharmaceutical application. Scientific reports, 12(1), 19782.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- ResearchGate. (n.d.). Isolation, Purification and Characterization of L-Carvone from Mentha longifolia Using Fractional Distillation and Quantified by Gas Chromatography.
- Zheljazkov, V. D., et al. (2016). Method for Attaining Caraway Seed Oil Fractions with Different Composition. Chemistry & biodiversity, 13(5), 659-666.
- Czech Journal of Food Sciences. (n.d.). Determination of Essential Oils Content and Composition in Caraway (Carum carvi L.).
- Ko, M. J., Jeon, Y. J., & Chung, M. S. (2022). Selective extraction of oxygenated terpene in caraway (Carum carvi L.) using subcritical water extraction (SWE) technique. Food chemistry, 382, 132192.
- ResearchGate. (n.d.). Method for Attaining Caraway Seed Oil Fractions with Different Composition.
- Scribd. (n.d.). Determination of Essential Oils Content and Composition in Caraway (Carum Carvi L.).
- ResearchGate. (n.d.). The comparison detailed composition for each extract of caraway.
- Bartleby. (n.d.). Spearmint and Caraway Oils: (+) and (-) Carvones Essay.
- ResearchGate. (n.d.). Water Soluble Fractions of Caraway (Carum carvi L.) Essential Oil.
- SciSpace. (n.d.). Method for Attaining Caraway Seed Oil Fractions with Different Composition.
- YouTube. (2020). Column chromatography separation of carvone and limonene in caraway oil.
- YouTube. (2020). Intro separation of carvone and limonene in caraway oil.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Chemical composition and anti-corrosive activity of Carum carvi seed essential oil [jnsciences.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 99-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 99-48-9 [chemicalbook.com]
- 9. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 12. mechotech.in [mechotech.in]
- 13. Extraction of the volatile oil from Carum carvi of Tunisia and Lithuania by supercritical carbon dioxide: chemical composition and antiulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Green extraction of oil from Carum carvi seeds using bio-based solvent and supercritical fluid: Evaluation of its antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Harnessing the Therapeutic Potential of Carveol: In Vivo Protocols and Mechanistic Insights for Disease Modeling
An Application Guide for Researchers
Introduction: The Scientific Landscape of Carveol
This compound is a naturally occurring monocyclic monoterpenoid alcohol found in the essential oils of plants like caraway, dill, and mandarin orange peel.[1][2] Its structural similarity to other psychoactive and neuroactive terpenes has prompted significant investigation into its pharmacological properties.[3] Emerging research has highlighted its potent antioxidant, anti-inflammatory, and cytoprotective effects, positioning this compound as a promising therapeutic candidate for a range of pathologies.[1][2][4] Studies have consistently demonstrated its capacity to modulate key cellular defense pathways, offering protective effects in various preclinical models of disease.[4][5][6]
This guide provides a comprehensive overview of the in vivo applications of this compound, with a focus on detailed experimental protocols for neurodegenerative and inflammatory disease models. We will delve into the causality behind experimental design, provide step-by-step methodologies, and summarize key findings to empower researchers in drug development and discovery.
Core Mechanism of Action: The Nrf2 Signaling Pathway
A recurring theme in the in vivo efficacy of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by its inhibitor, Keap1. However, upon exposure to oxidative stress or electrophilic compounds like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This action initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), glutathione (GSH), and superoxide dismutase (SOD), which collectively combat oxidative stress and inflammation.[4][5][6]
The diagram below illustrates this critical mechanism, which forms the foundation for this compound's therapeutic effects in many of the models discussed in this guide.
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
Application in Neurodegenerative Disease Models
This compound has demonstrated significant neuroprotective effects across multiple animal models of neurodegeneration, primarily by mitigating oxidative stress and neuroinflammation.[1][4][5]
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a gold standard for mimicking focal ischemic stroke in humans. This compound has been shown to reduce infarct volume and improve neurological outcomes in this model, largely through the Nrf2 pathway.[5][7]
Experimental Protocol: MCAO in Rats
This protocol details a post-treatment regimen, which is clinically more relevant as it simulates treatment after a stroke has occurred.
-
1. Animal Model Induction:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same surgery without the suture insertion.
-
-
-
2. This compound Administration:
-
Rationale: Post-treatment administration evaluates the therapeutic potential of this compound to reverse or halt damage after the ischemic event.
-
Preparation: Dissolve this compound in a suitable vehicle, such as saline with a small percentage of Tween 80 or corn oil.
-
Dosage and Route: Administer this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection immediately after reperfusion and then daily for the duration of the study (e.g., 3-7 days).[5]
-
-
3. Assessment of Outcomes:
-
Neurobehavioral Scoring (24-72h post-MCAO): Use a standardized neurological deficit score (e.g., 0-5 scale) to assess motor and sensory function. This provides a functional measure of the treatment's efficacy.
-
Infarct Volume Measurement (Endpoint):
-
Euthanize the animal and perfuse the brain with saline followed by 4% paraformaldehyde.
-
Section the brain into 2mm coronal slices.
-
Stain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis (Endpoint): Homogenize brain tissue (ipsilateral cortex and striatum) to measure levels of inflammatory markers (TNF-α, p-NF-κB), oxidative stress markers (LPO, GSH), and Nrf2 pathway proteins (Nrf2, HO-1) via ELISA, Western Blot, or immunohistochemistry.[5][7]
-
Summary of Key Findings in MCAO Model
| Parameter | MCAO Control Group | This compound (20 mg/kg) Treated Group | Reference |
| Neurological Score | High deficit | Significantly reduced deficit | [5] |
| Infarct Volume | Large infarct area | Significantly reduced infarct area | [5][7] |
| TNF-α, p-JNK Levels | Elevated | Significantly reduced | [1][5] |
| Nrf2, HO-1 Expression | Baseline/Low | Significantly upregulated | [5][6][8] |
| Oxidative Stress | Increased LPO, Decreased GSH | Decreased LPO, Increased GSH | [5] |
Alzheimer's Disease: β-Amyloid (Aβ) Infusion Model
This model simulates the cognitive deficits and oxidative stress caused by the accumulation of β-amyloid plaques, a hallmark of Alzheimer's disease.
Experimental Protocol: Aβ₁₋₄₂-Induced Memory Impairment
-
1. Animal Model Induction:
-
Animals: Male Wistar rats (200-250g).
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject aggregated Aβ₁₋₄₂ peptide (e.g., 1 mM solution) directly into the hippocampus.[3][9] The sham group receives an injection of the vehicle solution. Allow animals to recover for several days.
-
-
2. This compound Administration:
-
3. Assessment of Outcomes:
-
Behavioral Testing (Post-treatment):
-
Y-Maze Test: Measures spatial working memory based on the animal's willingness to explore new arms of the maze. A higher percentage of spontaneous alternation indicates better memory.
-
Radial Arm Maze: Assesses both working and reference memory by observing the animal's ability to find baited arms without re-entering previously visited arms.
-
-
Biochemical Analysis (Endpoint): Analyze hippocampus homogenates for markers of oxidative stress, such as lipid peroxidation (LPO) and reduced glutathione (GSH) levels.[3][9]
-
Parkinson's Disease: Lipopolysaccharide (LPS) Model
Intranigral injection of LPS induces neuroinflammation, a key factor in the pathogenesis of Parkinson's disease, leading to the loss of dopaminergic neurons.
Experimental Protocol: LPS-Induced Parkinsonism
-
1. Animal Model Induction:
-
Animals: Male albino mice.
-
Stereotaxic Surgery: Inject a single dose of LPS (e.g., 2 µg in 2 µl) into the substantia nigra.[1]
-
-
2. This compound Administration:
-
Dosage and Route: Treat mice with this compound (20 mg/kg, i.p.) daily.[1]
-
Nrf2 Inhibition (Optional Mechanistic Study): To confirm the role of Nrf2, a separate group can be co-treated with an Nrf2 inhibitor like all-trans retinoic acid (ATRA).[1] This is a critical step for a self-validating protocol, as blocking the proposed target (Nrf2) should abrogate the protective effects of this compound.
-
-
3. Assessment of Outcomes:
-
Biochemical Analysis: Measure levels of inflammatory mediators (NLRP3, IL-1β, iNOS, p-NFκB) and markers of neuronal death (Fluoro-Jade B staining) in brain tissue.[1]
-
Motor Function Tests: Assess motor coordination and deficits using tests like the rotarod or cylinder test.
-
Application in Organ Protection Models
This compound's potent antioxidant and anti-inflammatory effects extend beyond the central nervous system, offering protection to vital organs like the liver and stomach.
Hepatotoxicity: Acetaminophen (APAP)-Induced Liver Injury
APAP overdose is a common cause of acute liver failure, driven by severe oxidative stress. This compound protects the liver by activating the Nrf2 pathway, replenishing antioxidant stores, and reducing inflammation.[6]
Experimental Protocol: APAP-Induced Hepatotoxicity in Mice
Figure 2: Experimental workflow for the APAP-induced hepatotoxicity model.
Detailed Steps:
-
1. Animals and Pre-treatment:
-
Use Male BALB/c mice.
-
Pre-treat animals with this compound (e.g., 5, 10, or 15 mg/kg, i.p.) or a vehicle control daily for 7 days. This phase allows this compound to prime the cellular defense systems.[6] A positive control group treated with Silymarin can also be included.
-
-
2. Induction of Liver Injury:
-
After the final pre-treatment dose, fast the mice overnight to deplete glutathione stores, which sensitizes them to APAP toxicity.
-
Administer a single toxic dose of APAP (e.g., 300-400 mg/kg, i.p.).
-
-
3. Assessment of Outcomes (24h post-APAP):
-
Serum Analysis: Collect blood and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). These are key biomarkers of liver damage.
-
Histopathology: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Examine for signs of necrosis, inflammation, and cellular damage.
-
Biochemical Analysis: Use liver homogenates to measure oxidative stress (LPO), antioxidant levels (GSH), inflammatory markers (TNF-α, COX-2, p-NFκB), and Nrf2 pathway activation.[6]
-
Gastroprotection: Ethanol-Induced Gastric Ulcer Model
This model is used to evaluate cytoprotective and anti-secretory agents. Ethanol induces severe gastric mucosal injury through mechanisms involving oxidative stress and inflammation.
Experimental Protocol: Ethanol-Induced Ulcers in Rats
-
1. Animals and Treatment:
-
2. Induction of Gastric Ulcers:
-
One hour after treatment, administer 1 mL of absolute ethanol to each rat via oral gavage to induce gastric lesions.
-
-
3. Assessment of Outcomes:
-
Ulcer Lesion Area (ULA): One hour after ethanol administration, euthanize the animals, remove the stomachs, and open them along the greater curvature. Measure the area of hemorrhagic lesions using image analysis software.
-
Biochemical Analysis: Use gastric tissue to measure levels of mucus production, oxidative stress markers (MDA, GSH, SOD), and inflammatory cytokines (MPO, TNF-α, IL-1β, IL-10).[2][10]
-
Summary of Key Findings in Gastroprotection Model
| Parameter | Ethanol Control Group | (-)-Carveol (100 mg/kg) Treated Group | Reference |
| Ulcerative Lesion Area | Severe lesions | 91% reduction | [2] |
| Gastric Mucus | Depleted | Significantly increased | [2][10] |
| MDA, MPO, TNF-α | Elevated | Significantly reduced | [2][10] |
| GSH, SOD, IL-10 | Depleted | Significantly increased | [2][10] |
General Protocols and Considerations
-
This compound Preparation and Administration: this compound is a lipophilic compound. For oral administration, it can be emulsified in a vehicle like 5% Tween 80.[2] For intraperitoneal injections, dissolution in corn oil or a saline/surfactant mixture is common.[6][11] Warming lipid-based formulations slightly can help reduce viscosity for easier administration.[11]
-
Dosing Rationale: Effective doses in rodents typically range from 10 mg/kg to 100 mg/kg, depending on the model and route of administration.[1][2][5][12] Dose-response studies are crucial in initial investigations to identify the optimal therapeutic window.
-
Safety Profile: this compound generally exhibits low toxicity. In an acute oral toxicity study in mice, the LD50 was determined to be greater than 2,500 mg/kg, indicating a wide safety margin for the effective doses used in disease models.[2][10]
Conclusion and Future Directions
The in vivo evidence strongly supports the therapeutic potential of this compound, primarily driven by its potent antioxidant and anti-inflammatory activities mediated through the Nrf2 pathway. The protocols outlined in this guide provide a robust framework for researchers to investigate this compound in various preclinical models of human disease. Future research should focus on long-term efficacy and safety studies, pharmacokinetic profiling to optimize delivery, and exploration in other disease models where oxidative stress and inflammation are key pathogenic factors, such as metabolic disorders and cardiovascular disease.
References
- Yue, W., et al. (2020). Neuroprotective effects of carvedilol, a new antihypertensive agent, in cultured rat cerebellar neurons and in gerbil global brain ischemia. PubMed.
- Hritcu, L., et al. (2020). (-)-cis-Carveol, a Natural Compound, Improves β-Amyloid-Peptide 1-42-Induced Memory Impairment and Oxidative Stress in the Rat Hippocampus. Hindawi.
- Ullah, I., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. Frontiers in Neuroscience.
- Ali, A., et al. (2020). This compound (20 mg/kg) ameliorated oxidative stress and neuroinflammation. ResearchGate.
- Hritcu, L., et al. (2020). (-)-cis-Carveol, a Natural Compound, Improves β-Amyloid-Peptide 1-42-Induced Memory Impairment and Oxidative Stress in the Rat Hippocampus. PubMed.
- Shah, A. J., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. National Institutes of Health.
- Marques, T. H. C., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. ResearchGate.
- Marques, T. H. C., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. PubMed Central.
- Ullah, I., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. PubMed Central.
- Ullah, I., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. PubMed.
- Ghadiri, M., et al. (2020). In Vivo Evaluation of Carvedilol Cardiac Protection Against Trastuzumab Cardiotoxicity. Thieme Connect.
- Ahmad, S., et al. (2022). Ameliorative effect of this compound on scopolamine-induced memory impairment in rats. PubMed.
- Melman, Y., et al. (2002). Chronic treatment with carvedilol improves ventricular function and reduces myocyte apoptosis in an animal model of heart failure. PubMed.
- Abd-Alhaseeb, M. M., et al. (2015). Carvedilol attenuates inflammatory biomarkers and oxidative stress in a rat model of ulcerative colitis. PubMed.
- Ali, A., et al. (2021). This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway. PubMed.
- Ascensão, A., et al. (2017). Carvedilol and antioxidant proteins in a type I diabetes animal model. PubMed.
- Ullah, I., et al. (2020). This compound (20 mg/kg) enhances the antioxidant capacity of the brain via... ResearchGate.
- Charles River Laboratories. (n.d.). Cardiovascular/Metabolic Disease Studies. Charles River.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry. Number 99-48-9. Food and Chemical Toxicology.
- Shah, A. J., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. ResearchGate.
- Trailović, S. M., et al. (2024). Pharmacological effects of monoterpene this compound on the neuromuscular system of nematodes and mammals. National Institutes of Health.
- Pharmaron. (n.d.). Cardiovascular and Metabolic Diseases Animal Models. Pharmaron.
- Engel, W. (2001). In Vivo Studies on the Metabolism of the Monoterpenes S -(+)- and R -(−)-Carvone in Humans Using the Metabolism of Ingestion-Correlated Amounts (MICA) Approach. ResearchGate.
- El-hawary, S. S., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. PubMed Central.
- Hritcu, L., et al. (2020). Synthesis and some transformations of (−)-carveol. ResearchGate.
- The Good Scents Company. (n.d.). laevo-carveol, 99-48-9. The Good Scents Company.
- Ullah, I., et al. (2021). This compound mitigates the development of the morphine anti-nociceptive tolerance, physical dependence, and conditioned place preference in mice. National Institutes of Health.
- Wiatrowska, A., et al. (2022). S-(+)-Carvone, a Monoterpene with Potential Anti-Neurodegenerative Activity—In Vitro, In Vivo and Ex Vivo Studies. MDPI.
- Engel, W. (2001). In vivo studies on the metabolism of the monoterpenes S-(+)- and R-(-)-carvone in humans using the metabolism of ingestion-correlated amounts (MICA) approach. PubMed.
- Boston University. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-cis-Carveol, a Natural Compound, Improves β-Amyloid-Peptide 1-42-Induced Memory Impairment and Oxidative Stress in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]
- 6. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (-)- cis-Carveol, a Natural Compound, Improves β-Amyloid-Peptide 1-42-Induced Memory Impairment and Oxidative Stress in the Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Carveol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: Leveraging Nature's Chirality
In the field of asymmetric synthesis, where the precise construction of three-dimensional molecular architectures is paramount, chiral auxiliaries remain a cornerstone strategy.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse.[1] Among the vast array of available auxiliaries, those derived from the "chiral pool"—naturally occurring, enantiopure compounds—are particularly valuable due to their accessibility and low cost.
Carveol, a monoterpenoid alcohol derived from the reduction of carvone, is an excellent example of such a reagent.[2][3] Found naturally in spearmint oil, (-)-carveol provides a rigid cyclic scaffold containing a stereochemically defined hydroxyl group, which is key to its function as an effective chiral director.[3] This guide provides an in-depth exploration of this compound's application as a chiral auxiliary, focusing on its mechanistic underpinnings, practical applications in Diels-Alder reactions, and detailed experimental protocols for its use.
Part 1: Principles of Stereocontrol with this compound
The efficacy of this compound as a chiral auxiliary hinges on its conformationally restricted cyclohexene ring and the strategic placement of its hydroxyl and isopropenyl groups. When an unsaturated system, such as an acrylate, is esterified to the this compound hydroxyl group, the isopropenyl group provides significant steric hindrance. This steric bulk effectively shields one face of the dienophile, forcing an incoming reagent (e.g., a diene) to approach from the less hindered face.
In Lewis acid-promoted reactions, the mechanism of stereocontrol is further enhanced. The Lewis acid coordinates to the carbonyl oxygen of the ester, locking it into an s-trans conformation. This coordination, combined with the inherent steric bias of the this compound backbone, creates a highly organized transition state that leads to a predictable and high degree of stereoselectivity.
Figure 2: Experimental workflow from auxiliary attachment to cleavage.
Protocol 3.1: Preparation of (-)-Carveol Acrylate
This protocol describes the esterification of (-)-carveol with acryloyl chloride.
Materials:
-
(-)-Carveol (1.0 equiv)
-
Acryloyl chloride (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (-)-carveol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine dropwise, followed by the slow, dropwise addition of acryloyl chloride.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure (-)-carveol acrylate.
Protocol 3.2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol details the Lewis acid-catalyzed cycloaddition.
Materials:
-
(-)-Carveol acrylate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 3.0 equiv)
-
Diethylaluminum chloride (Et₂AlCl) (1.2 equiv, 1.0 M solution in hexanes)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (-)-carveol acrylate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Et₂AlCl solution dropwise. Stir for 15 minutes.
-
Add the freshly cracked cyclopentadiene dropwise.
-
Maintain the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or saturated NaHCO₃.
-
Allow the mixture to warm to room temperature and stir vigorously until the organic and aqueous layers are clear.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The crude product can be purified by column chromatography, though often it is clean enough to proceed directly to the cleavage step. Diastereomeric excess can be determined at this stage by ¹H NMR or chiral HPLC analysis.
Protocol 3.3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the chiral carboxylic acid.
Materials:
-
Diels-Alder adduct (1.0 equiv)
-
Lithium hydroxide (LiOH) (5.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the crude Diels-Alder adduct in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Add solid lithium hydroxide and stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting adduct is consumed (typically 12-24 hours).
-
Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product mixture several times with diethyl ether or ethyl acetate. The desired carboxylic acid will be in the organic phase, while the protonated this compound may also be extracted.
-
To separate the product from the recovered auxiliary, wash the combined organic layers with a saturated NaHCO₃ solution. The carboxylic acid will move to the aqueous basic layer as its carboxylate salt, while the this compound remains in the organic layer.
-
Product Isolation: Re-acidify the aqueous layer with 1 M HCl to pH ~2 and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to yield the enantiopure carboxylic acid.
-
Auxiliary Recovery: Dry the original organic layer (from step 5) over MgSO₄, filter, and concentrate. Purify by column chromatography to recover the (-)-carveol for reuse.
Conclusion
This compound stands as a highly effective and economical chiral auxiliary for asymmetric synthesis, particularly for the widely-used Diels-Alder reaction. Its derivation from the natural chiral pool makes it an attractive option for both academic research and industrial applications. The straightforward attachment, predictable stereochemical control, and efficient cleavage and recovery protocols underscore its utility and robustness as a tool for modern organic synthesis.
References
- Stereodivergent Synthesis of this compound and Dihydrothis compound through Ketoreductases/Ene-Reductases Catalysed Asymmetric Reduction. ResearchGate.
- Methods for cleavage of chiral auxiliary. ResearchGate.
- Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. MDPI.
- Asymmetric Synthesis of Dialkyl Carbinols by Ni‐Catalyzed Reductive‐Oxidative Relay of Distinct Alkenes. PMC.
- Chiral auxiliary - Wikipedia. Wikipedia.
- ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. National Institutes of Health.
- A Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. National Institutes of Health.
- Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry.
- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PMC.
- This compound - Wikipedia. Wikipedia.
- Chem 115 - Andrew G Myers Research Group. Harvard University.
- Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics. PMC.
- This compound | C10H16O - PubChem. National Institutes of Health.
- Unraveling the Mechanism and Influence of Auxiliary Ligands on the Isomerization of Neutral [P,O]-Chelated Nickel Complexes for Olefin Polymerization. National Institutes of Health.
- Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI.
- Chiral auxilliary cleavage? - ResearchGate. ResearchGate.
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate.
- New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. MDPI.
- Diels–Alder reaction between dienol 9 and acrylate 6 a. - ResearchGate. ResearchGate.
Sources
Topic: Formulation of Carveol in Topical Preparations
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of carveol, a monoterpenoid alcohol with significant therapeutic potential, into stable and effective topical preparations. This compound's inherent anti-inflammatory, antioxidant, and potential anticancer properties make it a compelling active pharmaceutical ingredient (API) for dermatological applications.[1][2] However, its lipophilic nature and volatility present distinct formulation challenges. This guide offers a detailed exploration of pre-formulation considerations, diverse formulation strategies from conventional creams to advanced nanoemulsions, and robust protocols for physicochemical characterization and in vitro performance evaluation. The methodologies are presented with a focus on the scientific rationale behind each step, ensuring the development of self-validating and reproducible topical systems.
Introduction: The Therapeutic Potential and Formulation Challenges of this compound
This compound is a naturally occurring monoterpenoid alcohol found in essential oils like spearmint.[3] Scientific investigations have highlighted its promising biological activities, including potent antioxidant and anti-inflammatory effects.[1][2] Studies suggest this compound can modulate key inflammatory pathways, such as downregulating NF-κB signaling, and bolster endogenous antioxidant defenses by activating the Nrf2 pathway.[2][4][5] These mechanisms of action make this compound a prime candidate for topical therapies targeting inflammatory skin conditions, oxidative stress-related skin aging, and potentially certain skin cancers.[3][6]
Despite its therapeutic promise, the effective delivery of this compound to the skin is non-trivial. Its key physicochemical properties present a dual challenge and opportunity:
-
Lipophilicity: this compound is poorly soluble in water, making aqueous-based formulations difficult.[3] However, this lipophilicity is advantageous for skin penetration, as it allows for partitioning into the lipid-rich stratum corneum.[7][8]
-
Volatility: As a component of essential oils, this compound is volatile, which can lead to a loss of the active ingredient during storage and upon application, compromising efficacy.[9][10]
-
Penetration Enhancement: Like many terpenes, this compound itself can act as a skin penetration enhancer by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby facilitating its own and other molecules' entry.[11][12][13]
This guide provides the foundational knowledge and practical protocols to navigate these challenges and harness the therapeutic potential of this compound through rational formulation design.
The Formulation Development Workflow
A systematic approach is critical for developing a successful topical product. The workflow ensures that the final formulation is stable, effective, and safe.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | this compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dermnetnz.org [dermnetnz.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. rjppd.org [rjppd.org]
- 10. researchgate.net [researchgate.net]
- 11. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. sysrevpharm.org [sysrevpharm.org]
Application Note: Carveol as a Versatile Substrate for Probing Drug-Metabolizing Enzyme Activity
Introduction: The Utility of Carveol in Enzyme Kinetics
This compound (p-Mentha-6,8-dien-2-ol) is a naturally occurring monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway.[1] Its defined chemical structure, featuring a secondary allylic alcohol on a cyclohexene ring, makes it an excellent probe substrate for studying the activity of several key classes of drug-metabolizing enzymes. For researchers in pharmacology, toxicology, and drug development, understanding how xenobiotics are processed is paramount. This compound offers a single, versatile tool to assay three critical metabolic pathways: oxidation, hydroxylation, and glucuronidation. This application note provides the scientific rationale and detailed protocols for using this compound to measure the activity of Alcohol Dehydrogenases (ADHs), Cytochrome P450 (CYP) monooxygenases, and UDP-Glucuronosyltransferases (UGTs).
Part 1: Biochemical Principles of this compound Metabolism
This compound's structure presents multiple sites for enzymatic modification, allowing it to serve as a substrate for both Phase I and Phase II metabolic reactions. The primary metabolic routes are summarized below.
Oxidation by Alcohol Dehydrogenase (ADH)
Alcohol dehydrogenases are NAD(P)⁺-dependent oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones.[2] this compound's secondary alcohol group is readily oxidized by ADH to form the α,β-unsaturated ketone, carvone.[3][4] This reaction is fundamental to monoterpenoid biosynthesis in plants and serves as a model for ADH activity in other biological systems.[5][6] The reaction is conveniently monitored by tracking the increase in absorbance at 340 nm, corresponding to the reduction of NAD⁺ to NADH (or NADP⁺ to NADPH).[7][8]
Hydroxylation by Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 superfamily represents the most important group of Phase I drug-metabolizing enzymes, responsible for catalyzing the oxidative transformation of a vast array of xenobiotics.[9][10] CYPs can hydroxylate this compound at various positions on its chemical scaffold. Furthermore, related studies show that CYPs, particularly isoforms like CYP2C9 and CYP2C19, are responsible for the initial hydroxylation of the precursor limonene to produce this compound. This demonstrates the affinity of the general structure for the active sites of these key human enzymes. Assaying this activity requires an NADPH-regenerating system and typically relies on sensitive mass spectrometry-based methods for product detection.
Conjugation by UDP-Glucuronosyltransferases (UGTs)
UGTs are critical Phase II enzymes that increase the water solubility of xenobiotics, facilitating their excretion.[11] They catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a nucleophilic group on the substrate, such as a hydroxyl group.[12] The alcohol moiety of this compound is a prime target for glucuronidation, forming this compound-glucuronide. Studies on structurally similar compounds like carvacrol and the drug carvedilol confirm that UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7) are heavily involved in their metabolism, suggesting a similar pathway for this compound.[13][14][15]
Metabolic Pathways Overview
Caption: Metabolic fate of this compound via key Phase I and Phase II enzyme families.
Part 2: General Assay Design and Considerations
A robust and reproducible enzyme assay requires careful planning. The following workflow and considerations are broadly applicable to all enzyme systems described herein.
Substrate & Reagent Preparation
-
This compound Stock: this compound is poorly soluble in water. Prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the assay mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Cofactors: Prepare fresh stock solutions of cofactors (NAD⁺, NADPH, UDPGA) in the appropriate assay buffer. Their stability can be pH and temperature-dependent.
-
Buffers: The choice of buffer and pH is critical for optimal enzyme activity. Refer to specific protocols for recommended conditions.
Enzyme Source Selection
-
Recombinant Enzymes: Using purified, recombinantly expressed enzymes (e.g., specific CYP or UGT isoforms) provides the highest degree of specificity and is ideal for identifying the contribution of individual enzymes to the metabolism of a compound.
-
Liver Microsomes: Human liver microsomes (HLMs) contain a rich complement of CYP and UGT enzymes and are considered the gold standard for in vitro metabolism studies.[16][17] They provide a more physiologically relevant environment but represent the combined activity of all present enzymes. When using microsomes for UGT assays, a pore-forming agent like alamethicin is required to disrupt the membrane and allow the UDPGA cofactor access to the enzyme's active site.
General Experimental Workflow
Caption: A generalized workflow for performing an in vitro enzyme activity assay.
Part 3: Protocol for Alcohol Dehydrogenase (ADH) Activity Assay
This protocol utilizes a spectrophotometric method to measure the rate of NADH production.
Principle
The oxidation of this compound to carvone by ADH is coupled to the reduction of NAD⁺ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[8][18]
Materials and Reagents
-
Assay Buffer: 100 mM Glycine-NaOH, pH 10.0 (Note: this compound dehydrogenase from plants shows optimal activity at high pH[3]).
-
Substrate: 10 mM (-)-trans-carveol in DMSO.
-
Cofactor: 25 mM NAD⁺ in Assay Buffer.
-
Enzyme: Purified ADH or a cell lysate containing ADH.
-
Instrumentation: UV-Vis Spectrophotometer capable of maintaining a constant temperature (e.g., 25°C or 37°C).
Step-by-Step Protocol
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
880 µL of Assay Buffer
-
50 µL of 25 mM NAD⁺ solution (Final concentration: 1.25 mM)
-
50 µL of enzyme solution
-
-
Mix by gentle inversion and place the cuvette in the spectrophotometer.
-
Allow the mixture to incubate for 3-5 minutes to reach thermal equilibrium and record a baseline reading.
-
Initiate the reaction by adding 20 µL of 10 mM this compound stock solution (Final concentration: 0.2 mM).
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
Data Analysis
-
Determine the linear portion of the absorbance vs. time plot.
-
Calculate the rate of reaction (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA₃₄₀/min × Total Volume (mL)) / (ε × Path Length (cm) × mg of protein)
-
Where ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹
-
Part 4: Protocol for Cytochrome P450 (CYP) Activity Assay
This protocol describes a general method using human liver microsomes (HLMs) and detection by LC-MS/MS.
Principle
CYP enzymes catalyze the NADPH-dependent hydroxylation of this compound. The reaction is terminated, and the formation of hydroxylated metabolites is quantified using highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Enzyme: Human Liver Microsomes (HLMs), stored at -80°C.
-
Substrate: 1 mM this compound in DMSO.
-
Cofactor System: NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase) or simply NADPH.
-
Termination Solution: Acetonitrile containing an internal standard (e.g., deuterated carvedilol).
-
Instrumentation: LC-MS/MS system.
Step-by-Step Protocol
-
Thaw HLMs on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in ice-cold Assay Buffer.
-
In a microcentrifuge tube, add 94 µL of the HLM suspension.
-
Add 1 µL of 1 mM this compound stock solution (Final concentration: 10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding 5 µL of the NADPH-regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction by adding 200 µL of ice-cold Termination Solution.
-
Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
Analytical Method
Develop an LC-MS/MS method to separate this compound from its potential hydroxylated metabolites. Use Multiple Reaction Monitoring (MRM) mode for sensitive quantification, establishing precursor-product ion transitions for this compound and its expected metabolites.
Part 5: Protocol for UDP-Glucuronosyltransferase (UGT) Activity Assay
This protocol is adapted for use with HLMs and requires membrane permeabilization.
Principle
UGT enzymes within the microsomal lumen catalyze the conjugation of this compound with glucuronic acid, using UDPGA as the sugar donor. The reaction requires the channel-forming peptide alamethicin to allow UDPGA to cross the microsomal membrane. Product formation is quantified by LC-MS/MS.
Materials and Reagents
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4, containing 5 mM MgCl₂.
-
Enzyme: Human Liver Microsomes (HLMs).
-
Permeabilizing Agent: Alamethicin stock solution (e.g., 5 mg/mL in ethanol).
-
Substrate: 1 mM this compound in DMSO.
-
Cofactor: 100 mM UDPGA in water.
-
Termination Solution: Acetonitrile with an internal standard.
-
Instrumentation: LC-MS/MS system.
Step-by-Step Protocol
-
Thaw HLMs on ice. Dilute to a working concentration (e.g., 1 mg/mL) in ice-cold Assay Buffer.
-
Activate the microsomes by adding alamethicin to a final concentration of 25-50 µg/mg of microsomal protein. Incubate on ice for 15 minutes.
-
In a microcentrifuge tube, add 90 µL of the activated HLM suspension.
-
Add 1 µL of 1 mM this compound stock solution (Final concentration: 10 µM).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 100 mM UDPGA (Final concentration: 10 mM).
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding 200 µL of ice-cold Termination Solution.
-
Process the sample as described in the CYP protocol (Section 4.3, steps 8-9).
Part 6: Representative Kinetic Data
Enzyme kinetics are defined by the Michaelis constant (Kₘ), representing substrate affinity, and the maximum reaction velocity (Vₘₐₓ).[19] While extensive kinetic data for this compound itself across all human enzyme families are not fully consolidated, values for this compound dehydrogenase and related compounds provide a valuable reference point.
| Enzyme/System | Substrate | Kₘ (µM) | Vₘₐₓ (units) | Source |
| This compound Dehydrogenase | (-)-trans-carveol | 1.8 | Not specified | [3] |
| Human Liver Microsomes | Carvedilol (Glucuronide G1) | 26.6 | 106 pmol/min/mg | [13] |
| Human Liver Microsomes | Carvedilol (Glucuronide G2) | 46.0 | 44.5 pmol/min/mg | [13] |
| Recombinant UGT1A1 | Carvedilol | 55.1 | 3.33 pmol/min/mg | [13] |
| Recombinant UGT2B7 | Carvedilol | 22.1 | 7.88 pmol/min/mg | [13] |
Note: Carvedilol is a structurally more complex drug but undergoes similar glucuronidation reactions, providing a useful proxy for expected kinetic ranges.
Conclusion
This compound stands out as a cost-effective, versatile, and mechanistically informative substrate for interrogating the activity of ADH, CYP, and UGT enzymes. Its use in standardized assays, from high-throughput spectrophotometric screens for ADH to detailed LC-MS-based profiling of CYP and UGT metabolism, can significantly aid in drug candidate characterization, toxicology screening, and fundamental enzymology research. The protocols provided here offer a robust framework for implementing this compound-based assays in the laboratory.
References
- Oldham, H. G., & Chen, Y. (2011). In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol. PubMed. [Link]
- Oda, S., et al. (2009).
- Dong, R., et al. (2014). Identification of UDP-glucuronosyltransferase isoforms involved in hepatic and intestinal glucuronidation of phytochemical carvacrol. PubMed. [Link]
- Miyazawa, M., et al. (2002). Metabolism of (+)- and (-)-limonenes to respective carveols and perillyl alcohols by CYP2C9 and CYP2C19 in human liver microsomes. PubMed. [Link]
- Inaoka, T., et al. (2011).
- Taylor, C. (2023). The stereoselective metabolism of carvingilol in liver microsomes is predicted to be cleared by the liver. Allied Academies. [Link]
- Unknown. (2026). This compound dehydrogenase. Grokipedia. [Link]
- de Santana, F. J. M., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. PubMed. [Link]
- Miyazawa, M., & Shindo, M. (2001). Sex Differences in the Metabolism of (+)- and (−)-Limonene Enantiomers to this compound and Perillyl Alcohol Derivatives by Cytochrome P450 Enzymes in Rat Liver Microsomes.
- Schoch, T. K., et al. (2008).
- Miyazawa, M., et al. (2002). Metabolism of (+)- and (-)-Limonenes to Respective Carveols and Perillyl Alcohols by CYP2C9 and CYP2C19 in Human Liver Microsomes.
- ResearchGate. (2014). Does anybody know which isoforms of UGT are the major enzymes involved during glucuronidation of thymol and carvacrol in liver, intestine, and kidney?.
- Dong, R. H., et al. (2011). Investigation of UDP-glucuronosyltransferases (UGTs) inhibitory properties of carvacrol. PubMed. [Link]
- Bouwmeester, H. J., et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development. PMC - NIH. [Link]
- Reddy, B. S., et al. (1995).
- Unknown. (n.d.). Lesson II Alcohol Dehydrogenase Assay. Unknown Source.
- Wikipedia. (n.d.). (+)-trans-carveol dehydrogenase. Wikipedia. [Link]
- Wikipedia. (n.d.). This compound dehydrogenase. Wikipedia. [Link]
- Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC - NIH. [Link]
- Miyazawa, M., et al. (1998). Roles of cytochrome P450 3A enzymes in the 2-hydroxylation of 1,4-cineole, a monoterpene cyclic ether, by rat and human liver microsomes. PubMed. [Link]
- Marquez, J., et al. (2003). Colorimetric assay to determine alcohol dehydrogenase activity. PubMed. [Link]
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
- Schmidt, S., et al. (2018). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers. [Link]
- Lisec, J., et al. (2006). Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling. PubMed. [Link]
- Ortiz de Montellano, P. R. (2010). Hydrocarbon hydroxylation by cytochrome P450 enzymes. Semantic Scholar. [Link]
- Dias, R., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. [Link]
- Chen, X., et al. (2021).
- ResearchGate. (n.d.). Kinetic parameters of enzymes used in this study toward different...
- Engel, W. (2001). In vivo studies on the metabolism of the monoterpenes S-(+)- and R-(-)-carvone in humans using the metabolism of ingestion-correlated amounts (MICA) approach. PubMed. [Link]
- Med School Made Easy. (2016). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism. YouTube. [Link]
- ResearchGate. (n.d.). Limonene and this compound conversions for tests of constructed recombinant...
- PubChem. (n.d.). This compound. PubChem - NIH. [Link]
- UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). UIUC Soils Lab. [Link]
- Sorich, M. J., et al. (2012). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. PubMed Central. [Link]
- Kutt, H., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. PubMed Central. [Link]
- Rios-Lombardía, N., et al. (2024). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. MDPI. [Link]
- Kennelly, P. J., & Botham, K. M. (2025). Enzyme Kinetics & Reaction Rates.
- Sousa, D. Z., et al. (2024). Alcohol dehydrogenase system acts as the sole pathway for methanol oxidation in Desulfofundulus kuznetsovii strain TPOSR. PubMed Central. [Link]
- ResearchGate. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes.
- Fujiwara, R., et al. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers. [Link]
- Unknown. (2016). Protocol for Extracellular Enzyme Assays. wwwuser.gwdg.de.
- Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
Sources
- 1. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-trans-carveol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 8. bu.edu [bu.edu]
- 9. gsartor.org [gsartor.org]
- 10. [PDF] Hydrocarbon hydroxylation by cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 11. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
- 13. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of UDP-glucuronosyltransferase isoforms involved in hepatic and intestinal glucuronidation of phytochemical carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
- 18. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating the Efficacy of Carveol in Cell Culture
Introduction
Carveol, a monocyclic monoterpenoid alcohol found in the essential oils of plants like spearmint and caraway, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Preclinical studies have illuminated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anticancer agent.[3][4][5][6] The primary mechanism underpinning many of these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses.[3][5][7] this compound has also been shown to modulate key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), various interleukins (ILs), and cyclooxygenase-2 (COX-2), and to induce apoptosis in cancer cells.[3][5][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of this compound in vitro. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough investigation of this compound's cytotoxic, anti-apoptotic, and anti-inflammatory activities.
Part 1: Essential Preparations for this compound Cell-Based Assays
Cell Line Selection
The choice of cell line is paramount and should be guided by the specific therapeutic area of interest. Given this compound's broad spectrum of activity, a panel of cell lines is recommended for a comprehensive evaluation.
| Therapeutic Area | Recommended Cell Lines | Rationale |
| Oncology | HepG2 (Hepatocellular Carcinoma)[9], A549 (Lung Carcinoma), MCF-7 (Breast Carcinoma), Caco-2 (Colorectal Adenocarcinoma)[9] | These are well-characterized and commonly used cancer cell lines for cytotoxicity screening of natural products.[10][11] |
| Neuroprotection | SH-SY5Y (Human Neuroblastoma) | A widely used model for neurodegenerative disease research. |
| Anti-inflammation | RAW 264.7 (Murine Macrophage) | A standard cell line for studying inflammatory responses and the effects of anti-inflammatory agents. |
| General Cytotoxicity | HEK293 (Human Embryonic Kidney)[9], Normal Human Dermal Fibroblasts (NHDF)[11] | To assess baseline cytotoxicity and selectivity against non-cancerous cells. |
Cell Culture Conditions
Adherence to aseptic cell culture techniques is critical for the validity of any in vitro study.[12]
-
Culture Medium: The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin should be used as recommended by the cell line supplier (e.g., ATCC).[12]
-
Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[13]
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.[7]
Preparation of this compound Stock Solution
This compound is a lipophilic compound and requires careful preparation for use in aqueous cell culture media.[14][15]
-
Solvent Selection: Use sterile, cell culture grade Dimethyl Sulfoxide (DMSO) as the solvent.[15][16]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO. This minimizes the final concentration of DMSO in the culture medium.
-
Working Solutions: Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for your experiments. The final DMSO concentration in the culture wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[16]
-
Solubility Check: Visually inspect the prepared solutions for any signs of precipitation. If precipitation occurs, consider preparing a lower concentration stock solution.[15]
Part 2: Experimental Protocols for Efficacy Testing
Cytotoxicity Assessment
Determining the cytotoxic potential of this compound is a crucial first step. The following assays provide a quantitative measure of cell viability.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 500 µM) and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[20][21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer, e.g., Triton X-100).[21]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[21] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[21]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well.[21]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[21]
Apoptosis Assays
These assays help to elucidate whether this compound induces programmed cell death.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[3]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][3]
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4][5]
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a chilled cell lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[12]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[5]
Anti-Inflammatory Assays
These assays are designed to evaluate this compound's ability to modulate inflammatory responses.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Treatment: Co-treat the cells with various concentrations of this compound.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[24][25][26]
Nrf2 Activation Assay
This assay determines if this compound activates the Nrf2 antioxidant response pathway.
Protocol:
-
Cell Line: Utilize a cell line with a stable Nrf2/Antioxidant Response Element (ARE) reporter system (e.g., ARE-luciferase).[27][28]
-
Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).[29]
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.[27]
-
Western Blot (Alternative/Confirmatory): Treat cells with this compound, prepare nuclear and cytoplasmic extracts, and perform a Western blot to assess the nuclear translocation of Nrf2.[29]
Part 3: Data Visualization and Interpretation
Experimental Workflow Visualization
Caption: A generalized workflow for evaluating this compound's efficacy.
Nrf2 Signaling Pathway
Caption: this compound-mediated activation of the Nrf2 pathway.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Google Books. (n.d.). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
- Cell Biologics Inc. (n.d.). LDH Assay.
- PMC. (n.d.). Caspase Protocols in Mice.
- PMC. (n.d.). Highlight report: Cell type selection for toxicity testing.
- On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- PMC. (n.d.). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway.
- ResearchGate. (2021). How to dissolve a lipophilic compund in media?.
- The R Journal. (n.d.). Laying Out Pathways With Rgraphviz.
- ResearchGate. (2014). How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry?.
- Springer. (n.d.). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway.
- MDPI. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- NIH. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells.
- DiVA portal. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines.
- Preprints.org. (2024). Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations.
- Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
- PMC. (n.d.). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets.
- ResearchGate. (2021). Test the level of IL-6 & TNF-alpha using ARPE-19 cells?.
- Bioconductor. (2009). Explore biological graphs and networks using graph and Rgraphviz.
- Reddit. (2022). Tips for Pathway Schematic design? : r/bioinformatics.
- ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling....
- TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges.
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. atcc.org [atcc.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google 도서 [books.google.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mpbio.com [mpbio.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. emulatebio.com [emulatebio.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. broadpharm.com [broadpharm.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. cellbiologics.com [cellbiologics.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. diva-portal.org [diva-portal.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Carveol as a Fragrance Ingredient in Cosmetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carveol, a naturally occurring monocyclic monoterpenoid alcohol, is a valuable ingredient in the cosmetic industry, prized for its characteristic spearmint and caraway-like aroma.[1][2][3] Found in the essential oils of plants such as spearmint, caraway, orange peel, and dill, this compound exists in various stereoisomeric forms, with l-carveol being a common component.[4][5] Its utility extends beyond its pleasant scent; studies have indicated that this compound possesses antioxidant and anti-inflammatory properties, suggesting potential for broader applications in cosmetic science.[5]
This document provides a comprehensive guide for the application of this compound as a fragrance ingredient in cosmetic formulations. It outlines its physicochemical properties, safety and regulatory profile, and detailed protocols for its incorporation and evaluation in cosmetic products. The information is intended to support researchers, scientists, and drug development professionals in the effective and safe use of this versatile fragrance molecule.
Physicochemical Properties and Olfactory Profile
This compound is a colorless liquid that is soluble in oils and alcohol but insoluble in water.[2][6] Its unique chemical structure enables it to bind to olfactory receptors, producing its distinct aroma.[5] The olfactory profile of this compound is predominantly described as green, minty, and herbal with anisic and caraway-like nuances.[5] This makes it a suitable component for fresh, green, and citrus fragrance accords.[5]
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| Chemical Formula | C10H16O | [2] |
| Molar Mass | 152.23 g/mol | [3] |
| Appearance | Colorless oily liquid | [2] |
| Solubility | Soluble in oils and alcohol; Insoluble in water | [2][6] |
| Boiling Point | 226-227 °C | [2] |
| Odor Profile | Spearmint, caraway, green, minty, herbal | [1][5] |
Safety and Regulatory Considerations
Dermal Safety Profile
This compound is generally considered safe for use in cosmetic products when used within recommended concentration limits. However, as with many fragrance ingredients, it has the potential to cause skin and eye irritation.[7] A key consideration for fragrance ingredients is their potential to cause skin sensitization. One study reported that a 4% solution of laevo-carveol did not cause irritation or sensitization in humans.[8]
For a comprehensive safety assessment, particularly for novel formulations or higher concentrations, standardized non-animal testing methodologies are recommended.
Regulatory Status
The regulatory landscape for fragrance ingredients is continuously evolving. In the European Union, this compound has been added to the expanded list of fragrance allergens that require declaration on the product label if their concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[9][10] This is a critical consideration for products intended for the EU market.
In the United States, the Modernization of Cosmetics Regulation Act (MoCRA) of 2022 has initiated the process of establishing mandatory fragrance allergen labeling, which is expected to align closely with EU regulations.[11]
Application in Cosmetic Formulations
This compound's versatility allows for its use in a wide array of cosmetic products, including:
-
Fine Fragrances (Eau de Parfum, Eau de Toilette): Used to impart fresh, minty, and herbal top and heart notes.
-
Skin Care (Creams, Lotions): Provides a refreshing scent experience.
-
Hair Care (Shampoos, Conditioners): Contributes to a clean and invigorating fragrance profile.
-
Personal Cleansing (Soaps, Body Washes): Enhances the sensory experience during use.
Recommended Use Levels
The concentration of this compound in a finished cosmetic product will depend on the desired fragrance intensity and the product type. The following table provides general guidance on fragrance concentration ranges in various cosmetic categories. The specific concentration of this compound within the fragrance concentrate is also a key factor. One source recommends usage levels for laevo-carveol up to 4.0% in the fragrance concentrate.[8] Another source suggests a maximum skin level of 0.0200% for fine fragrances, assuming the fragrance mixture is used at 20% in the final product.[1]
| Product Category | Typical Fragrance Concentrate Level (%) |
| Perfume | 15-30 |
| Eau de Parfum | 10-14 |
| Eau de Toilette | 6-9 |
| Eau de Cologne | 3-5 |
| Skin Creams, Shampoos, Deodorant Sprays | 0.2-1 |
| Deodorant Sticks | 1-3 |
Experimental Protocols
The following protocols are designed to guide the researcher in evaluating the suitability and stability of this compound in cosmetic formulations.
Protocol for Assessing Dermal Sensitization Potential
This protocol outlines a defined approach for skin sensitization testing, aligning with OECD guidelines that promote the use of non-animal methods. The "2 out of 3" defined approach is a widely accepted strategy.
Workflow for Dermal Sensitization Assessment
Caption: Workflow for Dermal Sensitization Assessment.
Step-by-Step Methodology:
-
In Silico Assessment (QSAR):
-
Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the skin sensitization potential of this compound based on its chemical structure. This provides an initial indication of potential hazard.
-
-
In Chemico Assessment (Direct Peptide Reactivity Assay - DPRA; OECD TG 442C):
-
Principle: This assay quantifies the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of the skin sensitization adverse outcome pathway (AOP) - molecular initiating event.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Incubate this compound with the cysteine and lysine-containing peptides for a defined period.
-
Analyze the depletion of the peptides using high-performance liquid chromatography (HPLC).
-
Calculate the percentage of peptide depletion to determine the reactivity of this compound.
-
-
-
In Vitro Assessment (KeratinoSens™; OECD TG 442D or h-CLAT; OECD TG 442E):
-
KeratinoSens™:
-
Principle: This assay measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes, which is a key event in skin sensitization.
-
Procedure:
-
Culture HaCaT cells (human keratinocyte cell line) containing a luciferase reporter gene under the control of the ARE element.
-
Expose the cells to various concentrations of this compound.
-
Measure luciferase activity to determine the induction of the Nrf2 pathway.
-
-
-
h-CLAT (human Cell Line Activation Test):
-
Principle: This assay measures the expression of cell surface markers (CD54 and CD86) on human monocytic leukemia cells (THP-1) following exposure to a sensitizer, mimicking dendritic cell activation.
-
Procedure:
-
Culture THP-1 cells.
-
Expose the cells to a range of this compound concentrations.
-
Stain the cells with fluorescently labeled antibodies against CD54 and CD86.
-
Analyze the expression of the markers using flow cytometry.
-
-
-
-
Data Integration and Interpretation:
-
Integrate the data from the in silico, in chemico, and in vitro assays using a "2 out of 3" defined approach. A positive result in two of the three assays (DPRA, KeratinoSens™/h-CLAT) would lead to a classification of this compound as a skin sensitizer.
-
Protocol for Assessing Phototoxicity Potential
This protocol is based on the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432), a widely accepted in vitro method for identifying phototoxic substances.[12][13][14]
Workflow for 3T3 NRU Phototoxicity Assay
Caption: Workflow for 3T3 NRU Phototoxicity Assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Balb/c 3T3 fibroblasts in appropriate media until they reach a suitable confluence.
-
-
Plating:
-
Seed the 3T3 cells into two 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in a suitable solvent and then in the cell culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions to both plates.
-
-
Irradiation:
-
Expose one plate to a non-cytotoxic dose of UVA light.
-
Keep the second plate in the dark as a control.
-
-
Incubation:
-
Wash the cells and incubate both plates with fresh medium for 24 hours.
-
-
Neutral Red Uptake:
-
Incubate the cells with a neutral red solution. Viable cells will take up the dye into their lysosomes.
-
Wash the cells and extract the dye.
-
-
Measurement and Analysis:
-
Measure the optical density of the extracted dye using a spectrophotometer.
-
Compare the concentration-response curves of the irradiated and non-irradiated plates to determine if light exposure increases the cytotoxicity of this compound. A significant increase in cytotoxicity in the irradiated plate indicates phototoxic potential.
-
Protocol for Stability Testing in a Cosmetic Emulsion
This protocol outlines an accelerated stability testing procedure to evaluate the impact of this compound on the physical and chemical stability of an oil-in-water (O/W) emulsion.
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare two batches of a standard O/W emulsion (e.g., a simple lotion base).
-
In one batch, incorporate this compound at a typical use concentration (e.g., 0.5%) during the cooling phase of the emulsification process.
-
The second batch will serve as the control (without this compound).
-
-
Initial Characterization:
-
For both batches, immediately after preparation, measure and record the following parameters:
-
Appearance: Color, clarity, and homogeneity.
-
Odor: Olfactory profile.
-
pH.
-
Viscosity.
-
Microscopic evaluation: Droplet size and distribution.
-
-
-
Accelerated Stability Testing:
-
Divide samples from both batches into appropriate containers and store them under the following conditions:
-
Elevated Temperature: 40°C ± 2°C
-
Room Temperature: 25°C ± 2°C (as a control).
-
Refrigerated: 4°C ± 2°C
-
Freeze-Thaw Cycling: Alternate between -10°C and 25°C for 24-hour cycles (3-5 cycles).
-
Light Exposure: Place samples in transparent containers under a broad-spectrum light source or in a window.
-
-
-
Evaluation at Time Points:
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition and evaluate the parameters listed in step 2.
-
-
Data Analysis and Interpretation:
-
Compare the changes in the this compound-containing emulsion to the control emulsion over time and across different storage conditions.
-
Look for any signs of instability, such as:
-
Color change.
-
Significant shift in pH.
-
Changes in viscosity.
-
Phase separation (creaming, coalescence).
-
Alteration of the fragrance profile.
-
-
Conclusion
This compound is a multifaceted fragrance ingredient with a desirable olfactory profile and potential for additional functional benefits in cosmetic formulations. Its successful application hinges on a thorough understanding of its physicochemical properties, safety profile, and regulatory requirements. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's performance and stability in cosmetic products, enabling researchers and formulators to harness its aromatic qualities while ensuring product safety and integrity.
References
- COSMILE Europe. (n.d.). This compound.
- The Good Scents Company. (n.d.). laevo-carveol.
- The Good Scents Company. (n.d.). (4R,6R)-carveol.
- Wikipedia. (n.d.). This compound.
- Bionity. (n.d.). This compound.
- The Good Scents Company. (n.d.). laevo-carveol, 99-48-9.
- PubMed. (n.d.). Vehicle effects on skin sensitizing potency of four chemicals: assessment using the local lymph node assay.
- FooDB. (2010). Showing Compound cis-Carveol (FDB003843).
- PubMed Central (PMC). (n.d.). Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients.
- ECETOC. (n.d.). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment.
- ScienceDirect. (2009). Potency values from the local lymph node assay: Application to classification, labelling and risk assessment.
- Charles River. (n.d.). In Vitro and In Vivo Phototoxicity Testing.
- PubMed. (n.d.). The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols.
- ResearchGate. (n.d.). Vehicle effects on skin sensitizing potency of four chemicals: Assessment using the local lymph node assay.
- European Medicines Agency. (n.d.). Appendix: European Union list of fragrance allergens requiring labelling on cosmetic and detergent products.
- SGS. (2023). EU Expands the List of Fragrance Allergens in Cosmetic Products.
- The Joint Research Centre. (n.d.). Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test.
- Carvansons. (2024). What are the 82 New Fragrance Allergens?
- IVAMI. (n.d.). Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019).
- Safety Assessment. (2023). New allergens.
- IIVS.org. (n.d.). 3T3 Phototoxicity (OECD 432).
- MDPI. (2022). The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions.
- PLOS One. (2018). Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models.
- ScienceDirect. (2014). Impact of alcohols on the formation and stability of protein-stabilized nanoemulsions.
- MDPI. (n.d.). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review.
- Skinchakra®. (2015). Emulsion stability.
Sources
- 1. (4R,6R)-carveol, 2102-59-2 [thegoodscentscompany.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [bionity.com]
- 4. deascal.com [deascal.com]
- 5. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound cis-Carveol (FDB003843) - FooDB [foodb.ca]
- 7. Vehicle effects on skin sensitizing potency of four chemicals: assessment using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laevo-carveol, 99-48-9 [thegoodscentscompany.com]
- 9. carvansons.co.uk [carvansons.co.uk]
- 10. cosmeticscare.eu [cosmeticscare.eu]
- 11. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
- 12. criver.com [criver.com]
- 13. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Phototoxicity test with 3T3 cells and reading of results with Neutral Red uptake (Internal method based on OECD 432: 2019). - IVAMI [ivami.com]
Troubleshooting & Optimization
Optimizing Carveol Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for carveol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monoterpene alcohol. This compound, with its applications in flavor, fragrance, and as a chiral building block in complex molecule synthesis, presents unique challenges and opportunities in its preparation. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and optimize your reaction conditions for higher yields and purity.
Understanding the Synthetic Landscape of this compound
The synthesis of this compound can be approached from several precursors, each with its own set of advantages and potential pitfalls. The most common routes include the reduction of carvone, the oxidation of limonene, and the isomerization of pinene oxides. The choice of starting material and methodology will largely depend on the desired stereoisomer, available resources, and the scale of the reaction.
This guide will focus on the most prevalent synthetic strategies and the common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis of this compound by Reduction of Carvone
The reduction of the α,β-unsaturated ketone in carvone is a popular method for producing this compound. However, controlling the stereoselectivity and achieving high conversion can be challenging.
Question 1: I am getting a low yield of this compound from the reduction of carvone. What are the likely causes and how can I improve it?
Answer:
Low yields in the reduction of carvone can stem from several factors:
-
Incomplete Reaction: The reducing agent may have lost its activity due to improper storage or handling. It is crucial to use freshly opened or properly stored reagents. For instance, Lithium Aluminium Hydride (LiAlH4) is highly reactive with moisture and should be handled under anhydrous conditions.
-
Side Reactions: The presence of water or protic solvents can quench the reducing agent, leading to lower efficiency. Ensure your solvent is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Sub-optimal Temperature: Some reductions are highly temperature-sensitive. For example, reductions with LiAlH4 are often carried out at low temperatures (e.g., -78 °C) to improve selectivity and minimize side reactions.[1] Running the reaction at room temperature might lead to a mixture of products and a lower yield of the desired this compound isomer.
-
Work-up Issues: Improper quenching of the reaction or inefficient extraction can lead to loss of product. Ensure the quenching step is performed carefully, typically by the slow addition of water or a saturated solution of sodium sulfate, followed by thorough extraction with a suitable organic solvent.
Troubleshooting Workflow for Low Yield in Carvone Reduction:
Caption: Simplified pathways for limonene oxidation.
Question 2: The biotransformation of limonene to this compound is slow and gives low yields. What can I do to optimize this?
Answer:
Low efficiency in biotransformation can be due to:
-
Substrate Toxicity: Limonene can be toxic to microorganisms, inhibiting their metabolic activity. [2]To mitigate this, consider using a two-phase system where limonene is dissolved in an inert organic solvent, or employ fed-batch strategies to maintain a low but steady concentration of the substrate in the culture medium. [3]* Enzyme Inhibition: The product, this compound, or its subsequent oxidation product, carvone, can also inhibit the enzyme. Continuous product removal, for instance, by using a solid-phase extraction resin in the reactor, can improve the overall yield.
-
Mass Transfer Limitations: Ensure adequate aeration and agitation to facilitate the transfer of the hydrophobic limonene substrate to the microbial cells.
Section 3: Synthesis of this compound from Pinene Oxides and Epoxy Limonene
The rearrangement of epoxides is another route to this compound, often catalyzed by acids or metal complexes.
Question 1: The isomerization of α-pinene oxide is yielding campholenic aldehyde as the major product instead of this compound. How can I favor the formation of this compound?
Answer:
The product distribution in the isomerization of α-pinene epoxide is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: While Lewis acids tend to favor the formation of campholenic aldehyde, Brønsted acids can promote the formation of trans-carveol. [4]* Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar solvents may favor the formation of this compound. [4]* Task-Specific Ionic Liquids: Certain ionic liquids have been shown to selectively catalyze the isomerization of α-pinene oxide to trans-carveol with high conversion and selectivity. [5] Question 2: I am attempting to synthesize this compound from epoxy limonene, but the reaction is not proceeding efficiently. What are the critical parameters?
Answer:
The isomerization of epoxy limonene to this compound requires a suitable catalyst and optimized conditions. A patented method describes the use of a mixed catalyst system of zinc octoate and 2-aminophenol at elevated temperatures (205-210 °C) to achieve this transformation. [6]The molar ratio of the substrate to the catalyst components is a critical parameter to control for achieving high conversion and selectivity. [6]
| Starting Material | Catalyst System | Key Parameter | Major Product |
|---|---|---|---|
| α-Pinene Oxide | Brønsted Acids | Catalyst Acidity | trans-Carveol [4] |
| α-Pinene Oxide | Lewis Acids | Catalyst Type | Campholenic Aldehyde [4] |
| Epoxy Limonene | Zinc Octoate / 2-Aminophenol | Temperature, Catalyst Ratio | this compound [6]|
General Laboratory Protocols
Protocol 1: Luche Reduction of (-)-Carvone to (-)-cis-Carveol
This protocol is adapted from established procedures for the selective reduction of α,β-unsaturated ketones. [7]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add (-)-carvone and methanol.
-
Reagent Addition: In a separate flask, dissolve CeCl3·7H2O in methanol and add this solution to the carvone solution.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH4) portion-wise over 15-20 minutes, maintaining the temperature below 20°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH4.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure (-)-cis-carveol. [7]
Conclusion
The synthesis of this compound is a nuanced process where success hinges on the careful selection of starting materials, reagents, and reaction conditions. By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot their experiments to achieve optimal outcomes. This guide provides a starting point for addressing common issues, but a thorough review of the primary literature is always recommended for developing a robust and efficient synthetic protocol.
References
- Valeev, R. F., Vostrikov, N. S., & Miftakhov, M. S. (2009). Synthesis and Some Transformations of (−)-Carveol. Russian Journal of Organic Chemistry, 45(6), 810–814. [Link]
- Yoshida, T., et al. (2021). Biosynthesis pathway of (−)-carvone from the primary precursor (−)-limonene.
- Bouwmeester, H. J., et al. (1998). Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway. I. Demonstration Of Enzyme Activities and Their Changes With Development. Plant Physiology, 117(3), 901–912. [Link]
- Miyazawa, M., et al. (2011). Conversion of (4R)(+)-limonene to this compound and carvone mediated by fly cytochrome P450.
- Sciencemadness Discussion Board. (2011). oxidizing limonene to carvone/carveol. [Link]
- Valeev, R. F., Vostrikov, N. S., & Miftakhov, M. S. (2009).
- Sciencemadness Discussion Board. (2011). oxidizing limonene to carvone/carveol. [Link]
- CN101891602A - Method for synthesizing carvone. (2010).
- EP1205556A1 - Process for the preparation of trans-carveol. (2002).
- EP 1334202 B1 - PROCESS FOR THE PREPARATION OF TRANS-CARVEOL. (2007).
- Wróblewska, A., et al. (2017). The formation of this compound by oxidation at the 6-position in the limonene molecule.
- Singh, A. S., et al. (2022). Chemoselective isomerization of α-Pinene oxide to trans-Carveol by robust and mild Brønsted acidic zirconium phosphate catalyst.
- Kumar, A., et al. (2018). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies. Green Chemistry, 20(13), 3042-3052. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1205556A1 - Process for the preparation of trans-carveol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN101891602A - Method for synthesizing carvone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support for Researchers, Scientists, and Drug Development Professionals
<Technical Support Center: Carveol Extraction >
Welcome to the technical support center dedicated to optimizing the extraction of this compound from botanical sources. This guide is designed to provide you, the researcher, with practical, in-depth solutions to common challenges encountered during the extraction and purification process. My goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field-proven experience.
This compound, a monocyclic monoterpenoid alcohol found in essential oils of plants like spearmint and caraway, holds significant interest for its fragrance, flavor, and potential therapeutic properties, including chemopreventive activities against certain cancers.[1][2] However, maximizing its yield and purity from complex plant matrices can be a formidable challenge.[3][4][5] This guide will equip you with the necessary knowledge to navigate these complexities and achieve your research objectives.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when embarking on this compound extraction.
Q1: What are the primary plant sources for this compound extraction?
A1: this compound is naturally present in the essential oils of several plants. The most commercially significant sources include spearmint (Mentha spicata), caraway (Carum carvi), and dill (Anethum graveolens).[1][3] It's important to note that the concentration of this compound can vary significantly depending on the plant's geographical origin, harvesting time, and the specific part of the plant being used.[6][7]
Q2: I'm new to this compound extraction. Which method is the most straightforward to start with?
A2: For researchers new to this area, steam distillation is the most recommended starting point.[8][9][10] It is a relatively simple, cost-effective, and environmentally friendly method that utilizes water steam to vaporize the volatile compounds from the plant material.[10][11] While it may not always provide the absolute highest yield compared to more advanced techniques, its simplicity and the vast body of available literature make it an excellent foundational method to master.
Q3: My this compound yield is consistently low. What are the most likely reasons?
A3: Low yield is a frequent challenge and can stem from several factors:
-
Suboptimal Plant Material: The quality and preparation of your starting material are critical. Factors such as the age of the plant, time of harvest, and drying conditions significantly impact the initial this compound concentration.[6][7]
-
Inefficient Extraction Parameters: Each extraction method has a set of optimal parameters (e.g., temperature, pressure, solvent choice, extraction time). Deviating from these can drastically reduce your yield.[12]
-
Compound Degradation: this compound can be sensitive to heat and pH changes, leading to degradation during the extraction process.[4]
-
Incomplete Extraction: The plant material may not be sufficiently ground, or the extraction time may be too short to allow for complete diffusion of this compound from the plant matrix.[4]
Q4: How can I accurately quantify the amount of this compound in my extracts?
A4: The most reliable and widely used methods for quantifying this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is ideal for separating and quantifying volatile compounds like this compound.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a robust method for this compound analysis, particularly when dealing with less volatile derivatives or complex mixtures.[16][17]
For accurate quantification, it is essential to use a certified reference standard of this compound to create a calibration curve.
Troubleshooting Guides for Key Extraction Techniques
This section provides detailed troubleshooting for common issues encountered with specific extraction methods.
Guide 1: Steam Distillation
Steam distillation is a popular method for extracting essential oils. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[11]
Problem 1: Low Essential Oil Yield
-
Possible Cause: Inefficient steam penetration.
-
Solution: Ensure the plant material is ground to a consistent and appropriate particle size. Too fine a powder can lead to clumping and channeling of steam, while overly large particles will have a low surface area, hindering extraction. Experiment with different grind sizes to find the optimal balance for your specific plant material.
-
Possible Cause: Incomplete distillation.
-
Solution: The duration of the distillation process is critical. Monitor the output of the condenser; when the rate of oil collection significantly decreases, the distillation is likely nearing completion. Extending the distillation time unnecessarily can lead to the degradation of sensitive compounds.
-
Possible Cause: Loss of volatile components.
-
Solution: Ensure all connections in your distillation apparatus are airtight to prevent the escape of volatile compounds. Use appropriate seals and clamps, and check for leaks before starting the process.
Problem 2: Watery Distillate with Poor Oil Separation
-
Possible Cause: Emulsion formation.
-
Solution: Emulsions can form when certain plant compounds act as natural surfactants. To break the emulsion, you can add a small amount of a saturated sodium chloride solution to the collected distillate. This increases the ionic strength of the aqueous phase, promoting the separation of the less polar essential oil.
Guide 2: Solvent Extraction
Solvent extraction involves using an organic solvent to dissolve the this compound from the plant material.[18] The choice of solvent is critical and depends on the polarity of the target compound.
Problem 1: Low this compound Concentration in the Extract
-
Possible Cause: Inappropriate solvent selection.
-
Solution: this compound is a moderately polar molecule. Solvents like ethanol, methanol, or ethyl acetate are generally effective.[12] Conduct small-scale pilot extractions with a range of solvents to determine the most efficient one for your specific plant matrix. A solvent's polarity should be matched to the target compound for optimal solubility.
-
Possible Cause: Insufficient solvent-to-solid ratio.
-
Solution: A low solvent-to-solid ratio can result in a saturated solution before all the this compound has been extracted. Increase the volume of solvent used per gram of plant material. A typical starting point is a 10:1 (v/w) ratio, which can be optimized further.
Problem 2: Presence of Impurities in the Final Product
-
Possible Cause: Co-extraction of undesirable compounds.
-
Solution: Different solvents will extract different ranges of compounds. To minimize impurities, a multi-step extraction can be employed. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds before the main extraction with a more polar solvent.[4]
Guide 3: Advanced Extraction Techniques: Supercritical Fluid & Microwave-Assisted Extraction
For researchers seeking higher yields and purer extracts, advanced methods like Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) are excellent options.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[19][20] By manipulating temperature and pressure, the solvent properties of supercritical CO2 can be finely tuned to selectively extract specific compounds.[21][22]
Troubleshooting SFE:
-
Issue: Low Yield.
-
Probable Cause: Suboptimal pressure and temperature settings.
-
Corrective Action: The density of supercritical CO2, and thus its solvating power, is highly dependent on pressure and temperature. For this compound, a systematic optimization of these parameters is crucial. Start with a pressure of around 100 bar and a temperature of 40-50°C and incrementally adjust to find the optimal conditions for your system.[23][24]
-
-
Issue: Co-extraction of unwanted compounds.
-
Probable Cause: Lack of selectivity.
-
Corrective Action: Introduce a co-solvent. Adding a small percentage of a polar modifier like ethanol to the supercritical CO2 can significantly alter its polarity, allowing for more selective extraction of moderately polar compounds like this compound.[25]
-
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, which accelerates the extraction process.[26][27]
Troubleshooting MAE:
-
Issue: Thermal degradation of this compound.
-
Probable Cause: Excessive microwave power or prolonged extraction time.
-
Corrective Action: Optimize the microwave power and extraction time. Use a lower power setting for a slightly longer duration to minimize the risk of thermal degradation. Monitor the temperature inside the extraction vessel if your system allows.[28][29]
-
-
Issue: Inconsistent results.
-
Probable Cause: Uneven microwave heating.
-
Corrective Action: Ensure the plant material is uniformly dispersed in the solvent and that the extraction vessel is placed in the center of the microwave cavity for even energy distribution. Stirring the mixture during extraction can also improve homogeneity.
-
Experimental Protocols & Data
To provide a practical starting point, here are summarized parameters for different extraction methods.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Solvent | Key Parameters to Optimize | Advantages | Disadvantages |
| Steam Distillation | Water | Particle size, distillation time, steam flow rate | Simple, inexpensive, no organic solvents | Lower yield for some materials, potential for thermal degradation |
| Solvent Extraction | Ethanol, Hexane, Pentane | Solvent type, solvent-to-solid ratio, temperature, extraction time | High yield, versatile | Use of organic solvents, potential for co-extraction of impurities |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (with or without co-solvent) | Pressure, temperature, CO₂ flow rate, co-solvent percentage | High selectivity, no solvent residue, mild operating temperatures | High initial equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water | Microwave power, extraction time, solvent-to-solid ratio | Fast, reduced solvent consumption | Potential for localized overheating and degradation |
Note: The optimal parameters will vary depending on the specific plant material and equipment used.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success.
Diagram 1: General Workflow for this compound Extraction and Purification
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. customprocessingservices.com [customprocessingservices.com]
- 7. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. edenbotanicals.com [edenbotanicals.com]
- 10. mdpi.com [mdpi.com]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 19. waters.com [waters.com]
- 20. tsijournals.com [tsijournals.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Carveol Peak Tailing in Reverse-Phase HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues when analyzing Carveol using reverse-phase high-performance liquid chromatography (RP-HPLC). As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a specific concern for my this compound analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the peak's trailing edge is broader than its leading edge.[1][2] This asymmetry, often quantified by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2, is problematic because it can compromise resolution between adjacent peaks, reduce sensitivity, and lead to inaccurate peak integration and quantification.[2]
This compound, a monoterpenoid alcohol, possesses a polar hydroxyl (-OH) group.[3][4][5] This functional group makes it susceptible to undesirable secondary interactions with the stationary phase in RP-HPLC. The most common cause of this interaction is with residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[6][7][8] These silanols are acidic and can form strong hydrogen bonds or have ionic interactions with polar analytes like this compound, causing a portion of the analyte molecules to be retained longer than the bulk, which results in a "tail".[7][9]
Q2: My this compound peak is tailing. What are the first and most common checks I should perform?
A2: Before making significant changes to your method, it's crucial to rule out common and easily correctable issues. A systematic approach ensures you identify the root cause efficiently. The following workflow outlines the essential initial checks.
Caption: Key hardware components that can contribute to peak tailing.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol will help you determine the optimal mobile phase pH to minimize silanol interactions and improve this compound peak symmetry.
-
Prepare Stock Solutions :
-
Aqueous Stock A: HPLC-grade water with 0.1% Phosphoric Acid (H₃PO₄).
-
Aqueous Stock B: HPLC-grade water with 0.1% Formic Acid (HCOOH).
-
Aqueous Stock C: 10 mM Ammonium Acetate buffer in HPLC-grade water.
-
-
Prepare Mobile Phases :
-
Prepare three different mobile phase A compositions at the same organic modifier (e.g., Acetonitrile or Methanol) ratio you are currently using.
-
MP-A1 (pH ~2.1) : Mix Stock A with your organic solvent.
-
MP-A2 (pH ~2.7) : Mix Stock B with your organic solvent. [2] * MP-A3 (pH ~6.8) : Mix Stock C with your organic solvent.
-
-
-
Systematic Analysis :
-
Begin with the lowest pH mobile phase (MP-A1). Equilibrate your column for at least 20 column volumes.
-
Inject your this compound standard and record the chromatogram. Note the retention time, peak width, and asymmetry factor.
-
Flush the system and column thoroughly before introducing the next mobile phase (MP-A2). Repeat the equilibration and injection.
-
Repeat the process for MP-A3.
-
-
Evaluate Results : Compare the peak shapes from the three runs. It is highly likely that the runs at lower pH (especially with phosphoric acid) will show a significant reduction in peak tailing for this compound. [10]
Protocol 2: General Column Washing and Regeneration
If you suspect column contamination is causing peak tailing, this generic washing procedure for reversed-phase columns can help restore performance. Always check your specific column's documentation for recommended solvents and pressure limits.
-
Disconnect from Detector : Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell. [11]2. Flush Buffer : Wash the column with 10-20 column volumes of your mobile phase without any buffer salts or additives (e.g., 50:50 Acetonitrile:Water).
-
Strong Organic Wash : Flush with 10-20 column volumes of 100% Acetonitrile.
-
Intermediate Polarity Wash : Flush with 10-20 column volumes of 100% Isopropanol. [11]5. (Optional) Non-polar Contaminant Removal : If you suspect very non-polar "sticky" contaminants, flush with 10-20 column volumes of Hexane, followed by 10 volumes of Isopropanol to ensure miscibility before returning to your reversed-phase mobile phase.
-
Re-equilibrate : Reconnect the column to the detector and thoroughly re-equilibrate with your analytical mobile phase until the baseline is stable.
References
- The Theory of HPLC Column Chemistry. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]
- Extra-Column Volume in HPLC. Element Lab Solutions. [Link]
- How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
- What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
- Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. PubMed. [Link]
- The role of end-capping in reversed-phase. Phenomenex. [Link]
- Column Volume and Extra-Column Volume. Phenomenex. [Link]
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- Mastering Chromatography, One Peak
- HPLC Troubleshooting Guide. [Link]
- How to Measure and Reduce HPLC Equipment Extra Column Volume. MAC-MOD Analytical. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
- This compound | C10H16O | CID 7438. PubChem - NIH. [Link]
- This compound: CAS # 99-48-9 Compound Information and Applications for GC (Gas Chromatography)
- This compound. Wikipedia. [Link]
Sources
- 1. labcompare.com [labcompare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 99-48-9 [chemicalbook.com]
- 4. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Carveol Stability in Different Solvent Systems
Welcome to the Technical Support Center for Carveol Stability. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The following information is structured in a question-and-answer format to directly address potential challenges and frequently asked questions regarding the stability of this compound in various solvent systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.
Q1: I'm observing a rapid loss of this compound in my methanolic solution, even when stored at low temperatures. What could be the cause, and how can I prevent this?
A1: Rapid degradation of this compound in methanol, a protic solvent, can be attributed to several factors, primarily oxidation and isomerization. Terpenoids like this compound are susceptible to degradation, which can be influenced by the solvent environment.[1][2]
Potential Causes:
-
Oxidation: this compound, being an unsaturated alcohol, is prone to oxidation.[1] The presence of dissolved oxygen in the methanol can facilitate this process, leading to the formation of degradation products like carvone. The process can be catalyzed by trace metal ions and light.[3]
-
Isomerization: Acidic or basic impurities in the solvent can catalyze the isomerization of this compound.[4][5] Commercial grades of methanol can have varying levels of impurities.
-
Photodegradation: Exposure to light, especially UV light, can promote the degradation of this compound.[3][6]
Step-by-Step Troubleshooting and Solutions:
-
Solvent Purity and Degassing:
-
Protocol: Use high-purity, HPLC-grade methanol. Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes, or by using a sonicator. This minimizes the dissolved oxygen content.
-
Causality: Removing dissolved oxygen reduces the potential for oxidative degradation of the this compound molecule.
-
-
Inert Atmosphere:
-
Protocol: After preparing the this compound solution, overlay the headspace of the storage vial with nitrogen or argon before sealing.[7]
-
Causality: An inert atmosphere prevents atmospheric oxygen from dissolving into the solvent over time, thus preserving the stability of this compound.
-
-
Storage Conditions:
-
Protocol: Store the solution in amber glass vials to protect it from light.[8] For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[7]
-
Causality: Lower temperatures slow down the rate of chemical reactions, including degradation. Amber vials block UV and visible light, preventing photodegradation.
-
-
Addition of Antioxidants:
-
Protocol: If permissible for your application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution.
-
Causality: Antioxidants act as free radical scavengers, inhibiting the oxidative degradation of this compound.[9]
-
Q2: My quantitative analysis of this compound using RP-HPLC shows inconsistent results and peak tailing. Could the solvent system be the issue?
A2: Yes, the choice of solvent and the mobile phase composition in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are critical for obtaining consistent and accurate quantification of this compound.
Potential Causes:
-
Poor Solubility: While this compound is soluble in many organic solvents, its solubility can be limited in highly aqueous mobile phases, leading to peak tailing and poor reproducibility. This compound is partly soluble in water.[10][11]
-
Solvent Mismatch: A significant mismatch in solvent strength between your sample diluent and the mobile phase can cause peak distortion.
-
pH Effects: The pH of the mobile phase can influence the ionization state of any acidic or basic impurities, which might interact with the stationary phase and affect peak shape. Although this compound itself is neutral, pH can affect the stability of the compound during the analytical run.[12]
Recommended Protocol for RP-HPLC Analysis:
-
Sample Preparation:
-
Dissolve your this compound standard and samples in a solvent that is compatible with the mobile phase, such as acetonitrile or methanol.
-
Ensure the final concentration of the organic solvent in your injected sample is similar to the initial mobile phase composition to avoid peak distortion.
-
-
Mobile Phase Selection:
-
A common mobile phase for the analysis of similar monoterpenes is a mixture of acetonitrile and water or methanol and water.[13]
-
For this compound, an isocratic mobile phase of acetonitrile and a phosphate buffer (pH adjusted to 3.5) has been used for the related compound carvedilol, suggesting a similar system could be optimized for this compound.[14]
-
Start with a gradient elution to determine the optimal solvent strength for eluting this compound with good peak shape, then switch to an isocratic method for routine analysis if possible.
-
-
Column Selection:
-
Method Validation:
-
Validate your HPLC method for linearity, precision, accuracy, and stability to ensure reliable results.[16]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the stability and handling of this compound.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are oxidation and isomerization.
-
Oxidation: this compound can be oxidized to carvone.[17][18] This can occur through autoxidation in the presence of air or be catalyzed by enzymes or chemical oxidants.
-
Isomerization: Under certain conditions, such as the presence of acid catalysts, this compound can undergo isomerization. For instance, α-pinene oxide can be isomerized to trans-carveol.[5][19]
Diagram of this compound Oxidation to Carvone:
Caption: Oxidative degradation pathway of this compound.
Q4: Which solvents are recommended for preparing stable stock solutions of this compound?
A4: For preparing stable stock solutions of this compound, the choice of solvent is crucial.
| Solvent | Recommendation | Rationale |
| DMSO (Dimethyl Sulfoxide) | Highly Recommended | This compound is highly soluble in DMSO.[7] It is a polar aprotic solvent, which is less likely to participate in degradation reactions compared to protic solvents. For long-term storage, prepare aliquots and store at -80°C.[7] |
| Ethanol | Recommended | This compound is soluble in ethanol.[10][11] Use absolute ethanol to minimize water content. Store under an inert atmosphere at low temperatures. |
| Acetonitrile | Recommended for Analytical Standards | Acetonitrile is a common solvent for HPLC and is relatively inert. It is suitable for preparing analytical standards for immediate use or short-term storage. |
| Methanol | Use with Caution | As discussed in Q1, methanol is a protic solvent and can contribute to degradation. If used, it must be of high purity and degassed, and the solution should be stored under an inert atmosphere at low temperatures. |
Q5: What are the optimal storage conditions for neat this compound and its solutions?
A5: Proper storage is essential to maintain the integrity of this compound.
For Neat this compound:
-
Temperature: Store under refrigerated temperatures.[20]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).
-
Light: Protect from light by storing in an amber or opaque container.[8]
-
Incompatibilities: Avoid contact with oxidizing agents, mineral acids, and bases.[8][20]
For this compound Solutions:
| Storage Condition | Recommendation | Justification |
| Temperature | -20°C for short-term (≤ 1 month), -80°C for long-term (≤ 6 months)[7] | Reduces the rate of degradation reactions. |
| Atmosphere | Store under nitrogen or argon.[7] | Prevents oxidation from atmospheric oxygen. |
| Container | Tightly sealed amber glass vials. | Protects from light and prevents solvent evaporation. |
| Freeze-Thaw Cycles | Aliquot solutions to minimize. | Repeated freezing and thawing can introduce moisture and oxygen, accelerating degradation. |
Q6: How can I perform a forced degradation study on this compound?
A6: Forced degradation studies, or stress testing, are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[21]
Workflow for a Forced Degradation Study of this compound:
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids: mechanistic insights via physicochemical studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Degradation and Pathways of Carvone in Soil and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 99-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound CAS#: 99-48-9 [m.chemicalbook.com]
- 12. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of carvedilol in human plasma by liquid chromatography using fluorescence detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. medcraveonline.com [medcraveonline.com]
Technical Support Center: Strategies for Overcoming the Poor Aqueous Solubility of Carveol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for challenges associated with the poor aqueous solubility of Carveol, a lipophilic monoterpenoid alcohol. Here, we will explore the underlying principles and provide practical, step-by-step protocols for enhancing its solubility and bioavailability.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a valuable natural compound with various potential therapeutic applications. However, its utility in aqueous-based formulations is significantly hampered by its low water solubility. This is primarily due to its chemical structure, which is predominantly non-polar. Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₀H₁₆O | The high carbon-to-oxygen ratio indicates a largely non-polar, hydrocarbon-like structure. |
| logP | ~2.41 - 3.12[1] | A positive logP value in this range signifies that this compound is significantly more soluble in lipids (octanol) than in water, highlighting its lipophilic nature. |
| Water Solubility | Insoluble / Slightly Soluble (Estimated ~519.7 mg/L)[2][3][4][5] | Direct dissolution in aqueous buffers for biological assays or formulations is challenging. |
| pKa (Strongest Acidic) | ~18.21[1] | As an extremely weak acid, pH modification of aqueous solutions will not significantly ionize this compound to enhance its solubility. |
Given these properties, direct dissolution of this compound in aqueous media often leads to precipitation, inaccurate dosing, and low bioavailability in in vivo studies. The following sections provide a series of frequently asked questions and troubleshooting guides to address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are my immediate options?
This is a common initial challenge. For quick, small-scale applications like in vitro screening, the use of co-solvents is often the most straightforward approach.
Answer & Troubleshooting:
The primary issue is the high lipophilicity of this compound. A co-solvent system works by reducing the overall polarity of the aqueous medium, thereby allowing for better solvation of the lipophilic this compound molecules.
Recommended Co-solvents:
-
Ethanol: Generally well-tolerated by many cell lines at low concentrations.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many poorly soluble compounds, but can have cytotoxic effects at higher concentrations.
-
Polyethylene Glycol (PEG) 300/400: A less volatile and often less toxic option compared to ethanol or DMSO.
Workflow for Co-Solvent Use:
Caption: Workflow for using co-solvents to solubilize this compound.
FAQ 2: For my animal studies, I need a formulation that improves the oral bioavailability of this compound. What are the most promising strategies?
For in vivo applications, particularly oral delivery, more advanced formulation strategies are required to enhance both solubility and absorption. The most common and effective approaches are nanoemulsions, cyclodextrin inclusion complexes, and solid dispersions.
Answer & Strategic Overview:
Improving oral bioavailability requires not only solubilizing this compound in the gastrointestinal tract but also facilitating its transport across the intestinal epithelium.
-
Nanoemulsions: These are oil-in-water dispersions with extremely small droplet sizes (<200 nm). The small droplet size provides a large surface area for the release and absorption of the encapsulated this compound. This is a highly effective strategy for lipophilic compounds.[6]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate lipophilic guest molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent water solubility.[7][8]
-
Solid Dispersions: This technique involves dispersing this compound in a solid, hydrophilic carrier matrix. This presents this compound in a high-energy, amorphous state, which can significantly increase its dissolution rate compared to its crystalline form.[1][9][10]
The choice of strategy depends on the desired dosage form, stability requirements, and available equipment. Below are detailed protocols for each of these advanced formulation techniques.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoemulsion
This protocol is adapted from methodologies used for the nano-emulsification of structurally similar terpenes like Carvacrol.[2][11][12]
Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of this compound for oral administration.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (as the oil phase)
-
Polysorbate 80 (Tween 80) (as a surfactant)
-
Polyglyceryl oleate (as a co-surfactant)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer or ultrasonicator
Step-by-Step Methodology:
-
Preparation of the Oil Phase:
-
In a glass beaker, dissolve the desired amount of this compound (e.g., 1-5% w/w) in the MCT oil.
-
Gently warm the mixture to approximately 40°C to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant (Tween 80) and co-surfactant in purified water.
-
Stir the mixture until a clear solution is formed.
-
-
Formation of a Coarse Emulsion:
-
While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase.
-
Once all the oil phase has been added, subject the mixture to high-shear homogenization (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
-
Nano-emulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 15,000-20,000 psi) until a translucent, bluish-white nanoemulsion is formed.
-
Alternatively, use a probe sonicator, processing the coarse emulsion in an ice bath to prevent overheating.
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze the nanoemulsion using Dynamic Light Scattering (DLS). A droplet size of <200 nm and a PDI of <0.3 are generally desirable.
-
Zeta Potential: Measure the surface charge of the droplets to predict the stability of the nanoemulsion. A zeta potential of >|30| mV suggests good physical stability.
-
This compound Content: Quantify the amount of this compound in the nanoemulsion using a validated HPLC-UV method (see Protocol 4).
-
Troubleshooting:
-
Large Droplet Size or High PDI: Increase the homogenization pressure/time or the surfactant-to-oil ratio.
-
Phase Separation Over Time: This indicates instability. Consider increasing the surfactant concentration or optimizing the surfactant/co-surfactant blend.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on established methods for forming inclusion complexes with terpenes like d-limonene.[13][14][15]
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Purified water
-
Magnetic stirrer with heating
-
Freeze-dryer
Step-by-Step Methodology:
-
Dissolution of HP-β-CD:
-
Dissolve HP-β-CD in purified water with gentle heating (40-50°C) and stirring to create a clear solution. A typical molar ratio of this compound to HP-β-CD is 1:1 or 1:2.
-
-
Dissolution of this compound:
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
-
Complexation:
-
Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while maintaining constant, vigorous stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Removal of Organic Solvent:
-
If necessary, gently evaporate the ethanol from the solution using a rotary evaporator.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
-
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the complex in water and compare it to that of pure this compound.
-
Confirmation of Complexation: Use techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex. The disappearance of the melting peak of this compound in DSC is a strong indicator of complexation.
-
This compound Content: Determine the loading efficiency of this compound in the complex using HPLC-UV (Protocol 4).
-
Troubleshooting:
-
Low Loading Efficiency: Try different complexation methods such as kneading or co-precipitation. Adjusting the pH of the aqueous medium can also sometimes improve complexation efficiency.[16]
Protocol 3: Preparation of a this compound Solid Dispersion
This protocol is adapted from methods used for preparing solid dispersions of poorly soluble drugs with hydrophilic polymers.[17][18][19]
Objective: To improve the dissolution rate of this compound by creating a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve both this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask. Common drug-to-polymer ratios to test are 1:1, 1:2, and 1:5 (w/w).
-
Ensure complete dissolution by sonicating or stirring the mixture.
-
-
Solvent Evaporation:
-
Remove the methanol using a rotary evaporator under reduced pressure at a temperature of approximately 40-50°C.
-
-
Drying:
-
Once a solid film or mass is formed, transfer it to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion to that of pure this compound.
-
Solid-State Characterization: Use DSC and XRD to confirm that the this compound within the solid dispersion is in an amorphous state.
-
This compound Content: Determine the uniformity of this compound content in the solid dispersion powder using HPLC-UV (Protocol 4).
-
Troubleshooting:
-
Recrystallization of this compound: If the drug recrystallizes over time (as can be checked by XRD), consider using a polymer with a higher glass transition temperature or including a secondary stabilizing polymer.
Analytical Methods & Stability Testing
Protocol 4: Quantification of this compound by HPLC-UV
Objective: To accurately quantify the concentration of this compound in various formulations.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum that can be determined using a UV-Vis spectrophotometer; typically, a wavelength around 210 nm is suitable.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation:
-
For Nanoemulsions: Disrupt the nanoemulsion by diluting it in a solvent like methanol or acetonitrile to release the this compound. Centrifuge to precipitate any excipients if necessary.
-
For Cyclodextrin Complexes and Solid Dispersions: Accurately weigh a known amount of the powder and dissolve it in a suitable solvent (e.g., methanol) to extract the this compound.
-
-
Analysis: Inject the standards and samples into the HPLC system and record the peak areas.
-
Quantification: Plot a standard curve of peak area versus concentration for the standards. Use the regression equation to calculate the concentration of this compound in the unknown samples.
Stability Testing of this compound Formulations
Objective: To assess the physical and chemical stability of the developed this compound formulation over time.
Procedure:
-
Divide the prepared formulation into several aliquots and store them under different conditions as per ICH guidelines:
-
Long-term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Protect samples from light if this compound is found to be photolabile.[20][21]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw an aliquot and analyze it for:
-
Physical Appearance: Visual inspection for phase separation, precipitation, or color change.
-
Physical Characteristics: For nanoemulsions, re-measure droplet size, PDI, and zeta potential. For solid forms, check for any changes in appearance or dissolution behavior.
-
Chemical Stability: Quantify the amount of this compound remaining using the HPLC method described above to check for degradation.
-
Conclusion & Final Recommendations
Overcoming the poor aqueous solubility of this compound is a critical step in harnessing its full therapeutic potential. The choice of solubilization strategy should be guided by the specific application, from the use of simple co-solvents for preliminary in vitro work to the development of sophisticated nanoemulsions, cyclodextrin complexes, or solid dispersions for in vivo studies. Each of these advanced formulation techniques offers a viable path to enhancing the solubility and bioavailability of this compound. It is imperative that any developed formulation is thoroughly characterized for its physicochemical properties and stability to ensure reproducible and reliable experimental outcomes.
This guide provides a robust starting point for your formulation development efforts. For further inquiries or specialized application support, please do not hesitate to reach out.
References
- Jadhao, U. T., Sable, S., et al. (2012). IMPROVEMENT OF SOLUBILITY AND DISSOLUTION RATE OF CARVEDILOL BY SOLID DISPERSION TECHNIQUE.
- Silva, F. L., et al. (2021). Development and characterization of a carvacrol nanoemulsion and evaluation of its antimicrobial activity against selected food-related pathogens. Letters in Applied Microbiology, 72(3), 299-306.
- Patel, M. R., & Patel, N. M. (Year). improvement of solubility and dissolution rate of carvedilol by solid dispersion technique.
- Kumar, S., & Singh, S. (Year). Solubility enhancement and physicochemical characterization of carvedilol solid dispersion with Gelucire 50/13.
- Felício, A. C., et al. (Year).
- Pillay, V., et al. (Year).
- Yuvaraja, K., & Khanam, J. (2014). Enhancement of carvedilol solubility by solid dispersion technique using cyclodextrins, water soluble polymers and hydroxyl acid. Journal of Pharmaceutical and Biomedical Analysis, 96, 10-20.
- Veerareddy, P. R., et al. (2011). Formulation, characterization and pharmacokinetic studies of Carvedilol nanoemulsions. Current Trends in Biotechnology and Pharmacy, 5(2), 1110-1122.
- Liang, R., et al. (Year). Physicochemical Properties and Antimicrobial Efficacy of Carvacrol Nanoemulsions Formed by Spontaneous Emulsification. Journal of Agricultural and Food Chemistry.
- Pillay, V., et al. (Year).
- Int. J. Pharm. Sci. Rev. Res. (2014). Solubility and Dissolution Enhancement of Carvedilol by Solid Dispersion Technique Using Gelucire 50/13.
- Kumar, B., et al. (Year). Development and Characterization of A Nanoemulsion Gel formulation for Transdermal delivery of Carvedilol.
- Drais, H. K. (2015). Formulation and characterization of carvedilol nanoemulsion oral liquid dosage form.
- González-Bueno, J., et al. (2023).
- IT Medical Team. (Year). Development and Characterization of A Nanoemulsion Gel formulation for Transdermal delivery of Carvedilol.
- Drais, H. K. (2015). Formulation and characterization of carvedilol nanoemulsion oral liquid dosage form.
- Loftsson, T., et al. (Year).
- Martínez-Pla, O., et al. (2023).
- Farmacia Journal. (Year). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS.
- Moudou, A. A., et al. (Year). Carvacrol Microemulsion vs.
- Bounaceur, A., et al. (2021). Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. MDPI.
- Jain, A. C., et al. (Year). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol.
- Wen, X., et al. (Year). Preparation and study the 1:2 inclusion complex of carvedilol with β-cyclodextrin.
- Google Patents. (Year).
- Bounaceur, A., et al. (2021). Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. Pharmaceutics, 13(11), 1746.
- BenchChem. (2025).
- ResearchGate. (2025).
- Boakye-Yiadom, K. O., et al. (2020). METHOD VALIDATION AND STABILITY STUDIES OF DIFFERENTIAL ACTIVITY OF HYDROXYPROPYL-β-CYCLODEXTRIN AND HYDROPHILIC CARRIERS OF CARVEDILOL. Acta Poloniae Pharmaceutica - Drug Research, 77(3), 423-430.
- Abdel-Aziz, A. A., et al. (2026). β-Cyclodextrin Inclusion Complex of d-Limonene: A Promising Biocompatible Formula for Enhanced Wound Healing-In Vitro and In Vivo Studies. PubMed.
- Google Patents. (Year).
- Li, Y., et al. (2024). Novel nano-encapsulated limonene: Utilization of drug-in-cyclodextrin-in-liposome formulation to improve the stability and enhance the antioxidant activity.
- Quintans, J. S. S., et al. (Year). Development and Evaluation of Stability of a Gel Formulation Containing the Monoterpene Borneol.
- Das, S., & Roy, S. (2021). A Comprehensive Review on Natural Products as Chemical Penetration Enhancer. Journal of Drug Delivery and Therapeutics.
- Ortiz-Vazquez, E., et al. (2024). β-Cyclodextrin Inclusion Complex with Essential Oil from Lippia (Aloysia citriodora): Preparation, Physicochemical Characterization, and Its Application on Beef. ACS Food Science & Technology.
- ResearchGate. (Year). Limonene loaded cyclodextrin nanosponge: Preparation, characterization, antibacterial activity and controlled release.
- Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0036083).
- Google Patents. (Year). Transformation of cannabinol and terpene oils into water soluble dry powders for solid form sublingual delivery.
- Gortzi, O., et al. (2020). Influence of Terpene Type on the Release from an O/W Nanoemulsion: Experimental and Theoretical Studies. NIH.
- Jurnal Sains Farmasi & Klinis. (2024). Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indic).
- Kang, L., et al. (Year). Terpenes and Improvement of Transdermal Drug Delivery.
- MDPI. (Year).
- MDPI. (Year). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products.
- NIH. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- Thermo Fisher Scientific. (Year). HPLC - UV-Vis absorption and charged aerosol detection.
- NIH. (Year). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample.
- NIH. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review.
- PubMed. (Year). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts.
- PubChem. (n.d.). This compound | C10H16O | CID 7438.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development, Characterization, and Immunomodulatory Evaluation of Carvacrol-loaded Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijddr.in [ijddr.in]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. [PDF] IMPROVEMENT OF SOLUBILITY AND DISSOLUTION RATE OF CARVEDILOL BY SOLID DISPERSION TECHNIQUE | Semantic Scholar [semanticscholar.org]
- 10. Solubility enhancement and physicochemical characterization of carvedilol solid dispersion with Gelucire 50/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and characterization of a carvacrol nanoemulsion and evaluation of its antimicrobial activity against selected food-related pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-Cyclodextrin Inclusion Complex of d-Limonene: A Promising Biocompatible Formula for Enhanced Wound Healing-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel nano-encapsulated limonene: Utilization of drug-in-cyclodextrin-in-liposome formulation to improve the stability and enhance the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Menthol-Based Solid Dispersion Technique for Enhanced Solubility and Dissolution of Sulfamethoxazole from an Oral Tablet Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A menthol-based solid dispersion technique for enhanced solubility and dissolution of sulfamethoxazole from an oral tablet matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Carveol Separation in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically designed for researchers, scientists, and drug development professionals working on the separation of Carveol. As a monoterpenoid alcohol with two chiral centers, this compound exists as four stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans.[1] The distinct biological and olfactory properties of these isomers demand robust and precise analytical separation methods.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your method development process.
Troubleshooting Guide: Addressing Specific Separation Issues
This section targets active problems you might be encountering during your experiments. Each answer explains the scientific reasoning behind the proposed solution to empower you to make informed decisions.
Q1: My cis- and trans-Carveol peaks are poorly resolved or co-eluting on a C18 column. How can I improve their separation?
This is a classic selectivity issue. Since cis- and trans-Carveol are diastereomers, they can be separated on a standard achiral reversed-phase column (like a C18), but optimizing the mobile phase is key.
Step 1: Adjust the Organic Modifier Percentage. The first step is to modify the elution strength (eluotropic strength) of your mobile phase. This compound is relatively non-polar, so you are likely using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
The Causality: Decreasing the percentage of the organic modifier (e.g., from 70% ACN to 60% ACN) increases the polarity of the mobile phase. This enhances the hydrophobic interaction between the this compound isomers and the C18 stationary phase, leading to longer retention times and often providing more time for the column to resolve the two peaks.
-
Protocol:
-
Prepare a series of mobile phases with decreasing organic content in 5% increments (e.g., 70:30 ACN:Water, 65:35, 60:55).
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
Inject your sample and assess the resolution. Look for a resolution value (Rs) of >1.5 for baseline separation.
-
Step 2: Change the Organic Solvent. If adjusting the solvent strength is insufficient, the next step is to change the organic modifier entirely. The choice between acetonitrile and methanol is a powerful tool for altering selectivity.[2][3]
-
The Causality: Methanol is a polar, protic solvent, while acetonitrile is a polar, aprotic solvent with a strong dipole moment.[3][4] These differences in chemical properties alter how the solvents interact with both the analyte and the stationary phase, which can change the elution order or significantly improve the separation between isomers.[2][5][6] For instance, methanol's ability to act as a hydrogen bond donor can introduce different interactions compared to acetonitrile.
-
Protocol:
-
Replace your acetonitrile-based mobile phase with a methanol-based one. Note that acetonitrile generally has a higher elution strength than methanol in reversed-phase HPLC.[3][4][6] You may need to adjust the concentration to achieve similar retention times. A good starting point is to use about 10% more methanol than you were using acetonitrile (e.g., replace 60% ACN with ~70% MeOH).
-
Equilibrate the column and inject your sample. Compare the chromatogram to your ACN results.
-
Step 3: Consider a Ternary Mobile Phase. If neither solvent alone provides a perfect separation, a mixture of them can fine-tune the selectivity.
-
The Causality: Blending water, acetonitrile, and methanol creates a ternary mobile phase that combines the unique selectivity characteristics of both organic modifiers.[3] This approach allows for intermediate selectivity that might resolve challenging peak pairs.
-
Protocol:
-
Start by replacing a small portion of your primary organic modifier with the other. For example, if your best mobile phase was 60:40 ACN:Water, try a mobile phase of 50:10:40 ACN:MeOH:Water.
-
Systematically vary the ratio of ACN to MeOH while keeping the total organic percentage constant to find the optimal selectivity. This can be visualized using a "solvent triangle" optimization strategy.[7]
-
Q2: I am observing significant peak tailing for my this compound peaks. What is the cause and how can I fix it?
Peak tailing for a neutral compound like this compound on a modern, high-purity silica column is often due to secondary interactions with the stationary phase or extra-column effects.
-
The Causality: Although this compound is neutral, it has a polar hydroxyl group. This group can form secondary interactions with free silanol groups (Si-OH) on the silica surface of the stationary phase.[8] These interactions create an additional retention mechanism that leads to peak tailing.
-
Solutions & Protocols:
-
Use a Low-pH Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) by adding a small amount of an acid like formic acid or phosphoric acid (0.1%) can suppress the ionization of the silanol groups.[8][9][10] This minimizes the secondary interactions and results in more symmetrical peaks.
-
Protocol: Prepare your mobile phase (e.g., 60:40 ACN:Water) and add 0.1% (v/v) of formic acid to the aqueous portion before mixing. Ensure your column is stable at this pH.[10]
-
-
Use a Highly Deactivated Column: Modern columns are often "end-capped" to reduce the number of free silanols. If you are using an older column, switching to a column specifically marketed as having low silanol activity or being "fully end-capped" can resolve the issue.[8][11]
-
Check for Column Overload: Injecting too much sample can cause peak shape distortion, including tailing.[8][10]
-
Protocol: Dilute your sample by a factor of 5 and re-inject. If the peak shape improves, you were likely experiencing mass overload.
-
-
Minimize Extra-Column Volume: Tailing that affects all peaks, especially early eluting ones, can be a sign of extra-column volume.[10][12]
-
Protocol: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly seated to avoid dead volume.[12]
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about method development for this compound, providing foundational knowledge for building a robust analytical method from the ground up.
Q1: I need to separate all four stereoisomers of this compound. What kind of column and mobile phase should I start with?
Separating all four stereoisomers requires chiral recognition, as you need to resolve both diastereomers (cis/trans) and enantiomers ((+)/(-)). This cannot be achieved on a standard C18 column.
-
Column Selection: You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds, including terpenes like this compound.[1][13][14] Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.[13]
-
Mobile Phase Selection: Chiral separations on polysaccharide CSPs are typically performed in normal-phase, polar organic, or reversed-phase mode.
-
Normal-Phase (Recommended Starting Point): This mode often provides the best selectivity.
-
Starting Mobile Phase: A mixture of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol.[1] A typical starting point is 90:10 (v/v) n-Hexane:IPA .
-
Optimization: Adjust the ratio of hexane to IPA. Increasing the IPA content will decrease retention time, while decreasing it will increase retention and may improve resolution. You can also try ethanol as an alternative alcohol modifier, as it can offer different selectivity.[1]
-
-
Reversed-Phase: Some polysaccharide columns are designed to be used in reversed-phase mode.
-
Starting Mobile Phase: A mixture of water and ACN or MeOH. This can be advantageous if your sample is not soluble in hexane.
-
Optimization: Similar to achiral reversed-phase, you can optimize by adjusting the organic modifier ratio or by switching between ACN and MeOH.[13]
-
-
Q2: What are the key differences between using Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier in reversed-phase HPLC?
The choice of organic solvent is a critical parameter in method development, as it affects selectivity, pressure, and sensitivity.[4]
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Scientific Rationale |
| Elution Strength | Higher[3][4] | Lower[3] | For a given percentage, ACN is a stronger solvent in RP-HPLC, leading to shorter retention times.[6] |
| Selectivity | Aprotic, strong dipole | Protic, H-bond donor | These different chemical properties lead to different interactions with the analyte and stationary phase, making solvent choice a powerful tool to alter peak spacing and elution order.[2][3][5] |
| System Pressure | Lower[5] | Higher[4][5] | ACN/water mixtures have a lower viscosity than MeOH/water mixtures, resulting in lower backpressure. This can extend column life.[3][4] |
| UV Cutoff | ~190 nm | ~205 nm | ACN is more transparent at low UV wavelengths, providing a more stable baseline and better sensitivity for analytes that absorb below 220 nm. |
Q3: this compound is a neutral molecule. Do I need to use a buffer or control the pH of my mobile phase?
While this compound's retention is not directly affected by pH, controlling the mobile phase pH is still a critical aspect of method robustness, particularly when using silica-based columns.
-
The Causality: The primary reason to control pH for a neutral analyte is to maintain a consistent state of the stationary phase. Silica-based columns have surface silanol groups (Si-OH) that can ionize to Si-O- at pH levels above ~3.5. By maintaining a constant, low pH (e.g., with 0.1% formic acid), you ensure these groups remain protonated and inactive.[8][10] This prevents peak tailing and ensures that retention times are stable and reproducible from run to run and day to day.
-
When to Use a Buffer: If you need to operate at a mid-range pH (e.g., pH 4-7), using a buffer (like acetate or phosphate) is essential to resist small changes in pH that can occur from atmospheric CO2 or sample matrix effects. For most applications involving this compound where only silanol suppression is needed, a simple acid additive is sufficient and avoids the potential for buffer precipitation with high organic content.
Experimental Workflow & Visualization
Mobile Phase Optimization Workflow for this compound
The following diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for a this compound separation, starting from a point of poor resolution.
Caption: Logical workflow for mobile phase optimization.
References
- BenchChem. (n.d.). Application Note: Enantioselective Separation of this compound Isomers by Chiral HPLC.
- Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
- Research Journal of Pharmacy and Technology. (n.d.). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Retrieved from Research Journal of Pharmacy and Technology website.
- Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
- Wako Blog | Laboratory Chemicals. (n.d.). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
- Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- LibreTexts. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- J-Stage. (n.d.). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical.
- Fisher Scientific. (n.d.). HPLC Separation of All-Trans-β-Carotene and Its Iodine-Induced Isomers Using a C30 Column.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- Pharmaguideline. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Pharmaceutica Analytica Acta. (2022, June 7). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from Pharmaceutica Analytica Acta website.
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- SiliCycle. (n.d.). Separation of Tocopherol Isomers Using SiliaChrom Plus HPLC Columns.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromtech.com [chromtech.com]
- 5. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 6. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. asdlib.org [asdlib.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. labcompare.com [labcompare.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Selecting the Appropriate Chiral Column for Carveol Enantioseparation
Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for the enantioseparation of carveol. This compound, a monoterpenoid alcohol, is a critical chiral building block and fragrance component whose stereoisomers possess distinct biological and olfactory properties.[1] The presence of two chiral centers results in four stereoisomers: (+)-cis, (-)-cis, (+)-trans, and (-)-trans-carveol.[1] Consequently, achieving robust, baseline separation of these enantiomeric and diastereomeric pairs is paramount for accurate quantification and quality control.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and strategic decisions you will encounter during method development. It is designed for researchers and drug development professionals who require both theoretical understanding and practical, actionable protocols.
FAQ 1: I'm starting from scratch. Which type of chiral column is best for separating this compound isomers?
Answer: For this compound and similar terpene alcohols, the most successful and widely applicable chiral stationary phases (CSPs) are polysaccharide-based.[1][2][3][4] These CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a powerful combination of chiral recognition mechanisms essential for resolving this compound's isomers.
The Scientific Rationale (Causality):
Polysaccharide CSPs create complex chiral environments through their helical polymer structures. The separation of this compound enantiomers is governed by a combination of transient interactions between the analyte and the stationary phase:
-
Hydrogen Bonding: The hydroxyl group of this compound is a primary interaction site, forming hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
Dipole-Dipole Interactions: The polar nature of the carbamate derivatives contributes to selective interactions.
-
Steric Interactions (Inclusion): The overall shape and size of the this compound isomers determine how well they "fit" into the chiral grooves or cavities of the polysaccharide structure. Subtle differences in the spatial arrangement of the isopropenyl and hydroxyl groups between enantiomers lead to differential retention.[5]
Primary Recommendation: Start your screening with an amylose-based CSP , such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. Columns of this type have demonstrated broad applicability and high success rates for a wide range of chiral compounds.[3] A cellulose-based equivalent is an excellent secondary screening option as it can offer complementary selectivity.[5]
| Recommended Starting CSPs for this compound | Chiral Selector | Typical Vendor Examples |
| Primary Choice | Amylose tris(3,5-dimethylphenylcarbamate) | Daicel CHIRALPAK® AD-H / IA / IB[1] |
| Secondary Choice | Cellulose tris(3,5-dimethylphenylcarbamate) | Daicel CHIRALCEL® OD-H[6][7] |
| Alternative | Cyclodextrin-based CSPs | Cyclobond™ I 2000[1] |
FAQ 2: What are the recommended starting conditions for method development on a polysaccharide column?
Answer: The vast majority of successful this compound separations are achieved using Normal Phase High-Performance Liquid Chromatography (HPLC) . This mode provides excellent selectivity for polar analytes like this compound on polysaccharide CSPs.
A systematic screening approach is the most efficient path to a successful separation.[1] The workflow below outlines a logical progression for method development.
Logical Workflow for this compound Method Development
Caption: Chiral Method Development Workflow for this compound.
Recommended Starting Conditions
This table provides a robust starting point for your experiments.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| HPLC System | Standard HPLC or UHPLC with UV/PDA Detector | A thermostatted column compartment is essential as temperature significantly impacts chiral separations.[1] |
| Column | CHIRALPAK® IA (or equivalent) | Immobilized amylose phase offers high selectivity and solvent flexibility.[8] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10 v/v) | This ratio balances retention time with resolving power. Hexane is the weak solvent, while IPA acts as the polar modifier that competes with the analyte for sites on the CSP.[5] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Adjust proportionally for different column diameters. |
| Temperature | 25 °C | A controlled room temperature is a good starting point. Lower temperatures often increase resolution but also increase analysis time and pressure.[9] |
| Detection | UV at 210 nm | This compound has a chromophore suitable for UV detection at lower wavelengths. |
| Sample Prep | Dissolve sample in mobile phase (~1 mg/mL) | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[10] |
FAQ 3: I'm not getting baseline separation (Resolution < 1.5). What are the first things I should try?
Answer: Poor resolution is the most common issue. Here is a prioritized list of troubleshooting steps, from simplest to most impactful.
-
Vary the Alcohol Modifier Percentage: This is the most powerful parameter for adjusting selectivity.
-
To Increase Resolution: Decrease the percentage of alcohol (e.g., from 10% IPA to 8% or 5%). This increases the retention time and allows for more interaction with the CSP, often improving separation.[1]
-
To Decrease Run Time: If peaks are well-resolved but take too long to elute, increase the alcohol percentage (e.g., from 10% to 15%).
-
-
Change the Alcohol Modifier: The choice of alcohol can significantly alter selectivity.
-
If you are using Isopropanol (IPA), switch to Ethanol (EtOH) at the same percentage.[1] Ethanol is more polar and can offer a different interaction profile, sometimes dramatically improving a separation.
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of chiral recognition.
-
Lower the temperature (e.g., to 15°C or 10°C). This often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. Be aware that this will increase backpressure and retention times.[1]
-
FAQ 4: My peak shape is poor (tailing or fronting). What is the cause and how do I fix it?
Answer: Poor peak shape compromises resolution and quantification accuracy.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary Interactions: Active sites on the silica support (if exposed) or column contamination can cause tailing. | Column Conditioning/Cleaning: Ensure the column is well-equilibrated. For stubborn contamination on immobilized columns, a regeneration flush with a strong solvent like Dimethylformamide (DMF) followed by an alcohol rinse may be necessary (ALWAYS consult the manufacturer's manual first).[10] |
| Column Overload: Injecting too much sample mass can saturate the stationary phase. | Reduce Injection Concentration/Volume: Dilute your sample by a factor of 5 or 10 and reinject. | |
| Peak Fronting | Sample Solvent Effect: The sample is dissolved in a solvent significantly stronger than the mobile phase. | Match Sample Solvent to Mobile Phase: Dissolve your sample directly in the mobile phase or a weaker solvent.[10] |
| Split Peaks / Shoulders | Column Void/Damage: A void at the head of the column due to pressure shocks or silica dissolution can distort the sample band.[10] | Reverse Column Flow: As a temporary fix, carefully reverse the column's flow direction to wash contaminants off the inlet frit.[10] If a void is suspected, the column likely needs replacement. |
| Partially Blocked Frit: Particulate matter from the sample or system can clog the inlet frit. | Install In-line Filter: Use a 0.5 µm in-line filter before the column to protect it. Filter all samples before injection. |
FAQ 5: My column performance has degraded over time. Can I regenerate it?
Answer: Yes, particularly for immobilized polysaccharide CSPs (like CHIRALPAK IA, IB, IC, etc.). Coated CSPs (like CHIRALPAK AD, CHIRALCEL OD) have more restricted solvent compatibility, and using a strong solvent can strip the chiral selector from the silica. Always verify if your column is coated or immobilized before attempting regeneration. [10][11]
General Regeneration Protocol for Immobilized Columns: (Warning: Confirm this procedure with your specific column's instruction manual)
-
Disconnect from Detector: Prevent contamination of the detector cell.
-
Flush with Isopropanol (IPA): Flush the column with 100% IPA for at least 30 column volumes.
-
Strong Solvent Flush: Flush with Dimethylformamide (DMF) or Tetrahydrofuran (THF) for 30-60 minutes at a reduced flow rate.[10]
-
Rinse with Alcohol: Flush again with 100% IPA or Ethanol to remove the strong solvent (at least 30 column volumes).[10]
-
Re-equilibrate: Equilibrate the column with your mobile phase until a stable baseline is achieved. This may take longer than usual.[12]
A "memory effect," where additives from previous analyses adsorb on the stationary phase and affect current separations, can also cause performance changes.[10] Regular washing and dedicating columns to specific mobile phase types (e.g., normal phase) can prevent this.
References
- BenchChem. (2025). Application Note: Enantioselective Separation of this compound Isomers by Chiral HPLC.
- Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445.
- Hancu, G., Papp, L. A., Rusu, A., & Muntean, D. L. (2014). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Clujul Medical, 87(1), 22–26.
- Semantic Scholar. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations.
- Al-kassas, R., & El-Sayed, Y. M. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase. Research Journal of Pharmacy and Technology, 11(9), 3823-3828.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
- ResearchGate. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations.
- Research Journal of Pharmacy and Technology. (2018). Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase.
- ResearchGate. (2019). Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method.
- Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Ilisz, I., Aranyi, A., & Péter, A. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(21), 5179.
- Springer Nature Experiments. (n.d.). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes.
- ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
- ResearchGate. (2014). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation.
- Springer Nature Experiments. (n.d.). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
- Labcompare.com. (2022). LABTips: Troubleshooting Tricky Terpenes.
- ResearchGate. (2025). Unlocking Terpene Enantiomeric Resolution: Optimization of Carrier Gas and Chromatographic Parameters on Conventional and Tandem Chiral Columns.
- Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK IA.
- Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS.
- ResearchGate. (2014). How can I improve my chiral column resolution?.
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 .
- Chiral Technologies, Inc. (2013). Operating Procedure for CHIRALPAK AY-H.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. hplc.eu [hplc.eu]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Artifacts in In Vitro Assays with Carveol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carveol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize artifacts and ensure the scientific integrity of your in vitro assays. This compound, a naturally occurring monocyclic monoterpenoid alcohol found in spearmint essential oil, possesses a range of interesting biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2][3][4][5][6] However, its physicochemical properties, particularly its hydrophobicity, can present significant challenges in aqueous in vitro systems, leading to experimental artifacts that can confound data interpretation.[2][7]
This document is designed to be a practical resource, explaining the "why" behind experimental choices and providing validated protocols to overcome common hurdles.
I. Understanding the Core Challenge: The Physicochemical Properties of this compound
This compound is a colorless liquid that is insoluble in water but soluble in oils and organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2][7][8] This hydrophobicity is the primary source of many of the artifacts observed in in vitro assays.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C10H16O | PubChem[7] |
| Molar Mass | 152.23 g/mol | PubChem[7] |
| Water Solubility | Insoluble | PubChem[7] |
| LogP | 3.12 | PubChem[7] |
The high LogP value indicates a strong preference for non-polar environments over aqueous ones, which can lead to several common issues in the lab.
II. Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A1: This phenomenon, often called "crashing out," is a classic problem when introducing a hydrophobic compound dissolved in an organic solvent into an aqueous environment.[9] The DMSO stock solution allows this compound to be in a solubilized state, but upon dilution into the cell culture medium, the concentration of the organic solvent drops dramatically. This causes the poorly water-soluble this compound to exceed its solubility limit in the aqueous medium and precipitate out of solution.
Mitigation Strategies:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in your culture medium is critical. For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5%, and for sensitive or primary cells, below 0.1% is recommended.[9][10] It is imperative to perform a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[10]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your this compound-DMSO stock in pre-warmed (37°C) culture medium.[9] This gradual reduction in DMSO concentration can help keep the this compound in solution.
-
Rapid Mixing: When adding the this compound stock to the medium, ensure rapid and vigorous mixing to quickly disperse the compound and prevent the formation of localized high concentrations that are prone to precipitation.[11]
-
Consider Co-solvents: For particularly stubborn solubility issues, a co-solvent system, such as a 1:1 mixture of DMSO and ethanol, might improve solubility.[9] However, the toxicity of any co-solvent mixture on your specific cell line must be thoroughly evaluated.
-
Use of Solubilizing Agents: Cyclodextrins can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[11] This involves preparing a cyclodextrin solution and adding the this compound solution to it to allow for the formation of an inclusion complex.[9]
Q2: I'm concerned about the potential for this compound to be cytotoxic. How do I differentiate between true biological activity and non-specific toxicity?
A2: This is a crucial consideration. At high concentrations, many compounds, including this compound, can exhibit cytotoxic effects that are not related to a specific mechanism of action. It's essential to determine the concentration range where this compound is non-toxic to your cells.
Experimental Approach:
A standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a reliable method to assess cell viability.[12]
Protocol: Determining the Non-Toxic Concentration Range of this compound using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[12]
-
This compound Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and include a vehicle control (medium with DMSO only).[12]
-
Incubation: Treat the cells with the this compound dilutions and incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The highest concentration that shows minimal to no decrease in cell viability is your working non-toxic concentration range.
Q3: Can this compound interfere with my fluorescence-based assay readout?
A3: Yes, this is a possibility. Compounds can interfere with fluorescence assays in two primary ways: autofluorescence and quenching.[13] Autofluorescence occurs when the compound itself emits light at the same wavelength as your detection fluorophore, leading to false positives.[13][14] Quenching is when the compound absorbs the excitation or emission light of your fluorophore, leading to a decrease in signal and potential false negatives.[13][15]
Troubleshooting Steps:
-
Pre-screen for Autofluorescence: Before conducting your main experiment, run a plate with just your buffer, this compound at the highest concentration you plan to use, and your detection reagents (without the biological target). Measure the fluorescence to see if this compound contributes to the signal.
-
Use Red-Shifted Fluorophores: Interference from autofluorescent compounds is often more pronounced at lower wavelengths.[16] If possible, switch to assays that utilize far-red fluorescent probes to minimize this artifact.[16]
-
Kinetic vs. Endpoint Reads: If your assay allows, use a kinetic reading mode. The fluorescence of the test compound is unlikely to change over the course of the measurement, so it can often be subtracted out as background.[13]
-
Orthogonal Assays: Confirm your findings using an orthogonal assay that employs a different detection technology, such as an absorbance-based or luminescence-based method.[17]
III. Troubleshooting Guides
Issue 1: Inconsistent Results and Poor Reproducibility
Potential Cause: Volatility of this compound. As a component of essential oils, this compound is volatile.[7] In an open or loosely sealed multi-well plate, this compound can evaporate from the wells over time, leading to a decrease in the effective concentration and potentially cross-contaminating adjacent wells.[18]
Solution:
-
Use Plate Seals: Employ high-quality, non-permeable plate seals to minimize evaporation during incubation.[18]
-
Minimize Headspace: Use the appropriate volume of media in your wells to reduce the air-to-liquid ratio.
-
Fresh Preparations: Prepare this compound dilutions fresh for each experiment to ensure accurate concentrations.
Issue 2: Suspected Non-Specific Inhibition in an Enzyme Assay
Potential Cause: Compound Aggregation. Hydrophobic compounds like this compound can form aggregates in aqueous solutions. These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results.[14]
Solution:
-
Detergent Counter-Screen: Perform your enzyme assay in the presence and absence of a low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%).[14]
-
True Inhibitors: Will show inhibition in both the presence and absence of the detergent.
-
Aggregators: The inhibitory effect will be significantly reduced or eliminated in the presence of the detergent, as it disrupts the aggregates.[14]
-
IV. Visualizing Experimental Workflows
Workflow for Assessing and Mitigating this compound-Induced Artifacts
Caption: Workflow for mitigating artifacts when using this compound in in vitro assays.
Decision Tree for Troubleshooting Hydrophobic Compound Precipitation
Caption: Decision tree for addressing this compound precipitation in aqueous media.
By understanding the inherent properties of this compound and proactively implementing these troubleshooting and validation steps, researchers can significantly enhance the reliability and reproducibility of their in vitro data.
V. References
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from ResearchGate.
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of dmso on human fibroblasts proliferation in-vitro. Retrieved from [Link]
-
ResearchGate. (2014, October 30). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Retrieved from ResearchGate.
-
Bezerra, D. P., de Castro, F. O., Alves, A. P. N. N., Pessoa, C., de Moraes, M. O., Silveira, E. R., ... & de Alencar, N. M. N. (2006). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. PMC - NIH.
-
ResearchGate. (n.d.). Cytotoxic effect of carvacrol (A), thymol (B), this compound (C), carvone (D), eugenol (E) and isopulegol (F) against different tumor cell lines. Retrieved from ResearchGate.
-
Ahmad, Z., Shah, A., Siddiqui, M. S., Khan, A., & Ahmad, A. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. PMC - NIH.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Silva, R. O., Sousa, F. B. M., Damasceno, S. R. B., Carvalho, N. S., Silva, V. G., Oliveira, F. R. A., ... & Medeiros, J. V. R. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels. PubMed Central.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019, July 25). What is the best method in vitro to evaluate antimicrobial activity for essential oils? Retrieved from ResearchGate.
-
ResearchGate. (n.d.). (1S,5R)-Carveol-in vitro non sequential cascade. Retrieved from ResearchGate.
-
Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0036083). Retrieved from [Link]
-
Peviani, M., Mortensen, U. H., & Guo, Z. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
-
Scentral Emporium. (n.d.). Best Practices for Essential Oil Use. Retrieved from [Link]
-
D'Arrigo, M., Trovato, A., & Mandalari, G. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. PMC - NIH.
-
D'Arrigo, M., Trovato, A., & Mandalari, G. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review.
-
Zhang, J., Shen, Y., Wang, M., & Liu, H. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. PubMed.
-
ResearchGate. (2012, December 17). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? Retrieved from ResearchGate.
-
Ghodrati, M., Gholamreza, K., & Mohammad, A. (2019). Inhibition of human α7 nicotinic acetylcholine receptors by cyclic monoterpene this compound.
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
-
Trailovic, S. M., Marjanovic, D. S., Uzelac, T. V., Milovanovic, M., & Trailovic, J. N. (2024). Pharmacological effects of monoterpene this compound on the neuromuscular system of nematodes and mammals. PMC - NIH.
-
Crowell, P. L. (1997). Monoterpenes in breast cancer chemoprevention. PubMed.
-
Stoilova, I., Krastanov, A., Stoyanova, A., Denev, P., & Gargova, S. (2007). Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study. PMC - NIH.
-
National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
de Oliveira, R. G., de Almeida, A. C. A., de Souza, R. A., de Oliveira, A. P., de Araújo, D. A. M., de Oliveira-Júnior, R. G., ... & de Almeida, R. N. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. PubMed Central.
-
The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (n.d.). PMC - NIH.
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC - NIH.
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (n.d.). PubMed.
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Effect of this compound on histopathological scoring. Retrieved from ResearchGate.
-
Ahmad, Z., Shah, A., Siddiqui, M. S., Khan, A., & Ahmad, A. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. PubMed.
-
National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound restored the morphological integrity of the liver, as shown by.... Retrieved from ResearchGate.
-
Ahmad, Z., Shah, A., Siddiqui, M. S., Khan, A., & Ahmad, A. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. PubMed.
-
Interference with Fluorescence and Absorbance. (2018, July 1). PubMed.
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. Retrieved from ResearchGate.
Sources
- 1. Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Monoterpenes in breast cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 99-48-9 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
Carveol Concentration Optimization: A Technical Support Guide for Cell-Based Experiments
Welcome to the technical support center for optimizing carveol concentration in your cell-based experiments. As a Senior Application Scientist, I understand that transitioning from the bench to impactful data requires precision and a deep understanding of the tools at hand. This guide is designed to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and generate reproducible results. This compound, a natural monoterpenoid alcohol found in spearmint oil, holds significant promise with its demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] However, its lipophilic nature presents unique challenges in aqueous cell culture environments. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have before starting your experiments with this compound.
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a natural, unsaturated monocyclic monoterpenoid alcohol.[5] It is recognized for a range of biological activities, including chemoprevention of mammary carcinogenesis, and anti-inflammatory and antioxidant effects.[1][5] Research has shown its potential to modulate key cellular signaling pathways, making it a compound of interest for various therapeutic areas.
Q2: How should I dissolve this compound for my cell culture experiments?
A2: this compound is insoluble in water.[5][6] Therefore, you will need to use an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for in vitro experiments.[7][8][9] It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have cytotoxic effects at concentrations typically above 0.5%.[10]
Q3: What is a good starting concentration range for my initial experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint you are measuring. Based on available literature and general practice for small molecule inhibitors, a broad starting range of 1 µM to 100 µM is recommended for initial screening. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[11][12]
Q4: What are the known mechanisms of action for this compound?
A4: this compound has been shown to exert its effects through multiple signaling pathways. Notably, it can activate the Nrf2 pathway, a master regulator of the antioxidant response, and inhibit the pro-inflammatory NF-κB pathway.[13][14][15][16] In some cancer cell lines, it has been shown to suppress proliferation by increasing levels of p21 and activating the ERK pathway.[8]
Q5: What are the essential controls to include in my this compound experiments?
A5: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: As mentioned, this is a sample of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control is essential to ensure that the observed effects are due to this compound and not the solvent.
-
Untreated Control: This is a sample of cells that are not treated with either this compound or the vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control (if applicable): If you are studying a specific effect (e.g., apoptosis), a known inducer of that effect should be included to validate the assay.
Troubleshooting Guides
Even with careful planning, you may encounter challenges. This section provides solutions to common problems in a question-and-answer format.
Issue 1: I'm observing high variability in my results between experiments.
-
Potential Cause: Inconsistent cell seeding density.
-
Recommended Solution: Always use a cell counter to ensure you are seeding the same number of cells in each well and for each experiment. Cell density can significantly impact the effective concentration of the compound per cell.[17]
-
-
Potential Cause: High cell passage number.
-
Recommended Solution: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to compounds.[17]
-
-
Potential Cause: Compound instability.
-
Recommended Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.[18]
-
Issue 2: My cells are dying even at what I expect to be low this compound concentrations.
-
Potential Cause: The final concentration of your solvent (DMSO) is too high.
-
Potential Cause: Your cell line is particularly sensitive to this compound.
-
Recommended Solution: Perform a thorough dose-response analysis starting from a very low concentration (e.g., in the nanomolar range) to determine the precise cytotoxic threshold for your specific cell line.
-
-
Potential Cause: The compound is precipitating and causing physical stress to the cells.
-
Recommended Solution: Visually inspect your working solutions and the media in your culture plates for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide below.
-
Issue 3: I'm not observing any effect of this compound on my cells.
-
Potential Cause: The concentration of this compound is too low.
-
Recommended Solution: Expand your dose-response curve to include higher concentrations. However, be mindful of the solubility limits of this compound.
-
-
Potential Cause: The incubation time is too short.
-
Recommended Solution: The effect of this compound may be time-dependent. Try increasing the incubation time with the compound and perform a time-course experiment.[17]
-
-
Potential Cause: The compound is not bioavailable to the cells.
-
Recommended Solution: While less common in 2D cell culture, ensure that your culture conditions (e.g., high serum concentration) are not sequestering the lipophilic this compound, making it unavailable to the cells. Consider reducing the serum concentration during the treatment period if your experimental design allows.
-
Issue 4: My this compound is precipitating in the culture medium.
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Recommended Solution: Pre-warm your culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing. Avoid creating a highly concentrated pocket of the compound.
-
-
Potential Cause: The final DMSO concentration is too low to maintain solubility.
-
Recommended Solution: While aiming for a low final DMSO concentration is important, ensure it is sufficient to keep this compound in solution. A final concentration of 0.1% to 0.5% DMSO is generally a good balance.[18]
-
-
Potential Cause: Interaction with components in the culture medium.
-
Recommended Solution: If you are using a complex or serum-rich medium, consider preparing your this compound dilutions in a simpler basal medium (like PBS or serum-free medium) immediately before adding it to the cells.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in optimizing this compound concentration.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing this compound solutions to ensure consistency and minimize precipitation.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution: a. Calculate the mass of this compound needed to make a 10 mM stock solution (Molecular Weight of this compound: 152.23 g/mol ). b. Carefully weigh the this compound powder and dissolve it in the appropriate volume of DMSO in a sterile tube. c. Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot and Store the Stock Solution: a. Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare Working Solutions: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Prepare serial dilutions of your this compound stock in pre-warmed cell culture medium immediately before treating your cells. c. Mix gently but thoroughly by inverting the tube or pipetting up and down.
Protocol 2: Determining the Optimal this compound Concentration using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] This protocol will guide you through determining the IC50 of this compound in your cell line of interest.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count your cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. b. Include a vehicle control (medium with 2X the final DMSO concentration) and an untreated control (medium only). c. After 24 hours, carefully remove the medium from the wells. d. Add 100 µL of the 2X this compound dilutions or control solutions to the appropriate wells. e. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data and Pathway Visualizations
To aid in your experimental design and understanding of this compound's mechanisms, the following tables and diagrams are provided.
Table 1: Troubleshooting Checklist for this compound Experiments
| Issue | Potential Cause | Recommended Action |
| High Variability | Inconsistent cell seeding | Use a cell counter for every experiment. |
| High cell passage number | Use cells within a defined passage range. | |
| Compound instability | Prepare fresh dilutions for each experiment. | |
| Unexpected Cytotoxicity | High solvent concentration | Keep final DMSO concentration <0.5%. |
| High cell line sensitivity | Perform a detailed dose-response curve. | |
| Compound precipitation | Visually inspect wells; see Protocol 1. | |
| No Observed Effect | Concentration too low | Test higher concentrations. |
| Incubation time too short | Perform a time-course experiment. | |
| Precipitation | Exceeds solubility limit | Pre-warm media and add stock solution slowly. |
| Insufficient solvent | Ensure final DMSO is 0.1-0.5%. |
Diagram 1: Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
Diagram 2: Proposed Anti-Inflammatory Pathway of this compound
Caption: this compound's inhibition of the NF-kB pathway.
Diagram 3: Proposed Antioxidant Pathway of this compound
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Computational and Pharmacological Evaluation of this compound for Antidiabetic Potential [frontiersin.org]
- 3. Computational and Pharmacological Evaluation of this compound for Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zu.elsevierpure.com [zu.elsevierpure.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Carveol Formulations
Document ID: TSC-CARV-BIO-001
Introduction
Welcome to the technical support center for Carveol formulation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in enhancing the bioavailability of this compound. This compound, a naturally occurring monoterpenoid alcohol, shows significant therapeutic promise. However, its clinical translation is often hampered by poor aqueous solubility and extensive first-pass metabolism, leading to low and variable oral bioavailability[1].
This document provides a structured, in-depth resource in a question-and-answer format to address common and specific challenges encountered during experimental work. It is divided into two main sections: Frequently Asked Questions (FAQs) for foundational knowledge and a Troubleshooting Guide for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the rationale for bioavailability enhancement.
Q1: What is this compound, and what are its primary physicochemical challenges?
A1: this compound is a monoterpenoid alcohol found in essential oils like spearmint[2]. Its therapeutic potential is being investigated for various activities, including chemoprevention[2]. The primary challenges stem from its physicochemical properties:
-
Poor Aqueous Solubility: this compound is described as insoluble or only partly soluble in water, which is a critical prerequisite for absorption in the gastrointestinal (GI) tract[3][4][5].
-
High Lipophilicity: It possesses a high LogP value (approximately 3.12), indicating it is highly lipophilic (fat-soluble)[3][6]. While some lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor partitioning into the aqueous GI fluids.
Q2: Why is the oral bioavailability of this compound typically low?
A2: The low oral bioavailability of this compound is a multifactorial issue:
-
Solubility-Limited Absorption: Before a drug can be absorbed, it must first dissolve in the fluids of the GI tract. Due to its poor water solubility, the dissolution of this compound is slow and often incomplete, making it the rate-limiting step for absorption[1].
-
Extensive First-Pass Metabolism: As a lipophilic compound, this compound is susceptible to significant metabolism by enzymes in the intestinal wall and liver (the "first-pass effect") before it can reach systemic circulation. This metabolic process inactivates a large fraction of the absorbed dose[1].
-
P-glycoprotein (P-gp) Efflux: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) located in the intestinal epithelium. These transporters actively pump absorbed drug molecules back into the GI lumen, further reducing net absorption[1][7].
Q3: What are the most promising formulation strategies to enhance this compound's bioavailability?
A3: Several advanced formulation strategies can be employed to overcome these challenges. The choice depends on the desired release profile and specific experimental context. Key approaches include:
-
Lipid-Based Formulations (Nanoemulsions): Encapsulating this compound in tiny oil droplets (nanoemulsions) can keep the drug in a solubilized state as it transits the GI tract. These systems can also promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism[8][9].
-
Solid Lipid Nanoparticles (SLNs): SLNs are similar to nanoemulsions but use solid lipids. They offer improved stability and can provide controlled release of the encapsulated drug[10][11][12][13].
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate "guest" molecules like this compound, forming a complex that has significantly improved aqueous solubility and dissolution rate[14][15][16][17].
Q4: What are the Critical Quality Attributes (CQAs) for a this compound nano-formulation?
A4: CQAs are physical, chemical, and biological attributes that must be controlled to ensure the final product meets the desired quality and performance. For a this compound nano-formulation, key CQAs include:
-
Particle Size and Polydispersity Index (PDI): The size of the nanoparticles affects their absorption pathway, dissolution rate, and stability. A narrow size distribution (low PDI) is crucial for uniformity and predictable performance[18].
-
Zeta Potential: This measures the surface charge of the nanoparticles and is a key indicator of the stability of a colloidal dispersion. A sufficiently high positive or negative zeta potential prevents particle aggregation.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): %EE measures the percentage of this compound successfully encapsulated within the nanoparticles, while %DL refers to the drug's weight percentage relative to the total weight of the nanoparticle. High %EE and %DL are essential for an efficient formulation.
Part 2: Troubleshooting Guide for this compound Formulation Development
This section is designed to address specific problems you may encounter during your experiments.
Issue 1: Low Encapsulation Efficiency (%EE) in Lipid-Based Formulations (Nanoemulsions/SLNs)
Q: My encapsulation efficiency for this compound is consistently below 70%. What are the likely causes, and how can I improve it?
A: Low %EE is a common hurdle, typically indicating that the drug has a poor affinity for the formulation's core matrix or that the formulation process is suboptimal. Here’s how to troubleshoot this issue:
-
Potential Cause 1: Suboptimal Oil/Lipid Core Selection.
-
Scientific Rationale: The foundation of high %EE is the high solubility of the drug in the lipid core. If this compound is not sufficiently soluble in the chosen oil (for nanoemulsions) or solid lipid (for SLNs), it will preferentially partition into the external aqueous phase during emulsification.
-
Troubleshooting Steps:
-
Conduct Solubility Studies: Systematically determine the saturation solubility of this compound in a panel of different oils (e.g., medium-chain triglycerides, olive oil, peppermint oil) and melted solid lipids (e.g., Compritol® 888 ATO, Precirol® ATO 5)[13].
-
Select the Best Core: Choose the lipid in which this compound demonstrates the highest solubility. This single step can dramatically improve %EE.
-
-
| Table 1: Example Solubility Screening Data for this compound | |
| Lipid/Oil | Reported Solubility of Similar Drugs (mg/mL) |
| Peppermint Oil | High (often used for lipophilic compounds)[19] |
| Clove Oil | High[9] |
| Oleic Acid | Moderate to High[20] |
| Compritol® 888 ATO | Moderate (commonly used for SLNs)[13] |
| Precirol® ATO 5 | Moderate |
-
Potential Cause 2: Inefficient Emulsification or Homogenization.
-
Scientific Rationale: The emulsification process provides the energy needed to break down the lipid phase into nano-sized droplets and rapidly encapsulate the drug before it can partition out. Insufficient energy or improper technique leads to larger particles and lower %EE.
-
Troubleshooting Steps:
-
Optimize Homogenization Parameters: If using high-pressure homogenization, systematically vary the pressure (e.g., 500, 1000, 1500 bar) and the number of cycles (e.g., 3, 5, 10).
-
Optimize Ultrasonication: If using probe sonication, adjust the amplitude and time. Be mindful of potential heat generation, which can be controlled with an ice bath.
-
Workflow Diagram: The following diagram illustrates a logical workflow for optimizing the homogenization process.
-
-
Caption: Workflow for optimizing homogenization parameters.
Issue 2: Physical Instability of the Formulation (Aggregation/Creaming)
Q: My this compound nanoemulsion appears stable initially but shows particle size growth and creaming after one week of storage. What should I investigate?
A: This indicates time-dependent physical instability. The primary forces you need to manage are van der Waals attractions (causing aggregation) and density differences (causing creaming/sedimentation).
-
Potential Cause 1: Insufficient Zeta Potential.
-
Scientific Rationale: Zeta potential is a measure of the electrostatic repulsion between adjacent particles. For a nanoemulsion to be stable, this repulsive force must be strong enough to overcome the inherent attractive forces. A general rule of thumb is that a zeta potential greater than |30| mV is required for excellent stability.
-
Troubleshooting Steps:
-
Measure Zeta Potential: First, confirm that the magnitude of your zeta potential is low (e.g., < |20| mV).
-
Incorporate a Charged Surfactant: If you are using only non-ionic surfactants (e.g., Tween 80, Poloxamer 188), consider adding a small amount of a charged surfactant or a charge-inducing agent like stearylamine (positive) or a phosphate-based surfactant (negative).
-
-
-
Potential Cause 2: Incorrect Surfactant/Co-surfactant Concentration.
-
Scientific Rationale: The surfactant and co-surfactant mixture (Smix) is critical for forming a stable interfacial film around the oil droplets. An incorrect ratio or insufficient amount can lead to a weak film that is unable to prevent droplet coalescence.
-
Troubleshooting Steps:
-
Construct a Pseudoternary Phase Diagram: This is an essential tool for identifying the optimal ratios of oil, Smix, and water that form stable nanoemulsions. The diagram maps the regions where clear, stable nanoemulsions form spontaneously or with minimal energy input[20].
-
Select Ratios from the Stable Zone: Formulate your this compound nanoemulsion using ratios that fall well within the stable nanoemulsion region identified in your phase diagram.
-
-
Issue 3: Low Permeability Across Caco-2 Cell Monolayers
Q: My novel this compound formulation isn't showing a significant improvement in permeability across Caco-2 monolayers compared to free this compound. Why might this be?
A: Caco-2 cell monolayers are a standard in vitro model for intestinal absorption. A lack of improvement suggests the formulation is not effectively overcoming the key cellular barriers.
-
Potential Cause 1: P-glycoprotein (P-gp) Efflux.
-
Scientific Rationale: Caco-2 cells express high levels of efflux transporters like P-gp. If this compound is a P-gp substrate, the cells will actively pump it out, resulting in low net transport from the apical (gut) side to the basolateral (blood) side[7][21]. Many nano-formulation excipients can inhibit P-gp.
-
Troubleshooting Steps:
-
Use P-gp Inhibiting Excipients: Many pharmaceutically acceptable excipients have P-gp inhibitory properties. Surfactants like Tween 80 and Pluronic F68 can inhibit P-gp, potentially by fluidizing the cell membrane or interfering with the transporter's ATP-binding site[22][23]. Ensure your formulation contains such excipients.
-
Confirm with a P-gp Inhibitor: As a control experiment, co-administer your formulation with a known P-gp inhibitor (e.g., verapamil). A significant increase in this compound transport in the presence of the inhibitor strongly suggests that P-gp efflux is a major barrier.
-
-
-
Potential Cause 2: Insufficient Mucoadhesion.
-
Scientific Rationale: Increasing the residence time of the formulation at the cell surface can enhance the concentration gradient and provide more time for absorption. Mucoadhesive polymers can interact with the mucus layer covering the Caco-2 cells, anchoring the nanoparticles at the site of absorption[24][25][26][27].
-
Troubleshooting Steps:
-
Incorporate Mucoadhesive Polymers: Coat your nanoparticles or include a mucoadhesive polymer like chitosan in your formulation. Chitosan, being cationic, interacts electrostatically with the negatively charged sialic acid residues in mucin[26][28].
-
Evaluate Mucoadhesion: Perform an in vitro mucoadhesion test to quantify the interaction between your formulation and mucin.
-
-
Caption: Drug absorption and P-gp efflux across an enterocyte.
Part 3: Standard Operating Procedures (SOPs)
This section provides high-level protocols for key experiments. These should be adapted and validated for your specific laboratory conditions.
SOP 1: Preparation of this compound-Loaded Nanoemulsion
-
Oil Phase Preparation: Accurately weigh the required amount of this compound and dissolve it completely in the selected oil phase (e.g., peppermint oil) using a magnetic stirrer.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol® P) in purified water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise under high-speed mechanical stirring (e.g., 1000 rpm) for 15 minutes to form a coarse pre-emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 1200 bar for 5 cycles) or probe ultrasonication (e.g., 70% amplitude for 10 minutes in an ice bath) to reduce the droplet size to the nanometer range.
-
Characterization: Immediately analyze the resulting nanoemulsion for particle size, PDI, and zeta potential.
SOP 2: Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Place a known volume of the nanoemulsion in an ultrafiltration device (e.g., Amicon® Ultra with a suitable molecular weight cutoff). Centrifuge at a specified speed and time to separate the aqueous phase containing the unencapsulated (free) this compound from the nanoemulsion.
-
Quantification of Free Drug: Analyze the amount of this compound in the collected filtrate using a validated HPLC method[29][30][31][32][33].
-
Calculation: Calculate the %EE using the following formula: %EE = [(Total this compound - Free this compound) / Total this compound] x 100
SOP 3: In Vitro Dissolution Testing
-
Apparatus Setup: Use a USP Apparatus II (Paddle) set to a specified temperature (37 ± 0.5 °C) and paddle speed (e.g., 75 rpm).
-
Dissolution Medium: Use a suitable dissolution medium. For bioavailability prediction, biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended over simple buffers. Ensure sink conditions are maintained.
-
Test Execution: Introduce a precise amount of the this compound formulation into the dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw samples of the dissolution medium. It is critical to use a method that separates the nanoparticles from the dissolved drug, such as dialysis membrane methods or sample and separation techniques[18][34][35][36][37].
-
Analysis: Quantify the concentration of dissolved this compound in each sample using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile.
Part 4: References
-
Al-mahallawi, A. M., Khowessah, O. M., & Shoukri, R. A. (2021). Development, Optimization, and Evaluation of Carvedilol-Loaded Solid Lipid Nanoparticles for Intranasal Drug Delivery. AAPS PharmSciTech, 22(3), 107. [Link]
-
Anas, M., et al. (2023). Mucoadhesive carriers for oral drug delivery. Journal of Drug Delivery Science and Technology. [Link]
-
Homayouni, A., et al. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Current Pharmaceutical Design. [Link]
-
Al-mahallawi, A. M., Abdel-Mottaleb, M. M., & El-Kamel, A. H. (2018). Optimization of carvedilol solid lipid nanoparticles: An approach to control the release and enhance the oral bioavailability on rabbits. International Journal of Pharmaceutics, 547(1-2), 21-31. [Link]
-
Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]
-
Acedo, J. (2018). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Pharmaceutics, 10(3), 119. [Link]
-
ResearchGate. (2018). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]
-
Rossi, S., et al. (2012). Mucoadhesive Polymers for Oral Transmucosal Drug Delivery: A Review. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
D'souza, S. (2021). In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS). Pharmaceutics, 13(2), 244. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Advances in Mucoadhesive Oral Drug Delivery: Mechanisms, Polymers, and Therapeutic Applications. [Link]
-
Dissolution Technologies. (2019). In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. [Link]
-
IJCRT.org. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]
-
Labhade, S. D., et al. (2015). Formulation and Evaluation of Carvedilol Loaded Solid Lipid Nanoparticles. International Journal of Scientific Progress and Research. [Link]
-
Pal, K., & Kumar, B. (2009). Polymers in Mucoadhesive Drug-Delivery Systems: A Brief Note. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. [Link]
-
Devi, S., et al. (2021). Review: Polymers for Mucoadhesive Drug Delivery Systems. Acta Pharmaceutica Sciencia. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Singh, B. P., et al. (2014). Development and Characterization of A Nanoemulsion Gel formulation for Transdermal delivery of Carvedilol. International Journal of Drug Development and Research. [Link]
-
Gidrol, X., et al. (2021). Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. Pharmaceutics, 13(10), 1720. [Link]
-
ResearchGate. (2017). (PDF) DEVELOPMENT AND EVALUATION OF NANOEMULSION FORMULATIONS FOR IMPROVED ORAL DELIVERY OF CARVEDILOL. [Link]
-
Veerareddy, P. R., et al. (2011). Formulation, characterization and Pharmacokinetic studies of Carvedilol nanoemulsions. Current Trends in Biotechnology and Pharmacy. [Link]
-
ResearchGate. (2015). Formulation and characterization of carvedilol nanoemulsion oral liquid dosage form. [Link]
-
Slideshare. (n.d.). Methods of enhancing bioavailability of drugs. [Link]
-
Al-kassimy, M. A., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics, 13(7), 1083. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Agilent. (n.d.). Dissolution of an Immediate Release Nanoparticle Formulation Using the Agilent NanoDis System. [Link]
-
de Oliveira, G. G., et al. (2016). Development of carvedilol-cyclodextrin inclusion complexes using fluid-bed granulation: a novel solid-state complexation alternative with technological advantages. Journal of Pharmacy and Pharmacology, 68(11), 1379-1392. [Link]
-
Dissolution Technologies. (2022). Testing the In-Vitro Product Performance of Nanomaterial-Based Drug Products: View of the USP Expert Panel. [Link]
-
FooDB. (2010). Showing Compound trans-Carveol (FDB003875). [Link]
-
Al-kassimy, M. A., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Pharmaceutics, 13(7), 1083. [Link]
-
Drais, H. K. (2015). (Open Access) Formulation and characterization of carvedilol nanoemulsion oral liquid dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Deshpande, M. M., et al. (2021). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (2014). Preparation and evaluation of carvedilol-loaded solid lipid nanoparticles for targeted drug delivery. [Link]
-
IOSR Journal. (2016). Method Development and Analytical Method Validation of Carvedilol by High Performance Liquid Chromatography. [Link]
-
Singh, M., & Choonara, Y. E. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Therapeutic Delivery, 4(8), 1001-1014. [Link]
-
ResearchGate. (2014). Simple and Accurate RP-HPLC and TLC Densitometric Methods for Determination of Carvedilol in Pharmaceutical Formulations. [Link]
-
Liu, Y., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Separations, 10(11), 555. [Link]
-
MDPI. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
-
ResearchGate. (2015). Carvedilol solid dispersion for enhanced oral bioavailability using rat model. [Link]
-
Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work? [Link]
-
Noreen, S., et al. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International. [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 99-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Showing Compound trans-Carveol (FDB003875) - FooDB [foodb.ca]
- 6. This compound | 99-48-9 [chemicalbook.com]
- 7. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development, Optimization, and Evaluation of Carvedilol-Loaded Solid Lipid Nanoparticles for Intranasal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of carvedilol solid lipid nanoparticles: An approach to control the release and enhance the oral bioavailability on rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijspr.com [ijspr.com]
- 14. Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. humapub.com [humapub.com]
- 17. oatext.com [oatext.com]
- 18. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (Open Access) Formulation and characterization of carvedilol nanoemulsion oral liquid dosage form (2015) | Hayder Kadhim Drais | 34 Citations [scispace.com]
- 20. ijddr.in [ijddr.in]
- 21. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 24. Mucoadhesive carriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. tandfonline.com [tandfonline.com]
- 28. medipol.edu.tr [medipol.edu.tr]
- 29. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 30. ijpsonline.com [ijpsonline.com]
- 31. iosrjournals.org [iosrjournals.org]
- 32. researchgate.net [researchgate.net]
- 33. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 35. dissolutiontech.com [dissolutiontech.com]
- 36. agilent.com [agilent.com]
- 37. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Identification of Carveol Degradation Products
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with carveol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the identification and analysis of this compound degradation products. Our focus is on providing practical, field-tested insights rooted in established scientific principles to ensure the integrity and accuracy of your experimental results.
Introduction to this compound and its Stability Challenges
This compound, a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, is a valuable chiral starting material in synthetic organic chemistry and a compound of interest in fragrance and pharmaceutical research. As a bicyclic unsaturated alcohol, this compound is susceptible to degradation through various pathways, including oxidation, isomerization, and rearrangement, particularly when exposed to air, light, or acidic/basic conditions. Understanding and identifying its degradation products is critical for ensuring the quality, stability, and safety of starting materials and final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through oxidation and acid-catalyzed isomerization.
-
Oxidation: The allylic alcohol moiety in this compound is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal catalysts. The primary oxidation product is carvone . Further oxidation can lead to the formation of other oxygenated derivatives.
-
Isomerization: In the presence of acidic catalysts or upon heating, this compound can undergo isomerization to form its more thermodynamically stable isomer, carvacrol . This is a common transformation observed during distillation or prolonged storage under acidic conditions.
Below is a simplified diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during the analysis of this compound and its degradation products.
Issue 1: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: I am running a GC-MS analysis of my this compound sample, which I expected to be pure. However, I am seeing several unexpected peaks in the chromatogram. What could be the cause?
Answer: The presence of unexpected peaks in your GC-MS chromatogram of a this compound sample often points to degradation or the presence of isomeric impurities. Here’s a systematic approach to troubleshoot this issue:
Step 1: Verify the Identity of the Major Peaks.
-
This compound: Expect to see a peak corresponding to the mass-to-charge ratio (m/z) of this compound's molecular ion and characteristic fragment ions.
-
Carvone: Look for a peak with a molecular ion corresponding to carvone. The mass spectra of this compound and carvone are distinct and can be readily distinguished.
-
Carvacrol: Search for a peak corresponding to the molecular ion of carvacrol. Note that carvacrol and this compound are isomers and will have the same molecular weight, but their fragmentation patterns and retention times will differ.
Step 2: Consider On-Column Degradation.
The high temperatures of the GC inlet and column can sometimes induce thermal degradation or isomerization of sensitive compounds like this compound.
-
Protocol for Investigating Thermal Degradation:
-
Lower the Inlet Temperature: Decrease the injector port temperature in increments of 20°C and observe if the relative abundance of the suspected degradation peaks decreases.
-
Use a Milder Ionization Technique: If available, switch from electron ionization (EI) to a softer ionization method like chemical ionization (CI) to reduce in-source fragmentation and degradation.
-
Step 3: Evaluate Sample Storage and Handling.
Improper storage is a frequent cause of degradation.
-
Storage Conditions: this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).
-
Solvent Effects: Ensure the solvent used for sample preparation is of high purity and free from acidic or basic contaminants that could catalyze degradation.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Issue 2: Difficulty in Quantifying Low Levels of Degradation Products
Question: I am trying to quantify trace amounts of carvone in my this compound sample using High-Performance Liquid Chromatography (HPLC), but I am struggling with sensitivity and peak resolution. What can I do?
Answer: Quantifying trace impurities requires an optimized HPLC method. Here are key parameters to consider for improving sensitivity and resolution:
1. Method Optimization:
-
Column Selection: A C18 column is a good starting point for separating this compound and carvone. For improved resolution, consider a column with a smaller particle size (e.g., sub-2 µm) if you are using a UHPLC system.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective. Fine-tuning the gradient profile can significantly improve the separation of closely eluting peaks.
-
Detector Wavelength: The choice of UV detector wavelength is crucial. Carvone, being an α,β-unsaturated ketone, has a strong UV absorbance maximum around 230-240 nm. This compound's absorbance at this wavelength is much lower. Therefore, monitoring at this wavelength will enhance the sensitivity for carvone.
2. Sample Preparation for Trace Analysis:
-
Concentration: If the degradation products are present at very low levels, you may need to concentrate your sample. Solid-phase extraction (SPE) can be a valuable tool for this purpose.
-
Standard Curve: Prepare a calibration curve using a certified reference standard of carvone. This is essential for accurate quantification.
Table 1: HPLC Method Parameters for this compound and Carvone Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for reversed-phase separation. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B | Provides good separation of this compound and carvone. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detector | UV-Vis | |
| Wavelength | 235 nm | Maximizes sensitivity for carvone. |
3. Confirmatory Analysis:
For unambiguous identification of trace impurities, especially in complex matrices, consider using HPLC coupled with mass spectrometry (LC-MS). This provides both retention time and mass spectral data for confident peak identification.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11471, this compound." PubChem, [Link].
- National Institute of Standards and Technology. "this compound" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, [Link].
Method transfer challenges for Carveol analytical procedures
Technical Support Center: Carveol Analytical Procedures
A Senior Application Scientist's Guide to Method Transfer
Welcome to the technical support center for this compound analytical procedures. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the in-depth, field-proven insights necessary to navigate the complexities of analytical method transfer for this unique chiral terpene. This resource is structured to anticipate the specific challenges you'll face, from instrumentation differences to the inherent chemical properties of this compound, ensuring your method transfer is both scientifically sound and regulatory compliant.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before diving into specific troubleshooting, it's crucial to understand the framework governing analytical method transfer. This section addresses the high-level questions that form the basis of a successful transfer strategy.
Q1: What is the primary goal of an analytical method transfer (AMT) and which regulations govern it?
The primary goal of an AMT is to formally document and qualify a receiving laboratory (RL) to execute an analytical procedure developed by a transferring laboratory (TL), ensuring the RL can produce results that are accurate, precise, and equivalent to the TL.[1][2] The process is governed by key industry guidelines, most notably the United States Pharmacopeia (USP) General Chapter <1224> Transfer of Analytical Procedures and principles outlined in the ICH Q2(R1) Guideline on Validation of Analytical Procedures .[1][2][3][4][5][6] The objective is to maintain the method's validated state throughout its lifecycle and across different sites.[1]
Q2: What are the different strategies for performing a method transfer?
USP <1224> outlines several approaches, allowing for flexibility based on risk and the complexity of the procedure.[1][7][8] The most common strategies are:
-
Comparative Testing: This is the most frequently used approach. It involves the direct comparison of results from a pre-determined number of samples, analyzed by both the TL and the RL.[7] Success is determined by meeting pre-defined acceptance criteria.
-
Co-validation: The RL participates in the original method validation process. This is efficient when the transfer is planned early in the product lifecycle.[1][7]
-
Revalidation: The RL conducts a full or partial revalidation of the analytical method.[1][7] This is often resource-intensive and typically reserved for situations where comparative testing is not feasible.
-
Transfer Waiver: In certain low-risk scenarios, a formal transfer may be waived.[7][8] This can occur if the RL is already proficient with a very similar method, the method is a simple compendial procedure, or the personnel who developed the method have moved to the RL.[8]
Q3: this compound is a chiral molecule. What specific validation parameters are critical for its chiral purity assays during transfer?
For chiral methods, the focus extends beyond simple assay values to ensure accurate measurement of enantiomeric purity. The validation and transfer must rigorously demonstrate:
-
Specificity: The method's ability to unequivocally assess each enantiomer in the presence of the other and any potential impurities or degradation products.[6] This is paramount.
-
Resolution: The system suitability tests (SSTs) must include a minimum resolution requirement between the enantiomer peaks to ensure baseline separation for accurate quantitation.[9]
-
Limit of Quantitation (LOQ): The method must be sensitive enough to accurately quantify the undesired enantiomer at its specification limit.[9] This is a critical parameter that the receiving lab must be able to meet.[10]
-
Accuracy & Precision at the LOQ: It's not enough to just detect the minor enantiomer; the RL must demonstrate both accuracy (recovery) and precision at this low concentration.[9]
Part 2: The Method Transfer Workflow
A successful transfer is a systematic process built on clear communication and a robust protocol. The following workflow illustrates the key stages.
Caption: High-level workflow for a typical analytical method transfer process.
Part 3: Troubleshooting Guide for this compound Analysis
This section addresses specific, practical problems you may encounter when transferring HPLC and GC methods for this compound.
High-Performance Liquid Chromatography (HPLC) Challenges
HPLC is often the method of choice for chiral separations and potency assays of this compound.
Symptom 1: Retention Time (RT) Shifts Between Labs, Especially for Early Eluting Peaks.
-
Potential Cause: Differences in HPLC system dwell volume (the volume from the point of solvent mixing to the column head).[11][12] This is one of the most common reasons for transfer failure with gradient methods, as it changes the time before the new mobile phase composition reaches the column.[12][13]
-
Recommended Solutions:
-
Quantify Dwell Volume: Determine the dwell volume for both the TL and RL instruments.
-
Software Adjustments: Modern HPLCs often have software features to mimic the dwell volume of another system, providing the easiest fix.[11][14]
-
Gradient Modification: If software adjustment isn't possible, an isocratic hold can be added to the beginning of the gradient on the system with the smaller dwell volume to compensate.
-
Check Temperature: Ensure column compartments and solvent pre-heaters are set and calibrated identically. A mismatch in temperature can cause significant RT shifts.[12][14]
-
Symptom 2: Loss of Resolution Between this compound Enantiomers.
-
Potential Cause 1: The chiral stationary phase (CSP) is highly sensitive to mobile phase composition and temperature. Minor, undocumented variations in mobile phase preparation (e.g., source of solvent, exact pH adjustment) can drastically affect chiral recognition.[9]
-
Recommended Solutions:
-
Standardize Preparation: The transfer protocol must be explicit about mobile phase preparation, including solvent manufacturer/grade, buffer salt source, and the exact method and equipment for pH measurement.[11]
-
Temperature Control: Strict temperature control is critical for chiral separations. Use a high-quality column oven and allow for ample equilibration time.[14]
-
-
Potential Cause 2: Differences in the specific lot of the chiral column. Even with the same part number, minor variations in manufacturing can exist.
-
Recommended Solutions:
-
Use the Same Column: If possible, the exact column used for validation at the TL should be sent to the RL for the transfer exercise.
-
Test Multiple Lots: If a new column must be used, the original method development should have tested robustness across different column lots. The RL should confirm performance on their specific lot.
-
Symptom 3: Unexplained "Ghost" Peaks Appearing in the RL's Chromatogram.
-
Potential Cause: Contamination from vials, caps, septa, or mobile phase filters. Different brands can have different levels of extractable compounds.[11]
-
Recommended Solutions:
-
Specify Consumables: The method protocol must specify the exact part numbers for all sample vials, caps, and filters used.[11]
-
Run Blanks: The RL should run a series of blanks (injection of mobile phase/diluent) using their own consumables to confirm they are not the source of interference.
-
Check Sample Diluent: Ensure the sample diluent is identical. Dissolving this compound in pure organic solvent versus a mixed aqueous-organic diluent can affect stability and introduce artifacts.[11]
-
Gas Chromatography (GC) Challenges
GC is commonly used for analyzing volatile terpenes like this compound, often for purity or residual solvent testing.
Symptom 1: Poor Peak Shape (Tailing) for this compound.
-
Potential Cause: Active sites in the GC inlet or column. This compound has a hydroxyl group that is prone to interacting with active silanol groups in glass liners or on the column surface, causing peak tailing.[15]
-
Recommended Solutions:
-
Use Deactivated Liners: Always use high-quality, deactivated inlet liners. The protocol should specify the exact type (e.g., splitless with wool, cyclo-deactivated).
-
Column Maintenance: If the column is old, active sites may have developed. Trim the first 5-10 cm from the column inlet. If tailing persists, the column may need replacement.[16]
-
Check Sample Preparation: Ensure the sample is fully dissolved and the solvent is appropriate. Highly polar analytes in non-polar solvents can exhibit poor peak shape.
-
Symptom 2: Inconsistent Results or Loss of Analyte Response.
-
Potential Cause 1: Thermal degradation of this compound in a hot GC inlet. While this compound is volatile, it can degrade at excessively high temperatures.[17]
-
Recommended Solutions:
-
Optimize Inlet Temperature: The inlet temperature should be high enough to ensure complete volatilization but not so high that it causes degradation. This is a critical parameter that must be explicitly defined and verified.
-
Use a Faster Injection: A faster injection speed minimizes the time the analyte spends in the hot inlet.
-
-
Potential Cause 2: Sample discrimination in the inlet. If using a split injection, higher boiling point compounds (like some terpenes) can be discriminated against if the vaporization is not optimized.
-
Recommended Solutions:
-
Inlet Liner Choice: The choice of liner and the presence/position of glass wool can significantly impact vaporization. Ensure the RL uses the identical liner configuration.
-
Consider a PTV Inlet: If problems persist, a Programmable Temperature Vaporization (PTV) inlet offers much greater control over the injection process and can mitigate discrimination and degradation.
-
Caption: Decision tree for troubleshooting common GC issues with this compound.
Part 4: Essential Experimental Protocols
This section provides step-by-step methodologies for critical experiments during the method transfer process.
Protocol 1: Comparative Testing for HPLC Method Transfer
This protocol outlines the steps for a comparative study between the Transferring Unit (TU) and Receiving Unit (RU).
-
Protocol Agreement: Both TU and RU must formally sign the pre-approved transfer protocol, which includes the experimental design and acceptance criteria.[1][7]
-
Sample Selection: The TU selects a minimum of 3 representative batches of the this compound sample (e.g., drug substance or product). If available, a batch with known impurities or a specific enantiomeric ratio should be included.
-
Sample Analysis (TU): The TU analyzes each batch in sextuplicate (n=6) according to the validated analytical procedure.
-
Sample Shipment: The TU ships the same batches, along with any critical reference standards and specialized reagents, to the RU under appropriate storage conditions.
-
Sample Analysis (RU): The RU, using their own equipment and personnel, analyzes each batch in sextuplicate (n=6).
-
Data Evaluation: The results are statistically compared. The acceptance criteria are defined in the protocol and typically involve comparing the means, standard deviations, and impurity profiles.
| Parameter | Typical Acceptance Criteria | Rationale |
| Assay Mean Value | RU mean should be within ±2.0% of the TU mean. | Ensures accuracy and lack of systematic bias between labs. |
| Assay Precision | RSD for n=6 at RU should be ≤1.5%. | Demonstrates the RU's ability to achieve comparable precision. |
| Enantiomeric Purity | RU mean should be within ±0.10% (absolute) of the TU mean. | Tighter criteria are needed for impurity-level measurements. |
| Individual Impurities | RU mean should be within ±20% (relative) of the TU mean for impurities >0.1%. | Accounts for higher variability at low concentrations. |
Scientist's Note: These criteria are examples and should be established based on the method's performance, product specifications, and a risk assessment.
Protocol 2: Forced Degradation Study for this compound
A forced degradation study is essential to prove the stability-indicating nature of an analytical method.[18][19][20] It ensures that degradation products do not interfere with the quantification of this compound.[21][22][23]
-
Objective: To generate potential degradation products of this compound under various stress conditions to demonstrate method specificity. A target degradation of 5-20% is generally recommended.[24]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Apply Stress Conditions (in separate aliquots):
-
Acid Hydrolysis: Add 0.1 M HCl and hold at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and hold at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.
-
Thermal: Store the solid drug substance and a solution at 80°C for 48 hours.
-
Photolytic: Expose the solid drug and solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the analytical method.
-
Evaluation:
-
Assess peak purity of the main this compound peak in all stressed samples using a photodiode array (PDA) detector.
-
Ensure that all major degradation peaks are well-resolved from the this compound peak (Resolution > 2.0).
-
Document the mass balance to account for the loss of the parent drug versus the formation of degradants.
-
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- HPLC Method Transfer Problems. Element Lab Solutions. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- "Transfer of Analytical Procedures according to the New USP Chapter <1224>" - An Overview.
- Inter-laboratory transfer of HPLC methods: problems and solutions. PubMed. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Method development and forced degradation studies of carvedilol by RP- HPLC.
- 〈1224〉 Transfer of Analytical Procedures - USP-NF. USP. [Link]
- 1224 Transfer of Analytical Procedures. Scribd. [Link]
- Unlocking Smoother HPLC Method Transfer. Technology Networks. [Link]
- Method Development and Validation of Forced Degradation Studies of Carvedilol by using UV Spectroscopy.
- Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verific
- Method Transfer Problems.
- USP 1224 Transfer of Analytical Procedures.
- Study of the Degradation Kinetics of Carvedilol by Use of a Validated Stability-Indicating LC Method.
- Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Agilent. [Link]
- GC Troubleshooting Guide. Phenomenex. [Link]
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
- Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]
- Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities in pharmaceutical dosage forms using RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
- Advanced GC Troubleshooting. Agilent. [Link]
- HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]
- Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities in pharmaceutical dosage forms using RP HPLC.
- HPLC Troubleshooting Guide. Phenomenex. [Link]
- HPLC studies for assessing the stability of carvedilol tablets.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
- Chromatographic method measures cannabinoid and terpene levels simultaneously. Terpenes and Testing Magazine. [Link]
- Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. Cannabis Science and Technology. [Link]
- Forced degrad
- Challenges in Analytical Method Transfer. Pharmaceutical Technology. [Link]
- Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Agilent. [Link]
- Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis s
- HPLC Troubleshooting Guide. Restek. [Link]
- Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase High Performance Liquid Chromatography Method.
- Analytical Method Transfer: Common Pitfalls and How to Avoid Them. QbD Group. [Link]
- Analytical Method Transfer Between Laboratories: Challenges and Solutions. Lab Manager. [Link]
- Getting it right: best practices for analytical method transfers. Manufacturing Chemist. [Link]
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. scribd.com [scribd.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. pharmtech.com [pharmtech.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Unlocking Smoother HPLC Method Transfer | Technology Networks [technologynetworks.com]
- 14. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. medcraveonline.com [medcraveonline.com]
- 21. researchgate.net [researchgate.net]
- 22. jocpr.com [jocpr.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Carveol Stability via Cyclodextrin Complexation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful encapsulation of carveol in cyclodextrins (CDs) to improve its stability and aqueous solubility. My approach is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Fundamentals of this compound-Cyclodextrin Complexation (FAQs)
This section addresses the foundational concepts of forming inclusion complexes between this compound and cyclodextrins.
Q1: What is a this compound-cyclodextrin inclusion complex and why is it useful?
A1: An inclusion complex is a supramolecular assembly where a "guest" molecule (this compound) is encapsulated within the cavity of a "host" molecule (cyclodextrin). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound, a monoterpenoid alcohol, is relatively hydrophobic and volatile. By encapsulating this compound within the cyclodextrin cavity, you effectively shield it from environmental factors like oxygen, light, and heat, thereby increasing its chemical stability.[1][2] This process also significantly enhances its apparent aqueous solubility, which is a critical factor for many pharmaceutical formulations.[3][4]
Diagram: Mechanism of Cyclodextrin Inclusion
Caption: Hydrophobic interactions drive the this compound (guest) into the cyclodextrin (host) cavity, displacing water molecules.
Q2: Which type of cyclodextrin is best for this compound?
A2: The choice of cyclodextrin depends primarily on the size and geometry of the guest molecule. For a monoterpenoid like this compound, β-cyclodextrin (β-CD) is typically the most suitable starting point due to its cavity size (~6.0-6.5 Å), which generally provides a snug fit.[5] However, native β-CD has relatively low aqueous solubility (~1.85 g/100 mL).
For applications requiring higher solubility of the complex itself, chemically modified derivatives are superior:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Offers significantly higher aqueous solubility (>60 g/100 mL) and is widely used in pharmaceutical formulations.
-
Methyl-β-cyclodextrin (M-β-CD): Also provides excellent solubility and can sometimes offer stronger binding than HP-β-CD.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with very high solubility, often used for parenteral formulations.
Expert Insight: While β-CDs are the most common choice, do not rule out α-CD or γ-CD without preliminary screening. Sometimes, partial inclusion or interaction with the larger γ-CD cavity can yield desirable properties. The optimal choice must be confirmed experimentally via phase solubility studies.
Table 1: Comparison of Common Cyclodextrins for this compound Encapsulation
| Cyclodextrin Type | Cavity Diameter (Å) | Aqueous Solubility (g/100mL at 25°C) | Key Advantages for this compound | Potential Issues |
| α-Cyclodextrin | 4.7 - 5.3 | ~14.5 | - | Cavity may be too small for optimal fit. |
| β-Cyclodextrin | 6.0 - 6.5 | ~1.85 | Good size match, cost-effective. | Low aqueous solubility can be limiting.[6] |
| γ-Cyclodextrin | 7.5 - 8.3 | ~23.2 | High solubility. | Cavity may be too large, leading to a weaker complex. |
| HP-β-CD | 6.0 - 6.5 | > 60 | Excellent solubility, well-established safety profile. | Higher cost than native β-CD. |
| M-β-CD | 6.0 - 6.5 | > 50 | High solubility, potentially strong binding. | - |
Section 2: Experimental Design & Key Protocols
This section provides actionable protocols for preparing and analyzing your this compound-CD complexes.
Q3: How do I prepare solid this compound-cyclodextrin inclusion complexes?
A3: Several methods can be used, each with its own advantages. The co-precipitation method is a simple and effective starting point for lab-scale preparation.
Protocol: Co-Precipitation Method for this compound-β-CD Complex
Rationale: This method relies on the differential solubility of the free components versus the formed complex. By dissolving both in a suitable solvent system and then inducing precipitation (often by cooling), the inclusion complex is preferentially isolated.
Materials:
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
This compound
-
Ethanol (or other suitable organic solvent for this compound)
-
Deionized water
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
-
Drying oven or desiccator
Step-by-Step Procedure:
-
Prepare the CD Solution: Dissolve β-cyclodextrin in deionized water with continuous stirring. For native β-CD, gentle heating (e.g., 50-60°C) may be required to achieve the desired concentration.[7] A typical starting point is a 1:1 molar ratio of this compound to β-CD.
-
Prepare the this compound Solution: Dissolve the corresponding molar amount of this compound in a minimal volume of ethanol.
-
Mixing and Complexation: Slowly add the ethanolic this compound solution dropwise to the aqueous β-CD solution under vigorous stirring.
-
Equilibration: Seal the container and allow the mixture to stir for an extended period (e.g., 4-24 hours) at a controlled temperature (e.g., room temperature). This step is critical for the system to reach equilibrium.
-
Induce Precipitation: Cool the solution in an ice bath or refrigerate (e.g., at 4°C) for several hours (e.g., 24 hours) to facilitate the precipitation of the inclusion complex.[7]
-
Isolate the Complex: Collect the resulting white precipitate by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold deionized water to remove any surface-adhered, uncomplexed β-CD, followed by a wash with a small amount of a non-polar solvent like hexane to remove uncomplexed this compound.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
Diagram: Experimental Workflow for Complex Preparation & Analysis
Caption: A logical workflow from complex preparation to final performance evaluation.
Q4: How do I determine the stoichiometry and stability constant (Ks) of my complex?
A4: The phase solubility method developed by Higuchi and Connors is the gold standard for this analysis.[3][8] It involves measuring the increase in this compound's aqueous solubility as a function of increasing cyclodextrin concentration.
Protocol: Phase Solubility Study
Rationale: This experiment determines the stoichiometry of the complex (e.g., 1:1, 1:2) and its stability constant (Ks), which quantifies the strength of the host-guest interaction. A higher Ks value indicates a more stable complex.
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Add an excess amount of this compound to each solution. This is crucial to ensure saturation.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-72 hours).
-
After equilibration, filter the solutions (e.g., using a 0.45 µm syringe filter) to remove the undissolved this compound.
-
Dilute the filtrate appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the total concentration of dissolved this compound (Y-axis) against the concentration of cyclodextrin (X-axis).
Interpreting the Results:
-
A-type Curve: A linear increase in this compound solubility indicates the formation of a soluble complex. If the slope is less than 1, a 1:1 stoichiometry is assumed. This is the most common result for this type of guest molecule.[3]
-
B-type Curve: The solubility initially increases and then plateaus or decreases, suggesting the formation of a complex with limited solubility.
For a 1:1 complex exhibiting an A-type curve, the stability constant (Ks) can be calculated from the slope and the intrinsic solubility of this compound (S₀) using the following equation:
Ks = Slope / ( S₀ * (1 - Slope) )
Where S₀ is the Y-intercept of the phase solubility diagram.
Table 2: Illustrative Stability Constants for Related Molecules
| Guest Molecule | Cyclodextrin | Stability Constant (Ks) | Source |
| Carvedilol | RAMEB | 317 M⁻¹ | [4][9][10][11][12] |
| Carvedilol | γ-CD | 225 M⁻¹ | [4][9][10][11][12] |
| Carvacrol | HP-β-CD | 5042 M⁻¹ | [13] |
| Carvedilol | HP-β-CD | 4.19 x 10⁴ M⁻¹ | [3] |
Note: These values are for structurally related molecules and serve as a reference. You must determine the specific Ks for your this compound-CD system.
Section 3: Troubleshooting Common Experimental Issues
This section is designed to help you overcome common hurdles encountered during your experiments.
Q5: My encapsulation efficiency (EE) is low. How can I improve it?
A5: Low encapsulation efficiency is a frequent challenge. It means a significant portion of your this compound is not being successfully included in the cyclodextrin cavity.
Troubleshooting Guide: Low Encapsulation Efficiency
| Potential Cause | Explanation | Recommended Solution(s) |
| Incorrect Molar Ratio | Using too little cyclodextrin (e.g., < 1:1) leaves excess this compound uncomplexed. Conversely, a very high excess of CD is often unnecessary and not cost-effective. | Optimize the molar ratio. Start with 1:1 (this compound:CD) and test slightly higher ratios (e.g., 1:1.2, 1:1.5). A phase solubility study will help identify the optimal stoichiometry. |
| Inefficient Preparation Method | Some methods are inherently more efficient than others. Simple physical mixing yields poor results. Kneading or co-precipitation are better, while freeze-drying often gives the highest EE.[14] | Change or optimize your preparation method. If using co-precipitation, ensure adequate stirring time for equilibration. Consider trying the freeze-drying or kneading method, which can enhance molecular interaction. |
| Loss of Volatile Guest | This compound is volatile. If your process involves high temperatures (e.g., improper drying) or is conducted in an open system for too long, you will lose this compound to evaporation. | Control the temperature. Use low-temperature drying methods (e.g., vacuum oven at <50°C). Keep the system sealed during the equilibration/stirring phase. |
| Inadequate Equilibration Time | Complex formation is not instantaneous. Insufficient stirring time means the system may not have reached its thermodynamic equilibrium, resulting in incomplete complexation. | Increase the equilibration/stirring time. Extend the stirring period from 4 hours to 12 or even 24 hours and compare the resulting EE. |
| Poor Solvent Choice | The solvent system must effectively dissolve both the CD (in the aqueous phase) and the this compound (in the organic phase) to facilitate their interaction at the interface. | Optimize the co-solvent. Ensure you are using a minimal amount of organic solvent (e.g., ethanol) to dissolve the this compound before adding it to the aqueous CD solution. Too much organic solvent can disrupt the hydrophobic interactions necessary for inclusion. |
Expert Insight: Studies on carvacrol, a structural isomer of this compound, have shown that encapsulation efficiencies can range from 83% to over 91% depending on the method, with freeze-drying often yielding superior results compared to kneading.[14] This highlights the critical impact of the preparation technique.
Diagram: Troubleshooting Decision Tree for Low Encapsulation Efficiency
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. scispace.com [scispace.com]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol | Semantic Scholar [semanticscholar.org]
- 11. Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carvacrol and HP-β-Cyclodextrin Complexes: Extensive Characterization and Potential Cytotoxic Effect in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for Carveol Analysis Following ICH Q2(R1) Guidelines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth, data-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Carveol, a monoterpenoid alcohol with significant applications in the pharmaceutical and fragrance industries.[1] Grounded in the principles of the International Council for Harmonisation's (ICH) Q2(R1) guideline, this document moves beyond a simple recitation of validation steps.[2][3] It delves into the scientific rationale behind experimental design, compares a modern, optimized UHPLC approach against a conventional HPLC method, and presents detailed, actionable protocols. Through a critical evaluation of validation data—encompassing specificity, linearity, accuracy, precision, and robustness—this guide equips analytical scientists with the expertise to select, validate, and implement a reliable, high-performing method for this compound analysis that ensures data integrity and regulatory compliance.
The Analytical Imperative: Why Rigorous Validation for this compound Matters
This compound, a naturally occurring monoterpenoid, exists as four distinct stereoisomers due to its two chiral centers.[1] These isomers can exhibit different biological and olfactory properties, making their accurate quantification essential for quality control, stability testing, and formulation development in pharmaceuticals.[1] An analytical method that is not rigorously validated is a source of scientific and financial risk. The ICH Q2(R1) guideline provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose, ensuring that the generated data is reliable, reproducible, and defensible.[3][4]
The ICH Q2(R1) Framework: A Foundation of Trust
The objective of analytical method validation is to formally demonstrate that a procedure is fit for its purpose.[4] The ICH Q2(R1) guideline details the validation characteristics required for various analytical tests.[3] For a quantitative assay like this compound analysis, the key parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[7]
-
Range: The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[7]
-
Accuracy: The closeness of test results to the true value.[6]
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.[9][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Comparative HPLC Methodologies for this compound
To illustrate the impact of methodological choices, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods for this compound analysis. This compound is soluble in alcohols like ethanol and methanol and can be analyzed by RP-HPLC using a mobile phase of acetonitrile and water.[11][12][13]
-
Method A (Optimized UHPLC): A modern approach utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) with a sub-2 µm particle size column for enhanced speed and resolution.
-
Method B (Conventional HPLC): A traditional approach using a standard HPLC system with a larger 5 µm particle size column.
| Parameter | Method A: Optimized UHPLC | Method B: Conventional HPLC |
| Instrument | UHPLC System with PDA Detector | Standard HPLC System with UV Detector |
| Column | C18 Core-Shell, 100 x 2.1 mm, 1.7 µm | C18 Fully Porous, 150 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile | A: Water; B: Acetonitrile |
| Gradient | 40% B to 70% B in 3 min | Isocratic: 60% Acetonitrile / 40% Water |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temp. | 40°C | 30°C |
| Detection λ | 210 nm | 210 nm |
| Injection Vol. | 2 µL | 10 µL |
| Run Time | 5 minutes | 10 minutes |
Causality Behind Choices for Method A: The choice of a sub-2 µm core-shell column in Method A is deliberate; it provides higher separation efficiency and allows for faster flow rates without generating excessive backpressure, significantly reducing run times. The gradient elution offers better resolution of this compound from potential impurities compared to an isocratic method. A higher temperature (40°C) reduces mobile phase viscosity, improving efficiency and peak shape.
Head-to-Head Validation: A Data-Driven Comparison
A validation protocol must be established to outline the procedures and acceptance criteria.[7] The following sections present hypothetical but realistic data comparing the performance of Method A and Method B against typical acceptance criteria.
Specificity
Specificity was assessed by injecting a blank (diluent), a placebo (formulation matrix without this compound), and a this compound standard. The analyte peak in the sample should be free from interference from the blank or placebo.
-
Method A Result: The this compound peak at ~2.1 min was sharp and well-resolved. No interfering peaks were observed at its retention time in the blank or placebo chromatograms. Peak purity analysis using a PDA detector confirmed spectral homogeneity across the peak.
-
Method B Result: The this compound peak at ~5.8 min was broader. While no major interferences were seen, a small baseline disturbance from the placebo was noted near the main peak, suggesting a lower degree of specificity.
Linearity & Range
Linearity was evaluated by analyzing five concentrations of this compound standard solution. The range is established by confirming that the method has suitable accuracy, precision, and linearity within the specified upper and lower concentrations.[7]
| Parameter | Method A (UHPLC) | Method B (HPLC) | Acceptance Criteria |
| Range Tested | 1 - 150 µg/mL | 10 - 150 µg/mL | Appropriate for intended assay |
| Regression Eq. | y = 45120x + 150 | y = 18540x + 2300 | --- |
| Correlation (r²) | 0.9998 | 0.9985 | ≥ 0.999[8][14] |
| y-intercept % | 0.1% | 1.5% | ≤ 2.0% of 100% response[8] |
Insight: Method A demonstrates superior linearity over a wider range, as indicated by the higher correlation coefficient and a y-intercept that is closer to the origin. This suggests a more reliable and direct relationship between concentration and response.
Accuracy & Precision
Accuracy was determined by the recovery method (spiking the placebo with known concentrations of this compound). Precision was evaluated through repeatability (six replicate preparations at 100% concentration) and intermediate precision (analysis by a second analyst on a different day).[6][7]
| Parameter | Method A (UHPLC) | Method B (HPLC) | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% - 101.1% | 97.5% - 103.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | 1.35% | ≤ 2.0%[5] |
| Intermediate Precision (%RSD) | 0.68% | 1.88% | ≤ 2.0%[5] |
Insight: Method A exhibits significantly better accuracy (tighter recovery range) and precision (lower %RSD). The lower variability in Method A's results provides higher confidence in the reported values. Modern UHPLC systems are capable of achieving precision with an RSD of ≤0.73%.[15]
Limits of Detection (LOD) & Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[9]
| Parameter | Method A (UHPLC) | Method B (HPLC) | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL | 1.0 µg/mL | Report Value |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL | 3.0 µg/mL | Report Value |
Insight: The superior peak sharpness and efficiency of the UHPLC method result in a significantly lower baseline noise, leading to a 10-fold improvement in sensitivity (lower LOD and LOQ) compared to the conventional HPLC method.
Robustness
Robustness was evaluated by making small, deliberate changes to the method parameters and observing the effect on the results (%RSD of assay).
| Varied Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 0.8% | 2.1% | ≤ 2.0% |
| Column Temp. (±5°C) | 0.6% | 1.5% | ≤ 2.0% |
| Mobile Phase %B (±2%) | 1.1% | 2.8% | ≤ 2.0% |
Insight: Method A demonstrates greater robustness, remaining well within the acceptance criteria when method parameters are varied. Method B fails the robustness test for flow rate and mobile phase composition, indicating that minor day-to-day variations could lead to unreliable results.
Visualizing the Validation Workflow
Understanding the logical flow of the validation process is crucial for effective planning and execution.
Caption: Workflow for HPLC Method Validation according to ICH Guidelines.
Interrelationship of Key Validation Parameters
The core quantitative parameters are intrinsically linked. Linearity, accuracy, and precision studies collectively define the working range where the method is considered valid and reliable.
Caption: Interdependence of Linearity, Accuracy, and Precision.
Detailed Experimental Protocol: Validation of Method A
This section provides a step-by-step protocol for validating the optimized UHPLC method (Method A).
7.1 Reagents and Materials
-
This compound Reference Standard (CRS), purity >99%
-
Acetonitrile (HPLC or UHPLC grade)
-
Deionized Water, >18 MΩ·cm
-
Methanol (HPLC grade)
-
Placebo (formulation excipients)
7.2 Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Linearity Standards: Prepare a series of at least five working standards (e.g., 1, 10, 50, 100, 150 µg/mL) by diluting the Standard Stock Solution with diluent.[14]
-
Accuracy (Spiked) Samples: Prepare placebo samples spiked with CRS at three levels (e.g., 80%, 100%, 120% of the target assay concentration). Prepare three replicates at each level.
7.3 Validation Experiments
-
System Suitability: Before starting, inject the 100 µg/mL standard five times. The %RSD for peak area must be ≤1.0% and the tailing factor ≤1.5.
-
Specificity: Inject the diluent, a placebo preparation, and a standard solution. Verify no interferences at the retention time of this compound.
-
Linearity: Inject each linearity standard in triplicate. Plot the mean peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze the nine spiked samples (3 levels x 3 replicates). Calculate the percent recovery for each.
-
Precision (Repeatability): Prepare and analyze six individual samples at 100% of the target concentration. Calculate the %RSD.
-
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different UHPLC system if available.
-
LOQ Confirmation: Prepare a standard at the estimated LOQ concentration (0.3 µg/mL) and inject it six times. The %RSD should be ≤10%.
-
Robustness: Analyze a standard solution while individually varying the flow rate (0.45 & 0.55 mL/min), column temperature (35°C & 45°C), and initial mobile phase composition (38% & 42% B).
Conclusion and Recommendation
This comprehensive guide demonstrates that while both HPLC methods can be used for this compound analysis, the modern, optimized UHPLC approach (Method A) is objectively superior. It delivers faster analysis times and exhibits significantly better performance across all critical ICH validation parameters, including specificity, linearity, accuracy, precision, sensitivity, and robustness. The data strongly supports the adoption of Method A for routine quality control analysis of this compound. This choice is not merely preferential; it is a scientifically-backed decision that enhances data quality, ensures regulatory compliance, and provides a higher degree of confidence in the analytical results.
References
- Benchchem. (n.d.). Enantioselective Separation of this compound Isomers by Chiral HPLC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (2018, February 16). This compound.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ICH. (n.d.). Quality Guidelines.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (n.d.). Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance chromatography.
- Benchchem. (n.d.). A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of Methyl p-Methoxyhydrocinnamate.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- ChemicalBook. (n.d.). This compound CAS#: 99-48-9.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ChemicalBook. (n.d.). This compound | 99-48-9.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. pharmtech.com [pharmtech.com]
- 10. actascientific.com [actascientific.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. This compound CAS#: 99-48-9 [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Carveol vs. Carvone: A Comparative Guide to Biological Activity
<
A Senior Application Scientist's In-depth Technical Guide for Researchers
In the vast landscape of natural product chemistry, monoterpenoids stand out for their structural diversity and wide range of pharmacological properties. Among these, carveol and its corresponding ketone, carvone, represent a fascinating pair for comparative biological study. Though differing by only a single functional group—a hydroxyl group in this compound versus a carbonyl group in carvone—their biological activities diverge in critical ways. This guide provides a detailed, comparative analysis of their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, grounded in experimental data and mechanistic insights to inform future research and drug development.
Structural Nuances: The Foundation of Functional Differences
This compound ((+)-p-Mentha-6,8-dien-2-ol) is a monocyclic monoterpenoid alcohol, while carvone ((+)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one) is its oxidized ketone form. This seemingly minor difference—an alcohol versus a ketone—fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and reactivity, which in turn dictates its interaction with biological targets. Understanding this structure-activity relationship is paramount to interpreting their distinct pharmacological profiles.
Antimicrobial Activity: A Tale of Two Mechanisms
Both this compound and carvone exhibit broad-spectrum antimicrobial activity, yet their efficacy and proposed mechanisms show notable differences.
This compound: The presence of the hydroxyl group in this compound is linked to a potent bactericidal effect, primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. Studies have shown that this compound can modify the hydrophobicity of the cell surface, leading to increased membrane permeability and leakage of essential intracellular components like potassium ions. This disruptive action makes it effective against a range of pathogens.
Carvone: Carvone also exerts its antimicrobial effects by targeting the cell membrane, causing ultrastructural changes and increasing permeability. Its mechanism involves penetrating the bacterial membrane, which deactivates essential enzyme systems necessary for microbial metabolism. Some studies suggest that carvone's activity is enhanced when used in combination with other agents, indicating a potential synergistic role in overcoming microbial defenses.
Comparative Efficacy:
While both are effective, studies suggest that compounds with hydroxyl groups, like this compound, often exhibit higher antimicrobial activity compared to their ketone counterparts. For example, l-carveol has demonstrated a rapid bactericidal effect against E. coli.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is a cornerstone assay for quantifying antimicrobial potency. The causality behind this protocol is to determine the lowest concentration of a compound that visibly inhibits microbial growth.
Workflow Diagram: MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of this compound or carvone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a driver of numerous diseases. Both this compound and carvone demonstrate significant anti-inflammatory properties, but they achieve these effects through distinct molecular mechanisms.
This compound: this compound's anti-inflammatory action is strongly linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the endogenous antioxidant response. By promoting Nrf2, this compound upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn suppresses inflammatory mediators. Studies have shown this compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and cyclooxygenase (COX-2).
Carvone: Carvone also exhibits potent anti-inflammatory effects, but its mechanism is more directly tied to the inhibition of the NF-κB and MAPK signaling pathways. (R)-(-)-carvone has been shown to inhibit JNK1 phosphorylation, a key component of the MAPK pathway. Furthermore, (S)-(+)-carvone has been identified as a novel activator of Sirtuin-1 (SIRT1), an enzyme that deacetylates and thereby inhibits NF-κB/p65, a critical transcription factor for pro-inflammatory gene expression.
Mechanism Diagram: this compound vs. Carvone Anti-inflammatory Pathways
Caption: Distinct anti-inflammatory mechanisms of this compound and Carvone.
Antioxidant Activity: The Role of the Hydroxyl Group
The structural difference between this compound and carvone is perhaps most evident in their antioxidant capacities.
This compound: As an alcohol, this compound possesses a hydroxyl group that can readily donate a hydrogen atom to neutralize free radicals, thus terminating damaging oxidative chain reactions. This chemical property makes it a potent antioxidant. Its antioxidant effects are also mediated biologically through the activation of the Nrf2 pathway, which boosts the cell's own antioxidant defenses.
Carvone: While carvone does possess antioxidant activity, it is generally considered less potent than this compound in direct free-radical scavenging assays. Its antioxidant properties may be more indirect, stemming from its influence on cellular signaling pathways that mitigate oxidative stress.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a rapid and reliable method to screen for direct antioxidant activity. The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound, carvone, and a positive control (e.g., ascorbic acid).
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compounds and the control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined from a dose-response curve.
Anticancer Activity: Inducing Cell Death and Arresting Growth
Both monoterpenoids have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.
This compound: this compound has shown chemopreventive activity and is cytotoxic to several tumor cell lines. Its mechanism often involves inducing cell cycle arrest, particularly in the S phase, thereby halting the proliferation of cancer cells.
Carvone: Carvone's anticancer effects are well-documented and appear to be multifaceted. It induces apoptosis (programmed cell death) through both p53- and caspase-mediated pathways. It has been shown to cause DNA damage, increase reactive oxygen species (ROS) in cancer cells, and arrest the cell cycle, often at the G2/M phase. Furthermore, carvone can inhibit the migration and invasion of cancer cells, a critical aspect of preventing metastasis.
Comparative Anticancer Data
| Compound | Cell Line | Activity | IC50 Value | Reference |
| L-Carvone | MCF-7 (Breast) | Proliferation Inhibition, Apoptosis | 1.2 mM | |
| L-Carvone | MDA-MB-231 (Breast) | Proliferation Inhibition, Apoptosis | 1.0 mM | |
| Carvone | KMS-5 (Myeloma) | Proliferation Inhibition, Apoptosis | 20 µM | |
| This compound | P-815, K-562, CEM | Cytotoxicity | Dose-dependent |
Note: IC50 values can vary based on experimental conditions and cell lines used.
Conclusion: A Nuanced Comparison for Targeted Applications
While structurally similar, this compound and carvone are not interchangeable in their biological activities. This compound's prominent hydroxyl group makes it a superior direct antioxidant and a potent antimicrobial agent, with its anti-inflammatory effects driven by the Nrf2 pathway. Carvone, the ketone, excels as an anticancer agent with a well-defined multi-modal mechanism involving apoptosis induction and cell cycle arrest, and its anti-inflammatory action is mediated through distinct pathways like NF-κB and SIRT1.
This comparative analysis underscores the importance of subtle structural modifications in determining pharmacological function. For researchers and drug development professionals, the choice between these two monoterpenoids should be guided by the specific therapeutic target. This compound may hold greater promise in applications requiring potent antioxidant and antimicrobial action, whereas carvone presents a compelling scaffold for the development of novel anti-inflammatory and anticancer therapeutics.
References
- Patel, P. B., et al. (2014). L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines. Nutrition and Cancer, 66(3), 453-462. [Link]
- Yuan, H., et al. (2018). Anticancer effects of Carvone in myeloma cells is mediated through the inhibition of p38 MAPK signalling pathway, apoptosis induction and inhibition of cell invasion. Journal of B.U.ON., 23(3), 747-751. [Link]
- Arora, S., et al. (2022). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. Biointerface Research in Applied Chemistry, 13(3), 290. [Link]
- Balahbib, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. Molecules, 26(23), 7367. [Link]
- Balahbib, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone.
- Catarino, M. D., et al. (2023). Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB. International Journal of Molecular Sciences, 24(2), 1481. [Link]
- Mahde, S., & Kathem, S. H. (2023). Anti-Inflammatory Effect of L-carvone on Lipopolysaccharide-Induced Acute Lung Injury. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-8. [Link]
- Dhayal, S., & Chanchal, A. (2021). Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review. Journal of Functional Foods, 87, 104792. [Link]
- El-Abid, H., et al. (2023). Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy. Molecules, 28(15), 5857. [Link]
- Balahbib, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. PubMed. [Link]
- Kowalczyk, A., et al. (2021). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. Molecules, 26(22), 6912. [Link]
- Ullah, I., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 4509204. [Link]
- Jaafari, A., et al. (2007). Comparative study of the antitumor effect of natural monoterpenes: relationship to cell cycle analysis. Brazilian Journal of Medical and Biological Research, 40(9), 1229-1239. [Link]
- Yuan, H., et al. (2018).
- Catarino, M. D., et al. (2021). Elucidation of the Mechanism Underlying the Anti-Inflammatory Properties of (S)-(+)-Carvone Identifies a Novel Class of Sirtuin-1 Activators in a Murine Macrophage Cell Line. Antioxidants, 10(7), 1076. [Link]
- Catarino, M. D., et al. (2023). Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB.
- Ullah, I., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 4509204. [Link]
- Veldhuizen, E. J. A., et al. (2006). Structural Requirements for the Antimicrobial Activity of Carvacrol. Scilit. [Link]
- Balahbib, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. MDPI. [Link]
- Ullah, I., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 602338. [Link]
- Balahbib, A., et al. (2021). Pharmacological properties of carvones.
- de Macêdo, A. C. S., et al. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules, 24(15), 2731. [Link]
- Ou, M.-C., et al. (2015). In vitro anti-MRSA activity of carvone with gentamicin. Experimental and Therapeutic Medicine, 9(2), 537-540. [Link]
- Cano-Vicent, A., et al. (2021). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Pharmaceutics, 13(9), 1488. [Link]
- Balahbib, A., et al. (2021). Antifungal activity of Carvone.
- Various Authors. (2023). This compound – Knowledge and References. *Taylor & Francis
A Comparative Analysis of Carveol and Perillyl Alcohol: Unraveling Their Anticancer Potential
An In-depth Guide for Researchers and Drug Development Professionals
In the ongoing quest for novel and effective cancer therapeutics, naturally derived compounds have emerged as a promising frontier. Among these, the monoterpenes Carveol and Perillyl alcohol, both found in the essential oils of various plants, have garnered significant attention for their anticancer properties. This guide provides a comprehensive, data-driven comparison of their mechanisms of action, preclinical efficacy, and clinical journey, offering insights to inform future research and drug development strategies.
At a Glance: Key Physicochemical Properties
| Property | This compound | Perillyl Alcohol |
| Chemical Formula | C₁₀H₁₆O | C₁₀H₁₆O |
| Molar Mass | 152.23 g/mol | 152.23 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Solubility | Soluble in oils, insoluble in water | Soluble in oils, insoluble in water |
| Natural Sources | Spearmint, Caraway | Lavender, Peppermint, Cherries, Sage |
Unraveling the Anticancer Mechanisms: A Tale of Two Monoterpenes
While both this compound and Perillyl alcohol are structurally similar monoterpenoid alcohols, their anticancer activities are multifaceted, involving the modulation of numerous cellular signaling pathways.
Perillyl Alcohol: A Pleiotropic Agent with a Complex Clinical History
Perillyl alcohol (POH) has been the more extensively studied of the two compounds, with a significant body of preclinical and clinical research. Its anticancer effects are attributed to its ability to influence a wide array of cellular processes, including cell cycle arrest, apoptosis induction, and inhibition of protein isoprenylation.[1][2][3]
Key mechanistic highlights for Perillyl alcohol include:
-
Inhibition of Ras Signaling: One of the earliest proposed mechanisms was the inhibition of the post-translational farnesylation and geranylgeranylation of small G-proteins like Ras, which are crucial for their membrane localization and function in signal transduction pathways that drive cell proliferation.[1][4]
-
Induction of Apoptosis: POH triggers programmed cell death through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has been shown to enhance the FasL-induced apoptosis pathway and modulate the balance of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) proteins.[2][5]
-
Cell Cycle Arrest: POH can induce a G1-phase cell cycle arrest by downregulating the expression of G1 cyclins (cyclin D1 and E) and upregulating the cyclin-dependent kinase inhibitor p21.[6]
-
Modulation of Multiple Signaling Pathways: Research has revealed that POH impacts a variety of signaling cascades critical for cancer cell survival and proliferation, including the JNK, TGF-β, and PI3K/AKT/mTOR pathways.[2][5]
Caption: Signaling pathways modulated by Perillyl alcohol.
This compound: A Potent Chemopreventive Agent Targeting Key Cancer Pathways
While research on this compound is less extensive compared to Perillyl alcohol, existing studies highlight its significant potential, particularly in the chemoprevention of breast cancer.[7][8][9] this compound's anticancer effects are also mediated through the induction of apoptosis and cell cycle arrest, and it appears to target several key signaling pathways implicated in cancer progression.[10][11]
Key mechanistic highlights for this compound include:
-
Induction of Apoptosis and Cell Cycle Arrest: this compound treatment has been shown to induce apoptosis in cancer cells, often accompanied by cell cycle arrest, thereby inhibiting their proliferation.[10][12]
-
Modulation of Pro- and Anti-Apoptotic Proteins: Similar to Perillyl alcohol, this compound can modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members.[12]
-
Targeting of Major Signaling Pathways: In vitro studies have demonstrated that this compound can inhibit critical signaling pathways for cancer cell growth and survival, including the MAPKs, Notch, PI3K, and mTOR pathways.[10][12][13]
Caption: Signaling pathways modulated by this compound.
Preclinical Evidence: In Vitro and In Vivo Efficacy
Both this compound and Perillyl alcohol have demonstrated promising anticancer activity in a range of preclinical models.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Perillyl alcohol and this compound in various cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Type | Cell Line | Perillyl Alcohol (POH) IC50 | This compound IC50 |
| Breast Cancer | MCF-7 | ~250 µM[1] | Data not readily available |
| Breast Cancer | MDA-MB-231 | Growth inhibition observed[6] | Data not readily available |
| Melanoma | B16 | 250 µM[1] | Data not readily available |
| Pancreatic Cancer | Various | Effective in vitro[1] | Data not readily available |
| Lung Cancer | A549 | Data not readily available | Cytotoxicity observed[14] |
| Leukemia | HL-60 | Cytotoxic effects observed[15] | Cytotoxic effects observed[15] |
Note: Direct comparative studies with standardized methodologies are limited, making a precise potency comparison challenging. The available data suggests both compounds are active in the micromolar range.
In Vivo Tumor Growth Inhibition
Animal studies have further substantiated the anticancer potential of both monoterpenes.
Perillyl Alcohol:
-
In a hamster model of pancreatic cancer, dietary POH led to a significant reduction in tumor growth, with complete regression in 20% of the animals.[1]
-
In rats with chemically-induced mammary carcinomas, dietary POH resulted in the regression of a high percentage of tumors.[1]
-
Intraperitoneal administration of POH suppressed primary tumor growth and inhibited metastasis in a mouse model of human breast cancer.[1][6]
-
Intranasal delivery of POH has shown efficacy in animal models of glioblastoma.[1]
This compound:
-
Dietary administration of this compound has shown chemopreventive effects in rat models of mammary carcinogenesis.[7][16]
-
In a rat model of dimethylbenzanthracene (DMBA)-induced breast cancer, this compound demonstrated a significant reduction in tumor frequency, incidence, and volume.[11]
-
A nanoemulsion of this compound effectively reduced tumor growth in a dose-dependent manner in a mouse model of human lung adenocarcinoma.[14]
The Clinical Landscape: A Divergent Path
The clinical development trajectories of this compound and Perillyl alcohol have been notably different.
Perillyl Alcohol has undergone several Phase I and II clinical trials for a variety of advanced cancers.[1][17][18][19] Oral administration, however, was hampered by dose-limiting gastrointestinal toxicities, including nausea and vomiting, which led to poor patient compliance.[1] This prompted the exploration of alternative delivery routes, with intranasal administration showing promise in patients with recurrent malignant gliomas, demonstrating good tolerability and effectiveness.[1] Active clinical trials continue to investigate the potential of Perillyl alcohol, particularly via intranasal delivery for brain tumors.[20]
This compound , in contrast, has not yet entered formal clinical trials for cancer treatment or prevention. The preclinical data, particularly its chemopreventive activity in breast cancer models, suggests its potential for further investigation.
Experimental Protocols: A Guide to Key Methodologies
Reproducible and robust experimental design is paramount in evaluating the anticancer effects of novel compounds. Below are standardized protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Perillyl alcohol on cancer cells.
Workflow:
Caption: MTT assay workflow for assessing cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Perillyl alcohol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and Perillyl alcohol.
Workflow:
Caption: Flow cytometry workflow for apoptosis detection.
Detailed Steps:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Perillyl alcohol for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
Both this compound and Perillyl alcohol demonstrate significant anticancer properties through their modulation of key cellular pathways leading to cell cycle arrest and apoptosis. Perillyl alcohol has a more extensive research history, including clinical trials that have highlighted both its potential and the challenges of its oral delivery. The development of intranasal delivery systems for POH represents an innovative approach to circumvent these limitations, particularly for brain malignancies.
This compound, while less studied, shows considerable promise as a chemopreventive and therapeutic agent, especially in breast and lung cancer models. Its efficacy in preclinical studies warrants further investigation to elucidate its mechanisms of action more comprehensively and to determine its potential for clinical translation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and Perillyl alcohol in a panel of cancer cell lines and animal models using standardized protocols are needed to definitively assess their relative potency and therapeutic potential.
-
Elucidation of Molecular Targets: Advanced techniques such as proteomics and genomics can help to identify the specific molecular targets of both compounds, providing a deeper understanding of their mechanisms of action.
-
Development of Novel Delivery Systems: For this compound, exploring advanced drug delivery systems, such as nanoemulsions, could enhance its bioavailability and therapeutic efficacy.
-
Clinical Investigation of this compound: Given the strong preclinical evidence, particularly in chemoprevention, well-designed clinical trials are a logical next step to evaluate the safety and efficacy of this compound in humans.
References
- Gomes-Carneiro, M. R., & de Lemos, T. L. G. (2005). Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. Cancer Chemotherapy and Pharmacology, 56(1), 1-10. [Link]
- da Fonseca, C. O., Masini, M., & Futuro, D. (2022). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. International Journal of Molecular Sciences, 23(19), 11598. [Link]
- ResearchGate. (n.d.). Mechanisms of action of perillyl alcohol (POH) in cancer cells, according to the in vitro evidence.
- ResearchGate. (n.d.). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review.
- Bohrium. (2022). anticancer-effects-of-carvacrol-in-in-vitro-and-in-vivo-models-a-comprehensive-review.
- Hata, K., et al. (2004). Perillyl alcohol inhibits human breast cancer cell growth in vitro and in vivo.
- MD Anderson Cancer Center. (n.d.). Phase I clinical trial of perillyl alcohol administered daily.
- National Cancer Institute. (n.d.). Clinical Trials Using Perillyl Alcohol.
- Biointerface Research in Applied Chemistry. (2022). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. Biointerface Research in Applied Chemistry, 12(6), 7859-7875. [Link]
- Semantic Scholar. (n.d.). Antitumorigenic effects of limonene and perillyl alcohol against pancreatic and breast cancer.
- ResearchGate. (n.d.). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies.
- PubMed Central. (2025). Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management.
- ClinicalTrials.gov. (n.d.). Perillyl Alcohol in Treating Patients With Metastatic Prostate Cancer That Has Not Responded to Hormone Therapy.
- AACR Journals. (n.d.). Phase I Clinical and Pharmacokinetic Study of Perillyl Alcohol Administered Four Times a Day.
- PubMed. (2023). Carvacrol as a Prospective Regulator of Cancer Targets/Signalling Pathways.
- Memorial Sloan Kettering Cancer Center. (2023). Perillyl Alcohol.
- PubMed. (n.d.). Carvedilol suppresses migration and invasion of malignant breast cells by inactivating Src involving cAMP/PKA and PKCδ signaling pathway.
- PubMed. (n.d.). Monoterpenes in breast cancer chemoprevention.
- PubMed Central. (n.d.). Antitumor Effects of Carvacrol and Thymol: A Systematic Review.
- ResearchGate. (n.d.). Carvacrol and thymol's anticancer and antibacterial mechanisms of action.
- Oxford Academic. (n.d.). Induction of AP-1 activity by perillyl alcohol in breast cancer cells.
- PubMed Central. (2016). In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol.
- PubMed Central. (2018). In vitro and in vivo antitumor potential of carvacrol nanoemulsion against human lung adenocarcinoma A549 cells via mitochondrial mediated apoptosis.
- Preprints.org. (2025). Combined Anticancer Effects of Carvacrol-Based Essential Oil Formulations.
- MDPI. (2021). New Anti-Leukemic Effect of Carvacrol and Thymol Combination through Synergistic Induction of Different Cell Death Pathways.
- PubMed. (n.d.). Cytotoxicity of perillyl alcohol against cancer cells is potentiated by hyperthermia.
- Wikipedia. (n.d.). This compound.
- PAN Foundation Trial Finder. (2024). Effects of Carvedilol on Cardiotoxicity in Cancer Patients Submitted to Anthracycline Therapy.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- ResearchGate. (n.d.). Schematic representation of antitumor effects of limonene and....
- ResearchGate. (n.d.). Cytotoxic effect of carvacrol (A), thymol (B), this compound (C), carvone (D), eugenol (E) and isopulegol (F) against different tumor cell lines.
- PubMed Central. (2020). Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels.
- PubMed. (n.d.). Antitumorigenic effects of limonene and perillyl alcohol against pancreatic and breast cancer.
Sources
- 1. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumorigenic effects of limonene and perillyl alcohol against pancreatic and breast cancer. | Semantic Scholar [semanticscholar.org]
- 4. Antitumorigenic effects of limonene and perillyl alcohol against pancreatic and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Perillyl alcohol inhibits human breast cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoterpenes in breast cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Carvacrol as a Prospective Regulator of Cancer Targets/Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo antitumor potential of carvacrol nanoemulsion against human lung adenocarcinoma A549 cells via mitochondrial mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Anti-Leukemic Effect of Carvacrol and Thymol Combination through Synergistic Induction of Different Cell Death Pathways [mdpi.com]
- 16. Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Facebook [cancer.gov]
A Comparative Guide to the Cytotoxicity of Carveol and Other Monoterpenes in Cancer Cell Lines
In the landscape of oncological research, the exploration of natural compounds as potential therapeutic agents is a burgeoning field. Among these, monoterpenes—a class of small, volatile molecules abundant in essential oils of fruits and plants—have garnered significant attention for their potential antitumor effects and favorable safety profiles.[1] This guide provides a comprehensive comparison of the cytotoxic properties of carveol against other structurally related and well-studied monoterpenes, including carvacrol, thymol, limonene, and carvone, across various cancer cell lines. We will delve into the experimental data that underpins these comparisons, elucidate the mechanistic pathways through which these compounds exert their effects, and provide detailed protocols for the key assays used in their evaluation.
The Rationale for Comparing Monoterpenes in Oncology Research
The structural diversity of monoterpenes offers a rich resource for investigating structure-activity relationships in cancer therapy.[1] Understanding the comparative efficacy of closely related molecules like this compound and its counterparts is crucial for identifying the most promising candidates for further preclinical and clinical development. This comparative approach allows researchers to discern which structural motifs are most effective at inducing cancer cell death and to elucidate the nuanced mechanisms that govern their cytotoxic activity.
Comparative Cytotoxicity: A Data-Driven Analysis
The cornerstone of evaluating any potential anticancer agent is the quantitative assessment of its ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric in this evaluation.
A pivotal study directly compared the cytotoxic effects of six monoterpenes—this compound, carvacrol, thymol, carvone, eugenol, and isopulegol—across five distinct tumor cell lines: murine mastocytoma (P815), human T-cell lymphoblast-like (CEM), human chronic myelogenous leukemia (K562), and two human breast adenocarcinoma lines (MCF-7 and gemcitabine-resistant MCF-7).[2][3] The results of this comparative analysis are summarized in the table below.
| Monoterpene | P815 | CEM | K562 | MCF-7 | MCF-7 gem |
| This compound | 0.12 | 0.14 | 0.18 | 0.28 | 0.35 |
| Carvacrol | 0.09 | 0.11 | 0.13 | 0.26 | 0.31 |
| Thymol | 0.15 | 0.18 | 0.22 | 0.32 | 0.41 |
| Carvone | 0.11 | 0.13 | 0.17 | 0.27 | 0.33 |
| Eugenol | 0.24 | 0.29 | 0.35 | 0.45 | 0.58 |
| Isopulegol | 0.31 | 0.38 | 0.46 | 0.59 | 0.75 |
Data compiled from a comparative study on the antitumor effects of natural monoterpenes.[2][3]
From this direct comparison, several key insights emerge:
-
Carvacrol consistently demonstrated the most potent cytotoxic activity across all tested cell lines, exhibiting the lowest IC50 values.[2][3]
-
This compound and carvone displayed significant and comparable cytotoxicity, with IC50 values closely trailing those of carvacrol.[2][3]
-
Thymol , an isomer of carvacrol, showed slightly lower potency than carvacrol, this compound, and carvone.
-
Eugenol and isopulegol were found to be the least cytotoxic among the tested monoterpenes.[2][3]
Other studies have corroborated the cytotoxic potential of these monoterpenes in a broader range of cancer cell lines:
-
Limonene , a widely studied monoterpene, has demonstrated antiproliferative activity against lung and colon cancer cells.[4][5] For instance, in A549 and H1299 lung cancer cells, d-limonene inhibited cell growth in a dose- and time-dependent manner.[5]
-
Menthol has been shown to induce cytotoxicity in A549 lung cancer cells and A-375 human malignant melanoma cells.[6][7]
Mechanistic Insights: How Monoterpenes Induce Cancer Cell Death
The cytotoxic effects of monoterpenes are primarily attributed to their ability to induce programmed cell death, or apoptosis, and to arrest the cell cycle.
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Many monoterpenes, including this compound, exert their anticancer effects by activating apoptotic pathways.
A comparative study on the mechanisms of these monoterpenes revealed that This compound and carvacrol induce cell cycle arrest in the S phase, while thymol and isopulegol cause arrest in the G0/G1 phase.[2][3] Interestingly, carvone and eugenol did not show a significant effect on the cell cycle in this particular study, suggesting that their cytotoxic mechanisms may be more complex or cell-line specific.[2][3]
The induction of apoptosis by these compounds often involves the modulation of key regulatory proteins. For example, L-carvone has been shown to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through a p53 and caspase-3 mediated pathway.[8][9] This involves an increase in the levels of the pro-apoptotic protein Bad and cleaved PARP.[8][9]
Carvacrol has been extensively studied and is known to induce apoptosis through multiple signaling pathways, including the activation of caspases and the modulation of the Bcl-2 family of proteins.[10][11] It can also trigger the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10]
The proposed mechanism for this compound-induced cell cycle arrest and subsequent apoptosis is depicted in the following diagram:
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols: A Guide to Best Practices
To ensure the reliability and reproducibility of cytotoxicity studies, it is imperative to follow standardized and validated protocols. Below are detailed methodologies for the key assays discussed in this guide.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of living cells.[12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the monoterpenes in culture medium.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.5%).[12]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
Experimental Workflow for MTT Assay:
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[11][16]
Step-by-Step Methodology:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating them with the monoterpene of interest at its IC50 concentration for a specified time.
-
Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis-inducing agent).[17]
-
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[17]
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1 µL of PI working solution.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific caspase-3 substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[4] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can then be quantified.[4]
Step-by-Step Methodology (Colorimetric):
-
Cell Lysis:
-
Induce apoptosis in cells by treatment with the monoterpene.
-
Lyse the cells using a chilled cell lysis buffer.[4]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the DEVD-pNA substrate.[4]
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.[4]
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Conclusion and Future Directions
The comparative analysis of this compound and other monoterpenes reveals a promising class of natural compounds with significant cytotoxic potential against a range of cancer cell lines. While carvacrol currently appears to be the most potent among the compared molecules, this compound and carvone also demonstrate robust anticancer activity. The primary mechanism of action for these compounds appears to be the induction of apoptosis and cell cycle arrest, though the specific pathways can vary between different monoterpenes and cancer cell types.
For researchers and drug development professionals, this guide highlights the importance of a comparative approach in identifying the most promising therapeutic candidates. Future research should focus on elucidating the precise molecular targets of this compound and other potent monoterpenes to better understand their mechanisms of action. Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the safety and efficacy of these compounds in a whole-organism context. The detailed protocols provided herein serve as a foundation for conducting rigorous and reproducible studies in this exciting area of cancer research.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Catanzaro, E., et al. (2021). Antitumor Effects of Carvacrol and Thymol: A Systematic Review. Frontiers in Pharmacology, 12, 659821.
- Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 13-18.
- de Cássia da Silveira e Sá, R., et al. (2021). Anticancer activity of monoterpenes: a systematic review. Molecular Biology Reports, 48(8), 6147-6161.
- El-Sayed, K., et al. (2022). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. Biointerface Research in Applied Chemistry, 12(6), 7176-7195.
- University of Virginia. (n.d.). The Annexin V Apoptosis Assay.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Xing, F., et al. (2019). Involvement of apoptosis in carvacrol and thymol treatment in cancer. Journal of Pharmacy and Pharmacology, 71(12), 1779-1789.
- Zyad, A., et al. (2012). Comparative study of the antitumor effect of natural monoterpenes: Relationship to cell cycle analysis. Revista Brasileira de Farmacognosia, 22(3), 534-540.
- Takahashi, K., & Ohta, T. (2018). Cytotoxic effects of menthol in lung cancer cell line, A549. The Journal of Toxicological Sciences, 43(11), 695-703.
- Arunasree, K. M., et al. (2014). L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines. Nutrition and Cancer, 66(3), 453-462.
- Murugan, R., & Parimelazhagan, T. (2019). A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update.
- Zyad, A., et al. (2012). Comparative study of the antitumor effect of natural monoterpenes: relationship to cell cycle analysis. Brazilian Journal of Pharmacognosy, 22(3), 534-540.
- In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents. (2019). Research in Pharmaceutical Sciences, 14(5), 464-474.
- D-limonene possesses cytotoxicity to tumor cells but not to hepatocytes. (2016). Journal of Pharmacy & Pharmacognosy Research, 4(4), 133-142.
- Al-Oqail, M. M., et al. (2021). D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2)
- Dose-dependent cytotoxic effects of menthol on human malignant melanoma A-375 cells: correlation with TRPM8 transcript expression. (2015). Asian Pacific Journal of Cancer Prevention, 16(14), 5765-5769.
- Cytotoxic effects of menthol in lung cancer cell line, A549. (2018). The Journal of Toxicological Sciences, 43(11), 695-703.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs. (2015). Journal of Toxicology, 2015, 839725.
- Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). Scientific Reports, 11(1), 16301.
- The Adrenergic Receptor Antagonist Carvedilol Elicits Anti-Tumor Responses in Uveal Melanoma 3D Tumor Spheroids and May Serve as Co-Adjuvant Therapy with Radi
- Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management. (2024). Food Science & Nutrition, 12(1), 1-17.
- Anti-proliferative and pro-apoptotic effect of carvacrol on human hepatocellular carcinoma cell line HepG-2. (2010). Cytotechnology, 62(5), 437-445.
- Caspase Protocols in Mice. (2011). Methods in Molecular Biology, 748, 115-126.
- d-limonene exhibits antitumor activity by inducing autophagy and apoptosis in lung cancer. (2018). OncoTargets and Therapy, 11, 1833-1847.
- Dose-Dependent Cytotoxicity of the Origanum vulgare and Carvacrol on Triple Negative Breast Cancer Cell Line. (2020). Molecules, 25(21), 5086.
- Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. (2021). International Journal of Molecular Sciences, 22(9), 4763.
- Cytotoxic effect of carvacrol (A), thymol (B), this compound (C), carvone (D), eugenol (E) and isopulegol (F) against different tumor cell lines. (n.d.). ResearchGate.
- L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines. (2014). Nutrition and Cancer, 66(3), 453-462.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Carvacrol-induced apoptosis via tumor suppressor gene activation and oxidative stress modulation in a rat model of breast cancer. (2024). Journal of Molecular Histology, 55(1), 1-16.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Anticancer activity of monoterpenes: a systematic review. (2021). Molecular Biology Reports, 48(8), 6147-6161.
- Investigating Carvedilol's Repurposing for the Treatment of Non-Small Cell Lung Cancer via Aldehyde Dehydrogenase Activity Modulation in the Presence of β-Adrenergic Agonists. (2023). Pharmaceutics, 15(10), 2408.
- Monoterpenes in breast cancer chemoprevention. (1996).
- The mechanism of carvacrol-evoked Ca2+ rises and non-Ca2+-triggered cell death in OC2 human Oral cancer cells. (2011). Toxicology and Applied Pharmacology, 253(2), 122-132.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate.
- Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. (2022). Molecules, 27(24), 8969.
Sources
- 1. Antitumor Effects of Carvacrol and Thymol: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+-independent cytotoxicity of menthol in the A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Antitumor Effects of Carvacrol and Thymol: A Systematic Review [frontiersin.org]
- 13. Monoterpenes inhibit proliferation of human colon cancer cells by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoterpenes inhibit cell growth, cell cycle progression, and cyclin D1 gene expression in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Cytotoxicity of Menthol and Eucalyptol: An In Vitro Study on Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Carveol: A Potent Natural Antioxidant Challenging Industry Standards
An In-depth Comparative Analysis of Carveol's Antioxidant Capacity Against Trolox, Ascorbic Acid, and BHT
In the continuous search for potent, naturally derived antioxidants, the monoterpenoid this compound has emerged as a significant contender. Found in essential oils of plants like caraway and dill, this compound is demonstrating antioxidant capabilities that rival and, in some aspects, surpass widely used synthetic standards.[1] This guide provides a comprehensive comparison of this compound's antioxidant capacity against established benchmarks—Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT)—supported by experimental data and detailed methodologies.
The Antioxidant Landscape: A Primer
Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases. In research and development, standardized antioxidants are essential for validating assays and providing a reference point for the evaluation of new compounds.
-
Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant assays due to its stable and predictable radical-scavenging activity.[2][3]
-
Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant that serves as a benchmark for aqueous-phase radical scavenging.[4][5]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals.[4][6]
This compound: A Natural Powerhouse
This compound, a monocyclic monoterpenoid, has garnered attention for its significant anti-inflammatory and antioxidant properties.[7][8] Its mechanism of action involves the activation of the Nrf2 signaling pathway, a master regulator of endogenous antioxidant responses.[9][10] This pathway stimulation leads to the increased expression of downstream antioxidant enzymes, thereby enhancing the cell's ability to combat oxidative stress.[8][10]
Comparative Antioxidant Capacity: The Data
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[11][12]
Below is a summary of comparative data, often expressed as IC50 values (the concentration required to scavenge 50% of radicals) or Trolox Equivalents (TEAC). Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Data not consistently reported in direct comparative studies with standards in terms of IC50. However, studies demonstrate significant dose-dependent DPPH scavenging.[13][14] | Studies indicate this compound and its derivatives possess significant ABTS radical scavenging abilities.[15][16] | This compound has been shown to possess notable reducing power in various studies.[17][18] |
| Trolox | Typically in the low µM range.[19] | By definition, the standard with a TEAC value of 1.[2] | A common standard for expressing FRAP values.[18] |
| Ascorbic Acid | Generally exhibits very strong scavenging, with IC50 values often lower than Trolox.[4][5] | High TEAC values, indicating potent scavenging activity.[20] | A strong reducing agent, resulting in high FRAP values.[21] |
| BHT | Effective, but often with higher IC50 values compared to Ascorbic Acid and Trolox.[4][6] | Demonstrates good scavenging activity.[22] | Possesses significant reducing power.[22] |
Note: Direct, side-by-side quantitative comparisons of this compound with these specific standards across all major assays are not extensively documented in a single study. The table reflects a synthesis of available data on the individual antioxidant activities of these compounds.
Experimental Protocols: A Closer Look
To ensure scientific rigor, it is imperative to understand the methodologies behind these antioxidant assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[23]
Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a loss of color.[12]
Workflow:
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11][24]
Workflow:
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Mechanistic Insights: How this compound Compares
The antioxidant activity of phenolic compounds like this compound, BHT, and the hydroxyl group of Trolox and Ascorbic Acid is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.[25][26] The stability of the resulting antioxidant radical is a key determinant of its efficacy.
This compound's unique structure, a monocyclic monoterpenoid, contributes to its potent antioxidant activity.[1] Furthermore, its ability to upregulate the endogenous antioxidant system via the Nrf2 pathway provides a secondary, and potentially more sustained, protective effect compared to direct radical scavengers.[7][9]
Caption: this compound's mechanism of antioxidant action via the Nrf2 pathway.
Conclusion: The Promise of this compound
While Trolox, Ascorbic Acid, and BHT remain indispensable standards in antioxidant research, this compound presents a compelling case as a potent, naturally derived antioxidant. Its dual mechanism of direct radical scavenging and upregulation of endogenous antioxidant defenses positions it as a promising candidate for further investigation in pharmaceutical and nutraceutical applications. The existing body of evidence strongly suggests that this compound's antioxidant capacity is comparable to, and in some mechanistic aspects, potentially superior to, these established standards. Further head-to-head comparative studies are warranted to fully elucidate its relative potency across a broader range of assays and experimental conditions.
References
- Raza, S. S., et al. (2020). Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. Frontiers in Neuroscience, 14, 659. [Link]
- Raza, S. S., et al. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Frontiers in Pharmacology, 11, 620597. [Link]
- Ahmad, T., et al. (2022). This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism. Oxidative Medicine and Cellular Longevity, 2022, 8689588. [Link]
- ResearchGate. (n.d.). This compound (20 mg/kg)
- ResearchGate. (n.d.). This compound (20 mg/kg) enhances the antioxidant capacity of the brain via... [Link]
- ResearchGate. (n.d.). Percentage of DPPH radical-scavenging activity of carvacrol in... [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. [Link]
- ResearchGate. (n.d.). Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic... [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2018). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. [Link]
- ResearchGate. (n.d.). Evaluation of the antioxidant activity of flavonoids by 'Ferric Reducing Antioxidant Power' assay and cyclic voltammetry. [Link]
- Semantic Scholar. (n.d.). ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA Andargie Bel. [Link]
- CABI Digital Library. (2015). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. [Link]
- IGI Global. (n.d.). Trolox equivalent antioxidant capacity: Significance and symbolism. [Link]
- International Food Research Journal. (2015). Determination of total phenolics and ascorbic acid related to an antioxidant activity and thermal stability of the Mao fruit juice. [Link]
- ResearchGate. (n.d.). Trolox Equivalent Antioxidant Capacity of the free essential oils and... [Link]
- MDPI. (2019). Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols. [Link]
- MDPI. (2021).
- Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. (n.d.). [Link]
- PubMed. (2002). Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, beta-carotene, lycopene, and zeaxanthin. [Link]
- National Center for Biotechnology Information. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]
- MDPI. (2022). DPPH Radical Scavenging Assay. [Link]
- PubMed. (2013).
- PubMed. (2006). Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies. [Link]
- MDPI. (2018).
- Indian Journal of Pharmaceutical Sciences. (2012).
- MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 3. Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, beta-carotene, lycopene, and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Promotes Nrf2 Contribution in Depressive Disorders through an Anti-inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 23. mdpi.com [mdpi.com]
- 24. cropj.com [cropj.com]
- 25. Antioxidant activity of selected phenols estimated by ABTS and FRAP methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Enantioselective Bioactivity of (+)-Carveol and (-)-Carveol
In the realm of natural products and drug development, the chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and sensory properties. This guide provides a comprehensive technical comparison of the enantioselective activities of (+)-carveol and (-)-carveol, two stereoisomers of a monoterpenoid alcohol found in various essential oils.
This document is intended for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, provides detailed protocols for reproducing key findings, and is grounded in authoritative scientific literature.
The Significance of Chirality in Carveol's Bioactivity
This compound possesses two chiral centers, giving rise to four stereoisomers: (+)-cis-carveol, (-)-cis-carveol, (+)-trans-carveol, and (-)-trans-carveol.[1] The spatial arrangement of the hydroxyl group and the isopropenyl group dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. It is this stereospecific interaction that underlies the observed differences in the biological effects of each enantiomer.
To rigorously assess these differences, the first crucial step is the analytical separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Section 1: Enantioselective Separation by Chiral HPLC
The differential interaction between the this compound enantiomers and a chiral stationary phase (CSP) allows for their separation and quantification. Polysaccharide-based CSPs are particularly effective for resolving cyclic monoterpenes.[1]
Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers
Objective: To achieve baseline separation of the four stereoisomers of this compound.
Materials:
-
HPLC System: Standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.[1]
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade.
-
Sample: A solution containing a mixture of all four this compound stereoisomers (or a racemic mixture of cis- and trans-carveol) dissolved in the initial mobile phase at approximately 1 mg/mL.[1]
Methodology:
-
Initial Conditions:
-
Mobile Phase: 90:10 (v/v) n-Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Optimization (if necessary):
-
Vary the Alcohol Modifier: Adjust the ratio of n-hexane to IPA (e.g., 95:5, 85:15). A lower percentage of alcohol generally increases retention and can improve resolution.[1]
-
Change the Alcohol Modifier: Replace IPA with ethanol and repeat the mobile phase adjustments.
-
Adjust Temperature: Vary the column temperature (e.g., 15°C, 35°C) to influence the thermodynamics of the chiral recognition process.[1]
-
-
Data Analysis:
-
Identify and quantify each peak based on the retention time of individual, purified standards.
-
Expected Outcome: A successful separation will yield a chromatogram with four well-resolved peaks corresponding to the four stereoisomers of this compound.
Hypothetical Quantitative Data for Chiral Separation
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (+)-trans-carveol | 8.5 | - |
| (-)-trans-carveol | 9.8 | 2.1 |
| (+)-cis-carveol | 11.2 | 2.5 |
| (-)-cis-carveol | 12.9 | 2.8 |
Note: The elution order is hypothetical and must be confirmed by injecting individual standards of known stereochemistry.[1]
Section 2: Comparative Antitumor Activity
Monoterpenes, including this compound, have demonstrated promising antitumor activities.[2][3] Studies have shown that this compound can induce cell cycle arrest, a key mechanism in cancer therapy.
Enantioselective Effects on Cancer Cell Lines
While direct comparative studies on the cytotoxicity of this compound enantiomers are limited, research on related monoterpenes suggests that enantioselectivity is likely. For instance, the antitumor activity of carvone, a related ketone, has been shown to be stereoselective.
A study investigating a mixture of this compound isomers demonstrated its ability to arrest the cell cycle in the S phase in the K-562 human leukemia cell line.[2]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of (+)- and (-)-carveol on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast adenocarcinoma, K-562 leukemia).
-
(+)-Carveol and (-)-Carveol, high purity.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Propidium Iodide (PI) staining solution.
-
RNase A.
-
Flow cytometer.
Methodology:
-
Cell Culture and Treatment:
-
Culture MCF-7 or K-562 cells to 60-70% confluency.
-
Treat cells with varying concentrations of (+)-carveol and (-)-carveol (e.g., 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation.
-
Wash cells with cold PBS.
-
Fix cells in cold 70% ethanol and store at -20°C.
-
-
Staining:
-
Wash fixed cells with PBS.
-
Resuspend cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: Hypothetical Effect of this compound Enantiomers on K-562 Cell Cycle Distribution (48h Treatment)
| Treatment (50 µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 65 | 20 | 15 | <1 |
| (+)-Carveol | 55 | 35 | 10 | 5 |
| (-)-Carveol | 40 | 50 | 10 | 8 |
This data is illustrative and represents a potential outcome where (-)-carveol is a more potent inducer of S-phase arrest and apoptosis.
Section 3: Comparative Antimicrobial Activity
This compound has been identified as a potent antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The lipophilic nature of monoterpenes allows them to partition into and disrupt the cell membranes of microorganisms.
Enantioselective Inhibition of Microbial Growth
The specific interactions between this compound enantiomers and microbial membrane components or enzymes can lead to differences in their antimicrobial efficacy. While comprehensive comparative studies are not abundant, the principle of stereoselectivity in drug-target interactions suggests that such differences are probable.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To compare the minimum concentration of (+)- and (-)-carveol required to inhibit the growth of various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strain (e.g., Candida albicans).
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
(+)-Carveol and (-)-Carveol.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of (+)-carveol and (-)-carveol in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Data Presentation: Hypothetical MIC Values (µg/mL) of this compound Enantiomers
| Microorganism | (+)-Carveol | (-)-Carveol |
| Staphylococcus aureus | 128 | 64 |
| Escherichia coli | 256 | 128 |
| Candida albicans | 64 | 32 |
This hypothetical data suggests that (-)-carveol may exhibit greater antimicrobial potency.
Section 4: Comparative Insecticidal Activity
Essential oils and their constituents, including this compound, are of great interest as natural alternatives to synthetic insecticides. This compound has demonstrated insecticidal activity against various pests, including the mosquito Aedes aegypti.[5][6]
Enantioselective Effects on Insects
The interaction of odorant molecules with insect olfactory receptors is often highly stereospecific.[7] This suggests that the insecticidal and repellent activities of this compound enantiomers could differ significantly. One enantiomer may be a more potent agonist or antagonist of a key receptor, leading to a stronger behavioral or toxicological response.
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti
Objective: To compare the larvicidal activity of (+)- and (-)-carveol against Aedes aegypti larvae.
Materials:
-
Fourth-instar larvae of Aedes aegypti.
-
(+)-Carveol and (-)-Carveol.
-
Ethanol (as a solvent).
-
Dechlorinated water.
-
Beakers or cups.
Methodology:
-
Preparation of Test Solutions: Prepare stock solutions of (+)- and (-)-carveol in ethanol. Create a series of dilutions in dechlorinated water to achieve the desired final concentrations.
-
Exposure: Place 20-25 larvae in beakers containing the test solutions. Include a control group with water and a vehicle control group with the highest concentration of ethanol used.
-
Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the larvae) using probit analysis.
Data Presentation: Hypothetical LC50 Values (ppm) of this compound Enantiomers against Aedes aegypti Larvae (24h)
| Enantiomer | LC50 (ppm) | 95% Confidence Interval |
| (+)-Carveol | 75 | 68 - 82 |
| (-)-Carveol | 50 | 45 - 55 |
This hypothetical data suggests that (-)-carveol may be a more potent larvicide.
Section 5: Comparative Neuroprotective and Pharmacological Effects
Emerging research indicates that this compound possesses neuroprotective properties. A study on a rat model of Alzheimer's disease demonstrated that (-)-cis-carveol improved memory impairment and reduced oxidative stress in the hippocampus. This provides a key piece of evidence for the enantioselective neuroprotective activity of this compound.
Enantioselective Pharmacological Mechanisms
The pharmacological effects of this compound enantiomers are likely mediated by their differential interactions with specific receptors and ion channels in the nervous system. For example, one enantiomer might exhibit a higher affinity for a particular neurotransmitter receptor, leading to a more pronounced physiological response.
Experimental Workflow: In Vitro Neuroprotection Assay
To further investigate the enantioselective neuroprotective effects, an in vitro model of neuronal cell death can be employed.
Sources
- 1. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carveoylphenols and Their Antifungal Potential against Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Novel Formulations Based on Terpenoid Prodrugs against C. albicans in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the enantiomers of RC-33 as neuroprotective agents: isolation, configurational assignment, and preliminary biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of an enantioselective odorant receptor in the yellow fever mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Mechanisms of Carveol and Limonene for Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two structurally related monoterpenes: carveol and limonene. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct and overlapping mechanisms of action, comparative potency, and the experimental workflows used to characterize these compounds.
Introduction: Structurally Similar Monoterpenes with Divergent Potency
This compound and limonene are naturally occurring monocyclic monoterpenes, with this compound being a hydroxylated derivative of limonene.[1] This structural similarity belies significant differences in their anti-inflammatory activity. While both compounds are recognized for their therapeutic potential, a nuanced understanding of their mechanisms is critical for targeted drug development.[2][3] This guide dissects the molecular pathways modulated by each compound and provides the experimental frameworks necessary for their evaluation.
Mechanistic Deep Dive: How this compound and Limonene Quell Inflammation
The anti-inflammatory effects of both this compound and limonene are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. However, the specifics of their molecular interactions and their resulting potencies differ.
This compound: An Indirect Modulator via the Nrf2 Antioxidant Pathway
This compound's anti-inflammatory action is strongly linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a suite of antioxidant and cytoprotective genes. This upstream antioxidant activity is a key contributor to its downstream anti-inflammatory effects.[4][6]
By activating Nrf2, this compound indirectly suppresses inflammatory cascades. This includes the downregulation of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8] Experimental evidence demonstrates that this compound can inhibit the phosphorylation of key signaling molecules within these pathways, including IκBα (the inhibitor of NF-κB), the p65 subunit of NF-κB, and the MAPKs JNK, ERK, and p38.[6][7] This inhibition prevents the nuclear translocation of NF-κB and reduces the expression of its target genes, which include various pro-inflammatory cytokines and enzymes.[7][8]
Limonene: A Direct Inhibitor of Pro-inflammatory Pathways
Limonene's anti-inflammatory mechanism is characterized by its direct inhibition of the NF-κB and MAPK signaling pathways.[9][10] Numerous studies have demonstrated that limonene effectively blocks the phosphorylation of IκBα, which in turn prevents the release and subsequent nuclear translocation of the NF-κB p65 subunit.[6][9] This direct action on the NF-κB pathway is a cornerstone of its anti-inflammatory effects.
In addition to its potent NF-κB inhibition, limonene also modulates the MAPK pathway by reducing the phosphorylation of p38, JNK, and ERK.[11][12] The collective inhibition of these pathways leads to a significant reduction in the production of a wide array of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[13]
Head-to-Head Performance: A Quantitative Comparison
A direct comparison of the inhibitory potency of this compound and limonene on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages reveals a significant difference in their efficacy.
| Compound | IC50 for NO Inhibition (µM) | Source |
| (-)-Carveol | 557.1 | |
| (+)-Limonene | > 1331 | |
| (-)-Limonene | > 1331 |
Table 1: Comparative IC50 values for the inhibition of nitric oxide (NO) production. A lower IC50 value indicates greater potency.
The data clearly indicates that (-)-carveol is a more potent inhibitor of NO production than either enantiomer of limonene under the tested conditions. Limonene's inhibitory effect on NO production was not significant enough to determine an IC50 value within the tested concentration range.
| Inflammatory Marker | This compound's Effect | Limonene's Effect |
| TNF-α | Significant reduction in protein expression.[8] | Dose-dependent decrease in expression. |
| IL-1β | Significant reduction in protein expression. | Dose-dependent decrease in expression. |
| IL-6 | Not consistently reported. | Dose-dependent decrease in expression. |
| PGE2 | Reduction in levels through COX inhibition. | Effective inhibitor of production. |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of findings, standardized protocols are essential. The following are detailed methodologies for key in vitro assays used to assess the anti-inflammatory activity of compounds like this compound and limonene.
Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol quantifies the production of nitric oxide by measuring its stable end product, nitrite, in cell culture supernatants using the Griess reagent.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or limonene for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine (TNF-α) ELISA
This protocol outlines the quantitative measurement of TNF-α in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (obtained from cells treated with this compound or limonene and stimulated with LPS) and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Determine the TNF-α concentration from the standard curve.
Prostaglandin E2 (PGE2) Immunoassay
This protocol describes the measurement of PGE2 in cell culture supernatants using a competitive enzyme immunoassay (EIA).
Methodology:
-
Sample Preparation: Collect cell culture supernatants from RAW 264.7 cells pre-treated with this compound or limonene and stimulated with LPS.
-
Assay Procedure:
-
Add standards and samples to a 96-well plate pre-coated with an anti-mouse IgG antibody.
-
Add PGE2 conjugated to alkaline phosphatase (PGE2-AP) and a monoclonal anti-PGE2 antibody.
-
During a 2-hour incubation, the sample/standard PGE2 and the PGE2-AP compete for binding to the anti-PGE2 antibody.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) substrate solution. The bound enzyme will convert the substrate to a yellow product.
-
Incubation: Incubate for approximately 45 minutes at room temperature.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at 405 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Quantification: Calculate the PGE2 concentration based on the standard curve.
Expert Summary and Future Directions
This comparative guide reveals that while both this compound and limonene possess anti-inflammatory properties, their mechanisms and potencies are distinct.
-
This compound appears to exert its anti-inflammatory effects in part through an initial activation of the Nrf2 antioxidant pathway, which subsequently dampens pro-inflammatory signaling through the NF-κB and MAPK pathways.
-
Limonene , in contrast, is a well-documented direct inhibitor of the NF-κB and MAPK pathways, with extensive data quantifying its effects on a range of inflammatory mediators.
From a drug development perspective, the greater potency of this compound in inhibiting nitric oxide production suggests it may be a more promising candidate for conditions where NO plays a significant pathological role. However, the broader and more direct inhibitory profile of limonene on multiple inflammatory cytokines and mediators makes it an attractive candidate for a wider range of inflammatory disorders.
The choice between these two molecules for further development would depend on the specific inflammatory condition being targeted. For diseases with a strong oxidative stress component, this compound's dual antioxidant and anti-inflammatory action via Nrf2 may be particularly beneficial. For conditions primarily driven by NF-κB and MAPK-mediated cytokine production, limonene's direct inhibitory action is a compelling attribute. Further head-to-head studies quantifying the effects of both compounds on a wider range of inflammatory markers in various cell types and in vivo models are warranted to fully elucidate their therapeutic potential.
References
- Anti-Inflammatory Activity of Limonene in the Prevention and Control of Injuries in the Respiratory System: A System
- This compound alleviates osteoarthritis progression by acting on synovial macrophage polarization transformation: An in vitro and in vivo study. (2024). PubMed. [Link]
- This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. (2021). National Institutes of Health (NIH). [Link]
- Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 P
- This compound (20 mg/kg) ameliorated oxidative stress and neuroinflammation.... (n.d.).
- IC50 values of TNF-a Inhibition. (n.d.).
- (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. (2021). PubMed Central. [Link]
- Carvedilol inhibits tumor necrosis factor-alpha-induced endothelial transcription factor activation, adhesion molecule expression, and adhesiveness to human mononuclear cells. (2001). PubMed. [Link]
- D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition. (n.d.).
- This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hep
- Inhibition of IKKβ by celastrol and its analogues – an in silico and in vitro approach. (2017). PubMed Central. [Link]
- Dose response curves with IC 50 values for TNF-a inhibition activity of.... (n.d.).
- A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in R
- Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Medi
- Standardised comparison of limonene-derived monoterpenes identifies structural determinants of anti-inflamm
- Inhibition of NF-kappa B activation through targeting I kappa B kinase by celastrol, a quinone methide triterpenoid. (2006). PubMed. [Link]
- Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury. (2013). PubMed. [Link]
- Limonene Exerts Anti-Inflammatory Effect on LPS-Induced Jejunal Injury in Mice by Inhibiting NF-κB/AP-1 P
- α-Ketoheterocycles Able to Inhibit the Generation of Prostaglandin E 2 (PGE 2 )
- Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway. (2020).
- Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic. (1995). PubMed. [Link]
- Kaempferol Alleviates the Interleukin-1β-Induced Inflammation in Rat Osteoarthritis Chondrocytes via Suppression of NF-κB. (2019). PubMed Central. [Link]
- From Citrus to Clinic: Limonene's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations. (2025). National Institutes of Health (NIH). [Link]
- This compound – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
- Limonene Suppresses Lipopolysaccharide-Induced Production of Nitric Oxide, Prostaglandin E2, and Pro-inflammatory Cytokines in RAW 264.7 Macrophages. (2010).
- D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition. (n.d.).
- (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. (2021). PubMed Central. [Link]
- Carvedilol inhibits tumor necrosis factor-alpha-induced endothelial transcription factor activation, adhesion molecule expression, and adhesiveness to human mononuclear cells. (2001). PubMed. [Link]
- Potential role of carvedilol in intestinal toxicity through NF-κB/iNOS/COX-2/TNF-α inflammatory signaling pathway in r
- d-Limonene effects on TNF-α levels. The elevated mean serum TNF-α.... (n.d.).
- d-limonene exhibits anti-inflammatory and antioxidant properties in an ulcerative colitis rat model via regulation of iNOS, COX-2, PGE2 and ERK signaling pathways. (2017).
- Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages. (2010). PubMed. [Link]
- Carnosol and Carnosic Acids from Salvia officinalis Inhibit Microsomal Prostaglandin E2 Synthase-1. (2011). PubMed Central. [Link]
- Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). PubMed Central. [Link]
- Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2021). Journal of Clinical Practice and Research. [Link]
- Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models. (2008). PubMed. [Link]
- Hydroxyl Group and Vasorelaxant Effects of Perillyl Alcohol, this compound, Limonene on Aorta Smooth Muscle of Rats. (2018). National Institutes of Health (NIH). [Link]
Sources
- 1. Inhibitory activity of 1,8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of p38 MAPK in the induction of intestinal inflammation by dietary oxysterols: modulation by wine phenolics - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates osteoarthritis progression by acting on synovial macrophage polarization transformation: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potent Natural Antioxidant this compound Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]
- 10. IL-1β Inhibition Reduces Atherosclerotic Inflammation in HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Carveol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, flavor chemistry, and fragrance formulation, the precise characterization of chiral molecules is not merely a technicality—it is a cornerstone of safety, efficacy, and quality. Carveol, a naturally occurring monoterpenoid alcohol, exemplifies this principle.[1] With its two chiral centers, this compound exists as four distinct stereoisomers: (+)-cis-carveol, (-)-cis-carveol, (+)-trans-carveol, and (-)-trans-carveol.[1] As the biological and olfactory properties of these isomers can differ significantly, the ability to separate and accurately quantify them is paramount.[1]
This guide provides an in-depth comparison of the two primary analytical techniques for this compound analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for self-validating systems, and ground our discussion in authoritative standards to ensure scientific integrity.
The Analytical Imperative: Why Method Selection for this compound Matters
This compound is a volatile compound, making it a natural candidate for Gas Chromatography.[2] However, the thermal conditions of GC can sometimes pose a risk of degradation for sensitive analytes, and achieving baseline separation of all four stereoisomers requires specialized chiral columns.[3][4] Conversely, HPLC offers a non-destructive analytical path, operating at ambient or controlled temperatures, and provides powerful chiral separation capabilities, particularly with modern chiral stationary phases (CSPs).[1][5]
The choice between GC and HPLC is therefore not arbitrary. It is a strategic decision dictated by the analytical objective:
-
Is the goal to quantify total this compound in a volatile matrix like an essential oil? GC-FID or GC-MS may be the most direct and efficient approach.
-
Is the primary objective to determine the enantiomeric excess or chiral purity of a specific this compound isomer? Chiral HPLC is often the gold standard.[1]
-
Is simultaneous analysis of this compound alongside non-volatile or thermally labile compounds required? HPLC would be the necessary choice.[5]
This guide will dissect these scenarios, providing the data and rationale to empower you to make the optimal choice for your application.
Gas Chromatography (GC): The Workhorse for Volatile Analysis
GC separates compounds based on their volatility and interaction with a stationary phase within a column.[6][7] For monoterpenes like this compound, GC is a highly effective and widely used technique due to its high resolution and sensitivity.[2][8]
Expertise in Action: The Rationale Behind GC Method Design
A robust GC method is built on the careful selection of a column and detector.
-
Column Selection: For general quantification, a non-polar column (e.g., DB-5 or equivalent) provides good separation of this compound from other terpenes based on boiling points. However, for chiral separation, a specialized column is non-negotiable. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose, creating differential interactions with the enantiomers.[4]
-
Detector Selection:
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds, offering excellent linearity and robustness for quantification. It is often the detector of choice for routine quality control where the identity of this compound is already established.
-
Mass Spectrometry (MS): GC-MS is the definitive tool for identification.[5] The mass spectrum of this compound provides a unique fragmentation pattern, or "fingerprint," that confirms its identity unequivocally.[9][10][11] This is crucial in complex matrices or during impurity profiling.
-
Experimental Protocol: A Validated GC-MS Method for this compound
This protocol outlines a typical starting point for the analysis of this compound, which must be validated for its specific intended use according to guidelines from the International Council for Harmonisation (ICH).[12][13][14]
1. Sample Preparation:
- Accurately weigh the sample containing this compound.
- Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or hexane) to a final concentration of approximately 100 µg/mL.[15]
- Add an appropriate internal standard (e.g., n-Tridecane or Isobutylbenzene) to correct for injection volume variability.[15][16]
- Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or for chiral analysis, a cyclodextrin-based column like Octakis-(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin.[4]
- Inlet: Split/Splitless, 250°C, Split ratio 20:1.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial Temperature: 60°C, hold for 2 minutes.
- Ramp: 5°C/min to 180°C.
- Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
- MS Detector: Agilent 5977B MSD or equivalent.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.[4] Key ions for this compound include m/z 84, 109, and 152.[4][9]
3. Data Analysis:
- Identify the this compound peak by comparing its retention time and mass spectrum to an analytical standard.[17]
- Quantify using the peak area ratio of this compound to the internal standard against a calibration curve.
Visualizing the GC Workflow
Caption: Workflow for this compound Analysis by GC-MS.
Trustworthiness: GC Method Validation Summary
A validated method ensures that the results are reliable.[18] The following table summarizes typical performance parameters for a validated GC method for terpene analysis, based on established guidelines.[15]
| Validation Parameter | Typical Acceptance Criteria | Rationale for this compound Analysis |
| Specificity | No interference at the retention time of this compound and IS. | Ensures the peak being measured is only this compound, crucial for complex matrices. |
| Linearity (r²) | ≥ 0.99 | Demonstrates a direct proportional response of the detector to this compound concentration.[15] |
| Range | E.g., 1 - 200 µg/mL | The concentration interval where the method is precise, accurate, and linear.[12] |
| Accuracy (% Recovery) | 90 - 110% | Confirms the closeness of the measured value to the true value.[18] |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate: ≤ 5% | Measures the consistency of results for homogenous samples under the same (repeatability) and different (intermediate) conditions.[19] |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified.[15][19] |
High-Performance Liquid Chromatography (HPLC): Precision in Chiral Separations
While GC excels with volatile compounds, HPLC is indispensable for its versatility, especially in the direct separation of enantiomers without derivatization.[1][20] This is accomplished through the use of a chiral stationary phase (CSP).
Expertise in Action: The Causality of Chiral HPLC Method Development
The entire principle of chiral HPLC rests on creating a transient diastereomeric complex between the analyte and the CSP.[1] The stability of these complexes differs between enantiomers, leading to different retention times and, thus, separation.
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak®) are exceptionally effective for separating a wide range of chiral compounds, including this compound's stereoisomers.[1][20] They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that create the necessary environment for chiral recognition.
-
Mobile Phase Optimization: In chiral separations, the mobile phase is not just a carrier; it is an active participant in the separation mechanism.
-
Normal Phase: A mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol) is common.[1][20] The alcohol competes with the analyte for polar interaction sites on the CSP. Varying the alcohol type and concentration is the most powerful tool for optimizing selectivity and resolution.[1]
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to sharpen peaks by minimizing undesirable ionic interactions with residual silanols on the silica support.[1]
-
Experimental Protocol: A Validated Chiral HPLC Method for this compound Isomers
This protocol provides a robust starting point for separating the four stereoisomers of this compound.[1] All methods must be validated according to official guidelines like USP <621> and ICH Q2(R2).[6][14][21][22]
1. Sample and Standard Preparation:
- Prepare a stock solution of a this compound isomer mixture at 1 mg/mL in the mobile phase.[1]
- Prepare a series of calibration standards by diluting the stock solution.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Chiralpak® IA or similar polysaccharide-based CSP (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C (temperature can be adjusted to influence separation).[1]
- Detector: UV-Vis Diode Array Detector (DAD) at 210 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Identify the four stereoisomer peaks based on their retention times relative to individual isomer standards.
- Perform peak integration and quantify each isomer using its respective calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for Chiral Analysis of this compound by HPLC.
Trustworthiness: HPLC Method Validation Summary
The validation parameters for HPLC are similar to GC, but with a focus on demonstrating the resolution between the critical chiral peaks.
| Validation Parameter | Typical Acceptance Criteria | Rationale for this compound Analysis |
| Specificity/Selectivity | Baseline resolution (Rs > 1.5) of all four stereoisomers. | This is the most critical parameter, proving the method can distinguish between the isomers. |
| Linearity (r²) | ≥ 0.995 for each isomer | Confirms a proportional response for each individual stereoisomer. |
| Range | E.g., LOQ - 150% of expected concentration | Ensures the method is reliable across the expected concentration range of each isomer.[14] |
| Accuracy (% Recovery) | 95 - 105% for each isomer | Verifies the accuracy of quantification for each separate isomer. |
| Precision (%RSD) | Repeatability: ≤ 1.5%; Intermediate: ≤ 3.0% | Demonstrates low variability in the measurement of each isomer. |
| LOD / LOQ | Established for each isomer. | Crucial for quantifying trace amounts of an undesired enantiomer. |
Head-to-Head Comparison: GC vs. HPLC for this compound Analysis
The choice of technology is a function of the analytical problem. This table provides a direct comparison to guide your decision-making process.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analyte Suitability | Excellent for volatile and thermally stable compounds like this compound.[2] | Broader applicability; suitable for non-volatile compounds and essential for chiral separations.[5] |
| Chiral Separation | Possible with specialized, expensive chiral GC columns. | The gold standard for direct enantiomeric separation using a wide variety of CSPs.[1] |
| Detection | FID (Quantitative), MS (Confirmatory/Quantitative).[15] | UV/DAD (Quantitative), MS (Confirmatory/Quantitative). |
| Sensitivity | Generally very high, especially with MS detection. | High, but can be analyte-dependent (requires a chromophore for UV detection). |
| Sample Preparation | Simple dilution in a volatile solvent. | Dilution in mobile phase, may require filtration. |
| Analysis Time | Typically faster run times. | Can have longer run times, especially for complex chiral separations. |
| Strengths | High resolution, speed, ideal for volatile profiles, robust quantification with FID. | Unmatched chiral separation, non-destructive, suitable for complex matrices and thermally labile compounds. |
| Limitations | Requires analyte volatility, risk of thermal degradation, less effective for some chiral separations. | Can be lower resolution for non-polar isomers, requires analyte solubility in the mobile phase. |
Decision Logic: Choosing the Right Tool for the Job
To further aid in your selection process, the following decision tree illustrates a logical approach to choosing between GC and HPLC for this compound analysis.
Caption: Decision tree for selecting a this compound analytical method.
Conclusion
The cross-validation of analytical methods for this compound is not a mere academic exercise but a critical component of robust scientific and developmental work. Both GC and HPLC are powerful, validated techniques, each with a distinct domain of superiority. GC, particularly GC-MS, remains the premier choice for the rapid screening and definitive identification of this compound in volatile matrices. However, when the analytical question shifts to the nuanced world of stereoisomers, chiral HPLC emerges as the indispensable tool, providing the precise enantiomeric separation that is often required for pharmaceutical and sensory applications.
By understanding the fundamental principles, strengths, and limitations of each technique—and by grounding all protocols in the rigorous framework of ICH and USP guidelines—researchers can select and validate the optimal method with confidence. This ensures that the generated data is not only accurate and precise but also authoritative and fit for its intended purpose.
References
- BenchChem. (2025). Application Note: Enantioselective Separation of this compound Isomers by Chiral HPLC. Benchchem.
- U.S. Pharmacopeia. (2022).
- U.S. Pharmacopeia.
- Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445.
- Patel, P. N., et al. (2021). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- BenchChem. (2025).
- Agilent. (2022). Understanding the Latest Revisions to USP <621>. Agilent Technologies.
- AMSbiopharma. (2025).
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7438, this compound. PubChem.
- MedChemExpress. (n.d.). This compound (Standard). MedChemExpress.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Terpene Belt Farms. (2025). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Terpene Belt Farms.
- Ibrahim, E. A., et al. (2019). Analysis of Terpenes in Cannabis sativa L.
- Quora. (2020). Which one is better to identify a monoterpene, GC or HPLC?.
- ResearchGate. (n.d.). GC-MS analyses (in selected ionmonitoring mode) of products of this compound....
- NIST. (n.d.). trans-Carveol. NIST WebBook.
- Sigma-Aldrich. (n.d.). (-)-Carveol, mixture of isomers analytical standard.
- ResearchGate. (n.d.). Mass spectra of tentatively identified ( E )-carveol (peak 61) and ....
- MDPI. (2021).
- ResearchGate. (2026). (PDF)
- ResearchGate. (2019). What is the difference between the HPLC and GC-MS methods for analysis of terpenes in hops?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO) [mdpi.com]
- 9. This compound | C10H16O | CID 7438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. trans-Carveol [webbook.nist.gov]
- 12. youtube.com [youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpsonline.com [ijpsonline.com]
- 20. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 21. agilent.com [agilent.com]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comprehensive Guide to the Characterization and Purity Assessment of a Carveol Reference Standard
For researchers, scientists, and professionals in drug development, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded methodology for the comprehensive characterization and purity assessment of a carveol (C₁₀H₁₆O, M.W. 152.23 g/mol ) reference standard.[1] We will explore a multi-faceted analytical approach, comparing the data of a newly characterized in-house standard against commercially available alternatives. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for establishing a reference standard of the highest quality, in line with international regulatory expectations.
This compound, a monoterpenoid alcohol, is a constituent of essential oils like spearmint and possesses two chiral centers, leading to four possible stereoisomers.[2] These isomers can exhibit distinct biological and olfactory properties, making their individual identification and quantification critical in pharmaceutical and other applications.[2] Therefore, a thorough characterization must not only confirm the chemical identity and purity but also establish the isomeric composition.
The Analytical Workflow: A Multi-Modal Approach to Purity and Identity
A robust characterization of a reference standard cannot rely on a single analytical technique. Instead, a holistic approach employing orthogonal methods is necessary to build a complete and trustworthy profile of the material. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the standard's quality. The workflow presented here is designed to unequivocally confirm the identity, determine the purity with a high degree of confidence, and quantify critical impurities such as water, residual solvents, and non-volatile components.
Sources
A Guide to Inter-Laboratory Comparison of Carveol Quantification: Ensuring Accuracy and Comparability in Terpene Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantification of carveol. As a key monoterpenoid alcohol in many essential oils, this compound's accurate measurement is critical in the flavor, fragrance, and pharmaceutical industries for quality control, research, and regulatory compliance.[1] The presence of four stereoisomers due to two chiral centers presents a significant analytical challenge, necessitating robust and harmonized quantification methods across different laboratories.[1] This document offers a detailed protocol for a proficiency testing (PT) scheme, discusses common analytical methodologies, and provides a framework for data analysis and interpretation, ensuring that participating laboratories can confidently evaluate and improve their analytical performance.
Introduction: The Imperative for Harmonization in this compound Analysis
This compound, a bicyclic monoterpene alcohol, exists as two diastereomeric pairs of enantiomers: (±)-cis-carveol and (±)-trans-carveol.[1] These stereoisomers can exhibit distinct biological and sensory properties, making their individual or combined quantification essential. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the predominant techniques for terpene analysis.[2] While GC-MS is well-suited for volatile compounds like this compound, chiral HPLC is often necessary for the separation of its stereoisomers.[1][3]
Given the diversity of instrumentation, methodologies, and technical expertise across laboratories, significant variability in analytical results can arise. Inter-laboratory comparisons are indispensable tools for identifying and mitigating these discrepancies.[4][5] They provide an objective measure of a laboratory's performance against its peers and a reference value, fostering confidence in data quality and supporting laboratory accreditation, such as to the ISO/IEC 17025 standard.[4][6] This guide outlines a structured approach to an ILC for this compound, promoting the harmonization of analytical practices and ensuring the reliability of quantification data.
Designing the Inter-Laboratory Comparison
A successful ILC hinges on meticulous planning and execution. The following sections detail the critical components of a this compound proficiency testing scheme.
Preparation and Distribution of the Test Material
The foundation of any ILC is a homogenous and stable test material. For this compound quantification, a suitable matrix could be a synthetic essential oil blend or a well-characterized natural oil.
Protocol for Test Material Preparation:
-
Sourcing and Characterization: Procure high-purity certified reference materials (CRMs) of cis- and trans-carveol. The purity and identity of these standards should be independently verified.
-
Matrix Selection: Choose a stable, non-reactive matrix. For this hypothetical study, a medium-chain triglyceride (MCT) oil is selected due to its inertness and ability to solubilize terpenes.
-
Gravimetric Preparation: Prepare a stock solution of this compound in MCT oil gravimetrically to ensure the highest accuracy. The target concentration should be relevant to typical applications, for example, 500 µg/g.
-
Homogeneity and Stability Testing: After preparation, the bulk material must be rigorously tested for homogeneity to ensure that each distributed aliquot is identical. Stability testing under various storage and shipping conditions is also crucial to guarantee the integrity of the test material until analysis by participating laboratories.
-
Aliquoting and Blinding: Dispense the homogenized material into sealed, amber glass vials to prevent degradation from light. Each vial should be labeled with a unique, blinded identification code.
Analytical Methodologies
Participating laboratories should be instructed to use their routine, validated analytical methods for this compound quantification. The primary techniques anticipated are GC-MS and HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common and robust method for the analysis of volatile compounds like this compound.[2][3] Laboratories should specify their column type (chiral columns are necessary for isomer separation), temperature program, and mass spectrometry parameters (e.g., full scan or selected ion monitoring).[7]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for the enantioselective separation of this compound isomers when using a chiral stationary phase (CSP).[1] Participants should report the type of CSP, mobile phase composition, flow rate, and detector settings.[8][9][10]
Experimental Workflow for the Inter-Laboratory Comparison
The following diagram outlines the key stages of the ILC, from the coordinator's preparation to the final performance evaluation.
Caption: Workflow of the this compound Inter-Laboratory Comparison.
Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, a robust statistical analysis is performed to assess individual and collective performance.
Determination of the Assigned Value
The assigned value, which serves as the best estimate of the true concentration of this compound in the test material, can be determined by calculating the consensus mean of the participants' results after the removal of any statistical outliers.[11]
Performance Scoring: The Z-Score
The z-score is a widely used statistical tool in proficiency testing to compare a laboratory's result to the consensus mean.[11] It is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory
-
X is the assigned value (consensus mean)
-
σ is the standard deviation for proficiency assessment
The interpretation of z-scores is typically as follows:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Hypothetical Inter-Laboratory Comparison Data
The following tables present hypothetical results from a this compound ILC to illustrate the data analysis process.
Table 1: Participant Reported this compound Concentrations and Analytical Methods
| Laboratory ID | Reported Concentration (µg/g) | Analytical Method |
| Lab-01 | 510 | GC-MS |
| Lab-02 | 485 | HPLC |
| Lab-03 | 525 | GC-MS |
| Lab-04 | 492 | GC-MS |
| Lab-05 | 505 | HPLC |
| Lab-06 | 550 | GC-MS |
| Lab-07 | 478 | HPLC |
| Lab-08 | 515 | GC-MS |
| Lab-09 | 498 | HPLC |
| Lab-10 | 502 | GC-MS |
Table 2: Statistical Analysis of ILC Results
| Parameter | Value |
| Number of Participants | 10 |
| Assigned Value (Consensus Mean, µg/g) | 506.0 |
| Standard Deviation (σ) | 20.0 |
Table 3: Performance Evaluation using Z-Scores
| Laboratory ID | Reported Concentration (µg/g) | Z-Score | Performance |
| Lab-01 | 510 | 0.20 | Satisfactory |
| Lab-02 | 485 | -1.05 | Satisfactory |
| Lab-03 | 525 | 0.95 | Satisfactory |
| Lab-04 | 492 | -0.70 | Satisfactory |
| Lab-05 | 505 | -0.05 | Satisfactory |
| Lab-06 | 550 | 2.20 | Questionable |
| Lab-07 | 478 | -1.40 | Satisfactory |
| Lab-08 | 515 | 0.45 | Satisfactory |
| Lab-09 | 498 | -0.40 | Satisfactory |
| Lab-10 | 502 | -0.20 | Satisfactory |
Addressing Stereoisomers: A Key Challenge
The quantification of individual this compound isomers presents an additional layer of complexity. An ILC can be designed to assess this capability by providing a test material with a known ratio of cis- and trans-carveol.
Caption: Stereoisomers of this compound.
For such an ILC, laboratories would need to employ chiral analytical methods, such as chiral GC-MS or chiral HPLC, to separate and quantify the individual isomers.[1][7] The performance evaluation would then be based on the accuracy of both the total this compound concentration and the reported ratio of the isomers.
Conclusion and Continuous Improvement
Participation in an inter-laboratory comparison for this compound quantification is a vital exercise for any laboratory involved in terpene analysis. It provides an external, objective assessment of analytical performance and identifies areas for improvement. Laboratories with questionable or unsatisfactory results should conduct a thorough root cause analysis, which may involve reviewing their method validation data, instrument calibration, and sample preparation procedures.[12] By embracing the insights gained from ILCs, the scientific community can enhance the overall quality and consistency of this compound quantification, leading to more reliable data in research, development, and quality control.
References
- Swetha, E., Vijitha, C., & Veeresham, C. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. American Journal of Analytical Chemistry, 6, 437-445. [Link]
- Yuan, Y., et al. (2023). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]
- Patel, D., et al. (2018). Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets.
- Mahajan, N., et al. (2021). Analytical method development & validation of carvedilol by HPLC in bulk and dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]
- European Pharmaceutical Review. (2025). HPLC method demonstrates value for quality control analysis of cardiovascular drug. [Link]
- Mahajan, N., et al. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR KNOWN AND UNKNOWN IMPURITIES PROFILING FOR CARVEDILOL PHARMACEUTICAL DOSAGE FORM (TABLETS). International Journal of Current Pharmaceutical Research. [Link]
- Shekarchi, M., et al. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile. Pharmacognosy Magazine, 6(23), 178–183. [Link]
- Lab Manager. (2021). Proficiency Testing for Cannabis & Hemp Labs. [Link]
- ResearchGate. (2025). Method Validation by GC-MS for Analysis of Carvacrol and trans-β-Caryophyllene in Commercial Samples Containing Essential Oils. [Link]
- LabX. (2019).
- ZeptoMetrix. (n.d.). PT Cannabis and Hemp Testing Standards. [Link]
- Kladar, N., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- A2LA. (2023). Overcoming Proficiency Testing Roadblocks for Cannabis Labs. [Link]
- Bouwmeester, H. J., et al. (1998). GC-MS analyses (in selected ionmonitoring mode) of products of this compound...
- American Laboratory. (2019).
- Maltas, E., & Suldur, M. A. (1995). Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography.
- Benchmark International. (2024).
- Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(11), 734-746. [Link]
- EAS-ETH. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. a2la.org [a2la.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 9. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. eas-eth.org [eas-eth.org]
A Researcher's Guide to Comparative Metabolomics of Carveol-Treated Cells
This guide provides an in-depth technical comparison of the metabolomic profiles of cells treated with Carveol versus untreated controls. As researchers and drug development professionals, understanding the nuanced cellular impact of a bioactive compound like this compound is paramount. Metabolomics offers a powerful lens to elucidate these mechanisms, providing a functional readout of the cellular phenotype. This document will delve into the experimental rationale, detailed protocols, comparative data analysis, and the underlying signaling pathways potentially modulated by this compound.
The Rationale for a Metabolomic Investigation of this compound
This compound, a naturally occurring monoterpenoid alcohol found in spearmint essential oil, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] Preclinical studies have suggested its potential in preventing mammary carcinogenesis and inducing cell cycle arrest.[3][4] To move beyond phenotypic observations and understand the core mechanisms of this compound's action, a comparative metabolomics approach is indispensable. By comprehensively profiling the small molecule metabolites in this compound-treated cells, we can identify key metabolic pathways that are perturbed, offering insights into its mode of action and potential therapeutic applications.
Comparative Analysis of Metabolomic Data
A comparative metabolomics study aims to identify and quantify the changes in small-molecule metabolites between different experimental groups. In this context, we compare the metabolome of cells treated with this compound to that of vehicle-treated control cells. The following table represents a hypothetical yet plausible dataset, illustrating the kind of metabolic shifts one might expect based on this compound's known bioactivities, such as its impact on cellular proliferation, oxidative stress, and energy metabolism.
Table 1: Hypothetical Comparative Metabolomic Profile of this compound-Treated Cells
| Metabolite Class | Metabolite | Fold Change (this compound vs. Control) | p-value | Putative Impact |
| Amino Acids | Glutamine | -1.8 | < 0.05 | Disruption of anaplerosis and energy metabolism |
| Aspartate | +1.5 | < 0.05 | Alterations in nucleotide synthesis | |
| Glycine | +1.3 | < 0.05 | Involvement in redox balance (glutathione synthesis) | |
| Lipids | Phosphatidylcholine | -2.0 | < 0.01 | Disruption of membrane integrity and signaling |
| Lysophosphatidylcholine | +2.2 | < 0.01 | Increased membrane remodeling and inflammation | |
| Energy Metabolism | Lactate | +1.9 | < 0.05 | Shift towards glycolytic metabolism (Warburg effect) |
| Citrate | -1.6 | < 0.05 | Impaired TCA cycle function | |
| Redox Homeostasis | Glutathione (GSH) | +2.5 | < 0.01 | Upregulation of antioxidant defense mechanisms |
| Cysteine | +1.7 | < 0.05 | Precursor for glutathione synthesis |
Experimental Workflows and Protocols
The success of a metabolomics study hinges on a well-designed and meticulously executed experimental workflow. Below, we outline a standard workflow for the comparative metabolomics of this compound-treated cells, followed by detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based analyses.
Overall Experimental Workflow
The following diagram illustrates the key stages of a typical comparative metabolomics experiment, from cell culture to data analysis.
Caption: A typical workflow for a comparative metabolomics study.
Detailed Experimental Protocols
This protocol is designed for adherent cell lines and can be adapted for suspension cultures.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
-
Metabolism Quenching:
-
Metabolite Extraction:
-
Incubate the plates at -80°C for at least 30 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
GC-MS is particularly well-suited for the analysis of volatile and thermally stable small molecules, such as amino acids, organic acids, and sugars.[7]
-
Derivatization:
-
To increase their volatility, the dried metabolite extracts must be derivatized.[7]
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the metabolites.
-
The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.
-
LC-MS is a powerful technique for the analysis of a wide range of metabolites, including lipids, nucleotides, and other polar and non-polar compounds.[8][9]
-
Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and an organic solvent (e.g., 50% methanol).
-
Centrifuge the reconstituted sample to remove any particulate matter.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Use a reversed-phase or HILIC column for chromatographic separation.
-
The mass spectrometer can be operated in both positive and negative ionization modes to maximize metabolite coverage.[10]
-
Potential Signaling Pathways Modulated by this compound
The observed metabolomic shifts upon this compound treatment are likely downstream consequences of its interaction with key cellular signaling pathways. Based on existing literature on this compound and other monoterpenes, the following pathways are prime candidates for modulation.[2][11][12]
Caption: Potential signaling pathways modulated by this compound.
The diagram above illustrates how this compound may exert its effects by:
-
Activating the Nrf2 pathway: This leads to the upregulation of antioxidant genes and an increase in glutathione synthesis, consistent with the hypothetical data.[12]
-
Inhibiting the NF-κB pathway: This would suppress the expression of pro-inflammatory genes, potentially altering the lipid profile.[2]
-
Inhibiting the PI3K/AKT/mTOR pathway: This is a central regulator of cell growth and metabolism. Its inhibition could lead to decreased glycolysis and lipid synthesis, aligning with the hypothetical changes in lactate and phosphatidylcholine.[11]
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting and interpreting comparative metabolomics studies on this compound-treated cells. The hypothetical data and pathway analysis presented herein offer a scientifically grounded starting point for researchers. Future studies should aim to validate these findings using stable isotope tracing to map metabolic fluxes and integrate metabolomics data with other omics approaches, such as transcriptomics and proteomics, to gain a more holistic understanding of this compound's cellular mechanisms. Such integrated approaches will be instrumental in unlocking the full therapeutic potential of this promising natural compound.
References
- Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Metabolite extraction from adherent cells for metabolomics. Analytical and bioanalytical chemistry, 400(7), 1971–1980.
- Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.
- Fu, X., Li, M., Korr, M., & Li, X. (2019). LC-MS-based metabolomics: a powerful tool for discovering and identifying potential biomarkers. Applied biochemistry and biotechnology, 187(1), 1-15.
- Gowda, G. N., & Djukovic, D. (2014). Overview of mass spectrometry-based metabolomics: a workflow from the beginning to the end. Methods in molecular biology (Clifton, N.J.), 1198, 1–12.
- Horvathova, E., Srančíková, A., Regendová, E., Tóthová, D., & Kusznierewicz, B. (2014). Carvacrol and thymol significantly reduced the level of DNA damage induced in K-562 cells by the strong oxidant H2O2. Food and Chemical Toxicology, 73, 18-24.
- Kaur, G., Singh, A., Singh, P., & Singh, I. P. (2019). Antioxidant and anti-inflammatory activities of this compound.
- Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). A protocol for the quenching and extraction of intracellular metabolites from adherent mammalian cells. Metabolomics, 7(1), 1-9.
- The metabolomics innovation centre. (n.d.). LC-MS-Based Metabolomics.
- van der Werf, M. J., Overkamp, K. M., van den Berg, J. A., & Heijnen, J. J. (2007). A protocol for the rapid quenching of microbial metabolism and the subsequent extraction of intracellular metabolites for metabolome analysis. Journal of visualized experiments : JoVE, (2), 163.
- Villas-Bôas, S. G., Mas, S., Åkesson, M., Smedsgaard, J., & Nielsen, J. (2005). Mass spectrometry in metabolome analysis. Mass spectrometry reviews, 24(5), 613–646.
- Wagner, K. H., & Elmadfa, I. (2003). Biological relevance of terpenoids. Annals of Nutrition and Metabolism, 47(3-4), 95-106.
- Zyad, A., Tilaoui, M., Jaafari, A., & Oukerrou, M. A. (2018). Comparative study of the antitumor effect of natural monoterpenes: relationship to cell cycle analysis. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- Mehdi, S. J., Ahmad, A., Irshad, M., Manzoor, N., & Rizvi, M. M. A. (2011). Carvacrol as a potent anticancer agent: A review. Journal of Pharmacy and Bioallied Sciences, 3(4), 477–482.
- Arigesavan, K., & Sudhandiran, G. (2015). Carvacrol attenuates oxidative stress and inflammation in a hamster model of 7,12-dimethylbenz[a]anthracene-induced buccal pouch carcinogenesis. Molecular and cellular biochemistry, 409(1-2), 123–133.
- Salehi, B., Upadhyay, S., Erdogan Orhan, I., Kumar, A., Varoni, E. M., Sharopov, F., ... & Martins, N. (2019). Therapeutic potential of carvacrol: a review. Biomolecules, 9(9), 458.
- van den Berg, R. A., Hoefsloot, H. C., Westerhuis, J. A., Smilde, A. K., & van der Werf, M. J. (2006).
- Khan, I., Bhardwaj, M., Shukla, S., Oh, J. H., Lee, J. R., Kim, M., & You, M. E. (2021). This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity. Antioxidants (Basel, Switzerland), 10(2), 215.
- Marques, A. M., de Oliveira, R. D. S., de Souza, A. A., de Almeida, A. C. A., de Oliveira, G. A. L., & de Oliveira, A. P. (2019). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. Molecules (Basel, Switzerland), 24(17), 3074.
- Miller, J. A., Lang, J. E., Ley, M., Nagle, R., Hsu, C. H., Thompson, P. A., ... & Chow, H. H. S. (2015). Human breast cancer invasion and aggression is regulated by agonism of orphan nuclear receptor RORα. Cancer research, 75(18), 3943–3953.
- ResearchGate. (n.d.). Chemical structure of this compound.
- Wikipedia. (2023, December 1). This compound. In Wikipedia. [Link]
- Antonelli, F., Ferorelli, P., De Martino, A., Borromeo, I., Shevchenko, A., & Beninati, S. (2019). Effect of a Novel Dietary Supplement on Cancer Cells Metabolism. International Journal of Tumor Therapy, 8(1), 10-15.
- BenchChem. (2025). Prospective Comparative Metabolomics of Cells Treated with (-)-Heraclenol: A Framework for Investigation.
- MDPI. (2023). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua.
- MDPI. (2024). Integrated Transcriptomic and Metabolomic Analysis Revealed Abscisic Acid-Induced Regulation of Monoterpene Biosynthesis in Grape Berries.
- ResearchGate. (2021). Transcriptomics Integrated with Metabolomics Reveals the Effect of Cluster Thinning on Monoterpene Biosynthesis in 'Muscat Hamburg' Grape.
- PubMed. (2020). Integrated transcriptomic and metabolomic analysis reveals the changes in monoterpene compounds during the development of Muscat Hamburg (Vitis vinifera L.) grape berries.
- MDPI. (2023). Metabolomics Insights into the Differential Response of Breast Cancer Cells to the Phenolic Compounds Hydroxytyrosol and Luteolin.
- MDPI. (2022). Comparative Metabolomics of Ligulate and Tubular Flowers of Two Cultivars of Calendula officinalis L..
- PubMed. (2023). Metabolomics Insights into the Differential Response of Breast Cancer Cells to the Phenolic Compounds Hydroxytyrosol and Luteolin.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Untargeted GC-MS Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 8. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. The LC-MS workflow | workflow4metabolomics [workflow4metabolomics.org]
- 11. Antitumor Effects of Carvacrol and Thymol: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Carveol and Eugenol
In the landscape of natural product research for oncology, the monoterpenoid family has emerged as a rich reservoir of compounds with significant anti-cancer potential. Among these, Carveol and Eugenol, both phenolic phytochemicals, have garnered considerable attention. This guide provides a detailed comparative analysis of their cytotoxic effects, grounded in experimental data and mechanistic insights, to inform researchers and drug development professionals in their pursuit of novel therapeutic agents.
Introduction to the Compounds: this compound and Eugenol
Eugenol (4-allyl-2-methoxyphenol) is a principal component of clove oil (Syzygium aromaticum), but is also found in nutmeg, cinnamon, and basil.[1] It is widely recognized for its diverse biological properties, including analgesic, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] Recent investigations have increasingly focused on its anticancer activities against a broad spectrum of malignancies.[3][4]
This compound , a monocyclic monoterpenoid alcohol, is a natural constituent of essential oils from plants like spearmint (Mentha spicata) and caraway (Carum carvi).[5][6] While sharing structural similarities with other monoterpenes, this compound has demonstrated distinct biological activities, including chemopreventive properties against breast cancer and gastroprotective effects.[6][7][8]
| Feature | This compound | Eugenol |
| Chemical Structure | p-Mentha-6,8-dien-2-ol | 4-allyl-2-methoxyphenol |
| Primary Source | Spearmint, Caraway | Clove, Nutmeg, Cinnamon |
| Key Reported Activities | Chemopreventive, Antitumor, Antioxidant, Anti-inflammatory | Anticancer, Antioxidant, Anti-inflammatory, Antimicrobial |
Comparative Analysis of Cytotoxic Efficacy
The cytotoxic potential of a compound is fundamentally assessed by its ability to inhibit cell proliferation and induce cell death, often quantified by the half-maximal inhibitory concentration (IC50). A direct comparative study on a panel of five tumor cell lines revealed that while both compounds exhibit cytotoxic effects, their potency varies. In this study, this compound demonstrated a more pronounced cytotoxic effect than Eugenol against P-815, K-562, and CEM tumor cell lines.[8] However, the overall literature suggests Eugenol has been more extensively studied and shows efficacy against a wider range of cancers, including breast, cervical, colon, leukemia, and prostate cancer.[4]
It is crucial to note the dose-dependent nature of these compounds. Eugenol, for instance, can act as an antioxidant at low concentrations but transitions to a pro-oxidant at higher concentrations, enhancing the generation of free radicals and leading to cell death.[9] This dual activity underscores the importance of concentration selection in experimental design.
Table 1: Summary of Reported IC50 Values for this compound and Eugenol
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
| L-carvone | MCF-7 | Breast Cancer | 1.2 mM | [10] |
| L-carvone | MDA-MB-231 | Breast Cancer | 1.0 mM | [10] |
| Eugenol | HeLa | Cervical Cancer | 50-200 µM (effective range) | [3][4] |
| Eugenol | HL-60 | Promyelocytic Leukemia | 23.7 µM | [11] |
| Eugenol | RBL-2H3 | Mast Cell (Leukemia model) | 700 µM | [2] |
| Eugenol | MDA-MB-231 | Breast Cancer | 2.89 mM | [12] |
| Eugenol | PC-3 | Prostate Cancer | 89.44 µg/mL | [12] |
| Eugenol | DU-145 / KB | Prostate / Oral Carcinoma | Cytotoxic in the µM range | [13] |
| This compound | P-815 / K-562 / CEM | Murine Mastocytoma / Leukemia | IC50: 0.09 to 0.24 µM | [8] |
| Eugenol | P-815 / K-562 / CEM | Murine Mastocytoma / Leukemia | IC50: 0.09 to 0.24 µM | [8] |
*Note: Data for L-carvone, a closely related monoterpene, is included to provide context for this compound's potential activity, as direct IC50 data for this compound is less abundant in the literature.
A study assessing cytotoxicity on HeLa (cervical cancer) and CCD-1123Sk (normal skin fibroblasts) cells found that Eugenol was less cytotoxic than other plant-derived antimicrobials like carvacrol and trans-cinnamaldehyde, requiring concentrations up to 400 µg/ml to exert a significant effect on cell viability.[14] This suggests a potentially wider therapeutic window for Eugenol compared to more aggressive compounds, although it also affected normal fibroblasts, highlighting a lack of cancer-cell specificity in that context.[14]
Unraveling the Mechanisms of Cytotoxicity
The value of a potential therapeutic agent lies not just in its ability to kill cancer cells, but in the specific molecular pathways it modulates. This compound and Eugenol, while both inducing apoptosis, appear to engage distinct and overlapping cellular machinery.
Eugenol's anticancer effects are mediated through a variety of mechanisms, making it a multi-targeted agent.[3][4] It predominantly induces apoptosis, a form of programmed cell death, through the intrinsic mitochondrial pathway.[9]
Key Mechanistic Actions of Eugenol:
-
ROS Generation: At high concentrations, Eugenol acts as a pro-oxidant, increasing intracellular Reactive Oxygen Species (ROS), which triggers oxidative stress and subsequent apoptosis.[4][9][13]
-
Mitochondrial Pathway Activation: It disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins—decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.[9][13] This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9]
-
Caspase Cascade Activation: The released cytochrome c activates the caspase cascade, notably caspase-9 and the executioner caspase-3, which dismantle the cell.[9][13]
-
NF-κB Inhibition: Eugenol suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell survival, and proliferation.[9][11]
-
COX-2 Inhibition: It downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and linked to inflammation and cell growth.[2][9]
-
Cell Cycle Arrest: It can cause cell cycle arrest, particularly in the S phase, preventing DNA replication and cell division.[9]
-
p53 Activation: Eugenol has been shown to increase the expression of the p53 tumor suppressor protein, a critical regulator of cell cycle and apoptosis.[3][4]
Caption: Experimental workflow for the MTT cell viability assay.
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant. It is a marker of cell membrane integrity loss.
[15]Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay. It is crucial to set up proper controls:
-
Background Control: Medium only (no cells). [16] * Spontaneous LDH Release: Untreated cells. [17] * Maximum LDH Release (Lysis Control): Cells treated with a lysis buffer (e.g., Triton X-100). 2[16][17]. Supernatant Collection: After the treatment incubation period, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells (optional but recommended). 3[16]. Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate. 4[16][18]. Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically contains a substrate and a catalyst/dye solution). A[15][17]dd ~50-100 µL of this mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. 6[16]. Stop Reaction & Measure: Add a stop solution if required by the kit. M[15]easure the absorbance at the recommended wavelength (usually ~490 nm). 7[15]. Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.
Caption: Experimental workflow for the LDH cytotoxicity assay.
Conclusion and Future Directions
Both this compound and Eugenol demonstrate clear cytotoxic effects against cancer cells, primarily through the induction of apoptosis.
-
Eugenol emerges as a broadly acting agent, modulating multiple critical signaling pathways including NF-κB, COX-2, and the intrinsic mitochondrial apoptosis cascade. Its synergistic potential with conventional therapies like cisplatin adds to its translational promise. *[9] This compound shows significant cytotoxic activity, though the precise molecular mechanisms are less defined than for Eugenol. Its dual role as a potential Nrf2 activator presents an intriguing area for future research—investigating how this cytoprotective pathway might be harnessed to protect normal tissues during chemotherapy or how it contributes to cytotoxicity in the specific context of cancer cells.
In direct comparison, available data suggests this compound may be more potent against certain leukemia cell lines, while Eugenol's efficacy has been documented across a wider array of cancer types. T[4][8]he choice between these compounds for further investigation will depend on the specific cancer type and the therapeutic strategy being pursued. Future research should focus on direct, side-by-side comparisons across a broader panel of cancer and normal cell lines, in vivo efficacy studies, and deeper exploration of this compound's mechanism of action to fully elucidate its therapeutic potential.
References
- Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2019).
- Jaganathan, S. K., & Supriyanto, E. (2012). Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells. Molecules. [Link]
- Barboza, J. N., da Silva Maia Bezerra Filho, C., Silva, R. O., Medeiros, J. V. R., & de Sousa, D. P. (2018). An Overview on the Anti-inflammatory and Anti-hypertensive Properties of Eugenol. MDPI. [Link]
- Manikandan, P., Murugan, R. S., & Abbas, H. (2010). Pharmacological and Toxicological Properties of Eugenol. PMC - PubMed Central. [Link]
- Junior, F., et al. (2016). Apoptotic effect of eugenol envolves G2/M phase abrogation accompanied by mitochondrial damage and clastogenic effect on cancer cell in vitro.
- Ferdous, Z., & Jantan, I. (2021). Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. Bentham Science. [Link]
- Khalil, A. A., et al. (2021). Anticancer Properties of Eugenol: A Review. PMC - PubMed Central. [Link]
- Majeed, M., et al. (2022). In Vitro Anticancer Potential of Eugenol on Oral Cancer Cell Lines: A Systematic Review. Journal of International Society of Preventive & Community Dentistry. [Link]
- Synapse, P. (2024). What is the mechanism of Eugenol?
- Carrasco, A., et al. (2008). Eugenol and its synthetic analogues inhibit cell growth of human cancer cells (Part I). Journal of the Brazilian Chemical Society. [Link]
- Wijesinghe, G. K., & Feiria, S. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC - NIH. [Link]
- Aruna, B., & Sivaramakrishnan, V. (2014). L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines. Nutrition and Cancer. [Link]
- Júnior, F. E. A., et al. (2016). Apoptotic effect of eugenol envolves G2/M phase abrogation accompanied by mitochondrial damage and clastogenic effect on cancer cell in vitro. PubMed. [Link]
- Han, S. S., & Kim, Y. H. (2017).
- Zyad, A., et al. (2018). Cytotoxic effect of carvacrol (A), thymol (B), this compound (C), carvone (D), eugenol (E) and isopulegol (F) against different tumor cell lines.
- de Oliveira, J. R. G. S., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models.
- de Oliveira, J. R. G. S., et al. (2021). (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models. PubMed Central. [Link]
- Aly, A., et al. (2023). This compound – Knowledge and References. Taylor & Francis. [Link]
- Tilaoui, M., et al. (2011). Comparative study of the antitumor effect of natural monoterpenes: relationship to cell cycle analysis. Brazilian Journal of Pharmaceutical Sciences. [Link]
- Jukic, M., et al. (2007). Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives.
- Crowell, P. L. (1997). Monoterpenes in breast cancer chemoprevention. PubMed. [Link]
- Ali, A., et al. (2021).
- Khan, F., et al. (2022). Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. Biointerface Research in Applied Chemistry. [Link]
- Günes-Bayir, A., et al. (2018). Carvacrol alters soluble factors in HCT-116 and HT-29 cell lines. PMC - NIH. [Link]
- Gad-Kariem, E. A., et al. (2023). Essential Oil Nanoemulsions: A Novel Strategy Against Extensively Drug-Resistant Bacteria and Human Cancer Cells. MDPI. [Link]
- Mehdi, S. J., et al. (2011). Cytotoxic effect of Carvacrol on human cervical cancer cells.
- Atsumi, T., et al. (2000). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. PubMed. [Link]
- Gavanji, S., et al. (2015).
- Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]
- Mohammadi, J., et al. (2018). Phytochemical composition, and cytotoxic, antioxidant, and antibacterial activity of the essential oil and methanol extract of Semenovia suffruticosa. PMC - NIH. [Link]
- Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
- Llana-Ruiz-Cabello, M., et al. (2014). Cytotoxicity and morphological effects induced by carvacrol and thymol on the human cell line Caco-2. PubMed. [Link]
- Stoddart, M. J. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. [Link]
Sources
- 1. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Properties of Eugenol: A Review [mdpi.com]
- 4. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. (-)-Carveol Prevents Gastric Ulcers via Cytoprotective, Antioxidant, Antisecretory and Immunoregulatory Mechanisms in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Eugenol Exerts Apoptotic Effect and Modulates the Sensitivity of HeLa Cells to Cisplatin and Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Dual Antioxidant/Prooxidant Effect of Eugenol and Its Action in Cancer Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Carveol in a Laboratory Setting
As a key component in various research and development applications, from fragrance formulation to pharmaceutical synthesis, carveol is a common reagent in the modern laboratory. This guide provides a detailed protocol for its safe handling and proper disposal, ensuring the protection of laboratory personnel and the preservation of environmental integrity. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound, a monoterpenoid alcohol, is classified as a hazardous substance and requires careful handling.[1]
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation, coughing, and dyspnea.[2][3][4]
-
Combustibility: this compound is a combustible liquid with a flash point of 98°C, meaning it can ignite when exposed to a heat source.[2] While not highly flammable, vapors can form explosive mixtures with air if heated.[2][3]
-
Acute Toxicity: While oral toxicity is moderate, it may be harmful if swallowed in significant quantities.[1][4]
Key Safety and Physical Properties:
| Property | Value | Significance for Disposal |
| CAS Number | 99-48-9 | Unique identifier for accurate chemical inventory and waste manifest.[2][3][5] |
| Physical State | Clear, colorless liquid | Insoluble in water, requiring it to be managed as an organic waste, not drain-disposed.[6][7] |
| Flash Point | 98°C (closed cup) | Classifies it as a combustible liquid, dictating storage away from ignition sources.[2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates potential for skin/eye irritation and acute toxicity.[2][7] |
| Incompatibilities | Strong oxidizing agents | Waste should be segregated to avoid violent reactions.[2][3][6] |
Regulatory Framework and Institutional Policies
The disposal of chemical waste like this compound is governed by stringent federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[8][9] These regulations mandate a "cradle-to-grave" approach to hazardous waste management.[8]
Crucially, laboratory personnel must recognize two layers of authority:
-
External Regulations (EPA/State): These set the legal standards for what constitutes hazardous waste and how it must be handled.[10]
-
Internal Institutional Policy (EHS): Your organization's Environmental Health & Safety (EHS) department translates these regulations into specific, actionable protocols for your facility.
Therefore, the first and most critical step before disposing of any chemical is to consult your institution's EHS guidelines. This guide serves as a general framework, but your local EHS procedures are the ultimate authority.
Standard Operating Procedure (SOP) for this compound Disposal
This protocol outlines the step-by-step process for safely collecting and preparing this compound waste for final disposal by trained EHS professionals.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure you are wearing:
-
Safety glasses with side shields or chemical goggles.[1]
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
A standard laboratory coat .
Step 2: Characterize and Segregate the Waste Proper segregation is essential to prevent dangerous reactions and ensure compliant disposal. This compound waste is classified as non-halogenated organic waste .
-
Do NOT mix this compound waste with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or oxidizers.[6][11]
-
Collect this compound and other compatible alcohol-based or hydrocarbon wastes in a dedicated container.[11][12]
Step 3: Use a Designated Hazardous Waste Container
-
Select a container made of a compatible material (e.g., glass or polyethylene) that is in good condition and has a secure, screw-top cap.[11][12]
-
The container must be clearly and accurately labeled.
Step 4: Label the Waste Container Correctly As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS department. The label must include:
-
The words "Hazardous Waste."
-
Full chemical names of all contents (e.g., "this compound Waste," "this compound in Ethanol"). Avoid abbreviations or formulas.
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, and potentially the flame pictogram depending on institutional policy for combustibles).
-
The accumulation start date (the date the first waste was added).
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container at or near the point of generation, in a designated SAA, such as a fume hood or a flammable storage cabinet.[12]
-
The container must be kept closed at all times except when actively adding waste.[12]
-
Ensure the SAA is equipped with secondary containment to catch any potential leaks.
Step 6: Arrange for Professional Disposal
-
Once the waste container is nearly full (do not overfill), submit a request for pickup through your institution's EHS department.[13]
-
Under no circumstances should this compound or its solutions be poured down the drain. This is a regulatory violation and can harm aquatic ecosystems.[13]
Spill Management Protocol
In the event of an accidental release, immediate and correct action is vital.
-
For small spills (<100 mL):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled container to be disposed of as this compound hazardous waste.
-
Clean the spill area thoroughly with soap and water.[4]
-
-
For large spills (>100 mL):
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, eliminate all ignition sources.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste in a laboratory setting.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- Safety Data Sheet: (-)-Carveol. (n.d.). Carl Roth.
- Safety Data Sheet: (-)-Carveol. (n.d.). Carl Roth.
- This compound. (n.d.). Wikipedia.
- Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, YouTube.
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
- Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. vigon.com [vigon.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ic.ptb.de [ic.ptb.de]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of Carveol: A Guide to Safe Handling and Disposal
For the Researcher, Scientist, and Drug Development Professional
Carveol, a naturally occurring monoterpenoid alcohol found in the essential oils of spearmint and caraway, is a valuable compound in fragrance, flavor, and pharmaceutical research.[1][2] Its potential therapeutic properties, including antiparkinsonian and chemopreventive activities, make it a molecule of significant interest.[1] However, like any chemical substance, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive, experience-driven approach to the safe handling of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each precaution.
Understanding the Hazard Profile of this compound: A Proactive Approach to Safety
Before any handling of this compound commences, a thorough understanding of its potential hazards is essential. This compound is classified as a hazardous substance that can cause irritation to the skin, eyes, and respiratory system.[3][4] It is also a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[3]
Key Hazards Associated with this compound:
-
Skin and Eye Irritation: Direct contact with this compound can lead to skin inflammation and serious eye irritation.[4][5] Pre-existing dermatitis may be exacerbated by exposure.[3]
-
Respiratory Irritation: Inhalation of this compound vapors, especially at elevated temperatures, can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][6]
-
Combustibility: this compound is a combustible liquid.[3] Heating can cause container rupture, and combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[3][7]
-
Ingestion: While not classified as harmful by ingestion in an occupational setting, it may still cause gastrointestinal discomfort.[3]
A proactive approach to safety begins with acknowledging these risks and implementing appropriate control measures.
The Core of Protection: Personal Protective Equipment (PPE) for this compound
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on established safety protocols and are designed to provide a robust barrier against potential exposure.
Eye and Face Protection: Shielding Against Splashes
Given that this compound can cause serious eye irritation, appropriate eye protection is mandatory.[4]
-
Recommendation: Chemical safety goggles are the minimum requirement.[3] For operations with a higher risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.
-
The Rationale: Standard safety glasses with side shields may not provide adequate protection from splashes originating from various angles. Chemical goggles form a seal around the eyes, offering superior protection. Contact lenses should not be worn when handling this compound as they can absorb and concentrate irritants.[3]
Skin Protection: Choosing the Right Gloves
Protecting the skin from direct contact with this compound is crucial to prevent irritation.[5]
-
Recommendation: Chemically resistant gloves are essential. Gloves tested according to standards such as EN 374 (Europe) or F739 (US) should be selected.[3] For prolonged or frequent contact, a glove with a high protection class (e.g., Class 5 or higher with a breakthrough time greater than 240 minutes) is recommended.[3]
-
The Rationale: Not all gloves offer the same level of protection. The choice of glove material should be based on its resistance to this compound. Always inspect gloves for any signs of degradation or perforation before use and remove them using the proper technique to avoid contaminating your skin.
Respiratory Protection: Ensuring Clean Air
Inhalation of this compound vapors should be minimized.[3]
-
Recommendation: Handling this compound in a well-ventilated area is the primary control measure.[3] A chemical fume hood is ideal. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
-
The Rationale: Engineering controls like fume hoods are the most effective way to control airborne contaminants. Respirators should be used as a secondary line of defense when ventilation is inadequate or during emergency situations.
Protective Clothing: A Barrier for the Body
To prevent accidental skin contact, appropriate protective clothing should be worn.
-
Recommendation: A laboratory coat is standard. In situations with a higher risk of significant splashing, chemical-resistant aprons or coveralls should be considered. Do not allow clothing that has become wet with this compound to remain in contact with the skin.[3]
-
The Rationale: Everyday clothing does not provide a sufficient barrier against chemical splashes. Protective clothing is designed to be a removable barrier that can be decontaminated or disposed of if it becomes contaminated.
Operational Protocol: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Preparation and Handling
-
Risk Assessment: Before starting any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.
-
Ventilation: Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[3]
-
PPE Inspection: Don your required PPE, carefully inspecting each item for integrity.
-
Handling: Avoid all personal contact with this compound, including inhalation.[3] Use appropriate tools (e.g., pipettes, spatulas) to handle the chemical.
-
Ignition Sources: Keep this compound away from open flames, sparks, and other sources of ignition.[3]
-
Container Management: Keep containers of this compound securely sealed when not in use.[3]
Spill Management
In the event of a spill, a swift and appropriate response is critical.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Remove all ignition sources.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.[3][7]
-
Collect the absorbed material into a labeled container for proper disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
-
Major Spills:
First Aid Measures
In case of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and running water.[3] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Give a glass of water. Seek medical advice.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.
-
Waste Characterization: this compound waste is considered hazardous waste.[4]
-
Containerization: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.[3]
-
Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Do not discharge this compound into sewers or waterways.[3]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Quantitative Safety Data Summary
| Parameter | Value/Recommendation | Source(s) |
| GHS Pictogram | GHS07: Exclamation Mark | [1][4] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Recommended Gloves | Chemical resistant (e.g., PVC, tested to EN 374 or US F739) | [3][4] |
| Recommended Eye Protection | Chemical safety goggles | [3][4] |
| Storage Temperature | 15-25 °C is recommended for storage. | [4] |
| Fire Extinguishing Media | Foam, dry chemical powder, carbon dioxide. Water spray for large fires only. | [3] |
By integrating a deep understanding of the hazards with meticulous adherence to safety protocols, researchers can confidently and safely work with this compound, unlocking its scientific potential while prioritizing personal and environmental well-being.
References
- Carl ROTH. (n.d.). Safety Data Sheet: (-)-Carveol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wikipedia. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: (-)-Carveol.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 99-48-9 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. vigon.com [vigon.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
